molecular formula C6H7N3O B112832 5-Amino-3-pyridinecarboxamide CAS No. 60524-14-3

5-Amino-3-pyridinecarboxamide

Cat. No.: B112832
CAS No.: 60524-14-3
M. Wt: 137.14 g/mol
InChI Key: GQGQFLVAXGKVQL-UHFFFAOYSA-N
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Description

5-Amino-3-pyridinecarboxamide is a valuable di-substituted pyridine derivative serving as a key chemical intermediate in organic synthesis and drug discovery research. The pyridine ring is the second most utilized nitrogen heterocycle in FDA-approved pharmaceuticals, highlighting its critical role in designing bioactive molecules . This compound features both an amino and a carboxamide functional group on a meta-substituted pyridine scaffold, making it a versatile building block for generating diverse chemical libraries. Its structure is particularly relevant for developing enzyme inhibitors and receptor modulators, as the electron-deficient pyridine ring facilitates π-π stacking and hydrogen bond interactions with biological targets . Researchers are actively exploring pyridine-3-carboxamide derivatives for their potential as high-affinity antagonists for various receptors . Furthermore, as part of the pyridine carboxylic acid family, this scaffold is integral to creating compounds with a broad spectrum of biological activities, contributing to ongoing research in developing new therapeutic agents . The compound's structural features offer significant opportunities for lead optimization and structure-activity relationship (SAR) studies in medicinal chemistry programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,7H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGQFLVAXGKVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209268
Record name 3-Pyridinecarboxamide, 5-amino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60524-14-3
Record name 3-Pyridinecarboxamide, 5-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060524143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxamide, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principal synthetic pathways to 5-Amino-3-pyridinecarboxamide, also known as 5-aminonicotinamide. This key pyridine derivative serves as a vital building block in the development of pharmacologically active molecules. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations for selecting an optimal synthesis route.

Introduction: The Significance of this compound

This compound is a structurally important scaffold in medicinal chemistry. Its unique arrangement of a carboxamide and an amino group on the pyridine ring allows for diverse functionalization, making it a valuable precursor for a wide range of therapeutic agents. The presence of multiple reaction sites enables the construction of complex molecular architectures, leading to compounds with potential applications in oncology, inflammatory diseases, and neuroscience. The choice of synthetic pathway to this versatile intermediate is therefore a critical decision in the early stages of drug discovery and development, impacting yield, purity, scalability, and cost-effectiveness.

Core Synthetic Strategies

Several strategic approaches have been established for the synthesis of this compound. This guide will focus on four primary pathways:

  • Reduction of 5-Nitronicotinamide: A classic and reliable method involving the synthesis of a nitro-substituted precursor followed by its reduction.

  • Hofmann Rearrangement of Pyridine-3,5-dicarboxamide: A transformative approach that constructs the 5-amino group from a readily available dicarboxamide.

  • Direct Amidation of 5-Aminonicotinic Acid: A straightforward condensation reaction coupling the carboxylic acid with an ammonia source.

  • Modern Catalytic Amination: A contemporary method employing transition metal catalysts for the direct formation of the C-N bond.

The following sections will delve into the mechanistic details, experimental protocols, and comparative analysis of these pathways.

Synthesis_Pathways cluster_reduction Reduction Pathway cluster_hofmann Hofmann Rearrangement cluster_amidation Direct Amidation cluster_catalysis Catalytic Amination This compound This compound 5-Nitronicotinamide 5-Nitronicotinamide 5-Nitronicotinamide->this compound Reduction (e.g., H2/Pd-C, SnCl2) Pyridine-3,5-dicarboxamide Pyridine-3,5-dicarboxamide Pyridine-3,5-dicarboxamide->this compound NaOBr or PhI(OAc)2 5-Aminonicotinic Acid 5-Aminonicotinic Acid 5-Aminonicotinic Acid->this compound Amidation (e.g., EDC, HOBt) 5-Halonicotinamide 5-Halonicotinamide 5-Halonicotinamide->this compound Pd-catalyzed (e.g., Buchwald-Hartwig)

Caption: Overview of the primary synthetic routes to this compound.

Pathway 1: Reduction of 5-Nitronicotinamide

This two-step approach is one of the most frequently employed methods for the synthesis of this compound. It involves the nitration of a suitable nicotinamide precursor to introduce a nitro group at the 5-position, followed by the reduction of this nitro group to the desired amine.

Chemical Rationale and Mechanistic Insight

The initial nitration is an electrophilic aromatic substitution reaction. The pyridine ring is generally deactivated towards electrophilic attack, but the presence of an activating group can facilitate the reaction. The subsequent reduction of the nitro group is a well-established transformation that can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation or the use of dissolving metals. The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the carboxamide functionality.

Reduction_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Nicotinamide Precursor Nicotinamide Precursor 5-Nitronicotinamide 5-Nitronicotinamide Nicotinamide Precursor->5-Nitronicotinamide HNO3/H2SO4 5-Nitronicotinamide_redux 5-Nitronicotinamide This compound This compound 5-Nitronicotinamide_redux->this compound [H] (e.g., H2/Pd-C, SnCl2/HCl)

Caption: The two-step process of nitration followed by reduction.

Experimental Protocol: Reduction of 5-Nitronicotinamide

This protocol details the reduction of commercially available 5-nitronicotinamide using tin(II) chloride.

Materials:

  • 5-Nitronicotinamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-nitronicotinamide (1.0 eq) in a mixture of concentrated hydrochloric acid and ethanol.

  • To this stirred suspension, add a solution of tin(II) chloride dihydrate (approx. 5.0 eq) in concentrated hydrochloric acid portion-wise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Pathway 2: Hofmann Rearrangement of Pyridine-3,5-dicarboxamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1] Applying this reaction to pyridine-3,5-dicarboxamide offers a direct route to this compound.

Chemical Rationale and Mechanistic Insight

The reaction proceeds by treating the diamide with bromine and a strong base, such as sodium hydroxide, to form sodium hypobromite in situ.[2] The hypobromite reacts with one of the amide groups to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed in the aqueous basic medium to the corresponding amine, with the loss of carbon dioxide.[3]

Hofmann_Rearrangement Pyridine-3,5-dicarboxamide Pyridine-3,5-dicarboxamide N-Bromoamide Intermediate N-Bromoamide Intermediate Pyridine-3,5-dicarboxamide->N-Bromoamide Intermediate Br2, NaOH Isocyanate Intermediate Isocyanate Intermediate N-Bromoamide Intermediate->Isocyanate Intermediate Rearrangement Carbamic Acid Intermediate Carbamic Acid Intermediate Isocyanate Intermediate->Carbamic Acid Intermediate H2O This compound This compound Carbamic Acid Intermediate->this compound -CO2 Amidation_Pathway 5-Aminonicotinic Acid 5-Aminonicotinic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate 5-Aminonicotinic Acid->O-Acylisourea Intermediate EDC This compound This compound O-Acylisourea Intermediate->this compound NH3 Catalytic_Amination Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Complex Oxidative Addition Complex Pd(0) Catalyst->Oxidative Addition Complex Oxidative Addition 5-Halonicotinamide 5-Halonicotinamide 5-Halonicotinamide->Oxidative Addition Complex Amine Complex Amine Complex Oxidative Addition Complex->Amine Complex + NH3 source Amine Complex->Pd(0) Catalyst Regeneration This compound This compound Amine Complex->this compound Reductive Elimination

Sources

5-Amino-3-pyridinecarboxamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Postulated Mechanisms of Action of 5-Amino-3-pyridinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pyridinecarboxamide derivative with a structure closely related to biologically active compounds, including the essential vitamin nicotinamide (Vitamin B3). While direct research into the specific mechanism of action of this compound is limited, its structural similarity to known modulators of key enzymatic pathways allows for the formulation of several well-grounded hypotheses regarding its biological activity. This guide synthesizes the available evidence from structurally analogous compounds to propose and explore potential mechanisms of action, focusing on the modulation of NAD+ metabolism, potential as an antimicrobial agent, and its role as a scaffold in drug discovery. We further provide detailed experimental protocols to facilitate the investigation of these postulated mechanisms, aiming to equip researchers with the foundational knowledge required to explore the therapeutic potential of this compound.

Introduction to this compound: A Molecule of Latent Potential

This compound is a heterocyclic organic compound with the chemical formula C6H7N3O and a molecular weight of 137.14 g/mol .[1] It is cataloged under CAS number 60524-14-3.[2] Structurally, it is an analog of nicotinamide (3-pyridinecarboxamide), distinguished by the presence of an amino group at the 5-position of the pyridine ring.

The pyridinecarboxamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active molecules and pharmaceuticals.[3] Pyridine carboxylic acid isomers and their derivatives have given rise to a plethora of drugs for a wide range of conditions, including tuberculosis, cancer, and metabolic diseases.[4] The unique chemical properties endowed by the pyridine ring and the amide group make these compounds versatile building blocks for creating novel therapeutics.[3] this compound is commercially available and is noted as a building block for protein degraders, hinting at its potential utility in the synthesis of more complex, biologically active agents.[1]

Given the paucity of direct studies on this compound, this guide will focus on elucidating its most probable mechanisms of action through the lens of its well-characterized structural relatives.

Postulated Mechanism of Action: Modulation of NAD+ Metabolism via Nicotinamide N-Methyltransferase (NNMT) Inhibition

A highly compelling hypothesis for the mechanism of action of this compound is the inhibition of Nicotinamide N-methyltransferase (NNMT). This enzyme plays a crucial role in the NAD+ salvage pathway by catalyzing the methylation of nicotinamide to form 1-methylnicotinamide (1-MNA).

Rationale Based on Structural Analogs

The most direct evidence supporting this hypothesis comes from studies on 5-amino-1MQ , a selective and membrane-permeable small molecule inhibitor of NNMT.[5] The structural similarity between 5-amino-1MQ and this compound is significant, suggesting they may interact with the same molecular target.

Nicotinamide itself is a known inhibitor of several enzymes, including NAD(+) ADP-ribosyltransferases and histone deacetylases.[6] The addition of an amino group at the 5-position, as seen in this compound, could alter its binding affinity and selectivity towards enzymes in the NAD+ metabolic network, potentially favoring the inhibition of NNMT.

Affected Signaling Pathway: The NAD+ Salvage Pathway

Inhibition of NNMT by this compound would lead to a buildup of its substrate, nicotinamide, which can then be more efficiently converted back into NAD+ through the salvage pathway. This would increase intracellular NAD+ levels, a key cellular cofactor involved in redox reactions and as a substrate for signaling enzymes like sirtuins and PARPs.

NNMT_Inhibition_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_NNMT_Branch NNMT Branch Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NNMT NNMT Nicotinamide->NNMT NMN NMN NAMPT->NMN NMNAT NMNATs NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins Activates MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Inhibitor This compound Inhibitor->NNMT Inhibition DNA_Gyrase_Inhibition cluster_Replication Bacterial DNA Replication Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA, GyrB) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Blocked Inhibitor This compound Inhibitor->DNA_Gyrase Inhibition

Caption: Postulated inhibition of bacterial DNA gyrase.

Experimental Validation Strategy

A focused set of experiments can determine the antimicrobial potential of this compound.

Table 2: Experimental Plan for Validating Antimicrobial Activity

Experiment Objective Key Metrics
Minimum Inhibitory Concentration (MIC) Assay To assess the broad-spectrum antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria.MIC (µg/mL)
DNA Gyrase Inhibition Assay To determine if the compound directly inhibits the supercoiling activity of purified DNA gyrase.IC50
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth.

  • Reagents and Materials:

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • This compound

    • Ciprofloxacin (positive control antibiotic)

    • 96-well microtiter plates

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Incubate the plates at 37°C for 18-24 hours.

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Other Potential Mechanisms and Therapeutic Applications

The versatile pyridinecarboxamide scaffold could allow this compound to interact with other biological targets:

  • Metabotropic Glutamate Receptors (mGluRs): Thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as negative allosteric modulators of mGluR5, suggesting a potential role in neurological disorders. [7]* Excitatory Amino Acid Receptors: Related heterocyclic compounds have shown activity at NMDA and AMPA receptors, indicating possible applications in conditions involving excitotoxicity. [8][9] Based on these postulated mechanisms, this compound could be investigated for therapeutic potential in:

  • Metabolic Diseases: Through NNMT inhibition, it could potentially address obesity and type 2 diabetes. [5]* Infectious Diseases: If it proves to be a potent DNA gyrase inhibitor, it could be a lead for new antibiotic development.

  • Oncology: Modulation of NAD+ metabolism is a known strategy in cancer therapy.

  • Neurodegenerative Diseases: Targeting mGluRs or other CNS receptors could be relevant for conditions like Parkinson's or Alzheimer's disease.

Challenges and Future Directions

The primary challenge in understanding the mechanism of action of this compound is the lack of direct published research. The hypotheses presented in this guide, while scientifically grounded, require rigorous experimental validation.

Future research should focus on:

  • Systematic Screening: Testing the compound against a broad panel of enzymes and receptors to identify its primary target(s).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Once a clear mechanism and potent activity are established, testing the compound in relevant animal models of disease.

Conclusion

This compound stands as a compound of significant interest, not for what is definitively known, but for its therapeutic potential inferred from a wealth of data on its structural analogs. The hypotheses that it acts as an NNMT inhibitor or a DNA gyrase inhibitor are both compelling and experimentally testable. This guide provides a foundational framework and detailed protocols for researchers to begin a systematic investigation into the mechanism of action of this compound, potentially unlocking a new avenue for drug discovery.

References

  • Pipzine Chemicals. 2-Pyridinecarboxamide, 5-Amino-: Properties, Uses, Safety & Analysis.
  • Domagala JM, et al. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. J Med Chem. 1993;36(7):871-882.
  • El-Gazzar MG, et al. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. BMC Chem. 2024;18(1):123.
  • BLD Pharm. 24242-19-1|5-Amino-3-pyridinecarboxylic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 936, Nicotinamide.
  • CP Lab Safety. This compound, min 95%, 1 gram.
  • Ahmad S, et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Des Devel Ther. 2024;18:1239-1268.
  • Sigma-Aldrich. 5-Aminopyridine-3-carboxylic acid 97.
  • Neelakantan H, et al. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochem Pharmacol. 2018;147:16-31.
  • Davies J, et al. Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. Neuropharmacology. 1982;21(4):369-375.
  • Car- falo ML, et al. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. J Med Chem. 1995;38(8):1294-1302.
  • Crocker KE, et al. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Med Chem Lett. 2022;13(6):951-958.

Sources

biological activity of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 5-Amino-3-pyridinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a structural analog of nicotinamide (a form of vitamin B3), is a pyridine derivative with significant, yet largely unexplored, therapeutic potential. Its chemical architecture suggests a high probability of biological activity, particularly in the realms of oncology and infectious diseases. This guide synthesizes the current understanding of related pyridinecarboxamide derivatives to build a scientifically-grounded framework for investigating this compound. We will delve into its potential mechanisms of action, with a primary focus on the inhibition of Poly (ADP-ribose) polymerase (PARP) for anti-cancer applications and the inhibition of bacterial DNA gyrase for antimicrobial effects. This document provides not only the theoretical basis for these activities but also detailed experimental protocols and workflows for their validation.

Part 1: Introduction to this compound

Chemical Structure and Properties

This compound is an organic compound featuring a pyridine ring substituted with an amino group at the 5-position and a carboxamide group at the 3-position. This structure is of significant interest in medicinal chemistry due to its potential for diverse chemical interactions and its role as a key building block in the synthesis of more complex, biologically active molecules.[1]

  • IUPAC Name: 5-aminopyridine-3-carboxamide

  • CAS Number: 60524-14-3[2]

  • Molecular Formula: C₆H₇N₃O

  • Molecular Weight: 137.14 g/mol

The presence of the pyridine ring, a common motif in pharmaceuticals, along with the amino and carboxamide functional groups, endows the molecule with the potential for hydrogen bonding and other non-covalent interactions, which are critical for binding to biological targets such as enzymes and receptors.

Structural Relationship to Nicotinamide and its Significance

The core of this compound is structurally very similar to nicotinamide, a vital nutrient and a key component of the coenzyme nicotinamide adenine dinucleotide (NAD+).[3] NAD+ is a central player in cellular metabolism and a substrate for several important enzymes, including sirtuins and PARPs.[4][5] Nicotinamide itself is a known inhibitor of PARP1.[4][5] This structural similarity is the foundation for the hypothesis that this compound may also exhibit PARP inhibitory activity.

Therapeutic Potential of Pyridinecarboxamide Derivatives

A growing body of research has demonstrated the broad therapeutic potential of pyridinecarboxamide derivatives. These compounds have been investigated for a range of biological activities, including:

  • Anti-cancer: As PARP inhibitors, ribonucleotide reductase inhibitors, and modulators of other cancer-related targets.[6][7][8][9][10][11][12]

  • Antimicrobial: Exhibiting activity against various strains of bacteria and fungi, often through mechanisms like DNA gyrase inhibition.[13]

  • Metabolic Regulation: Influencing metabolic pathways through the modulation of enzymes like nicotinamide N-methyltransferase (NNMT).[14]

This guide will now explore the most promising of these potential activities for this compound in greater detail.

Part 2: Potential Anti-Cancer Activity

The PARP Inhibition Hypothesis

The most compelling potential anti-cancer mechanism for this compound is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes.

Mechanism of PARP in DNA Repair: PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins. This process is essential for maintaining genomic stability.

Synthetic Lethality in BRCA-mutated Cancers: In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[9] When PARP is inhibited in these cells, SSBs are not repaired and can degenerate into DSBs during DNA replication. With a compromised HR pathway, these DSBs cannot be effectively repaired, leading to catastrophic DNA damage and cell death.[10] This concept, where the combination of two non-lethal defects (BRCA mutation and PARP inhibition) results in cell death, is known as synthetic lethality.[10]

Given that this compound is a structural analog of nicotinamide, a known PARP inhibitor, it is highly plausible that it could compete with NAD+ for the PARP active site, thereby inhibiting its function.

Diagram: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair cluster_inhibition Effect of PARP Inhibitor in BRCA-mutant Cell SSB DNA Single-Strand Break PARP1 PARP1 Activation SSB->PARP1 PAR_synthesis PAR Chain Synthesis PARP1->PAR_synthesis SSB_unrepaired Unrepaired SSB PARP1->SSB_unrepaired Repair_proteins Recruitment of Repair Proteins PAR_synthesis->Repair_proteins SSB_repair SSB Repaired Repair_proteins->SSB_repair DSB DNA Double-Strand Break HR_pathway Homologous Recombination (BRCA1/2 Dependent) DSB->HR_pathway DSB_repair DSB Repaired HR_pathway->DSB_repair DSB_formation DSB Formation (Replication Fork Collapse) SSB_unrepaired->DSB_formation HR_deficient Deficient HR Pathway (BRCA1/2 mutant) DSB_formation->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis PARPi This compound (Potential PARP Inhibitor) PARPi->PARP1 Inhibits

Caption: Mechanism of PARP inhibition leading to synthetic lethality in BRCA-deficient cells.

Experimental Workflow for Assessing PARP Inhibition

This protocol is designed to quantify the PARP1 inhibitory activity of this compound.

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT).

    • Reconstitute recombinant human PARP1 enzyme to a working concentration (e.g., 10 µg/mL).

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay buffer.

    • Prepare positive control (e.g., Olaparib) and negative control (DMSO vehicle).

    • Prepare substrate solution containing biotinylated-NAD+ and activated DNA.

  • Assay Procedure:

    • Add 25 µL of the test compound dilutions, positive control, or vehicle control to a 96-well plate.

    • Add 25 µL of PARP1 enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding a stopping buffer.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes to capture the biotinylated PAR chains.

    • Wash the plate to remove unbound reagents.

    • Add a streptavidin-HRP conjugate and incubate for 30 minutes.

    • Wash the plate again.

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the color development with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

This protocol assesses the selective cytotoxicity of this compound in BRCA-deficient cancer cells.

  • Cell Culture:

    • Culture BRCA1-mutant (e.g., UWB1.289) and BRCA1-wild-type (e.g., UWB1.289+BRCA1) ovarian cancer cell lines in their recommended media.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Treat the cells with the compound dilutions for 72 hours. Include a vehicle control (DMSO).

  • Viability Assessment (MTT Assay):

    • After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for both cell lines and compare them to assess selective toxicity.

Diagram: Experimental Workflow for PARP Inhibition

Workflow_PARP cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation start Hypothesis: This compound inhibits PARP1 parp_assay PARP1 Activity Assay (Colorimetric) start->parp_assay cell_lines Select BRCA-mutant and BRCA-wild-type cell lines start->cell_lines ic50_parp Determine IC50 value parp_assay->ic50_parp conclusion Conclusion on PARP inhibitory potential ic50_parp->conclusion viability_assay Cell Viability Assay (MTT) cell_lines->viability_assay ic50_cells Determine IC50 values viability_assay->ic50_cells selectivity Assess Selective Toxicity ic50_cells->selectivity selectivity->conclusion

Caption: Workflow for validating the PARP inhibitory activity of this compound.

Quantitative Data Summary of Related Compounds

The following table summarizes the reported anti-cancer activities of various pyridinecarboxamide derivatives. This data provides a benchmark for the expected potency of this compound.

Compound ClassTargetCancer Cell LineIC50Reference
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivativesNur77Liver CancerPotent activity[6][7]
5-alkylamino-pyridine-2-carboxaldehyde thiosemicarbazonesRibonucleotide ReductaseL1210 Leukemia1.0 - 1.4 µM[8]
3-aminoimidazo[1,2-α]pyridine derivativesNot specifiedHT-29 (Colon)4.15 µM[15]
3-aminoimidazo[1,2-α]pyridine derivativesNot specifiedB16F10 (Melanoma)14.39 µM[15]
6-amino-2-pyridone-3,5-dicarbonitrile derivativesNot specifiedVariousBioactive[16]

Part 3: Potential Antimicrobial Activity

Inhibition of Bacterial DNA Gyrase

Several pyridine derivatives have shown promising antimicrobial activity through the inhibition of bacterial DNA gyrase.[13]

Role of DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, which helps to relieve torsional stress and facilitate the separation of DNA strands. This enzyme is a well-established target for antibacterial drugs (e.g., quinolones).

Mechanism of Inhibition: Pyridine-based inhibitors are thought to bind to the active site of DNA gyrase A, preventing it from carrying out its function.[13] This leads to the disruption of DNA replication and ultimately, bacterial cell death. The structural features of this compound make it a candidate for investigation as a DNA gyrase inhibitor.

Diagram: DNA Gyrase Inhibition

DNA_Gyrase cluster_normal Normal DNA Replication cluster_inhibition Effect of DNA Gyrase Inhibitor dna Bacterial DNA gyrase DNA Gyrase dna->gyrase gyrase_inhibited DNA Gyrase (Inhibited) dna->gyrase_inhibited supercoiling Negative Supercoiling gyrase->supercoiling replication Successful DNA Replication supercoiling->replication inhibitor This compound (Potential Inhibitor) inhibitor->gyrase_inhibited Binds to no_supercoiling Inhibition of Supercoiling gyrase_inhibited->no_supercoiling replication_blocked Blocked DNA Replication no_supercoiling->replication_blocked cell_death Bacterial Cell Death replication_blocked->cell_death

Caption: Mechanism of bacterial DNA gyrase inhibition.

Experimental Workflow for Assessing Antimicrobial Activity

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Bacterial Strains:

    • Select a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus pumilus) and Gram-negative (e.g., Escherichia coli, Enterobacter cloacae) bacteria.[13]

  • Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Procedure:

    • Inoculate each well of the 96-well plate with the bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Analysis:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Quantitative Data Summary of Related Compounds

The following table summarizes the reported antimicrobial activities of related pyridine derivatives.

Compound ClassTarget OrganismMIC (µg/mL)Reference
N-amino-5-cyano-6-pyridone derivativesE. coli3.91[13]
Piperidinothiosemicarbazone derivativesM. tuberculosis (standard strain)2 - 4[17]
Piperidinothiosemicarbazone derivativesM. tuberculosis (resistant strain)0.5 - 4[17]

Part 4: Potential Role in Metabolic Regulation

As a nicotinamide analog, this compound has the potential to interact with enzymes involved in NAD+ metabolism.[4][5] This could have implications for cellular energy homeostasis and signaling. For example, the compound 5-amino-1MQ, which has a similar "5-amino" moiety, is an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme that regulates intracellular NAD+ levels.[14] Inhibition of NNMT by 5-amino-1MQ was shown to reverse high-fat diet-induced obesity in mice.[14] This suggests that this compound could also have a role in metabolic regulation, which warrants further investigation.

Part 5: Synthesis and Future Directions

Synthesis Overview

The synthesis of this compound can be achieved through various organic chemistry routes. A common approach involves the reduction of a nitro group precursor, such as 5-nitro-3-pyridinecarboxamide.[1] The synthesis of various derivatives often involves multi-step reactions, including condensation and cyclization steps, to build more complex molecular scaffolds.[6][8][13][18]

Future Directions

The is a promising area of research that is currently underexplored. The hypotheses presented in this guide, based on robust data from structurally related compounds, provide a clear roadmap for future investigations.

  • Direct Experimental Validation: The immediate next step is to synthesize or procure this compound and perform the experimental protocols outlined in this guide to directly assess its PARP inhibitory and antimicrobial activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of this compound will be crucial to optimize its potency and selectivity for specific biological targets.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro and cell-based assays should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Activities: The potential for this compound to modulate other biological pathways, particularly in metabolic regulation, should also be explored.

References

  • Qin, J., Chen, X., Liu, W., Chen, J., Liu, W., Xia, Y., ... & Fang, M. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry, 244, 114849. [Link]

  • Qin, J., Chen, X., Liu, W., Chen, J., Liu, W., Xia, Y., ... & Fang, M. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. ResearchGate. [Link]

  • Abdel-Moneim, D., El-Gohary, N. S., & El-Sayed, M. A. A. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Journal of Ovarian Research, 17(1), 1-17. [Link]

  • Sartorelli, A. C., Agrawal, K. C., & Moore, E. C. (1979). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 22(8), 948-953. [Link]

  • Colombo, N., Ledermann, J., & Selle, F. (2016). PARP inhibitors for the treatment of ovarian cancer. Current opinion in oncology, 28(5), 415–421. [Link]

  • Gourley, C., & Ledermann, J. A. (2019). Perspectives on PARP inhibitor combinations for ovarian cancer. Frontiers in Oncology, 9, 873. [Link]

  • Zaremba, T., & Curtin, N. J. (2017). PARP inhibitors: Clinical relevance, mechanisms of action and tumor resistance. Frontiers in Pharmacology, 8, 866. [Link]

  • Krasavin, M., & Zahanich, I. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144. [Link]

  • O'Sullivan, C. C., & Markman, M. (2015). An update on PARP inhibitors for the treatment of cancer. OncoTargets and therapy, 8, 519–528. [Link]

  • Pipzine Chemicals. (n.d.). 2-Pyridinecarboxamide, 5-Amino-: Properties, Uses, Safety & Analysis. Pipzine. [Link]

  • Sztanke, K., Rzymowska, J., & Sztanke, M. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6523. [Link]

  • Kumar, A., Kumar, A., Kumar, A., Kumar, A., Kumar, A., & Kumar, A. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 13(1), 1-13. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem. [Link]

  • Neelakantan, H., Vance, V., Wetzel, M. D., Wang, H. L., McHardy, S. F., & Watowich, S. J. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical pharmacology, 147, 129–141. [Link]

  • Fania, L., Didona, D., Di Pietro, C., & Garcovich, S. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 10(3), 477. [Link]

  • Fania, L., Didona, D., Di Pietro, C., & Garcovich, S. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules, 10(3), 477. [Link]

  • Kumar, A., Kumar, A., Kumar, A., Kumar, A., Kumar, A., & Kumar, A. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 1-10. [Link]

Sources

An In-depth Technical Guide to 5-Amino-3-pyridinecarboxamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-amino-3-pyridinecarboxamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure for targeting a diverse array of enzymes and receptors. Its intrinsic ability to mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+) has positioned it as a premier pharmacophore for the development of potent enzyme inhibitors, most notably in the realm of Poly(ADP-ribose) polymerase (PARP) inhibition for oncology. This guide provides a comprehensive exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and pharmacological profiles of these critical derivatives. We delve into the causality behind experimental design, offer detailed protocols for synthesis and evaluation, and present a forward-looking perspective on the therapeutic potential of this versatile chemical class.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple, distinct biological targets with high affinity. The pyridinone structure is one such scaffold, prized for its ability to provide multiple hydrogen bond donors and acceptors in a compact form, facilitating interactions with therapeutic targets and improving physicochemical properties like water solubility. The this compound core is a prominent member of this family. Its structural resemblance to the nicotinamide portion of NAD+, a vital coenzyme in numerous redox reactions and a substrate for enzymes like PARPs, is the key to its broad utility. This mimicry allows these derivatives to act as competitive inhibitors for a range of NAD+-dependent enzymes, leading to significant therapeutic applications, particularly in cancer treatment, inflammation, and neurodegenerative diseases.

Core Synthesis and Derivatization Strategies

The synthetic accessibility of the this compound core and the ease with which its substitution patterns can be modified are crucial for its success in drug development. A variety of synthetic strategies have been developed to generate diverse libraries of these compounds for biological screening.

Foundational Synthetic Routes

Multi-component reactions (MCRs) are highly efficient for building the substituted pyridine ring in a single step. For instance, a four-component reaction involving isatins, malononitrile, monothiomalonamide, and triethylamine can yield complex spiro[indole-3,4'-pyridine] derivatives, showcasing the power of MCRs to rapidly generate structural complexity. Another versatile approach involves the ring transformation of dinitropyridones with ketones and ammonia, which provides an effective route to various fused and substituted nitropyridines that can be further elaborated.

A Representative Synthetic Protocol

Below is a generalized, representative protocol for the synthesis of a substituted aminopyridine carboxamide, based on common methodologies found in the literature.

Objective: To synthesize a 6-amino-4-aryl-3-imino-pyridine-5-carboxamide derivative via a three-component reaction.

Materials:

  • Substituted aromatic aldehyde (1.0 eq)

  • Cyanoacetamide (1.0 eq)

  • A suitable dithiomalondiamide derivative (e.g., N,N'-diphenyldithiomalondiamide) (1.0 eq)

  • Morpholine (catalytic amount, ~0.1 eq)

  • Ethanol (solvent)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 eq), cyanoacetamide (1.0 eq), and ethanol.

  • Catalyst Addition: Add a catalytic amount of morpholine to the mixture.

  • Initial Stirring: Stir the reaction mixture at approximately 60 °C for 5-10 minutes to facilitate the initial Knoevenagel condensation.

  • Addition of Thioamide: Add the dithiomalondiamide derivative (1.0 eq) to the reaction mixture.

  • Reaction Progression: Continue stirring the mixture at 40–50 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2–3 hours).

  • Product Isolation: Upon completion, the product often precipitates from the reaction mixture. Cool the flask to room temperature, and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/ethanol) if necessary.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthetic Strategy Visualization

The following diagram illustrates a generalized workflow for the synthesis and diversification of pyridinecarboxamide analogs.

G cluster_0 Core Synthesis cluster_1 Diversification Start Building Blocks (Aldehydes, Ketones, Nitriles, Amides) MCR Multi-Component Reaction (e.g., Hantzsch, Thorpe-Ziegler) Start->MCR Catalyst/Heat Core This compound Core Scaffold MCR->Core Sub Substitution Reactions (e.g., Suzuki, Buchwald-Hartwig, Amide Coupling) Core->Sub Position-specific functionalization Library Diverse Compound Library Sub->Library BioAssay Biological Assays (Enzymatic, Cellular) Library->BioAssay Screening

Caption: A generalized workflow for the synthesis and diversification of this compound analogs.

Mechanism of Action: Targeting the Machinery of Cellular Repair

The primary therapeutic value of this compound derivatives stems from their role as inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1.

PARP, DNA Repair, and Synthetic Lethality

PARP-1 is a critical nuclear enzyme that detects single-strand breaks (SSBs) in DNA. Upon binding to damaged DNA, PARP-1 utilizes NAD+ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.

In cancers with defects in the homologous recombination repair (HRR) pathway, such as those with mutations in the BRCA1 or BRCA2 genes, cells are unable to efficiently repair double-strand breaks (DSBs). These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. When SSBs are not repaired, they can stall replication forks during cell division, leading to the collapse of the fork and the formation of toxic DSBs. In a healthy cell, these DSBs would be repaired by HRR. However, in an HRR-deficient cancer cell, these DSBs cannot be repaired, leading to genomic catastrophe and cell death.

The pharmacological inhibition of PARP in these HRR-deficient cells is a powerful strategy known as synthetic lethality . By blocking the backup repair pathway, PARP inhibitors selectively kill cancer cells while leaving healthy, HRR-proficient cells largely unharmed.

PARP Trapping: A More Potent Cytotoxic Mechanism

Beyond simple catalytic inhibition, many PARP inhibitors, including pyridinecarboxamide analogs, also function by "trapping" the PARP enzyme on the DNA. The inhibitor binds in the NAD+ pocket, inducing a conformational change that locks the PARP-DNA complex in place. These trapped complexes are highly cytotoxic, as they physically obstruct DNA replication and transcription and are more damaging than the unrepaired SSBs themselves. The potency of PARP trapping varies among different inhibitors and is a key factor in their overall clinical efficacy.

Signaling Pathway Diagram

G cluster_0 Normal Cell (HRR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HRR Deficient) DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP Activation DNA_SSB_N->PARP_N BER_N Base Excision Repair (BER) PARP_N->BER_N Repair_N SSB Repaired BER_N->Repair_N DNA_DSB_N DNA Double-Strand Break (DSB) HRR_N Homologous Recombination Repair (HRR) DNA_DSB_N->HRR_N Repair_DSB_N DSB Repaired HRR_N->Repair_DSB_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_Blocked PARP Trapped/Inhibited DNA_SSB_C->PARP_Blocked PARPi PARP Inhibitor (e.g., this compound deriv.) PARPi->PARP_Blocked SSB_Persist Unrepaired SSBs PARP_Blocked->SSB_Persist Replication Replication Fork Collapse SSB_Persist->Replication DSB_Accum DSB Accumulation Replication->DSB_Accum HRR_Deficient Defective HRR DSB_Accum->HRR_Deficient Repair Fails Apoptosis Cell Death (Apoptosis) HRR_Deficient->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors in HRR-deficient cancer cells.

Structure-Activity Relationships (SAR): A Guide to Rational Design

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry. For this compound derivatives, extensive SAR studies have provided a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

Key Interaction Points

The design of PARP inhibitors is typically based on mimicking the nicotinamide moiety of NAD+ to interact with key amino acid residues in the enzyme's active site.

  • Pyridine Ring: The nitrogen atom and the carboxamide group are crucial for forming hydrogen bonds within the active site, anchoring the molecule.

  • Carboxamide Group: The NH₂ of the primary carboxamide often forms critical hydrogen bonds. Modifications here can drastically alter potency.

  • Substitutions at C5-Amino Group: The amino group at the C5 position is a key vector for introducing substituents that can explore additional binding pockets, influencing selectivity and potency.

  • Substitutions at other positions (C2, C4, C6): These positions are often modified to tune physicochemical properties (solubility, permeability) and to modulate the overall conformation of the molecule to achieve a better fit in the target's binding site. For example, studies on 2-amino-5-chloropyridine-4-carboxamides identified them as potent inhibitors of IKK-2, highlighting the impact of substitution patterns on target selectivity.

SAR Summary Table (Hypothetical PARP-1 Inhibitors)

The following table summarizes general SAR trends observed for this class of compounds.

Position of ModificationType of SubstituentEffect on PARP-1 ActivityRationale / Causality
Carboxamide Primary (-CONH₂)Essential Forms key hydrogen bonds with Glycine and Serine residues in the NAD+ binding pocket, mimicking nicotinamide.
Secondary (-CONHR)Often reduces activitySteric hindrance disrupts the essential hydrogen bonding network.
C5-Amino Group Small alkyl groupsToleratedCan fill small hydrophobic pockets without causing steric clashes.
Aryl or Heteroaryl groupsCan increase potencyAllows for π-π stacking interactions with Tyrosine residues in an adjacent pocket, increasing binding affinity.
C2 Position Bulky groupsOften reduces activityCan cause steric clashes with the "nicotinamide-ribose" binding region of the active site.
Halogens (e.g., -Cl)Can increase potencyCan form halogen bonds or alter electronic properties of the pyridine ring to enhance binding.
C4 Position Fused Ring SystemsCan significantly increase potencyCan extend into deeper pockets of the active site, creating additional van der Waals and hydrophobic interactions (e.g., Olaparib).
SAR Visualization

Caption: Key structure-activity relationship points on the this compound scaffold for PARP inhibition.

Pharmacological Profile: From Molecule to Medicine

A potent molecule is not necessarily a good drug. The journey from a laboratory "hit" to a clinical candidate requires rigorous optimization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

ADMET Considerations
  • Absorption & Bioavailability: For oral drugs, the compound must be well-absorbed from the gastrointestinal tract. Factors like solubility, permeability, and stability are critical. For instance, studies on the NNMT inhibitor 5-Amino-1-methyl quinolinium (5-AMQ) demonstrated good oral bioavailability in rats, a crucial property for clinical development.

  • Distribution: Once absorbed, the drug must distribute to the target tissue (e.g., a tumor) at therapeutic concentrations while minimizing exposure to tissues where it might cause toxicity.

  • Metabolism: The compound will be metabolized, primarily by cytochrome P450 enzymes in the liver. The resulting metabolites should ideally be inactive and non-toxic. Understanding metabolic pathways is key to predicting drug-drug interactions.

  • Excretion: The drug and its metabolites must be efficiently cleared from the body, typically via the kidneys or in the feces. The elimination half-life determines the dosing frequency.

Protocol for In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver microsomes, providing an early prediction of its metabolic clearance in the body.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), e.g., pooled from 50 donors

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Control compound with known stability (e.g., Verapamil - high clearance; Propranolol - low clearance)

  • Acetonitrile with internal standard (for protein precipitation and LC-MS/MS analysis)

Step-by-Step Procedure:

  • Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., final concentration 0.5 mg/mL). Prepare the test compound and control compounds by diluting the stock to a final starting concentration of 1 µM in the reaction mixture.

  • Incubation (without NADPH): In a 96-well plate, add the HLM solution and the test compound. Pre-incubate at 37 °C for 10 minutes to allow temperature equilibration. This step also serves as a control for non-enzymatic degradation.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The acetonitrile precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the amount of remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k).

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the design of high-value therapeutics. Its success as a PARP inhibitor has transformed the treatment paradigm for certain cancers, providing a powerful clinical validation for the concept of synthetic lethality.

The future for these derivatives remains bright. Ongoing research is focused on several key areas:

  • Overcoming Resistance: As with any targeted therapy, resistance to PARP inhibitors is an emerging clinical challenge. Developing next-generation compounds that can overcome these resistance mechanisms is a high priority.

  • Expanding Indications: Researchers are exploring the use of these compounds in other cancers with DNA repair deficiencies beyond BRCA mutations, a concept known as "BRCAness".

  • Targeting New Enzymes: The scaffold's ability to mimic NAD+ makes it a candidate for inhibiting other NAD+-dependent enzymes involved in different pathologies, expanding its therapeutic reach beyond oncology.

  • Combination Therapies: Combining PARP inhibitors with other agents, such as immunotherapy or other DNA damaging agents, holds the potential for synergistic effects and improved patient outcomes.

The blend of synthetic tractability, potent and specific biological activity, and a well-understood mechanism of action ensures that this compound derivatives will remain a central focus of research and development for years to come.

References

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. Available at: [Link]

  • New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). PubMed. Available at: [Link]

  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bonafoux, D. F., Bonar, S. L., Clare, M., Donnelly, A. M., Glaenzer, J. L., Guzova, J. A., Huang, H., Kishore, N. N., Koszyk, F. J., Lennon, P. J., Libby, A., Mathialagan, S., Oburn, D. S., Rouw, S. A., Sommers, C. D., Tripp, C. S., Vanella, L. J., Weier, R.,

5-Amino-3-pyridinecarboxamide: A Technical Guide to an Under-Explored Isomer and its Bioactive Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Isomers

In the landscape of pyridinecarboxamide derivatives, subtle structural changes can lead to profound differences in biological activity. This guide delves into the current scientific understanding of 5-Amino-3-pyridinecarboxamide (also known as 5-aminonicotinamide), a compound whose biological profile remains largely uncharted. In stark contrast, its structural isomer, 6-Aminonicotinamide (6-AN), is a well-characterized and potent inhibitor of the pentose phosphate pathway (PPP), demonstrating significant anti-proliferative and metabolism-modulating effects.[1][2]

This technical guide will first summarize the known chemical properties of this compound, highlighting the current gaps in our knowledge of its biological function. Subsequently, we will provide an in-depth exploration of its extensively studied isomer, 6-Aminonicotinamide, as a case study in the critical importance of substituent positioning on molecular function. This comparative approach aims to equip researchers with a comprehensive understanding of this chemical space and to illuminate potential avenues for future investigation into under-explored molecules like this compound.

Part 1: this compound - The Enigmatic Isomer

This compound is a pyridine derivative with the chemical formula C₆H₇N₃O.[3] While commercially available and utilized as a building block in synthetic chemistry, its biological activity and mechanism of action are not well-documented in peer-reviewed literature.

Chemical and Physical Properties
PropertyValueSource
CAS Number 60524-14-3[3]
Molecular Formula C₆H₇N₃O[3]
Molecular Weight 137.14 g/mol [3]
IUPAC Name 5-aminopyridine-3-carboxamide
Synonyms 5-Aminonicotinamide
Synthesis

Detailed, step-by-step synthetic protocols for this compound are not extensively reported in readily available literature. However, general synthetic strategies for aminonicotinamides often involve the reduction of a corresponding nitro-nicotinamide precursor. For instance, the synthesis could theoretically proceed via the nitration of nicotinamide, followed by a regioselective reduction of the nitro group at the 5-position. The synthesis of related aminopyridine carboxaldehyde derivatives has been reported, suggesting that established methods in pyridine chemistry could be adapted for the synthesis of this compound.

Biological Activity: A Knowledge Gap

A comprehensive search of scientific literature reveals a significant lack of data on the biological effects of this compound. While its structural similarity to nicotinamide, a known weak inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, might suggest a potential for PARP inhibition, there is currently no direct experimental evidence to support this hypothesis.[4] The absence of published IC50 values or detailed cellular assay results underscores the need for foundational research to elucidate the biological role, if any, of this compound.

Part 2: 6-Aminonicotinamide (6-AN) - A Potent Modulator of Cellular Metabolism

In contrast to its 5-amino isomer, 6-Aminonicotinamide (CAS 329-89-5) is a well-established tool compound in cancer biology and metabolism research.[5][6] Its primary mechanism of action is the inhibition of the pentose phosphate pathway, a critical metabolic route for the synthesis of nucleotides and the maintenance of cellular redox balance.[1][7]

Mechanism of Action: Inhibition of the Pentose Phosphate Pathway

6-AN acts as a competitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway.[2] By competing with the endogenous substrate, glucose-6-phosphate, 6-AN effectively blocks the production of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate.[8] This inhibition leads to a cascade of downstream effects, including increased oxidative stress and disruption of cellular proliferation.[2][9]

PPP_Inhibition G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD SixPGDL 6-Phosphoglucono- δ-lactone SixPG 6-Phosphogluconate SixPGDL->SixPG Ru5P Ribulose-5-Phosphate SixPG->Ru5P Nucleotides Nucleotide Biosynthesis Ru5P->Nucleotides NADPH NADPH Redox Redox Balance (e.g., GSH regeneration) NADPH->Redox G6PD->SixPGDL G6PD->NADPH NADP+ to NADPH SixAN 6-Aminonicotinamide SixAN->G6PD Inhibits

Caption: Mechanism of 6-Aminonicotinamide (6-AN) inhibition of the Pentose Phosphate Pathway (PPP).

Biological Effects and Quantitative Data

The inhibition of the PPP by 6-AN leads to a range of measurable biological effects, particularly in cancer cells which often have an upregulated PPP to support their high proliferative rate.

  • Anti-proliferative Activity: 6-AN has been shown to reduce the viability and proliferation of various cancer cell lines.[7] For example, in non-small cell lung cancer cells (A549 and H460), 6-AN treatment leads to a dose-dependent decrease in metabolic activity and colony formation.[2][9]

  • Induction of Oxidative and Endoplasmic Reticulum (ER) Stress: By depleting NADPH, 6-AN compromises the cell's ability to counteract reactive oxygen species (ROS), leading to increased intracellular ROS levels and subsequent ER stress.[9]

  • Synergistic Effects with Other Therapies: 6-AN can enhance the efficacy of other cancer treatments. For instance, it has been shown to synergize with 5-aminolevulinic acid-mediated photodynamic therapy in neuroblastoma cells.[3][5]

Quantitative Data for 6-Aminonicotinamide:

Cell LineAssayEndpointValueSource
A549 (Lung Cancer)Metabolic ActivityIC50 (48h)~50-100 µM[2]
H460 (Lung Cancer)Metabolic ActivityIC50 (48h)~20-50 µM[2]
Experimental Protocols

The following are example protocols for assessing the biological effects of 6-Aminonicotinamide in a laboratory setting. These protocols can be adapted for the investigation of this compound.

This protocol determines the cytotoxic effects of a compound on a given cell line.[6]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in an incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 6-AN or this compound) in a suitable solvent like DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control with the same solvent concentration as the highest compound dose.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Attach Allow cells to attach overnight Seed->Attach Prepare Prepare serial dilutions of compound Attach->Prepare Treat Treat cells with compound Prepare->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization buffer Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data and calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro cell viability (MTT) assay.

This protocol measures the ratio of reduced to oxidized NADP, a key indicator of PPP activity.[3]

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for the specified duration.

  • Cell Lysis: Harvest the cells and lyse them using an appropriate extraction buffer provided in a commercial NADPH/NADP⁺ assay kit.

  • Sample Preparation: Follow the kit manufacturer's protocol to separate NADPH from NADP⁺. This typically involves a heating step to decompose NADP⁺ while preserving NADPH.

  • Enzymatic Cycling Reaction: Add a reaction mixture containing glucose-6-phosphate dehydrogenase to the samples. This will initiate a cycling reaction where NADPH is oxidized to NADP⁺, and a colorimetric or fluorometric probe is reduced.

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentrations of NADPH and total NADP(H) from a standard curve. The NADP⁺ concentration is determined by subtracting the NADPH concentration from the total NADP(H) concentration. The NADPH/NADP⁺ ratio can then be calculated.

Conclusion and Future Directions

The study of pyridinecarboxamide isomers reveals a fascinating aspect of medicinal chemistry: minor positional changes of a functional group can dramatically alter a molecule's biological target and activity. While 6-Aminonicotinamide is a well-characterized inhibitor of the pentose phosphate pathway with clear anti-cancer properties, its isomer, this compound, remains a scientific enigma.

The lack of data on this compound presents a clear opportunity for future research. Key questions to be addressed include:

  • What are the optimal and scalable synthetic routes to this compound?

  • Does this compound exhibit any biological activity, and if so, what are its molecular targets?

  • Could this compound act as a PARP inhibitor, as its nicotinamide core might suggest?

  • What are the structure-activity relationships that govern the differential biological effects of 5- and 6-aminonicotinamide?

By applying the established experimental protocols outlined in this guide, researchers can begin to unravel the biological functions of this compound, potentially uncovering new therapeutic agents or research tools. This exploration will not only fill a significant knowledge gap but also deepen our understanding of the intricate relationship between chemical structure and biological function.

References

  • Okamura, S., et al. (2025). 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. BMC Cancer, 25(1), 231.
  • Okamura, S., et al. (2025). 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. PubMed. Retrieved from [Link]

  • Wiley Periodicals LLC. (2025). Therapeutic Targeting of the Pentose Phosphate Pathway in Colorectal Cancer Using 6-Aminonicotinamide and 5-Fluorouracil. PubMed. Retrieved from [Link]

  • Street, J. C., Alfieri, A. A., & Koutcher, J. A. (1997). Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro. Cancer Research, 57(18), 3956–3962.
  • Kaushik, N., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Biology, 10(10), 1088.
  • Okamura, S., et al. (2025). 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... Retrieved from [Link]

  • Gauthier, M-A., et al. (2023). Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer.
  • Kaushik, N., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2026). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega. Retrieved from [Link]

  • Zeng, X., et al. (2023). NPASS database update 2023: quantitative natural product activity and species source database for biomedical research. Nucleic Acids Research, 51(D1), D621–D628.
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  • Zhang, N., & Sauve, A. A. (2017). Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology. Current Protocols in Chemical Biology, 9(3), 187-196.
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  • Kaushik, N., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. MDPI. Retrieved from [Link]

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An In-Depth Technical Guide to 5-Amino-3-pyridinecarboxamide: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-pyridinecarboxamide, also known as 5-aminonicotinamide, is a heterocyclic organic compound that has garnered interest within the scientific community for its structural similarity to nicotinamide (Vitamin B3) and its potential as a scaffold in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Furthermore, it delves into its potential biological activities, particularly as a modulator of enzymes involved in ADP-ribosylation, and presents detailed experimental protocols for its synthesis and characterization. This document serves as a foundational resource for researchers exploring the therapeutic potential of this and related molecules.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of nicotinamide and its derivatives. Nicotinamide, a vital component of the coenzymes NAD+ and NADP+, plays a central role in cellular metabolism and signaling. Early research into nicotinamide antagonists, such as 6-aminonicotinamide, revealed that modifications to the pyridine ring could lead to potent biological effects, primarily through the disruption of pyridine nucleotide metabolism.[1]

While a definitive first synthesis of this compound is not prominently documented in readily available literature, its conceptualization likely arose from the systematic modification of the nicotinamide structure to probe the structure-activity relationships of enzymes that utilize NAD+. The introduction of an amino group at the 5-position alters the electronic properties of the pyridine ring, making it a valuable tool for investigating the binding pockets of NAD+-dependent enzymes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 60524-14-3[2]
Molecular Formula C₆H₇N₃O[2]
Molecular Weight 137.14 g/mol [2]
IUPAC Name 5-aminopyridine-3-carboxamide
Synonyms 5-Aminonicotinamide
Appearance Off-white to light yellow solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in polar organic solvents (predicted)

Synthesis of this compound

Several synthetic routes to this compound are plausible based on established organic chemistry principles. The most direct and commonly employed method involves the reduction of a nitro precursor.

Synthetic Pathway: Reduction of 5-Nitronicotinamide

The reduction of the nitro group in 5-nitronicotinamide to an amine is a high-yielding and reliable method for the synthesis of this compound.

Synthesis of this compound cluster_0 Starting Material cluster_1 Reaction cluster_2 Product 5-Nitronicotinamide 5-Nitronicotinamide Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal-Acid Reduction (e.g., SnCl₂, HCl) 5-Nitronicotinamide->Reduction Reagents This compound This compound Reduction->this compound Yields

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation of 5-Nitronicotinamide

This protocol describes a standard procedure for the catalytic hydrogenation of a nitroarene.

Materials:

  • 5-Nitronicotinamide

  • Palladium on carbon (10% Pd, 50% water wet)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 5-nitronicotinamide (1.0 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd, 0.05 - 0.10 eq) to the solution.

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and amide groups. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxamide group. Protons on the pyridine ring will likely appear in the aromatic region (δ 7.0-9.0 ppm). The amino and amide protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield (δ 165-175 ppm). The chemical shifts of the pyridine ring carbons will be influenced by the positions of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretch (amine and amide)3500-3200
C=O stretch (amide)1680-1630
N-H bend (amine)1650-1580
C-N stretch (aromatic amine)1340-1250
Aromatic C=C and C=N stretch1600-1450
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Ionization ModeExpected m/z
Electrospray (ESI+)[M+H]⁺ = 138.1
Electron Impact (EI)[M]⁺ = 137.1

Potential Biological Activity and Mechanism of Action

While extensive biological studies specifically on this compound are limited in the public domain, its structural similarity to nicotinamide suggests it may interact with NAD+-dependent enzymes.

Inhibition of Poly(ADP-ribose) Polymerases (PARPs)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair and other cellular processes. They use NAD+ as a substrate to synthesize poly(ADP-ribose) chains. Nicotinamide, the cleavage product of this reaction, acts as a feedback inhibitor of PARPs.[3] It is plausible that this compound, as a nicotinamide analog, could also inhibit PARP activity by competing with NAD+ for the enzyme's active site.

PARP_Inhibition cluster_0 Cellular Process cluster_1 Enzymatic Reaction cluster_2 Inhibition DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation PARylation Poly(ADP-ribosylation) PARP_Activation->PARylation DNA_Repair DNA Repair PARylation->DNA_Repair NAD NAD+ PARP PARP Enzyme NAD->PARP Substrate PARP->PARylation Nicotinamide Nicotinamide PARP->Nicotinamide Byproduct 5_Amino_3_pyridinecarboxamide This compound 5_Amino_3_pyridinecarboxamide->PARP Potential Inhibition

Caption: Potential mechanism of PARP inhibition.

Modulation of Mono-ADP-ribosyltransferases (ARTs)

Mono-ADP-ribosyltransferases are another class of enzymes that transfer a single ADP-ribose moiety from NAD+ to a target protein. Similar to PARPs, these enzymes are involved in various signaling pathways. Given the structural analogy, this compound could potentially act as an inhibitor of these enzymes as well.[4][5]

Applications in Drug Discovery and Research

This compound serves as a valuable building block in medicinal chemistry. The presence of two modifiable sites—the amino group and the carboxamide—allows for the synthesis of diverse libraries of compounds for screening against various biological targets. Its pyridine core is a common motif in many approved drugs, making it an attractive scaffold for the development of novel therapeutics.

Conclusion

This compound is a molecule of significant interest due to its relationship with nicotinamide and its potential as a pharmacologically active compound and a versatile synthetic intermediate. This guide has provided a comprehensive overview of its known properties, plausible synthetic routes, and potential biological activities. Further research is warranted to fully elucidate its pharmacological profile and explore its therapeutic potential, particularly in the context of diseases involving NAD+-dependent enzymatic pathways.

References

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  • MDPI. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress.

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An In-depth Technical Guide to 5-Amino-3-pyridinecarboxamide: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridinecarboxamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and essential biological cofactors. Among its many derivatives, 5-Amino-3-pyridinecarboxamide has emerged as a critical building block and versatile intermediate in the synthesis of novel drug candidates. Its strategic placement of amino and carboxamide functional groups on the pyridine ring offers a unique platform for generating diverse chemical libraries with a wide range of pharmacological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the physicochemical properties, synthesis methodologies, biological significance, and key applications of this compound. We delve into the causality behind its utility, present detailed experimental protocols, and explore its potential in developing next-generation therapeutics.

Introduction: The Significance of the Pyridinecarboxamide Core

The pyridine ring is a privileged scaffold in drug discovery, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. When functionalized with a carboxamide group, it forms the pyridinecarboxamide core, a structure found in compounds of immense biological importance. The most prominent example is Nicotinamide (a form of Vitamin B3), a precursor to the coenzymes NAD+ and NADP+, which are fundamental to cellular metabolism and redox reactions.[1]

This compound (also known as 5-Aminonicotinamide) is a specific derivative that has garnered significant attention as a "Protein Degrader Building Block" and a "Bulk Drug Intermediate".[2][3] Its structure, featuring a nucleophilic amino group and a hydrogen-bonding carboxamide moiety, makes it an ideal starting point for constructing complex molecules with tailored biological functions. This guide aims to serve as a definitive resource on this high-value chemical entity.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and formulation. The key properties of this compound are summarized below, providing the foundational data required for experimental design.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 60524-14-3[2][3][4]
Molecular Formula C₆H₇N₃O[2][3]
Molecular Weight 137.14 g/mol [2][3]
Appearance White to off-white solid[4]
Boiling Point 403.9 ± 30.0 °C (Predicted)[2][4]
Density 1.323 ± 0.06 g/cm³ (Predicted)[2][4]
pKa 15.09 ± 0.50 (Predicted)[4]
XLogP3 0.02[2]
Polar Surface Area (PSA) 82 Ų[2]
Storage Room temperature, inert atmosphere, keep in dark place[4]

Synthesis Methodologies: Building the Core Scaffold

The availability of robust and scalable synthetic routes is critical for the application of any chemical building block. This compound is typically synthesized from its corresponding carboxylic acid precursor, 5-aminonicotinic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry, ensuring a reliable supply of the title compound for research and development.

The primary causal driver for this synthetic choice is the high reactivity of an activated carboxylic acid (like an acyl chloride) towards an amine source (ammonia), leading to the formation of a stable amide bond.

SynthesisWorkflow cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amidation Start 5-Aminonicotinic Acid Intermediate 5-Aminonicotinoyl Chloride (Activated Intermediate) Start->Intermediate Reaction Intermediate2 5-Aminonicotinoyl Chloride Reagent1 Activating Agent (e.g., SOCl₂) Reagent1->Intermediate Reagent2 Ammonia Source (e.g., NH₄OH) Product This compound Reagent2->Product Intermediate2->Product Reaction

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Amidation of 5-Aminonicotinic Acid

This protocol is a self-validating system. The successful formation of the product can be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, MS) with known values and verifying its physical properties, such as melting point.

  • Acid Activation:

    • To a stirred solution of 5-aminonicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g), add a catalytic amount of dimethylformamide (DMF, 0.05 eq).[5]

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise, maintaining the temperature below 5 °C. The choice of thionyl chloride is based on its efficacy in converting carboxylic acids to highly reactive acyl chlorides, with volatile byproducts (SO₂ and HCl) that are easily removed.[5]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-aminonicotinoyl chloride hydrochloride salt.

  • Amidation:

    • Dissolve the crude acyl chloride in a fresh portion of anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add a solution of aqueous ammonium hydroxide (7N NH₃ in methanol can also be used, ~5 eq) dropwise.[5] An excess of the ammonia source is used to both form the amide and neutralize the HCl generated in the previous step, driving the reaction to completion.

    • Stir the reaction mixture at room temperature for 3-5 hours.

    • Upon completion, concentrate the mixture under reduced pressure.

  • Purification and Validation:

    • Purify the crude product using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 5-10% MeOH/DCM).

    • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

    • Validate the product's identity and purity via ¹H NMR, Mass Spectrometry (verifying the molecular weight of 137.14), and melting point analysis.

Biological Activity and Therapeutic Potential

While this compound is primarily a synthetic intermediate, the pyridinecarboxamide scaffold it provides is a key pharmacophore in a multitude of biologically active molecules. Derivatives have shown potent activity as enzyme inhibitors and antimicrobial agents.[6][7][8]

Enzyme Inhibition

The pyridine ring and carboxamide group are adept at forming interactions within enzyme active sites. The nitrogen atom of the pyridine can act as a hydrogen bond acceptor, while the amide N-H and C=O groups can serve as both hydrogen bond donors and acceptors. This versatility allows derivatives to be tailored as potent and selective enzyme inhibitors.[8] For example, novel pyridinecarboxamide derivatives have been developed as inhibitors of succinate dehydrogenase (SDH) for antifungal applications and carbonic anhydrase for other therapeutic uses.[9][10]

EnzymeInhibition Enzyme Enzyme Active Site Binding Pocket 1 Binding Pocket 2 Substrate Natural Substrate Substrate->Enzyme:port1 Binds & Converts Inhibitor This compound Derivative Pyridine Ring (H-bond acceptor) Amide Group (H-bond donor/acceptor) R-Group (Targets specificity) Inhibitor:f1->Enzyme:port1 H-bonds Inhibitor:f2->Enzyme:port2 H-bonds Inhibitor:f3->Enzyme Interacts

Caption: Hypothetical binding of a derivative in an enzyme active site.

Antimicrobial Activity

The pyridinecarboxamide moiety is also present in compounds with significant antimicrobial properties.[11][12][13][14] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. The ability to easily modify the amino group at the 5-position of this compound allows for the creation of libraries of compounds that can be screened for activity against a wide range of bacterial and fungal pathogens.[7]

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile scaffold for generating novel chemical entities.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with key interaction points, it serves as an excellent starting fragment. Scientists can identify weak binding of this fragment to a biological target and then "grow" the molecule by adding substituents to the amino group to enhance potency and selectivity.

  • Combinatorial Chemistry: The reactive amino group is ideal for parallel synthesis. It can be readily acylated, alkylated, or used in reductive amination reactions with a vast library of aldehydes, ketones, and carboxylic acids to rapidly produce thousands of distinct derivatives for high-throughput screening.

  • Protein Degraders: It is explicitly categorized as a building block for protein degraders.[3] This suggests its use in constructing Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.

Key Experimental Workflow: Antimicrobial Susceptibility Testing

Once a library of derivatives has been synthesized from the this compound core, a robust and reproducible biological assay is required to identify promising candidates. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a gold standard in antimicrobial research.

MIC_Workflow A Prepare Stock Solutions of Test Compounds B Perform 2-fold Serial Dilutions in 96-well Plate A->B C Add Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Add Viability Indicator (e.g., Resazurin) D->E F Read Results: Color Change Indicates Growth E->F G Determine MIC: Lowest concentration with no growth F->G

Caption: Workflow for a broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Protocol: Broth Microdilution MIC Assay

This protocol is designed to be self-validating through the inclusion of positive (no drug) and negative (no bacteria) controls, as well as a reference antibiotic.

  • Preparation:

    • Prepare stock solutions of the synthesized pyridinecarboxamide derivatives in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

    • In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 100 µL of the stock solution to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the positive control (broth + bacteria, no compound). Well 12 will be the negative control (broth only).

  • Inoculation:

    • Prepare a bacterial inoculum (e.g., Staphylococcus aureus) standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation & Analysis:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • For quantitative analysis, a viability indicator such as resazurin can be added. A color change (e.g., blue to pink) indicates metabolic activity and bacterial growth. The MIC is the lowest concentration that prevents this color change.

Conclusion

This compound is more than a simple chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined structure, accessible functional groups, and foundational role in biologically active scaffolds make it an invaluable starting point for the discovery of novel enzyme inhibitors, antimicrobial agents, and other therapeutics. The methodologies and protocols outlined in this guide provide a framework for researchers to harness the potential of this versatile pyridinecarboxamide derivative, paving the way for the development of innovative solutions to pressing challenges in human health.

References

  • Stellenboom, N. (2019). Synthesis and Enzyme Inhibitory Activity of Novel Pyridine-2,6-dicarboxamides Bearing Primary Sulfonamide Groups. SciSpace. Available at: [Link]

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The Pivotal Role of Aminopyridinecarboxamides in Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Chemical Scaffold

In the intricate landscape of cellular biochemistry, the aminopyridinecarboxamide scaffold has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. These compounds, characterized by a pyridine ring bearing both an amino and a carboxamide functional group, are at the heart of numerous research and drug development endeavors. Their significance lies in their ability to mimic and interact with key biological molecules, thereby modulating fundamental cellular pathways implicated in a range of pathologies, from cancer to neurodegenerative disorders. This guide provides an in-depth exploration of the role of aminopyridinecarboxamides, with a particular focus on the illustrative example of 5-Amino-3-pyridinecarboxamide, in critical cellular processes. We will delve into their interactions with key enzyme families—Poly (ADP-ribose) polymerases (PARPs) and Sirtuins—and their integral role in NAD+ metabolism, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Chemical Properties and Synonyms

This compound, also known as 5-aminonicotinamide, is a small organic molecule with the chemical formula C6H7N3O. Its structure features a pyridine ring substituted with an amino group at the 5-position and a carboxamide group at the 3-position. This unique arrangement of functional groups imparts specific chemical properties that are central to its biological activity.

PropertyValue
Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS Number 60524-14-3[1]
Synonyms 5-Aminonicotinamide

Core Mechanism of Action: A Tale of Molecular Mimicry and Enzymatic Modulation

The biological effects of aminopyridinecarboxamides are largely attributable to their structural resemblance to nicotinamide, a form of vitamin B3 and a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[2] This molecular mimicry allows them to interact with enzymes that utilize NAD+ or its precursors, thereby influencing a multitude of cellular processes.

The Central Role in NAD+ Metabolism

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, participating in redox reactions and serving as a substrate for several key enzyme families.[3][4] The cellular pool of NAD+ is maintained through de novo synthesis from tryptophan and salvage pathways that recycle nicotinamide and other precursors.[3][5][6] The NAMPT-driven NAD+ salvage pathway is particularly crucial for sustaining NAD+ levels in high-energy tissues.[4][7]

Aminopyridinecarboxamides can influence NAD+ metabolism in several ways. For instance, compounds like 5-Amino-1MQ act as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme that methylates nicotinamide.[8][9] By inhibiting NNMT, these compounds prevent the depletion of the nicotinamide pool available for NAD+ synthesis, thereby boosting cellular NAD+ levels.[8] This elevation in NAD+ can enhance mitochondrial function and has implications for metabolic disorders and age-related diseases.[8][9][10][11]

Diagram: The NAD+ Salvage Pathway and the Influence of Aminopyridinecarboxamides

NAD_Salvage_Pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibition Modulation by Aminopyridinecarboxamides Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAMPT NNMT NNMT Nicotinamide->NNMT NAD NAD+ NMN->NAD NMNAT Sirtuins Sirtuins NAD->Sirtuins Activates PARPs PARPs NAD->PARPs Substrate Methylated_Nicotinamide Methylated Nicotinamide NNMT->Methylated_Nicotinamide Aminopyridinecarboxamide This compound (and related compounds) Aminopyridinecarboxamide->NNMT Inhibition

Caption: Modulation of the NAD+ salvage pathway by aminopyridinecarboxamides.

Modulation of Poly (ADP-ribose) Polymerase (PARP) Activity

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair and programmed cell death.[12][13] PARP enzymes, particularly PARP-1, are activated by DNA damage and catalyze the transfer of ADP-ribose units from NAD+ to target proteins, forming poly(ADP-ribose) (PAR) chains.[13][14] This process, known as PARylation, is crucial for the recruitment of DNA repair machinery.

The carboxamide moiety present in aminopyridinecarboxamides is a key structural feature found in many potent PARP inhibitors.[15] These inhibitors compete with NAD+ for the catalytic site of PARP enzymes, thereby preventing PARylation and impairing DNA repair.[15] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP can lead to synthetic lethality, making PARP inhibitors a valuable class of anti-cancer drugs.[14] While direct evidence for this compound as a PARP inhibitor is not extensively documented, its structural similarity to known PARP inhibitors suggests a potential for such activity.

Diagram: Mechanism of PARP Inhibition

PARP_Inhibition cluster_dna_damage DNA Damage Response cluster_parp_activity Normal PARP Function cluster_inhibition Inhibition by Aminopyridinecarboxamides DNA_damage DNA Single-Strand Break PARP PARP Enzyme DNA_damage->PARP Activation PARP->DNA_damage Trapping on DNA (with some inhibitors) NAD NAD+ PARP->NAD Uses as substrate PAR Poly(ADP-ribose) Chains NAD->PAR Catalyzes formation of DNA_Repair_Proteins DNA Repair Proteins PAR->DNA_Repair_Proteins Recruits DNA_Repair_Proteins->DNA_damage Repairs Aminopyridinecarboxamide This compound (as potential inhibitor) Aminopyridinecarboxamide->PARP Competitive Inhibition (competes with NAD+)

Caption: Competitive inhibition of PARP enzymes by aminopyridinecarboxamides.

Interaction with Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating a wide range of cellular processes, including metabolism, stress resistance, and longevity.[16][17][18] There are seven mammalian sirtuins (SIRT1-7) with diverse subcellular localizations and functions.[16][18] For instance, SIRT1 is primarily nuclear and regulates transcription and DNA repair, while SIRT3, SIRT4, and SIRT5 are located in the mitochondria and are involved in metabolic regulation.[19][20]

The activity of sirtuins is intrinsically linked to the cellular NAD+ pool.[17] By increasing NAD+ availability, as discussed earlier, aminopyridinecarboxamides can indirectly activate sirtuins. Furthermore, some pyridine-containing compounds have been shown to directly modulate sirtuin activity.[10] For example, 5-Amino-1MQ has been reported to activate SIRT1, the "longevity gene," leading to enhanced fat-burning efficiency.[10] Given the structural similarities, it is plausible that this compound and other related compounds could also function as sirtuin modulators, although further research is needed to confirm this.

Experimental Protocols for Studying Aminopyridinecarboxamide Activity

To elucidate the precise mechanisms of action of aminopyridinecarboxamides, a variety of in vitro and cell-based assays are employed. The following protocols provide a framework for investigating their effects on key cellular targets.

Protocol 1: In Vitro PARP Inhibition Assay

Objective: To determine the inhibitory potential of this compound on PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • 96-well plates

  • Plate reader

Methodology:

  • Plate Coating: Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate three times with wash buffer.

  • Compound Preparation: Prepare serial dilutions of this compound and a known PARP inhibitor (e.g., olaparib) as a positive control.

  • Enzyme Reaction: Add the recombinant PARP-1 enzyme to each well, followed by the test compounds or vehicle control.

  • Initiation of PARylation: Add biotinylated NAD+ to each well to initiate the PARylation reaction. Incubate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate for 30 minutes. Wash again and add TMB substrate.

  • Data Analysis: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader. Calculate the IC50 value for this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to its target protein (e.g., PARP-1) in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • This compound

  • PBS, lysis buffer, and protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Western blotting reagents and antibodies for the target protein

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer containing protease inhibitors.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates direct target engagement.

Applications in Research and Drug Development

The versatile aminopyridinecarboxamide scaffold has led to the development of numerous compounds with therapeutic potential in various disease areas.

  • Oncology: As discussed, the potential for PARP inhibition makes these compounds attractive candidates for cancer therapy, particularly in tumors with DNA repair deficiencies.[1][14] Furthermore, derivatives of this scaffold have been investigated as anti-cancer agents targeting other pathways.[1]

  • Metabolic Diseases: By modulating NAD+ metabolism and sirtuin activity, aminopyridinecarboxamides like 5-Amino-1MQ are being explored for the treatment of obesity, type 2 diabetes, and other metabolic disorders.[8][11]

  • Neurodegenerative Diseases: The neuroprotective effects of modulating NAD+ levels and sirtuin activity suggest that aminopyridinecarboxamides could be beneficial in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases.

  • Anti-infective Agents: Certain pyridine carboxamide derivatives have shown promise as anti-tubercular agents, highlighting the broad applicability of this chemical class.[21]

Conclusion and Future Directions

The aminopyridinecarboxamide scaffold represents a rich source of biologically active molecules with significant therapeutic potential. Their ability to interact with fundamental cellular pathways, including NAD+ metabolism, DNA repair via PARP modulation, and sirtuin signaling, positions them as valuable tools for both basic research and drug discovery. While the specific biological roles of this compound require further in-depth investigation, the broader class of aminopyridinecarboxamides continues to be a fertile ground for the development of novel therapeutics. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacological properties, and exploring their efficacy in a wider range of disease models. The continued exploration of this versatile chemical scaffold holds the promise of delivering next-generation therapies for some of the most challenging human diseases.

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An In-depth Technical Guide to Elucidating the Therapeutic Targets of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinecarboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. 5-Amino-3-pyridinecarboxamide, a key building block in synthetic chemistry, presents an intriguing starting point for drug discovery endeavors. Its structural similarity to a variety of bioactive molecules suggests a rich, yet unexplored, potential for therapeutic intervention across multiple target classes. This technical guide eschews a templated approach, instead offering a bespoke, logic-driven framework for the systematic identification and validation of potential therapeutic targets for this compound. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols and conceptual workflows to empower researchers in their quest to unlock the therapeutic promise of this compound.

Introduction: The Rationale for Target Exploration

While direct biological data on this compound is limited, a comprehensive analysis of its structural analogs provides a fertile ground for hypothesis generation. The aminopyridine moiety is a well-established pharmacophore known to interact with the hinge region of protein kinases, while the carboxamide group can participate in crucial hydrogen bonding interactions within enzyme active sites and receptor binding pockets.

Our exploration of potential therapeutic targets for this compound will therefore be guided by the established activities of structurally related compounds. This analog-based approach allows us to propose several high-probability target classes, which will then form the basis of a rigorous experimental validation cascade.

Hypothesis-Driven Target Prioritization

Based on the prevalence of the aminopyridine and pyridinecarboxamide scaffolds in known bioactive agents, we propose the following primary target classes for initial investigation:

  • Protein Kinases: The aminopyridine scaffold is a common feature in numerous kinase inhibitors.[1][2][3][4] Potential kinase targets for this compound could include those involved in inflammation and oncology, such as c-Jun N-terminal kinases (JNKs), Vaccinia-related kinases (VRKs), and Cyclin-dependent kinases (CDKs).[1][2][5]

  • Metabolic Enzymes: Pyridine-based molecules are known to modulate the activity of various metabolic enzymes.[6][7] Given the structural resemblance to nicotinamide, a key player in cellular metabolism, potential targets include enzymes involved in NAD+ biosynthesis and consumption, such as carbonic anhydrases.[8]

  • Receptors: The pyridine scaffold is also found in ligands for various receptors.[8][9][10] Potential receptor targets could include G-protein coupled receptors (GPCRs) like adenosine or cannabinoid receptors, or ligand-gated ion channels.[8][9]

A Phased Approach to Target Identification and Validation

We advocate for a multi-step, iterative process for target identification and validation, beginning with broad, unbiased screening and progressively narrowing the focus to specific, high-confidence targets.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Validation Broad Phenotypic Screening Broad Phenotypic Screening Affinity-Based Proteomics Affinity-Based Proteomics Broad Phenotypic Screening->Affinity-Based Proteomics Identify potential interactors Biochemical Assays Biochemical Assays Affinity-Based Proteomics->Biochemical Assays Confirm direct binding Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Biochemical Assays->Cellular Thermal Shift Assay (CETSA) Verify target engagement in cells Cell-Based Functional Assays Cell-Based Functional Assays Cellular Thermal Shift Assay (CETSA)->Cell-Based Functional Assays Assess functional consequences In Vivo Target Validation In Vivo Target Validation Cell-Based Functional Assays->In Vivo Target Validation Establish in vivo relevance

Caption: A streamlined workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The initial phase aims to cast a wide net to identify potential protein interactors of this compound.

This technique allows for the capture and identification of proteins that bind to an immobilized form of the compound.

Methodology:

  • Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare cell lysates from relevant cell lines (e.g., cancer cell lines for oncology targets, immune cells for inflammatory targets).

  • Affinity Capture: Incubate the immobilized compound with the cell lysate to allow for binding of interacting proteins.

  • Washing: Thoroughly wash the beads to remove non-specific binders.

  • Elution: Elute the bound proteins using a denaturing buffer.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-treated sample compared to a control (beads without the compound).

Phase 2: Confirmation of Direct Target Engagement

Once a list of potential interactors is generated, the next crucial step is to confirm direct binding and assess the affinity of the interaction.

For enzyme targets, direct inhibition can be measured using in vitro activity assays.

Table 1: Hypothetical Biochemical Assay Panel for this compound

Target Class Example Target Assay Principle Readout Hypothetical IC50 (nM)
KinaseJNK1In vitro kinase assay with a fluorescent peptide substrateFluorescence intensity500
Metabolic EnzymeCarbonic Anhydrase IIEsterase activity assay with a colorimetric substrateAbsorbance at 405 nm1200
ProteaseCaspase-1Cleavage of a fluorogenic substrateFluorescence intensity>10,000

ITC provides a label-free method to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the compound and a purified target protein.

Methodology:

  • Sample Preparation: Prepare solutions of the purified target protein in the sample cell and this compound in the injection syringe in a suitable buffer.

  • Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat changes associated with binding.

  • Data Analysis: Analyze the resulting thermogram to determine the binding parameters.

Phase 3: Cellular and In Vivo Functional Validation

Confirming target engagement in a cellular context and demonstrating a functional consequence of this engagement are critical for validating a therapeutic target.

CETSA is a powerful technique to verify that a compound binds to its target in intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated cells indicates target engagement.

These assays are designed to measure the downstream functional consequences of target engagement.

Kinase_Signaling_Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Upstream Kinase Upstream Kinase Receptor->Upstream Kinase JNK (Potential Target) JNK (Potential Target) Upstream Kinase->JNK (Potential Target) Transcription Factor (c-Jun) Transcription Factor (c-Jun) JNK (Potential Target)->Transcription Factor (c-Jun) Gene Expression Gene Expression Transcription Factor (c-Jun)->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response This compound This compound This compound->JNK (Potential Target) Inhibition

Caption: Proposed JNK signaling pathway and the inhibitory role of this compound.

Table 2: Exemplary Cell-Based Functional Assays

Target Class Example Target Assay Type Principle Readout
KinaseJNK1Reporter Gene AssayMeasure the activity of a transcription factor downstream of JNK (e.g., AP-1) using a luciferase reporter construct.Luminescence
Metabolic EnzymeCarbonic AnhydrasepH-sensitive fluorescent dyeMeasure changes in intracellular pH resulting from enzyme inhibition.Fluorescence intensity
ReceptorAdenosine A2A ReceptorcAMP AssayMeasure changes in intracellular cyclic AMP levels upon receptor activation or inhibition.HTRF or ELISA

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the elucidation of the therapeutic targets of this compound. By employing a hypothesis-driven approach grounded in the analysis of structural analogs, coupled with a multi-phased experimental validation strategy, researchers can systematically uncover the therapeutic potential of this intriguing molecule. The successful identification and validation of a novel target for this compound could pave the way for the development of new medicines to address unmet medical needs.

References

  • Scobie, M., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3544-3553.
  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8086-8099.
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  • Westwood, I. M., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(19), 6866-6877.
  • Vinutha, K., et al. (2021). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.
  • Sharma, P., & Kumar, V. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega, 7(21), 17651-17673.
  • Downer-Riley, N. K., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100536.
  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(19), 16048-16070.
  • Oishi, N., et al. (2002). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Journal of Agricultural and Food Chemistry, 50(15), 4261-4265.
  • de Oliveira, R. B., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 9(2), 1957-1981.
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Introduction: The Significance of a Core Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 5-Amino-3-pyridinecarboxamide

Abstract: this compound is a pivotal heterocyclic amine and a structural analogue of nicotinamide (Vitamin B3). Its molecular framework is a recurring motif in contemporary drug discovery, most notably as the core pharmacophore in Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.[1][2] A comprehensive understanding of its three-dimensional structure, electronic properties, and intermolecular interaction potential is therefore critical for researchers in medicinal chemistry and drug development. This guide provides an in-depth, experience-driven framework for the complete structural elucidation of this compound, moving from synthesis and purification to definitive spectroscopic and crystallographic analysis. The protocols herein are designed as self-validating systems, emphasizing the causal relationships between experimental choices and the quality of analytical outcomes.

The pyridinecarboxamide scaffold is fundamental to cellular metabolism as the active component of the coenzyme NAD+.[2] By substituting an amino group at the 5-position, the electronic and steric profile of the nicotinamide core is significantly altered, creating a versatile building block for molecular recognition. This modification is particularly consequential in the design of PARP inhibitors. These drugs function by competing with NAD+ for the catalytic site of PARP enzymes, which are critical for DNA single-strand break repair.[1][3] In tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to a synthetic lethality, causing targeted cancer cell death.[3][4]

The efficacy of a PARP inhibitor is intimately linked to the precise orientation of its nicotinamide-like fragment within the enzyme's active site. Therefore, a rigorous structural characterization of this compound is not merely an academic exercise; it is a prerequisite for rational drug design, enabling the optimization of binding affinity and selectivity. This guide details the necessary workflows to achieve this characterization.

Predicted Molecular Structure and Physicochemical Properties

Before embarking on experimental analysis, a foundational understanding of the molecule's predicted properties is essential for experimental design.

PropertyPredicted Value / DescriptionSource
Molecular Formula C₆H₇N₃O[5]
Molecular Weight 137.14 g/mol [5]
CAS Number 60524-14-3[5]
Key Structural Features Pyridine ring, C3-carboxamide, C5-primary amine-
Hydrogen Bond Donors 3 (Amine -NH₂, Amide -NH₂)-
Hydrogen Bond Acceptors 3 (Pyridine N, Amide C=O)-
Predicted Tautomers The aminopyridine moiety can exist in tautomeric equilibrium, although the amino form is overwhelmingly dominant under standard conditions.-

The molecule's rich endowment of hydrogen bond donors and acceptors is the primary driver of its biological activity, facilitating a network of interactions within a protein binding pocket. The planarity of the pyridine ring further dictates its role as a scaffold for orienting other functional groups.

Synthesis and Purification Workflow

While this compound is commercially available, an in-house synthesis may be required for isotopic labeling or analogue generation. A robust and logical synthesis route starts from a readily available precursor, 5-aminonicotinic acid.[6]

Experimental Protocol: Synthesis via Acid Chloride

This protocol is a standard, reliable method for amide formation. The conversion of the carboxylic acid to a more reactive acid chloride, followed by amination, is a field-proven technique.

  • Step 1: Acid Chloride Formation (Activation)

    • Suspend 5-aminonicotinic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g).

    • Add oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert nitrogen atmosphere. Add one drop of dimethylformamide (DMF) as a catalyst.

    • Causality: Oxalyl chloride is an excellent choice for converting carboxylic acids to acid chlorides because the byproducts (CO₂, CO, HCl) are gaseous, which drives the reaction to completion and simplifies purification. The low temperature mitigates potential side reactions.

    • Stir the reaction for 2-3 hours, allowing it to warm to room temperature. Monitor the reaction by quenching a small aliquot with methanol and analyzing by LC-MS to confirm the formation of the methyl ester.

  • Step 2: Amination

    • Cool the reaction mixture back to 0 °C.

    • Bubble ammonia gas through the solution or add a solution of ammonium hydroxide (2.0 eq) dropwise.

    • Causality: Using an excess of the amine nucleophile ensures complete conversion of the highly reactive acid chloride and neutralizes the HCl generated during the reaction.

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature.

  • Step 3: Work-up and Purification

    • Quench the reaction with water and separate the organic layer.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product should be purified by column chromatography (Silica gel, DCM:Methanol gradient) or recrystallization from an appropriate solvent system (e.g., Ethanol/Water) to yield pure this compound.

    • Validation: Purity should be assessed by LC-MS and ¹H NMR before proceeding.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_activation Step 1: Acid Chloride Formation cluster_amination Step 2: Amination cluster_purification Step 3: Purification A 5-Aminonicotinic Acid C 5-Aminonicotinoyl Chloride A->C DCM, 0°C to RT B Oxalyl Chloride (DMF catalyst) B->C E This compound (Crude) C->E DCM, 0°C D Ammonia (aq.) D->E F Work-up & Concentration E->F G Column Chromatography F->G H Pure Product G->H

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive confirmation of the covalent structure of the synthesized molecule. Each technique offers a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

4.1.1 Experimental Protocol

  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it solubilizes the polar molecule well and its residual solvent peak does not obscure key proton signals. Importantly, it allows for the observation of exchangeable protons on the amine (-NH₂) and amide (-NH₂) groups, which would be lost in D₂O.

  • Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Validation: The integrated areas of the ¹H NMR signals must correspond to the number of protons in the structure. The number of signals in the ¹³C NMR should match the number of unique carbon atoms.

4.1.2 Predicted Spectral Data & Interpretation

¹H NMR (Predicted) Shift (ppm, DMSO-d₆)MultiplicityIntegrationAssignmentRationale
H-2~8.2d1HPyridine CHDeshielded by adjacent ring nitrogen.
H-4~7.5t1HPyridine CHCoupled to both H-2 and H-6.
H-6~8.0d1HPyridine CHDeshielded by adjacent ring nitrogen.
-NH₂ (Amine)~5.5br s2HC5-NH₂Broad signal due to exchange; position is concentration/temp dependent.
-NH₂ (Amide)~7.3 & ~7.8br s2HC(O)NH₂Two distinct signals for the two amide protons due to restricted rotation around the C-N bond.
¹³C NMR (Predicted) Shift (ppm, DMSO-d₆)AssignmentRationale
C-2~145Pyridine CHAdjacent to electron-withdrawing nitrogen.
C-3~130Pyridine C-C(O)Quaternary carbon attached to the carboxamide.
C-4~120Pyridine CHShielded relative to C-2 and C-6.
C-5~150Pyridine C-NH₂Attached to electron-donating amino group.
C-6~140Pyridine CHAdjacent to electron-withdrawing nitrogen.
C=O~168Amide CarbonylTypical chemical shift for a primary amide carbonyl.
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing a rapid and reliable confirmation of their presence.

4.2.1 Experimental Protocol

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

    • Causality: ATR-FTIR is a modern, preferred method as it requires minimal sample preparation and is highly reproducible.

4.2.2 Predicted Spectral Data & Interpretation

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3450 - 3300Medium-StrongN-H StretchAsymmetric & Symmetric stretch of C5-NH₂
3350 - 3150MediumN-H StretchAsymmetric & Symmetric stretch of C(O)NH₂
1680 - 1650StrongC=O Stretch"Amide I" band of the primary amide
1640 - 1590Medium-StrongN-H BendScissoring vibration of the primary amine
1600 - 1450MediumC=C & C=N StretchAromatic ring vibrations
1300 - 1200MediumC-N StretchAmine and Amide C-N bonds

The presence of multiple distinct peaks in the N-H stretching region (>3100 cm⁻¹) and the strong carbonyl peak around 1670 cm⁻¹ are hallmark confirmatory signals.[7]

Mass Spectrometry (MS)

MS provides the definitive molecular weight and can offer structural information through fragmentation analysis.

4.3.1 Experimental Protocol

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire spectra in positive ion mode.

    • Causality: ESI is a soft ionization technique ideal for polar, non-volatile molecules, preventing premature fragmentation. Positive mode is chosen due to the basicity of the pyridine and amine nitrogens, which are readily protonated.

4.3.2 Predicted Spectral Data & Interpretation

  • Molecular Ion: A prominent peak will be observed for the protonated molecule [M+H]⁺ at m/z 138.0662. High-resolution measurement allows for confirmation of the elemental composition (C₆H₈N₃O⁺).

  • Key Fragments: Collision-induced dissociation (CID) or MS/MS analysis would likely show characteristic losses:

    • Loss of NH₃ (m/z 121.0399): From the carboxamide group.

    • Loss of HNCO (m/z 94.0553): A common fragmentation pathway for primary amides.

Single-Crystal X-ray Diffraction Analysis

While spectroscopy confirms connectivity, only X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the crucial network of intermolecular interactions.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth: Grow single crystals suitable for diffraction. Slow evaporation of a saturated solution is a common method. Solvents to screen include ethanol, methanol, water, or mixtures thereof.

    • Causality: Slow, undisturbed crystal growth is paramount. Rapid precipitation leads to poorly ordered or polycrystalline material unsuitable for single-crystal analysis.

  • Mounting and Data Collection: Mount a suitable crystal (<0.5 mm) on a goniometer. Collect diffraction data at a low temperature (e.g., 100 K) using a modern diffractometer.

    • Causality: Low temperatures reduce thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.

Predicted Crystallographic Parameters and Intermolecular Interactions

While a structure for the target molecule is not available, data from the closely related 5-aminopyridine-3-carboxylic acid provides a strong basis for prediction.[8]

ParameterPredicted ValueSignificance
Crystal System Monoclinic or OrthorhombicCommon for small organic molecules.
Pyridine Ring Largely planarConfirms aromaticity.
Amide Group Torsion May be slightly twisted relative to the pyridine ringIndicates a balance between resonance planarity and steric effects.
C(3)-C(O) Bond Length ~1.50 ÅTypical sp²-sp² single bond.
C=O Bond Length ~1.24 ÅCharacteristic of an amide carbonyl.
C(O)-N Bond Length ~1.33 ÅShorter than a C-N single bond, indicating partial double bond character due to resonance.

The most important insights from crystallography will concern the hydrogen bonding network. The molecule's three donors and three acceptors will likely form an extensive, three-dimensional network.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N1_A N(amine) O1_B O(amide) N1_A->O1_B R(2,2)(8) Dimer N3_B N(pyridine) N1_A->N3_B Chain Motif O1_A O(amide) N2_A N(amide) N2_A->O1_B O1_C O(amide) N2_A->O1_C Sheet Formation N3_A N(pyridine) N1_B N(amine) N1_B->O1_A N2_B N(amide) N2_B->O1_A

Caption: Predicted hydrogen bonding motifs, including common R(2,2)(8) amide dimers.

Conclusion: A Self-Validating Analytical Framework

The structural elucidation of this compound is a multi-faceted process where each analytical technique provides a layer of validation for the others. NMR confirms the atomic connectivity predicted by MS fragmentation. IR validates the functional groups identified by NMR. Finally, X-ray crystallography provides the ultimate spatial map, confirming the stereochemistry and revealing the non-covalent interactions that govern the molecule's behavior in the solid state and, by extension, in a biological matrix. By following this rigorous, causality-driven approach, researchers can establish a definitive structural foundation for this critical pharmacophore, enabling the confident design of next-generation therapeutics.

References

  • CP Lab Safety. This compound, min 95%, 1 gram. [Link]

  • Sartorelli, A.C., et al. (1985). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • García-López, J., et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E. [Link]

  • Li, H., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]

  • Hou, C.J., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Heterocyclic Communications. [Link]

  • Genta, S., et al. (2018). PARP Inhibitors for the Treatment of Ovarian Cancer. Current Medicinal Chemistry. [Link]

  • Hou, S., Ren, P., & Zeng, Y. (2021). The crystal structure of 3-amino-5-carboxypyridin-1-ium perchlorate monohydrate, C6H9ClN2O7. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • PubChem. Nicotinamide. [Link]

  • Yerbba. (2023). What are PARP Inhibitors for Breast Cancer? | Lynparza (olaparib) Explained. YouTube. [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 5-Amino-3-pyridinecarboxamide, a key structural motif in medicinal chemistry and drug development. Understanding the spectroscopic signature of this molecule is fundamental for its synthesis, characterization, and application in the development of novel therapeutic agents. This document offers researchers, scientists, and drug development professionals a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, underpinned by established scientific principles.

Introduction

This compound, also known as 5-aminonicotinamide, is a heterocyclic aromatic compound incorporating a pyridine ring with both an amino and a carboxamide functional group. This unique arrangement of electron-donating and electron-withdrawing groups results in a distinct electronic and structural profile, making spectroscopic analysis a powerful tool for its identification and characterization. Its structural isomers, such as 6-aminopyridine-3-carboxamide, present similar but distinguishable spectroscopic features, highlighting the importance of detailed spectral interpretation.

Molecular Structure

A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data.

G N1 N C6 C6 N1->C6 C2 C C2->N1 H1 H C2->H1 C3 C C3->C2 C7 C C3->C7 C4 C C4->C3 H2 H C4->H2 C5 C C5->C4 N6 N C5->N6 H4 H N6->H4 H5 H N6->H5 O8 O C7->O8 N9 N C7->N9 H6 H N9->H6 H7 H N9->H7 H3 H C6->C5 C6->H3

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Table 1: Characteristic IR Absorption Bands (Predicted for this compound, with reference to 6-Aminopyridine-3-carboxamide)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3400-3200Strong, BroadN-H (Amine & Amide)Stretching
3100-3000MediumC-H (Aromatic)Stretching
~1680StrongC=O (Amide I)Stretching
~1620MediumN-H (Amine)Scissoring
~1600MediumC=C (Aromatic)Stretching
~1580MediumN-H (Amide II)Bending

Interpretation:

  • N-H Stretching: The broad and intense absorption in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of both the primary amine (-NH₂) and the primary amide (-CONH₂) groups. The broadening is a result of hydrogen bonding.

  • Aromatic C-H Stretching: The weaker bands observed between 3100 and 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the pyridine ring.

  • Amide I Band: A strong absorption peak around 1680 cm⁻¹ is assigned to the C=O stretching vibration of the carboxamide group. This is a highly characteristic band for amides.

  • N-H Bending and Aromatic C=C Stretching: The region between 1620 and 1580 cm⁻¹ will likely contain overlapping bands from the N-H scissoring vibration of the amino group, the C=C stretching vibrations of the aromatic ring, and the N-H bending vibration of the amide group (Amide II band).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. As experimental NMR data for this compound is not widely published, the following are predicted chemical shifts based on established principles and computational models. The predictions are for a standard deuterated solvent like DMSO-d₆.

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H2~8.2d~2.0
H4~7.5t~2.0
H6~8.0d~2.0
-NH₂~5.8br s-
-CONH₂~7.3 and ~7.8br s-

Interpretation:

  • Aromatic Protons: The pyridine ring protons (H2, H4, and H6) are expected to resonate in the aromatic region (7.0-8.5 ppm).

    • H2 and H6: These protons are adjacent to the ring nitrogen and are therefore expected to be the most deshielded. Their positions are influenced by the electronic effects of the amino and carboxamide groups. The small coupling constant reflects meta-coupling.

    • H4: This proton is situated between two carbon atoms and will also exhibit meta-coupling to H2 and H6, likely appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

  • Amine and Amide Protons: The protons of the amino (-NH₂) and amide (-CONH₂) groups are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. The two amide protons may be non-equivalent due to restricted rotation around the C-N bond, potentially giving rise to two separate broad signals.

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C2~145
C3~130
C4~120
C5~148
C6~135
C=O~168

Interpretation:

  • Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region typical for aromatic systems.

    • C5: This carbon, bearing the electron-donating amino group, is expected to be significantly shielded compared to a typical pyridine ring carbon, but the direct attachment of the nitrogen atom causes a downfield shift, resulting in a chemical shift around 148 ppm.

    • C3: The carbon attached to the electron-withdrawing carboxamide group will be deshielded.

    • C2 and C6: These carbons, being adjacent to the ring nitrogen, will be the most deshielded among the ring carbons.

    • C4: This carbon will be the most shielded of the ring carbons not directly attached to a heteroatom.

  • Carbonyl Carbon: The carbon of the carboxamide group (C=O) is expected to have a chemical shift in the typical range for amide carbonyls, around 168 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of the isomeric 6-aminopyridine-3-carboxamide from the NIST database shows a prominent molecular ion peak and characteristic fragmentation. A similar pattern can be anticipated for this compound.

Expected Fragmentation Pattern:

The molecular weight of this compound is 137.14 g/mol . The molecular ion peak (M⁺) is expected at m/z = 137.

Key fragmentation pathways would likely involve:

  • Loss of NH₂: A fragment at m/z = 121 due to the loss of the amide amino group as a radical.

  • Loss of CONH₂: A significant fragment at m/z = 93 resulting from the cleavage of the entire carboxamide group.

  • Loss of CO: A fragment at m/z = 109 from the loss of a neutral carbon monoxide molecule from the molecular ion.

G M [M]⁺˙ m/z = 137 F1 [M - NH₂]⁺ m/z = 121 M->F1 - •NH₂ F2 [M - CONH₂]⁺˙ m/z = 93 M->F2 - •CONH₂ F3 [M - CO]⁺˙ m/z = 109 M->F3 - CO

Caption: Plausible mass spectral fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The combination of IR, NMR, and MS allows for unambiguous identification and characterization. While experimental data is not exhaustively available in public databases, the analysis of its functional groups and comparison with isomeric compounds, supplemented by computational predictions, provides a robust and reliable spectroscopic profile. This guide serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical entity.

References

  • Please note that as direct experimental spectra for this compound are not widely available in public databases, the references provided are for related compounds and general spectroscopic principles.
  • NIST Chemistry WebBook. 6-Aminonicotinamide.[Link]

  • PubChem. 6-Aminonicotinamide.[Link]

  • University of Wisconsin-Madison, Department of Chemistry. ¹³C NMR Chemical Shifts.[Link]

  • NMRDB.org. Predict ¹H and ¹³C NMR spectra.[Link]

Introduction: Contextualizing 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Amino-3-pyridinecarboxamide

This compound (CAS No: 60524-14-3) is a heterocyclic building block increasingly utilized in drug discovery and development, particularly in the synthesis of complex molecules like protein degraders[1]. Its structure, featuring a pyridine ring with both an amino and a carboxamide functional group, makes it a versatile intermediate[2]. However, the presence of the aminopyridine scaffold necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The aminopyridine class of compounds is known for potential neurotoxicity, as they can act as potassium channel blockers, leading to acute toxic effects if exposure is not properly controlled[3]. This guide provides a comprehensive framework for researchers and drug development professionals to handle this compound safely, grounded in established safety principles and data from analogous compounds.

Hazard Identification and Risk Assessment

A proactive approach to safety begins with a comprehensive understanding of the potential hazards. While specific toxicological data for this compound is limited, data from structurally related aminopyridines and nicotinamides inform a cautious approach.

GHS Classification and Hazard Profile

Based on data for analogous compounds, this compound should be handled as a substance with the potential to cause irritation and acute toxicity. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion[4][5].

Hazard Class Category Hazard Statement Rationale & Causality
Acute Toxicity, OralCategory 4 (Assumed)H302: Harmful if swallowed[6][7]While nicotinamide has low oral toxicity (LD50 > 3 g/kg)[8], more toxic aminopyridines (e.g., 3-aminopyridine, LD50 oral in quail of 178 mg/kg) suggest a conservative classification is prudent[3].
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6][9]The amino group can be irritating to the skin. Prolonged or repeated contact should be avoided to prevent local inflammation and redness[4].
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[6][9][10]Particulate matter (dust) can be abrasive to the cornea. The chemical nature of the compound can cause significant irritation, redness, and discomfort upon contact with eye tissue[10][11].
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[7][9]Inhalation of fine dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath[12].
The Risk Assessment Workflow

Before any new procedure involving this compound is initiated, a formal risk assessment must be conducted. This process is not merely a checklist but a critical scientific evaluation to ensure all potential hazards are identified and controlled.

RiskAssessmentWorkflow cluster_prep Phase 1: Preparation & Identification cluster_eval Phase 2: Evaluation cluster_control Phase 3: Control & Mitigation cluster_review Phase 4: Finalization proc Review Procedure: Weighing, dissolution, reaction chem Identify Chemical: This compound proc->chem haz Consult SDS & Literature: Identify known hazards (irritation, toxicity) chem->haz scale Evaluate Scale: mg, g, or kg? haz->scale exposure Assess Exposure Potential: Dust inhalation? Skin contact? scale->exposure controls_exist Review Existing Controls: Fume hood? PPE availability? exposure->controls_exist eng Define Engineering Controls: Use fume hood or ventilated enclosure. controls_exist->eng ppe Specify PPE: Goggles, nitrile gloves, lab coat. eng->ppe admin Establish Safe Work Practices: Designate work area, pre-weigh materials. ppe->admin doc Document Assessment in SOP admin->doc train Train Personnel doc->train proceed Proceed with Work train->proceed SpillResponseWorkflow cluster_assess Assess & Secure cluster_contain Contain & Clean cluster_dispose Finalize start Spill Occurs alert Alert others in the area. Evacuate if necessary. start->alert size Assess spill size & location alert->size ppe Don appropriate PPE: Gloves, goggles, respirator, apron size->ppe contain Cover with absorbent material. Avoid raising dust. ppe->contain collect Carefully sweep or scoop up material into a labeled waste container. contain->collect decon Decontaminate the area with soap and water, followed by 70% ethanol. collect->decon waste Dispose of waste according to institutional guidelines. decon->waste report Report the incident to EH&S. waste->report end Response Complete report->end

Caption: Emergency response workflow for a solid spill of this compound.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][9][13]

  • Specific Hazards: Combustion may produce toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[9][11][13]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[9][13]

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste. Place materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.[10][11]

Compound Data Summary

Property Value Source
Chemical Name This compound[14]
Synonyms 5-Aminonicotinamide[14]
CAS Number 60524-14-3,[1] [15]
Molecular Formula C6H7N3O[1]
Molecular Weight 137.14 g/mol ,[1] [15]
Appearance Solid (likely off-white to yellow powder)[11](for similar compound)
Boiling Point 403.9 ± 30.0 °C at 760 mmHg[14]
Flash Point 198.1 ± 24.6 °C[14]
Storage Store at room temperature in a cool, dry place[1][14]

References

  • PCCA. (n.d.). Safety Data Sheet: Niacinamide USP.
  • Integrity. (n.d.). Safety Data Sheet: Integrity MICRO SET 5-0-0.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Echemi. (n.d.). 5-Aminopyridine-2-carboxamide SDS.
  • Hangzhou Leap Chem Co., Ltd. (n.d.). This compound.
  • CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 5-Aminoindan.
  • PubChem. (n.d.). 5-Aminopyridine-2-carboxamide. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). This compound.
  • LGC Standards. (2024). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-(Boc-amino)pyridine-2-carboxamidoxime.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: Pyridine-2-carboxamide.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 3-Aminopyridine.
  • Oxford Lab Fine Chem LLP. (n.d.). p-amino benzamide - msds.
  • Sigma-Aldrich. (n.d.). 5-Aminopyridine-3-carboxylic acid 97%.
  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of British Columbia. (2021). Personal Protective Equipment.
  • Pipzine Chemicals. (n.d.). 2-Pyridinecarboxamide, 5-Amino-: Properties, Uses, Safety & Analysis.
  • CDC. (n.d.). NIOSH Recommendations for Chemical Protective Clothing.
  • Pharmaffiliates. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Nicotinamide.

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molecular weight and formula of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Amino-3-pyridinecarboxamide: Properties, Synthesis, Analysis, and Applications in Drug Discovery

Core Chemical Identity and Physicochemical Properties

This compound, also known as 5-aminonicotinamide, is a heterocyclic aromatic compound. Its structure features a pyridine ring substituted with an amino group at the 5-position and a carboxamide group at the 3-position. This unique arrangement of functional groups imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules.

Molecular Structure and Identifiers

The fundamental properties of this compound are summarized below. The molecular formula and weight are critical for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

IdentifierValueSource(s)
Chemical Formula C₆H₇N₃O[1][2][3][4][5]
Molecular Weight 137.14 g/mol [3][5]
Exact Mass 137.058914 Da[1]
IUPAC Name 5-aminopyridine-3-carboxamide[1]
CAS Number 60524-14-3[1][2][3]
Synonyms 5-Aminonicotinamide[1]
Physicochemical Characteristics

Understanding the physicochemical properties of a compound is paramount for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies. The data below are derived from predictive models and experimental data for structurally related compounds, providing a robust baseline for laboratory work.

PropertyPredicted/Experimental ValueSignificance in Research & Development
Appearance White to off-white solidBasic quality control check for purity.
Boiling Point 403.9 ± 30.0 °C (Predicted)[6]
Density 1.323 ± 0.06 g/cm³ (Predicted)[6]
pKa 15.09 ± 0.50 (Predicted, most basic)[6]
LogP (XLogP3) 0.02[1]
Polar Surface Area (PSA) 82 Ų[1]
Solubility Soluble in polar organic solventsThe presence of hydrogen bond donors (amino, amide) and acceptors (pyridine nitrogen, carbonyl) suggests solubility in solvents like DMSO, DMF, and alcohols. Solubility in aqueous solutions is expected to be pH-dependent.[7][8][9][10]

Synthesis and Purification: A Representative Protocol

While multiple synthetic routes can be envisioned, a common and reliable strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. This approach is widely documented for pyridine derivatives.[2]

Synthetic Workflow: From Nitro-Precursor to Final Product

The following protocol describes a representative two-step synthesis starting from 5-nitronicotinic acid.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification A 5-Nitronicotinic Acid B 5-Nitro-3-pyridinecarboxamide A->B  SOCl₂ or CDI,  then NH₄OH   C 5-Nitro-3-pyridinecarboxamide D This compound C->D  Pd/C, H₂ (g) or  SnCl₂, HCl   E Crude Product F Pure Product E->F  Recrystallization or  Column Chromatography   G A Sample Preparation (e.g., Protein Precipitation from Plasma) B HPLC Separation (Reversed-Phase C18 Column) A->B Inject C Ionization (Electrospray - ESI+) B->C Elute D Mass Spectrometry (MS/MS) (Triple Quadrupole) C->D Transfer Ions E Quantification (MRM: Precursor → Product Ion) D->E Detect

Sources

Methodological & Application

Synthesis of 5-Amino-3-pyridinecarboxamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridinecarboxamides in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[1] When further functionalized, such as in the case of 5-Amino-3-pyridinecarboxamide, these molecules become valuable building blocks in the synthesis of complex drug candidates.[2] The presence of both an amino and a carboxamide group on the pyridine core offers multiple points for diversification, enabling the exploration of structure-activity relationships in drug discovery programs.[3] this compound, in particular, serves as a key intermediate for compounds with potential applications in treating a range of diseases, from bacterial infections to cancer.[1][3]

This application note provides a comprehensive guide to the synthesis of this compound, focusing on a robust and well-established chemical transformation: the Hofmann rearrangement.[4][5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for its execution, and outline the necessary analytical techniques for the characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important chemical intermediate.

The Synthetic Strategy: Hofmann Rearrangement of Pyridine-3,5-dicarboxamide

The chosen synthetic route for this compound is the Hofmann rearrangement of a readily available starting material, pyridine-3,5-dicarboxamide. The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5][6] This transformation is particularly well-suited for this synthesis as it selectively converts one of the two carboxamide groups on the pyridine ring into an amino group.

The reaction proceeds through several key steps. First, the primary amide is treated with a halogen (typically bromine) in the presence of a strong base (like sodium hydroxide) to form a haloamide intermediate.[4] Subsequent deprotonation by the base generates an anion, which then undergoes a concerted rearrangement. In this key step, the alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen, displacing the halide ion and forming an isocyanate intermediate.[5] Finally, under aqueous basic conditions, the isocyanate is hydrolyzed to a carbamic acid, which is unstable and readily decarboxylates to yield the desired primary amine.[4]

An alternative and often milder variation of the Hofmann rearrangement employs a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA), in the presence of a base.[7] This method can be advantageous for substrates that are sensitive to the harsh conditions of the traditional bromine/hydroxide method.[7]

Visualizing the Synthesis

Reaction Mechanism

G cluster_0 Step 1: N-Bromination cluster_1 Step 2: Deprotonation cluster_2 Step 3: Rearrangement cluster_3 Step 4: Hydrolysis & Decarboxylation Amide Pyridine-3,5-dicarboxamide N_Bromoamide N-Bromopyridine-dicarboxamide Amide->N_Bromoamide Formation of Hypobromite Br2_NaOH Br₂ + NaOH N_Bromoamide_2 N-Bromopyridine-dicarboxamide Anion Bromoamide Anion N_Bromoamide_2->Anion Proton Abstraction NaOH NaOH Anion_2 Bromoamide Anion Isocyanate Isocyanate Intermediate Anion_2->Isocyanate Loss of Br⁻ & Pyridyl Migration Isocyanate_2 Isocyanate Intermediate Carbamic_Acid Carbamic Acid Intermediate Isocyanate_2->Carbamic_Acid Nucleophilic Attack H2O H₂O Final_Product This compound Carbamic_Acid->Final_Product Loss of CO₂

Caption: The Hofmann rearrangement mechanism for the synthesis of this compound.

Experimental Workflow

G Start Start Reagent_Prep Prepare NaOH and Bromine Solution Start->Reagent_Prep Reaction_Setup Dissolve Pyridine-3,5-dicarboxamide in Water Reagent_Prep->Reaction_Setup Reaction Add Bromine Solution Dropwise at 0-5 °C Reaction_Setup->Reaction Heating Heat Reaction Mixture to 70-75 °C Reaction->Heating Cooling Cool to Room Temperature Heating->Cooling Acidification Acidify with HCl to pH 4-5 Cooling->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry Organic Layer over Na₂SO₄ Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Purify by Column Chromatography or Recrystallization Evaporation->Purification Characterization Analyze by NMR, IR, and MS Purification->Characterization End End Characterization->End

Caption: A streamlined workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

This protocol is based on the principles of the Hofmann rearrangement and is adapted for the specific synthesis of this compound from pyridine-3,5-dicarboxamide.

Materials and Reagents
Reagent/MaterialGradeSupplier
Pyridine-3,5-dicarboxamide≥98%Commercially Available
Sodium Hydroxide (NaOH)Reagent GradeCommercially Available
Bromine (Br₂)Reagent GradeCommercially Available
Hydrochloric Acid (HCl)Concentrated, 37%Commercially Available
Ethyl Acetate (EtOAc)HPLC GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Deionized WaterIn-house
Equipment
  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and thermometer

  • Ice-water bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[7]

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Bromine Handling: Bromine is highly corrosive and toxic. Handle with extreme care and have a sodium thiosulfate solution ready for quenching any spills.

  • Strong Base: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Step-by-Step Procedure
  • Preparation of the Hypobromite Solution:

    • In a beaker, dissolve sodium hydroxide (e.g., 10.0 g, 0.25 mol) in deionized water (e.g., 100 mL) and cool the solution to 0-5 °C in an ice-water bath.

    • Slowly add bromine (e.g., 4.0 mL, 0.078 mol) to the cold sodium hydroxide solution with vigorous stirring. The addition should be done dropwise to control the exothermic reaction. Maintain the temperature below 10 °C.

  • Reaction Setup:

    • In a three-neck round-bottom flask, dissolve pyridine-3,5-dicarboxamide (e.g., 10.0 g, 0.06 mol) in deionized water (e.g., 100 mL). This may require gentle warming. Cool the solution to room temperature.

  • Hofmann Rearrangement:

    • Cool the pyridine-3,5-dicarboxamide solution to 0-5 °C using an ice-water bath.

    • Slowly add the freshly prepared cold sodium hypobromite solution to the reaction flask via a dropping funnel over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.

    • Gradually warm the reaction mixture to 70-75 °C and maintain this temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 4-5. This should be done in an ice bath as the neutralization is exothermic.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with a saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine ring are expected in the δ 7.0-8.5 ppm range. The protons of the amino group (NH₂) and the amide group (CONH₂) will appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.
¹³C NMR Aromatic carbons will resonate in the δ 110-160 ppm region. The carbonyl carbon of the amide group is expected to be significantly downfield, typically in the δ 165-175 ppm range.
IR Spectroscopy Characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹, two bands) and the amide N-H stretching (around 3100-3300 cm⁻¹). A strong C=O stretching vibration for the amide carbonyl will be observed around 1650-1680 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₆H₇N₃O, M.W. = 137.14 g/mol ) should be observed. Fragmentation patterns would likely show the loss of the amide group (-CONH₂) and other characteristic fragments of the pyridine ring.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure the hypobromite solution is freshly prepared and added at a low temperature. Verify the reaction has gone to completion using TLC before work-up.
Product lost during work-up.Ensure the pH is correctly adjusted for efficient extraction. Perform multiple extractions with the organic solvent.
Impure Product Side reactions.The Hofmann rearrangement can have side products. Optimize the reaction temperature and time. Ensure efficient purification by column chromatography or multiple recrystallizations.
Starting material contamination.Ensure the starting pyridine-3,5-dicarboxamide is of high purity.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via the Hofmann rearrangement. By understanding the underlying mechanism and following the outlined procedure, researchers can reliably produce this valuable building block for applications in medicinal chemistry and drug development. The provided characterization data and troubleshooting guide further support the successful synthesis and validation of the target compound.

References

  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples. Available from: [Link]

  • Wikipedia. Hofmann rearrangement. Available from: [Link]

  • Pharma D GURU. HOFMANN REARRANGEMENT. Available from: [Link]

  • Chemist Wizards. Hoffmann Rearrangement. Available from: [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • University of Wisconsin. Tables For Organic Structure Analysis.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18412673, Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. Available from: [Link].

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. 2015.
  • Oregon State University. 13C NMR Chemical Shifts. Available from: [Link].

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids 1. Journal of the American Chemical Society, 85(7), 839–845.
  • Khan, I., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PLoS ONE, 16(5), e0251728.
  • National Institute of Standards and Technology. Niacinamide. In NIST Chemistry WebBook. Available from: [Link].

  • FooDB. Showing Compound Nicotinamide (FDB012485). Available from: [Link].

  • SpectraBase. 3-pyridinecarboxamide, N-[3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propyl]-6-chloro-. Available from: [Link].

  • ResearchGate. FT-IR spectra of amino acids studied in the present work. Each panel... Available from: [Link].

  • ResearchGate. FT-IR spectra of 2-amino-5-methylpyridine and the complex. Available from: [Link].

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Application Notes and Protocols for the Biological Evaluation of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridinecarboxamide

5-Amino-3-pyridinecarboxamide is a synthetic organic compound belonging to the pyridinecarboxamide class of molecules. This structural class is of significant interest in drug discovery, as it includes nicotinamide (Vitamin B3), a fundamental molecule in cellular metabolism and signaling. Nicotinamide and its derivatives are known to modulate the activity of several key enzyme families, including Poly (ADP-ribose) polymerases (PARPs), Sirtuins (SIRTs), and Nicotinamide N-Methyltransferase (NNMT). These enzymes are critically involved in DNA repair, gene expression, metabolic regulation, and cellular stress responses. Given its structural similarity to nicotinamide, this compound holds the potential to interact with these or other related biological targets, making it a compound of interest for therapeutic development in areas such as oncology, metabolic disorders, and neurodegenerative diseases.[1][2][3][4][5]

This guide provides a comprehensive framework for the biological characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering a logical progression of assays from initial phenotypic screening to specific target engagement and functional validation. The protocols detailed herein are intended to be robust and self-validating, providing the necessary tools to elucidate the mechanism of action and therapeutic potential of this novel compound.

Part 1: Foundational Cellular Assays - A Phenotypic Approach

The initial step in characterizing a novel compound is to assess its impact on fundamental cellular processes. These assays provide a broad overview of the compound's biological activity and can guide further mechanistic studies.

Cell Viability and Cytotoxicity Assays

Rationale: Before investigating specific mechanisms, it is crucial to determine the concentration range at which this compound affects cell viability. This information is essential for designing subsequent experiments and distinguishing targeted anti-proliferative effects from general cytotoxicity.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Parameter Description Example Value
Cell Line PanelA diverse set of human cancer cell lines (e.g., MCF-7, A549, HCT116)-
Seeding DensityNumber of cells per well8,000 cells/well
Compound Concentration RangeSerial dilution to determine dose-response0.1 - 100 µM
Incubation TimeDuration of compound exposure72 hours
ReadoutAbsorbance at 570 nm-
Endpoint IC50 Value To be determined

Part 2: Target Identification and Engagement

Based on the structural relationship to nicotinamide, we hypothesize that this compound may interact with enzymes that utilize NAD+ or nicotinamide as a substrate or regulator. The following assays are designed to test this hypothesis.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Rationale: CETSA is a powerful method to directly assess whether a compound binds to its target protein within intact cells.[6][7][8][9] Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature. This assay can provide crucial evidence of target engagement in a physiological context.[10]

Experimental Workflow for CETSA

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Separation cluster_3 Protein Detection cluster_4 Data Analysis treat Treat cells with This compound or vehicle control heat Heat cell lysates to a range of temperatures treat->heat sep Separate soluble proteins from precipitated proteins (centrifugation) heat->sep detect Detect target protein in the soluble fraction (e.g., Western Blot, AlphaLISA) sep->detect analyze Plot protein abundance vs. temperature to generate melting curves and determine ΔTm detect->analyze

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Grow cells to 80-90% confluency. Treat cells with this compound or vehicle control for a specified time (e.g., 1 hour).

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the putative targets (e.g., PARP1, SIRT1, NNMT).

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Putative Target Rationale Expected Outcome with Binding
PARP1Key enzyme in DNA repair, utilizes NAD+.Increased thermal stability (rightward shift in melting curve).
SIRT1NAD+-dependent deacetylase involved in gene regulation.Increased thermal stability.
NNMTMethylates nicotinamide, regulating NAD+ metabolism.Increased thermal stability.

Part 3: Biochemical Assays for Target Activity Modulation

Following the identification of potential targets, the next step is to determine if this compound modulates their enzymatic activity.

PARP1 Inhibition Assay

Rationale: PARP inhibitors are an established class of anti-cancer drugs.[11][12] Given the structural similarities to nicotinamide, a known PARP inhibitor, it is critical to assess the effect of this compound on PARP1 activity.[13]

Protocol: Homogeneous PARP1 Activity Assay (e.g., using a commercial kit)

  • Reagent Preparation: Prepare the PARP1 enzyme, activated DNA, NAD+, and substrate (e.g., biotinylated histone) as per the kit instructions.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Reaction Setup: In a 96-well plate, add the PARP1 enzyme, activated DNA, and the test compound or control.

  • Initiate Reaction: Add NAD+ and the biotinylated histone substrate to initiate the PARylation reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add the detection reagents (e.g., streptavidin-conjugated donor beads and an anti-poly-ADP-ribose antibody-conjugated acceptor bead for AlphaLISA).[14]

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.

SIRT1 Inhibition/Activation Assay

Rationale: Sirtuins are NAD+-dependent deacetylases that regulate numerous cellular processes.[15] Modulators of SIRT1 activity have therapeutic potential in metabolic diseases and aging. Nicotinamide is a known inhibitor of SIRT1.[16]

Protocol: Fluorometric SIRT1 Activity Assay

  • Reagent Preparation: Reconstitute the SIRT1 enzyme, the fluorogenic acetylated peptide substrate, and NAD+ according to the kit protocol.[17][18]

  • Compound Preparation: Prepare serial dilutions of this compound. Include a known inhibitor (e.g., nicotinamide) and an activator (e.g., resveratrol) as controls.[15]

  • Reaction Setup: In a black 96-well plate, combine the SIRT1 enzyme and the test compound or controls.

  • Reaction Initiation: Add the fluorogenic substrate and NAD+ to start the reaction. Incubate at 37°C for 30-60 minutes.

  • Development: Add the developer solution, which stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate. Incubate for 15 minutes.

  • Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 340/450 nm).

  • Data Analysis: Calculate the percentage of inhibition or activation relative to the controls and determine the IC50 or EC50 value.

NNMT Inhibition Assay

Rationale: NNMT is overexpressed in several cancers and metabolic diseases, making it an attractive therapeutic target.[19][20][21] This assay will determine if this compound can inhibit the methylation of nicotinamide or similar substrates.[22]

NNMT Inhibition Assay Workflow

cluster_0 Reaction cluster_1 Products cluster_2 SAH Hydrolysis cluster_3 Detection react NNMT + Nicotinamide + SAM (+/- this compound) prod 1-Methylnicotinamide + SAH react->prod hydro SAH Hydrolase prod->hydro SAH prod2 Homocysteine + Adenosine hydro->prod2 detect Thiol Detecting Probe prod2->detect Homocysteine signal Fluorescent Signal detect->signal

Caption: Fluorometric NNMT Inhibition Assay Principle.

Protocol: Fluorometric NNMT Inhibitor Screening Assay

  • Reagent Preparation: Prepare the NNMT enzyme, S-adenosylmethionine (SAM), nicotinamide, SAH hydrolase, and the thiol detecting probe as outlined in the manufacturer's protocol.[23]

  • Compound Preparation: Create a serial dilution of this compound.

  • Reaction Mix: Prepare a reaction mix containing the NNMT enzyme, SAH hydrolase, and the thiol detecting probe in the assay buffer.

  • Assay Plate Setup: Add the reaction mix to a 96-well plate. Add the test compound or a vehicle control.

  • Reaction Initiation: Add a mixture of nicotinamide and SAM to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 392/482 nm).

  • Data Analysis: A decrease in fluorescence indicates inhibition of NNMT. Calculate the percentage of inhibition and determine the IC50 value.

Assay Principle Readout Key Controls
PARP1 Activity Measures the formation of poly(ADP-ribose) chains.Chemiluminescence (AlphaLISA)Olaparib (inhibitor)
SIRT1 Activity Measures the deacetylation of a fluorogenic peptide.FluorescenceNicotinamide (inhibitor), Resveratrol (activator)
NNMT Activity Measures the production of homocysteine from SAH.FluorescenceKnown NNMT inhibitor (if available)

Conclusion and Future Directions

This comprehensive guide provides a strategic and experimentally robust framework for the initial biological characterization of this compound. By systematically progressing from broad phenotypic assays to specific target engagement and biochemical validation, researchers can efficiently elucidate the compound's mechanism of action. The data generated from these protocols will be instrumental in determining the therapeutic potential of this compound and will guide subsequent lead optimization and preclinical development efforts. Further studies could involve exploring the compound's effects on downstream signaling pathways, its selectivity across the PARP and SIRT families, and its efficacy in in vivo disease models.

References

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Molina, D. M., Artursson, P., Lundbäck, T., & Nordlund, P. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]

  • Assay Genie. N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]

  • Axelsson, H., Almqvist, H., & Lundbäck, T. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(9), 2354-2359. [Link]

  • van Haren, M. J., Sastre Torano, J., van der Stelt, M., & Heitman, L. H. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry, 55(39), 5645-5654. [Link]

  • Wang, Y., Liu, Y., & He, J. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Critical Reviews in Biotechnology, 41(8), 1195-1208. [Link]

  • Technology Networks. (2024). How To Choose the Right Assay for PARP. [Link]

  • Friman, T., Vikström, M., & Nordlund, P. (2019). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 817-828. [Link]

  • van Haren, M. J., Sastre Torano, J., van der Stelt, M., & Heitman, L. H. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. PubMed.[Link]

  • BPS Bioscience. PARP Assays. [Link]

  • Cambridge Bioscience. PARP assay kits. [Link]

  • Morgan, R. K., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100311. [Link]

  • Pilié, P. G., Gay, C. M., & Byers, L. A. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. The Journal of Molecular Diagnostics, 24(4), 323-338. [Link]

  • Biocompare. Nicotinamide ELISA Kits. [Link]

  • Farag, A. M., Kheder, N. A., & Dawood, K. M. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds, 44(9), 5927-5937. [Link]

  • ALPCO Diagnostics. Niacin MicroBiological Assay Kit (Vitamin B3). [Link]

  • Li, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1625-1632. [Link]

  • ResearchGate. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. [Link]

  • Wikipedia. Nicotinamide adenine dinucleotide. [Link]

  • ResearchGate. (2025). SYNTHESIS, AND ANTIBACTERIAL ACTIVITIES OF SOME NEW HETEROCYCLES ATTACHED TO PYRIDINECARBOXAMIDE MOIETY OF POTENTIAL BIOLOGICAL ACTIVITY. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

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Application Notes and Protocols for 5-Amino-3-pyridinecarboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 5-Amino-3-pyridinecarboxamide Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. This compound, also known as 5-aminonicotinamide, has emerged as a particularly valuable scaffold. Its intrinsic chemical properties, including its ability to participate in hydrogen bonding and aromatic interactions, make it an ideal starting point for the design of potent and selective enzyme inhibitors and receptor modulators.

This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a particular focus on its successful implementation in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. We will delve into the rationale behind its use, provide detailed synthetic and biological evaluation protocols, and discuss the critical structure-activity relationships that govern the potency of its derivatives.

Chemical Properties and Synthesis of the Core Scaffold

This compound is a stable, crystalline solid with the following key properties:

PropertyValue
Molecular Formula C₆H₇N₃O
Molecular Weight 137.14 g/mol
CAS Number 60524-14-3
Appearance Off-white to yellow crystalline powder
Solubility Soluble in DMSO and methanol
Protocol 1: Synthesis of this compound from Nicotinic Acid

This protocol outlines a common route for the synthesis of this compound, starting from the readily available nicotinic acid. The procedure involves nitration followed by reduction and amidation.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Amidation A Nicotinic Acid B 5-Nitronicotinic Acid A->B HNO₃, H₂SO₄ C 5-Aminonicotinic Acid B->C H₂, Pd/C or SnCl₂ D This compound C->D 1. SOCl₂ 2. NH₄OH

Caption: Synthetic route to this compound.

Materials:

  • Nicotinic acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Palladium on Carbon (Pd/C, 10%) or Tin(II) Chloride (SnCl₂)

  • Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: Synthesis of 5-Nitronicotinic Acid

  • In a round-bottom flask cooled in an ice bath, slowly add nicotinic acid to a mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 5-nitronicotinic acid.

Step 2: Synthesis of 5-Aminonicotinic Acid

  • Dissolve 5-nitronicotinic acid in methanol in a hydrogenation vessel.

  • Add 10% Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 5-aminonicotinic acid.

    • Alternative: Reduction can be achieved using SnCl₂ in ethanol under reflux.

Step 3: Synthesis of this compound

  • Suspend 5-aminonicotinic acid in dichloromethane.

  • Slowly add thionyl chloride at 0°C and then reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and carefully add it to a cooled solution of concentrated ammonium hydroxide.

  • Stir vigorously for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Application in Medicinal Chemistry: Targeting PARP for Cancer Therapy

The nicotinamide substructure of this compound is a key pharmacophore that mimics the nicotinamide portion of NAD⁺, the natural substrate for PARP enzymes. This makes it an excellent starting point for designing competitive PARP inhibitors.[1][2]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[3] When PARP1 detects a SSB, it binds to the DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD⁺ as a substrate. This PARylation process recruits other DNA repair proteins to the site of damage.

PARP inhibitors derived from this compound act primarily through two mechanisms:

  • Catalytic Inhibition: The inhibitor occupies the nicotinamide binding site of PARP1, preventing the binding of NAD⁺ and thus blocking the synthesis of PAR chains. This halts the BER pathway.[1]

  • PARP Trapping: The binding of the inhibitor to PARP1 at the site of DNA damage can "trap" the enzyme on the DNA, creating a cytotoxic PARP-DNA complex.[4] This complex can stall replication forks, leading to the formation of double-strand breaks (DSBs).

In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes (e.g., BRCA1/2), these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality .[5]

Mechanism of PARP Inhibition by this compound Derivatives

cluster_0 DNA Damage Response cluster_1 Inhibition Pathway cluster_2 Cell Fate A DNA Single-Strand Break (SSB) B PARP1 Activation A->B C PAR Synthesis (using NAD⁺) B->C G Competitive Inhibition of NAD⁺ Binding H PARP Trapping on DNA D Recruitment of Repair Proteins C->D E SSB Repair D->E F This compound Derivative (PARP Inhibitor) F->B F->G Binds to PARP1 F->H Induces G->C I Stalled Replication Fork H->I J Double-Strand Break (DSB) I->J K Healthy Cell (HR Proficient) J->K L Cancer Cell (HR Deficient, e.g., BRCA-/-) J->L M DSB Repair K->M N Apoptosis (Synthetic Lethality) L->N

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Structure-Activity Relationship (SAR) Insights

The development of potent PARP inhibitors from the this compound scaffold is guided by understanding the structure-activity relationships. Modifications at various positions of the pyridine ring and the carboxamide group can significantly impact binding affinity and cellular activity.

  • The Pyridinecarboxamide Core: This is the essential pharmacophore that binds to the nicotinamide pocket of PARP1. The amide group forms crucial hydrogen bonds with the enzyme's active site residues.[6]

  • Modifications at the 5-Amino Group: This position is a key vector for introducing substituents that can interact with other regions of the enzyme or improve physicochemical properties. Acylation or alkylation of the amino group can lead to the exploration of additional binding pockets.

  • Substitutions on the Pyridine Ring: Introducing substituents at other positions of the pyridine ring can modulate the electronic properties of the scaffold and influence its orientation in the binding site.

  • Bioisosteric Replacements: Replacing the pyridine ring with other heterocycles can be explored to fine-tune the compound's properties, such as solubility and metabolic stability.

General SAR Model for Nicotinamide-Based PARP Inhibitors

cluster_0 Structure-Activity Relationship (SAR) Model A Core Scaffold: This compound B Modification Vector 1: Derivatization of the 5-Amino Group C Modification Vector 2: Substitution on the Pyridine Ring D Modification Vector 3: Modification of the Carboxamide E Improved Potency, Selectivity, and PK Properties

Caption: Key modification points for SAR studies.

Experimental Protocols for Derivative Synthesis and Biological Evaluation

Protocol 2: Synthesis of a Derivative via Amide Coupling

This protocol describes a general procedure for coupling a carboxylic acid to the 5-amino group of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Protocol 3: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the IC₅₀ value of a test compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., histone-induced)

  • β-NAD⁺

  • Test compound (dissolved in DMSO)

  • PARP assay buffer

  • Nicotinamidase

  • Developer reagent

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in PARP assay buffer.

  • In a 96-well plate, add the test compound dilutions or vehicle control (DMSO in assay buffer).

  • Add the PARP1 enzyme and activated DNA mixture to each well.

  • Incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding β-NAD⁺ solution to each well.

  • Incubate at room temperature for 60 minutes, protected from light.

  • Stop the enzymatic reaction and develop the fluorescent signal by adding nicotinamidase followed by the developer reagent according to the manufacturer's instructions.

  • Read the fluorescence intensity on a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Protocol 4: Cell-Based Anticancer Activity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxicity of this compound derivatives on cancer cell lines.[7]

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient ovarian or breast cancer cells)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear cell culture plate

  • Spectrophotometric microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO at the same final concentration).

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Workflow for Biological Evaluation

A Synthesized this compound Derivatives B In Vitro PARP1 Inhibition Assay A->B D Cell-Based Anticancer Assay (e.g., MTT) A->D C Determine IC₅₀ for PARP1 B->C F Lead Compound Identification and Optimization C->F E Determine IC₅₀ in Cancer Cell Lines D->E E->F

Caption: Workflow for the biological evaluation of derivatives.

Conclusion and Future Perspectives

This compound has proven to be a highly versatile and valuable scaffold in medicinal chemistry, particularly in the development of PARP inhibitors. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this scaffold further. Future research could focus on developing derivatives with enhanced selectivity for different PARP family members, exploring their application in other therapeutic areas beyond oncology, and developing novel drug delivery strategies to improve their therapeutic index. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective medicines.

References

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (n.d.). PubMed Central. [Link]

  • Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. (2021). PubMed Central. [Link]

  • Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. (2020). PubMed Central. [Link]

  • Second-generation inhibitors. A nicotinamide pharmacophore group is... (n.d.). ResearchGate. [Link]

  • Structures of nicotinamide and the 3 drugs used in this study. (n.d.). ResearchGate. [Link]

  • Structure-activity relationships in vitro | Download Table. (n.d.). ResearchGate. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PubMed Central. [Link]

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1986). PubMed. [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2023). PubMed Central. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PubMed Central. [Link]

  • Synthesis of 5-beta-D-ribofuranosylnicotinamide and its N-methyl derivative. The isosteric and isoelectronic analogues of nicotinamide nucleoside. (1987). PubMed. [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2023). MDPI. [Link]

  • Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. (2024). Indian Journal of Chemistry (IJC). [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). PubMed Central. [Link]

  • Structure activity model of PARP-1 inhibitors derived from the... (n.d.). ResearchGate. [Link]

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Application Notes & Protocols: 5-Amino-3-pyridinecarboxamide as a Chemical Probe for PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-Amino-3-pyridinecarboxamide as a chemical probe. This guide provides an in-depth look at its mechanism of action, detailed experimental protocols, and critical considerations for its use in studying cellular DNA damage response pathways.

Introduction: Unveiling this compound

This compound, also known as 5-aminonicotinamide, is a pyridinecarboxamide compound that has garnered interest as a chemical probe for studying the intricate cellular processes governed by Poly (ADP-ribose) polymerases (PARPs).[1][2] PARP enzymes, particularly PARP-1, are central players in the DNA damage response (DDR), primarily involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][4]

The utility of this compound stems from its structural similarity to nicotinamide, a component of the nicotinamide adenine dinucleotide (NAD+) molecule. PARP enzymes utilize NAD+ as a substrate to synthesize poly (ADP-ribose) (PAR) chains on target proteins, a process that signals for and recruits other DNA repair factors to the site of damage.[3] As a competitive inhibitor, this compound occupies the NAD+ binding site on PARP, effectively blocking its catalytic activity. This inhibition has profound consequences, especially in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This phenomenon, known as synthetic lethality, forms the basis for the therapeutic application of PARP inhibitors in oncology.[3][5]

This guide provides the foundational knowledge and practical protocols to effectively utilize this compound as a tool to investigate PARP-dependent biological processes.

Physicochemical Properties & Handling

A thorough understanding of the probe's properties is essential for accurate and reproducible experimental design.

PropertyValueReference
Molecular Formula C6H7N3O[1][6]
Molecular Weight 137.14 g/mol [1][6]
CAS Number 60524-14-3[6]
Appearance White to yellow or brown powder/crystals
Solubility Soluble in polar solvents like water and alcohol.[7]
Storage Store at room temperature in a dry, dark, inert atmosphere.[6]

Stock Solution Preparation: For in vitro cell-based assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as DMSO or sterile water. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in the appropriate cell culture medium.

Mechanism of Action: Inducing Synthetic Lethality

The primary mechanism of action for this compound as a chemical probe is the competitive inhibition of PARP enzymes.[5]

  • DNA Damage Sensing: PARP-1 rapidly detects DNA single-strand breaks (SSBs) that arise from endogenous metabolic processes or exogenous agents.

  • PARP Activation & PARylation: Upon binding to damaged DNA, PARP-1's catalytic activity is stimulated. It cleaves NAD+ into nicotinamide and ADP-ribose, polymerizing the ADP-ribose units to form long, branched PAR chains on itself (auto-PARylation) and other nuclear proteins, such as histones.

  • Recruitment of Repair Machinery: These PAR chains act as a scaffold, recruiting other key DNA repair proteins (e.g., XRCC1, DNA ligase III) to the damage site to execute the repair process.

  • Inhibition by this compound: The probe, mimicking the nicotinamide portion of NAD+, binds to the catalytic domain of PARP. This prevents the synthesis of PAR chains.

  • Consequences of Inhibition: The inhibition of PARylation stalls the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs).[4]

  • Synthetic Lethality: In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutated or deficient BRCA1/2 genes, the HR pathway is compromised. The accumulation of unrepaired DSBs leads to genomic instability and ultimately, cell death.[3][5] This selective killing of HR-deficient cells is the principle of synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient - e.g., BRCA mut) DNA_damage DNA Single-Strand Break (SSB) PARP PARP-1 DNA_damage->PARP activates Replication Replication DNA_damage->Replication unrepaired SSB PAR PAR Chains PARP->PAR synthesizes Probe 5-Amino-3- pyridinecarboxamide Probe->PARP inhibits NAD NAD+ NAD->PARP substrate BER Base Excision Repair (BER) PAR->BER recruits SSB_repaired SSB Repaired BER->SSB_repaired DSB Double-Strand Break (DSB) Replication->DSB unrepaired SSB HR Homologous Recombination (HR) DSB->HR repaired by Cell_Survival Cell Survival HR->Cell_Survival DNA_damage_cancer DNA Single-Strand Break (SSB) PARP_cancer PARP-1 DNA_damage_cancer->PARP_cancer Replication_cancer Replication DNA_damage_cancer->Replication_cancer unrepaired SSB Probe_cancer 5-Amino-3- pyridinecarboxamide Probe_cancer->PARP_cancer inhibits DSB_cancer Double-Strand Break (DSB) Replication_cancer->DSB_cancer unrepaired SSB HR_deficient Defective HR DSB_cancer->HR_deficient cannot repair Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death

Caption: Mechanism of PARP inhibition and synthetic lethality.

Experimental Protocol: Cell Viability Assay in Isogenic Cell Lines

This protocol details a method to demonstrate the synthetic lethal interaction between PARP inhibition by this compound and HR deficiency. The use of isogenic cell lines (differing only in the status of a gene like BRCA2) is a powerful approach to validate this mechanism.

Objective: To determine the differential cytotoxicity of this compound in homologous recombination-proficient versus -deficient cells.

Materials and Reagents
  • Cell Lines:

    • HR-deficient cell line (e.g., UWB1.289 - BRCA1 null ovarian cancer)

    • HR-proficient counterpart (e.g., UWB1.289 + BRCA1 - BRCA1 reconstituted)

  • Chemicals:

    • This compound (Probe)

    • Olaparib (Positive Control PARP inhibitor)

    • DMSO (Vehicle Control)

  • Reagents & Consumables:

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Sterile, white-walled, clear-bottom 96-well microplates

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Equipment:

    • Humidified cell culture incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate reader (Luminometer)

    • Multichannel pipette

Experimental Workflow

Experimental_Workflow Start Start Step1 1. Cell Culture Culture HR-proficient and HR-deficient cell lines. Start->Step1 Step2 2. Cell Seeding Plate cells in 96-well plates and allow to adhere overnight. Step1->Step2 Step3 3. Compound Preparation Prepare serial dilutions of the probe, positive control, and vehicle. Step2->Step3 Step4 4. Cell Treatment Add compounds to the cells and incubate for 72-120 hours. Step3->Step4 Step5 5. Viability Assay Add CellTiter-Glo® reagent and incubate. Step4->Step5 Step6 6. Measurement Read luminescence on a microplate reader. Step5->Step6 Step7 7. Data Analysis Normalize data, plot dose-response curves, and calculate IC50 values. Step6->Step7 End End Step7->End

Caption: Workflow for cell viability assay.

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • a. Culture both HR-proficient and HR-deficient cell lines according to standard protocols. Ensure cells are in the logarithmic growth phase and show high viability (>95%).

    • b. Harvest cells using Trypsin-EDTA, neutralize, and count them.

    • c. Dilute the cell suspension to the appropriate seeding density (determined empirically, typically 1,000-5,000 cells/well) in pre-warmed complete medium.

    • d. Seed 100 µL of the cell suspension into each well of a white-walled 96-well plate. Leave perimeter wells filled with PBS to minimize edge effects.

    • e. Incubate the plates overnight to allow cells to attach.

  • Compound Preparation:

    • a. Prepare a 2X working concentration serial dilution plate for this compound and the positive control (Olaparib). A typical concentration range might be from 100 µM down to 1 nM in 8-12 steps.

    • b. Prepare a 2X working concentration of the vehicle control (e.g., 0.2% DMSO in media).

  • Cell Treatment:

    • a. Carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate, resulting in a 1X final concentration.

    • b. Incubate the plates for a prolonged period, typically 72 to 120 hours, as PARP inhibitor effects are often linked to cell division.

  • Cell Viability Measurement:

    • a. Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • c. Add 100 µL of the reagent to each well.

    • d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • f. Measure luminescence using a microplate reader.

Data Analysis
  • Normalization: Average the luminescence readings from the vehicle-treated wells (representing 100% viability) and the wells with no cells (background). Subtract the background from all readings and then normalize the data for each treatment well to the vehicle control average.

  • Dose-Response Curves: Plot the normalized viability (%) against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the dose-response curves and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Interpretation and Considerations

  • Expected Outcome: The HR-deficient cell line should exhibit a significantly lower IC50 value for this compound compared to its isogenic HR-proficient counterpart, demonstrating a synthetic lethal effect. A similar trend should be observed for the positive control, Olaparib.

  • Probe Selectivity: While this compound is a useful tool for studying PARP inhibition, it is crucial to acknowledge potential off-target effects.[8] A chemical probe's value is directly related to its selectivity.[9] To ensure that the observed phenotype is due to on-target activity, consider the following:

    • Rescue Experiments: Use an inhibitor-resistant mutant of the target protein to see if the probe's effect is nullified.[10]

    • Orthogonal Probes: Use a structurally distinct PARP inhibitor to confirm that it produces the same biological phenotype.

    • Target Engagement Assays: Directly measure the binding of the probe to PARP within the cell (e.g., using cellular thermal shift assays).[11]

  • Limitations: The potency of this compound may be lower than clinically approved PARP inhibitors. Researchers should establish its effective concentration range for their specific cell system. The probe's stability in culture medium over long incubation periods should also be considered.

References

  • Pipzine Chemicals. (n.d.). 2-Pyridinecarboxamide, 5-Amino-: Properties, Uses, Safety & Analysis.
  • CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Retrieved from [Link]

  • PubMed. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Retrieved from [Link]

  • MDPI. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved from [Link]

  • The Chemical Probes Portal. (n.d.). NI-57. Retrieved from [Link]

  • PMC. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]

  • PMC. (n.d.). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Eliminating hypoxic tumor cells improves response to PARP inhibitors in homologous recombination–deficient cancer models. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Proteolysis-targeting chimeras with reduced off-targets. Retrieved from [Link]

  • Gray Lab. (n.d.). Chemical probe data. Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Amino-3-pyridinecarboxamide. Due to the polar nature of the analyte, significant challenges with chromatographic retention are often encountered with standard C18 columns[1][2]. This guide details a method developed using a modern polar-endcapped stationary phase, which offers enhanced retention and superior peak shape for polar compounds. The causality behind the selection of critical method parameters—including mobile phase pH, column chemistry, and detection wavelength—is thoroughly explained. A comprehensive, step-by-step protocol for analysis and method validation, in accordance with International Council for Harmonisation (ICH) guidelines, is provided to ensure scientific integrity and reproducibility[3][4][5][6]. This document is intended for researchers, scientists, and drug development professionals requiring a validated analytical method for purity assessment and quantification of this compound.

Introduction and Scientific Rationale

This compound, also known as 5-aminonicotinamide, is a vital heterocyclic building block in medicinal chemistry and pharmaceutical development[7][8][9]. Its accurate quantification is critical for ensuring the purity of starting materials, monitoring reaction progress, and performing quality control on final active pharmaceutical ingredients (APIs).

The primary analytical challenge posed by this compound is its high polarity (XLogP3: 0.02)[9]. In traditional reversed-phase chromatography, which separates compounds based on hydrophobic interactions with a non-polar stationary phase, highly polar analytes exhibit weak retention and may elute at or near the solvent front (void volume)[2][10]. This can lead to poor resolution from other polar impurities and inaccurate quantification.

To overcome this, several strategies can be employed, such as Hydrophilic Interaction Liquid Chromatography (HILIC), ion-pair chromatography, or the use of specialized stationary phases[1][11]. This method utilizes a polar-endcapped C18 column. Unlike traditional C18 columns where residual silanols are capped with non-polar trimethyl groups, polar-endcapped columns use a more polar group to shield these silanols[11]. This modification allows for the use of highly aqueous mobile phases without phase collapse and provides an alternative selectivity mechanism that enhances the retention of polar analytes like this compound.

Furthermore, the analyte possesses a basic amino group, making its retention sensitive to the pH of the mobile phase[8][12]. By maintaining a slightly acidic pH (e.g., pH 3.0), the amino group becomes protonated. This controlled ionization ensures consistent interaction with the stationary phase and promotes sharp, symmetrical peaks. UV-Visible spectroscopy is the detection method of choice, as the pyridine ring system contains a strong chromophore, providing excellent sensitivity[13][14][15].

Experimental Workflow and Protocol

Overall Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Buffer & Organic) D System Equilibration & System Suitability Test (SST) A->D B Prepare Standard Solutions (Stock & Working Standards) B->D C Prepare Sample Solutions E Inject Standards & Samples C->E D->E F Peak Integration & Identification E->F G Generate Calibration Curve F->G H Quantify Analyte & Report Results G->H

Caption: High-level workflow for the HPLC analysis of this compound.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄, analytical grade), Phosphoric acid (85%, analytical grade).

Instrumentation and Chromatographic Conditions

All quantitative data should be summarized in a clearly structured table for easy comparison.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent, with Diode Array Detector (DAD)
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 95% Mobile Phase A / 5% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 260 nm
Injection Vol. 10 µL
Run Time 10 minutes
Sample Diluent Water/Acetonitrile (90:10 v/v)
Detailed Protocols

Protocol 1: Mobile Phase Preparation (1 L)

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of deionized water.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter.

  • Adjust the pH of the solution to 3.0 ± 0.05 using 85% phosphoric acid.

  • Degas the final mobile phase A solution by sonication for 15 minutes.

  • Mobile Phase B is HPLC-grade acetonitrile.

Protocol 2: Standard Solution Preparation

  • Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard (0.1 mg/mL): Pipette 5.0 mL of the stock standard into a 50 mL volumetric flask and dilute to volume with the sample diluent. This concentration is suitable for assay determination.

Protocol 3: Sample Preparation

  • Accurately weigh a sample powder containing approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of sample diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the sample diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Method Validation Protocol and Acceptance Criteria

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose[5]. The following experiments must be conducted according to ICH Q2(R2) guidelines[4][6].

Validation Workflow Logic

G Start Begin Validation Specificity Specificity (No Interference) Start->Specificity Linearity Linearity & Range (r² > 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Precision Precision (RSD < 2%) Accuracy->Precision LOQ Limit of Quantitation (S/N ≥ 10) Precision->LOQ Robustness Robustness (Systematic Variations) LOQ->Robustness Validated Method Validated Robustness->Validated

Caption: Logical flow for the validation of the analytical method.

Validation Experiments

System Suitability:

  • Protocol: Perform five replicate injections of the working standard solution (0.1 mg/mL).

  • Acceptance Criteria:

    • Repeatability: Relative Standard Deviation (%RSD) of peak areas ≤ 2.0%.

    • Tailing Factor (T): ≤ 1.5.

    • Theoretical Plates (N): ≥ 2000.

Specificity:

  • Protocol: Inject the sample diluent (blank) and a sample solution.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the this compound peak.

Linearity and Range:

  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999[3].

Accuracy (Recovery):

  • Protocol: Prepare samples by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision:

  • Protocol (Repeatability): Prepare six individual samples at 100% of the target concentration and analyze them on the same day.

  • Protocol (Intermediate Precision): Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Quantitation (LOQ):

  • Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. This can be confirmed by preparing a standard at this concentration and verifying its precision.

  • Acceptance Criteria: The determined LOQ must be sufficiently low to quantify any potential impurities if the method is used for purity analysis.

Robustness:

  • Protocol: Intentionally vary critical method parameters one at a time:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not deviate significantly from the nominal conditions.

Summary of Validation Data (Example)
Validation Parameter Result Acceptance Criteria
System Suitability (%RSD) 0.45%≤ 2.0%
Linearity (r²) 0.9998≥ 0.999
Range 0.05 - 0.15 mg/mLCovers 50-150% of target
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability %RSD) 0.68%≤ 2.0%
Precision (Intermediate %RSD) 0.85%≤ 2.0%
Limit of Quantitation (LOQ) 0.5 µg/mLS/N ≥ 10
Robustness PassedSystem suitability met

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The strategic selection of a polar-endcapped C18 column and a pH-controlled mobile phase successfully addresses the challenges associated with retaining and resolving this polar analyte. This validated method is fit for its intended purpose in a quality control or research environment, providing trustworthy and reproducible results for the analysis of this compound.

References

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • ChemicalBook. (n.d.). This compound | 60524-14-3.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Pharmaguideline. (2024, December 11).
  • Chrom Tech, Inc. (2025, October 20).
  • Namjesnik-Dejanovic, K., & Cabaniss, G. E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology.
  • CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.
  • AMSbiopharma. (2025, July 22).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • Sigma-Aldrich. (n.d.). 5-Aminopyridine-3-carboxylic acid 97%.
  • International Council for Harmonisation (ICH). (2023, November 30).
  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Pipzine Chemicals. (n.d.). 2-Pyridinecarboxamide, 5-Amino-: Properties, Uses, Safety & Analysis.
  • FooDB. (2010, April 8). Showing Compound Nicotinamide (FDB012485).
  • ECHEMI. (n.d.).
  • Hydrodynamic Methods. (n.d.).
  • ResearchGate. (n.d.). Absorption spectra of (a) charged amino acids; (b) uncharged amino...
  • Beaven, G. H., & Holiday, E. R. (1952). Ultraviolet absorption spectra of proteins and amino acids. Advances in Protein Chemistry, 7, 319-386.

Sources

Application Note: Comprehensive NMR-Based Structural Elucidation of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Amino-3-pyridinecarboxamide

This compound is a key heterocyclic scaffold found in a variety of biologically active molecules and serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural isomers, such as niacinamide (vitamin B3), highlight the importance of precise positional chemistry for biological function. Therefore, unequivocal structural confirmation is a critical step in the quality control and development of new chemical entities based on this framework.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the non-destructive and detailed structural elucidation of organic molecules in solution. This application note provides an in-depth, experience-driven approach to leveraging the full power of modern NMR spectroscopy for the complete characterization of this compound.

Foundational Principles: Predicting the NMR Signature

A foundational understanding of the molecule's electronic environment is paramount before stepping into the laboratory. The pyridine ring is an electron-deficient system, which generally leads to a downfield shift of the ring protons compared to benzene. The substituents—an amino group (-NH₂) and a carboxamide group (-CONH₂)—exert significant and opposing electronic effects that dictate the chemical shifts of the ring protons and carbons.

  • Amino Group (-NH₂): This is a strong electron-donating group through resonance, which increases the electron density at the ortho (C4, C6) and para (C2, not applicable here) positions, causing an upfield shift (lower ppm) for the corresponding protons.

  • Carboxamide Group (-CONH₂): This is an electron-withdrawing group through both induction and resonance, which decreases electron density, particularly at the ortho and para positions, leading to a downfield shift (higher ppm).

Based on these principles, we can predict the relative chemical shifts of the three aromatic protons (H2, H4, H6) on the pyridine ring.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating. Each step is chosen to ensure data integrity and reproducibility, forming a logical workflow from sample preparation to final structural confirmation.

Sample Preparation: The First Step to Quality Data

The choice of solvent is critical for obtaining high-quality NMR spectra. Due to the polar nature of the amino and carboxamide groups, this compound exhibits poor solubility in non-polar solvents like chloroform-d (CDCl₃)[1]. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to its excellent solvating power for polar compounds and its relatively simple residual solvent peak[2][3].

Protocol:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of high-purity DMSO-d₆.

  • Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particulates. A clear, homogenous solution is essential.

NMR Data Acquisition: A Multi-faceted Approach

All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate signal dispersion.

¹H NMR Protocol:

  • Tune and shim the probe for the sample.

  • Acquire a standard ¹H NMR spectrum with the following parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise).

¹³C NMR Protocol:

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

  • Spectral Width: ~200-220 ppm (centered around 110 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) Protocol:

  • Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

  • Key Insight: Will reveal the connectivity between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) Protocol:

  • Purpose: To identify direct one-bond correlations between protons and carbons[4].

  • Pulse Program: Standard edited HSQC experiment (e.g., 'hsqcedetgpsisp2.2').

  • Key Insight: Unambiguously links each proton to its directly attached carbon. The edited version helps distinguish CH/CH₃ groups from CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation) Protocol:

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons[4][5].

  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').

  • Key Insight: This is the key experiment for connecting the different fragments of the molecule. For example, it will show correlations from the ring protons to the carboxamide carbon.

G cluster_workflow NMR Data Acquisition Workflow Sample Prep Sample Prep 1H_NMR ¹H NMR (Proton Spectrum) Sample Prep->1H_NMR 13C_NMR ¹³C NMR (Carbon Spectrum) 1H_NMR->13C_NMR COSY COSY (H-H Correlation) 1H_NMR->COSY HSQC HSQC (Direct C-H Correlation) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) 1H_NMR->HMBC 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR experimental workflow for structural elucidation.

Data Analysis and Structural Assignment

The following is a guide to interpreting the acquired NMR spectra to assign the structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum in DMSO-d₆ is expected to show signals for three aromatic protons and the protons of the two amide/amine groups.

  • Amine (-NH₂) and Amide (-CONH₂) Protons: These protons are exchangeable with deuterium and will appear as broad singlets. Their chemical shifts can vary depending on concentration and temperature.

  • Aromatic Protons (H2, H4, H6):

    • H2: This proton is ortho to the nitrogen and ortho to the electron-withdrawing carboxamide group, leading to a significant downfield shift. It will appear as a doublet.

    • H6: This proton is ortho to the nitrogen and ortho to the electron-donating amino group. The donating effect will shield this proton relative to H2. It will also appear as a doublet.

    • H4: This proton is situated between the two substituents and will experience a complex electronic effect. It will appear as a triplet or a doublet of doublets due to coupling with both H2 and H6.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the carboxamide group.

Carbon Atom Expected Chemical Shift Range (ppm) Rationale
C=O (Carboxamide)165-175Typical chemical shift for a carbonyl carbon in an amide.
C5 (C-NH₂)145-155Attached to the electron-donating amino group, significantly deshielded.
C3 (C-CONH₂)130-140Attached to the electron-withdrawing carboxamide group.
C2140-150Adjacent to the ring nitrogen and influenced by the carboxamide group.
C6135-145Adjacent to the ring nitrogen and influenced by the amino group.
C4115-125Shielded by the electron-donating amino group.

Note: The exact chemical shifts can be found in databases for similar compounds. The Human Metabolome Database shows an experimental ¹³C NMR spectrum in DMSO-d₆ for a related compound.[2]

2D NMR Correlation Analysis: Putting the Pieces Together

G cluster_molecule Key HMBC Correlations C2 C2 N1 N C2->N1 C3 C3 C3->C2 CONH2 CONH₂ C3->CONH2 C4 C4 C4->C3 C5 C5 C5->C4 NH2 NH₂ C5->NH2 C6 C6 C6->C5 N1->C6 H4 H4 H4->C2 HMBC H4->C6 H4->CONH2 H2 H2 H2->C4 H2->CONH2 HMBC H6 H6 H6->C4

Caption: Expected key HMBC correlations for structural confirmation.

  • COSY: Will show a cross-peak between H2 and H4, and between H4 and H6, confirming their adjacent positions on the ring.

  • HSQC: Will provide direct correlations: H2 to C2, H4 to C4, and H6 to C6.

  • HMBC: This is the definitive experiment. Key expected correlations include:

    • From H2 to the carboxamide carbonyl carbon and to C4 .

    • From H4 to C2 , C6 , and the carboxamide carbonyl carbon .

    • From H6 to C4 and C5 .

    • From the -NH₂ protons to C4 , C5 , and C6 .

By systematically analyzing these 2D correlations, every proton and carbon can be assigned without ambiguity, thereby providing a definitive structural proof of this compound.

Trustworthiness and Self-Validation

The protocol described herein is inherently self-validating. The redundancy in the data from multiple NMR experiments provides a robust cross-check. For instance, the connectivity established by COSY must be consistent with the long-range correlations observed in HMBC. An unambiguous assignment is only achieved when all observed correlations are in agreement with the proposed structure. Any deviation would immediately signal the presence of an isomer, impurity, or an incorrect structural hypothesis.

Conclusion

This application note provides a comprehensive and scientifically rigorous protocol for the complete NMR characterization of this compound. By following this detailed workflow, from careful sample preparation to multi-dimensional NMR analysis, researchers can be highly confident in the structural integrity and purity of their compound. This methodology serves as a template for the characterization of other substituted pyridine derivatives, underscoring the power of NMR spectroscopy in modern chemical and pharmaceutical research.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

  • Jadav, H. (2017). Which solvents I should use for taking NMR of amino acid? ResearchGate. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • University of California, Riverside. (2010). H-C multiple-bond correlations: HMBC. Retrieved from [Link]

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Mass Spectrometry of 5-Amino-3-pyridinecarboxamide: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Amino-3-pyridinecarboxamide and the Role of Mass Spectrometry

This compound, a pyridine derivative with the molecular formula C6H7N3O, is a compound of increasing interest within pharmaceutical and life sciences research.[1][2] Its structural similarity to nicotinamide, a form of vitamin B3, positions it as a key molecule in various biological pathways and as a potential modulator of enzymatic activity. As a building block in drug discovery, precise and sensitive analytical methods are paramount for its characterization, quantification in complex biological matrices, and for metabolic stability studies.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and selectivity for the analysis of small molecules like this compound. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of this compound. We will delve into the principles of method development, from sample preparation to data interpretation, providing both theoretical understanding and practical, step-by-step protocols. The methodologies outlined herein are designed to be robust and adaptable, serving as a foundational framework for a variety of research applications.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the cornerstone of successful analytical method development.

PropertyValueSource
Molecular Formula C6H7N3O[1][2]
Molecular Weight 137.14 g/mol [1][2]
CAS Number 60524-14-3[2]
Predicted pKa Basic pKa (Pyridine N): ~4.5-5.5Inferred from similar pyridine structures
Predicted LogP ~0.02[1]

The presence of a basic pyridine nitrogen and an amino group suggests that this compound will readily protonate, making it highly suitable for positive ion electrospray ionization (ESI+). Its low LogP value indicates high polarity, which will inform the choice of chromatographic conditions.

Part 1: Sample Preparation for LC-MS/MS Analysis

The goal of sample preparation is to extract the analyte from the sample matrix, remove interferences, and present it in a solvent compatible with the LC-MS/MS system. For the analysis of this compound in biological fluids such as plasma, protein precipitation is a straightforward and effective method.

Protocol 1: Protein Precipitation for Plasma Samples

Rationale: This method is rapid and removes the majority of proteins that can interfere with the analysis and foul the LC-MS system. Acetonitrile is a common choice as it is an effective protein precipitant and is a common mobile phase component in reversed-phase chromatography.

Materials:

  • Plasma samples containing this compound

  • Internal Standard (IS) working solution (e.g., this compound-d3, 100 ng/mL in 50:50 acetonitrile:water)

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • HPLC vials with inserts

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to the plasma sample and vortex briefly. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction and ionization.[3]

  • Add 300 µL of ice-cold acetonitrile to the plasma-IS mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

Part 2: LC-MS/MS Method Development

Liquid Chromatography

Rationale: Due to the polar nature of this compound, a reversed-phase C18 column can provide adequate retention, especially when using a mobile phase with a significant aqueous component. The addition of an acid like formic acid to the mobile phase is crucial for promoting the protonation of the analyte, which enhances its retention on the C18 column and improves ionization efficiency in the mass spectrometer.

ParameterRecommended Condition
LC System Agilent 1290 Infinity II LC or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Rationale: Given the presence of basic nitrogen atoms in the pyridine ring and the amino group, positive mode electrospray ionization (ESI+) is the most suitable ionization technique. A triple quadrupole mass spectrometer is ideal for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.

ParameterRecommended Condition
Mass Spectrometer Agilent 6470A Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 5 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temperature 250°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Nozzle Voltage 500 V
MRM Transitions and Collision Energies

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay. The precursor ion will be the protonated molecule, [M+H]+. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound 138.1121.115
138.194.125
This compound-d3 (IS) 141.1124.115

Part 3: Data Analysis and Interpretation

Expected Fragmentation Pattern

The fragmentation of protonated this compound is predicted to proceed through several key pathways. Protonation is most likely to occur on the more basic pyridine ring nitrogen.

fragmentation cluster_precursor Precursor Ion cluster_products Product Ions Precursor [M+H]+ m/z 138.1 Product1 [M+H-NH3]+ m/z 121.1 Precursor->Product1 Loss of NH3 Product2 [M+H-CONH2]+ m/z 94.1 Precursor->Product2 Loss of CONH2 radical

Caption: Predicted fragmentation of this compound.

Explanation of Fragmentation:

  • [M+H]+ → m/z 121.1: This corresponds to the neutral loss of ammonia (NH3, 17.0 Da) from the protonated molecule. This is a common fragmentation pathway for compounds containing a primary amine.

  • [M+H]+ → m/z 94.1: This represents the cleavage of the C-C bond between the pyridine ring and the carboxamide group, resulting in the loss of the carboxamide radical (•CONH2, 44.0 Da). This is analogous to the fragmentation observed for nicotinamide.

The workflow for a typical quantitative analysis is as follows:

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Sources

Application Note & Protocol: A Fluorometric Enzymatic Assay for the Characterization of 5-Amino-3-pyridinecarboxamide as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

In the landscape of drug discovery, particularly in oncology, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a clinically significant strategy.[1][2] PARP enzymes are central to the cellular response to DNA damage, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations.[2] The pyridinecarboxamide scaffold is a well-established pharmacophore found in numerous PARP inhibitors. This application note provides a detailed protocol for a robust enzymatic assay to characterize the inhibitory potential of 5-Amino-3-pyridinecarboxamide (also known as 5-aminonicotinamide) against PARP1, a key member of the PARP family.

The assay described herein is a continuous, fluorometric assay that quantifies the consumption of the PARP substrate, nicotinamide adenine dinucleotide (NAD+).[3] This method offers high sensitivity and is amenable to high-throughput screening (HTS) for the identification and characterization of novel PARP inhibitors.[3][4][5]

Principle of the Assay

The enzymatic activity of PARP1 is dependent on the presence of damaged DNA. In this assay, PARP1 activity is stimulated by the addition of double-stranded DNA (dsDNA). The active PARP1 enzyme catalyzes the transfer of ADP-ribose units from NAD+ to acceptor proteins, including itself (auto-poly-ADP-ribosylation), releasing nicotinamide in the process. The decrease in NAD+ concentration is monitored using a coupled enzymatic reaction. A developer enzyme is added that specifically acts on the remaining NAD+ to generate a highly fluorescent product. The fluorescence intensity is therefore inversely proportional to the PARP1 activity. When an inhibitor such as this compound is present, PARP1 activity is reduced, leading to less NAD+ consumption and a stronger fluorescent signal.

Materials and Reagents

Reagent/MaterialSupplierCatalog NumberNotes
This compoundVariese.g., 60524-14-3[6][7][8]Purity ≥95%
Recombinant Human PARP1VariesHigh purity, >90%
Activated dsDNAVaries
NAD+ (Nicotinamide adenine dinucleotide)VariesHigh purity, ≥98%
PARP Assay BufferVariesTypically Tris-HCl based with MgCl2 and DTT
Developer EnzymeVariesNAD+ dependent
ResazurinVaries
384-well black, flat-bottom platesVariesLow fluorescence background
Plate reader with fluorescence capabilitiesVariesExcitation ~540 nm, Emission ~590 nm
Multichannel pipettes and tipsVaries
DMSO (Dimethyl sulfoxide)VariesAnhydrous, for compound dilution

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound (MW: 137.14 g/mol )[6][7] in 100% DMSO. Due to its pyridinecarboxamide structure, it is expected to be soluble in polar organic solvents.[9] Store at -20°C.

  • PARP1 Enzyme Solution: Thaw the recombinant human PARP1 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 2 nM) in ice-cold PARP Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • NAD+ Solution: Prepare a stock solution of NAD+ in nuclease-free water. Further dilute to the working concentration (e.g., 50 µM) in PARP Assay Buffer. The final concentration should be at or near the Km of PARP1 for NAD+ to ensure sensitivity to competitive inhibitors.

  • Activated dsDNA Solution: Dilute the activated dsDNA to the working concentration (e.g., 5 µg/mL) in PARP Assay Buffer.

  • Developer Mix: Prepare the developer mix containing the developer enzyme and resazurin according to the manufacturer's instructions. This is typically done immediately before use.

Assay Workflow

The following workflow diagram illustrates the key steps of the enzymatic assay.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Plate Setup (384-well) prep_compound Prepare this compound serial dilutions in DMSO add_compound Add 1 µL of compound dilutions (or DMSO control) to wells prep_compound->add_compound prep_enzyme Prepare PARP1 enzyme solution add_enzyme Add 10 µL of PARP1 enzyme solution prep_enzyme->add_enzyme prep_substrate Prepare NAD+ and dsDNA solution start_reaction Add 10 µL of NAD+/dsDNA solution to initiate the reaction prep_substrate->start_reaction prep_developer Prepare Developer Mix stop_reaction Add 20 µL of Developer Mix prep_developer->stop_reaction add_compound->add_enzyme incubate1 Incubate for 15 min at RT (Enzyme-Inhibitor Pre-incubation) add_enzyme->incubate1 incubate1->start_reaction incubate2 Incubate for 60 min at RT start_reaction->incubate2 incubate2->stop_reaction incubate3 Incubate for 15-30 min at RT (Signal Development) stop_reaction->incubate3 read_plate Read fluorescence (Ex: 540 nm, Em: 590 nm) incubate3->read_plate

Figure 1: A generalized workflow for the PARP1 enzymatic assay.

Step-by-Step Protocol
  • Compound Plating: Create a serial dilution of the 10 mM this compound stock solution in 100% DMSO. A typical 10-point, 3-fold dilution series is recommended. Add 1 µL of each dilution to the wells of a 384-well black plate. For control wells (100% activity and 0% activity), add 1 µL of DMSO.

  • Enzyme Addition: Add 10 µL of the diluted PARP1 enzyme solution to all wells except the "no enzyme" control wells. To the "no enzyme" wells, add 10 µL of PARP Assay Buffer.

  • Enzyme-Inhibitor Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To initiate the enzymatic reaction, add 10 µL of the NAD+/dsDNA solution to all wells.

  • Enzymatic Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.[10]

  • Reaction Termination and Signal Development: Add 20 µL of the Developer Mix to all wells to stop the PARP1 reaction and initiate the development of the fluorescent signal.

  • Signal Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation at approximately 540 nm and emission at approximately 590 nm.

Data Analysis and Interpretation

  • Data Normalization:

    • The "0% activity" control wells (containing a potent, known PARP inhibitor or no enzyme) will represent the maximum fluorescence signal (no NAD+ consumption).

    • The "100% activity" control wells (containing DMSO instead of inhibitor) will represent the minimum fluorescence signal (maximum NAD+ consumption).

    • Calculate the percent inhibition for each concentration of this compound using the following equation: % Inhibition = 100 * (Signaltest compound - Signal100% activity) / (Signal0% activity - Signal100% activity)

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the assay, the following validation steps are crucial:

  • Z'-factor Calculation: The Z'-factor is a statistical measure of the quality of a high-throughput assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It should be calculated using the 100% and 0% activity controls.

  • Linearity of the Reaction: The reaction rate should be linear with respect to both time and enzyme concentration. This should be confirmed during assay development.

  • DMSO Tolerance: The assay should be tolerant to the final concentration of DMSO used for compound dilution. This can be tested by running the assay with a range of DMSO concentrations.

Expert Insights and Causality

  • Pre-incubation of Enzyme and Inhibitor: The pre-incubation step is critical to allow for the establishment of equilibrium between the enzyme and the inhibitor, which is particularly important for slow-binding inhibitors.

  • NAD+ Concentration: The concentration of NAD+ is set near its Km value to ensure that the assay is sensitive to competitive inhibitors. If the NAD+ concentration is too high, a higher concentration of a competitive inhibitor will be required to elicit a response.

  • Choice of Assay Format: While several PARP assay formats exist, including ELISA and fluorescence polarization[1][11], the continuous fluorometric assay described here is often preferred for its simplicity, lower cost, and reduced number of wash steps, making it highly suitable for HTS.[3]

Conclusion

This application note provides a comprehensive and detailed protocol for the enzymatic characterization of this compound as a potential PARP1 inhibitor. By following this robust and validated fluorometric assay, researchers in drug discovery and related fields can accurately determine the inhibitory potency of this and other novel compounds, facilitating the development of new therapeutic agents.

References

  • An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. PubMed.
  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience.
  • Enzyme Kinetic Assay.
  • PARP Assays. BPS Bioscience.
  • Application Notes and Protocols for Enzyme Kinetics Assay with Z-His-Phe-Phe-OEt. Benchchem.
  • PARP assay kits. Cambridge Bioscience.
  • PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
  • Biochem Lab Enzyme Kinetics Instructions F21. University of San Diego.
  • Strategies to develop enzyme assays.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • What Are Enzyme Kinetic Assays?. Tip Biosystems.
  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Technology Networks.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
  • Enzyme Assay Design for High-Throughput Screening.
  • Enzyme kinetics. Wikipedia.
  • Niacinamide. Solubility of Things.
  • Buy this compound from HANGZHOU LEAP CHEM CO., LTD. ECHEMI.
  • 5-Amino-3-pyridinecarboxylic acid. Sigma-Aldrich.
  • This compound, min 95%, 1 gram. CP Lab Safety.
  • This compound. ChemicalBook.

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Investigating the Cellular Transport of 5-Amino-3-pyridinecarboxamide: A Guide to In Vitro Permeability Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The "Why" of Cellular Uptake

5-Amino-3-pyridinecarboxamide is a heterocyclic aromatic compound belonging to the nicotinamide family. Compounds in this class exhibit a wide range of biological activities, making them interesting candidates for drug discovery and development.[1] The efficacy of any potential therapeutic agent is fundamentally dependent on its ability to reach its target site within the body. For orally administered drugs, this journey begins with absorption across the intestinal epithelium. Therefore, understanding the cellular uptake and transport characteristics of this compound is a critical first step in evaluating its potential as a drug candidate.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute robust in vitro cellular uptake studies for small molecules like this compound. We will delve into the theoretical underpinnings of cellular transport, provide detailed, field-proven protocols for permeability assays, and discuss the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Scientific Background: How Small Molecules Cross the Cellular Barrier

The plasma membrane is a sophisticated, semi-permeable barrier that protects the cell's interior.[2][3] Small molecules like this compound can traverse this barrier through several mechanisms. The choice of pathway is largely dictated by the molecule's physicochemical properties, such as size, lipophilicity, charge, and its affinity for membrane transport proteins.[4]

  • Passive Transcellular Diffusion: Lipophilic (fat-soluble) molecules can dissolve in the lipid bilayer of the cell membrane and diffuse across, moving down their concentration gradient. This is a primary pathway for many drug molecules.[4]

  • Paracellular Transport: Small, hydrophilic molecules can pass through the tight junctions that connect adjacent cells. The "tightness" of these junctions varies by tissue type and can be a limiting factor for absorption.

  • Facilitated Diffusion: This process involves membrane-bound carrier proteins that bind to the molecule and shuttle it across the membrane. It does not require energy but is specific to certain molecules and is driven by the concentration gradient.

  • Active Transport: This energy-dependent mechanism uses transporter proteins to move molecules against their concentration gradient. A crucial aspect of active transport in drug development is efflux , where transporters like P-glycoprotein (P-gp) actively pump drugs out of the cell, which can be a major cause of low bioavailability and drug resistance.[5][6]

  • Endocytosis: Larger molecules or particles are engulfed by the cell membrane to form a vesicle. For small molecules, this is a less common, but possible, route of entry.[7][8]

A primary goal of the cellular uptake study is to determine which of these pathways are dominant for this compound.

Cellular_Uptake_Mechanisms cluster_0 Extracellular Space cluster_1 Epithelial Cell Layer cluster_2 Basolateral/Bloodstream Side start This compound cell_membrane Apical Membrane Intracellular Space Basolateral Membrane start->cell_membrane:api Passive Transcellular transporter_in Influx Transporter start->transporter_in end Absorption start->end Paracellular (via Tight Junctions) cell_membrane:intra->cell_membrane:bas transporter_out Efflux Transporter (P-gp) cell_membrane:intra->transporter_out Efflux cell_membrane:bas->end transporter_in->cell_membrane:intra transporter_out->start

Caption: Potential routes for cellular transport of a small molecule across a polarized epithelial cell layer.

Experimental Design: Choosing the Right Tools

A successful cellular uptake study begins with a robust experimental design. The choice of cell model is paramount and depends on the research question.

  • Caco-2 Cells: This human colon adenocarcinoma cell line is the industry gold standard for predicting oral drug absorption.[9] When cultured on semi-permeable supports for ~21 days, they differentiate into a polarized monolayer that structurally and functionally resembles the absorptive enterocytes of the small intestine.[10][11] They express key efflux transporters like P-gp, making them ideal for studying absorption and efflux phenomena.[6]

  • MDCK Cells (Madin-Darby Canine Kidney): These cells form tight monolayers more quickly than Caco-2 cells (4-6 days) and are often used for general permeability screening.[12][13] Wild-type MDCK cells have low levels of human transporters, but they can be transfected to overexpress specific transporters (e.g., MDCK-MDR1 for P-gp), creating a powerful tool to study the interaction of a compound with a single transporter.[14][15]

For an initial investigation into the oral absorbability of this compound, the Caco-2 permeability assay is the recommended starting point.

Detailed Protocol: Bidirectional Caco-2 Permeability Assay

This protocol details the measurement of this compound transport across Caco-2 monolayers in both the absorptive (Apical-to-Basolateral) and secretive (Basolateral-to-Apical) directions.

Materials and Reagents
  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • D-Glucose

  • This compound (test article)

  • Control compounds: Atenolol (low permeability), Propranolol or Antipyrine (high permeability), Digoxin (P-gp substrate)[9]

  • Lucifer Yellow (for monolayer integrity check)

  • Transepithelial Electrical Resistance (TEER) meter (e.g., Millicell® ERS-2)

  • Analytical equipment (LC-MS/MS)[16][17]

Experimental Workflow

Caco2_Workflow cluster_prep Phase 1: Monolayer Culture (21 Days) cluster_qc Phase 2: Quality Control cluster_exp Phase 3: Transport Experiment (2 Hours) cluster_analysis Phase 4: Analysis seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21 days (Medium change every 2-3 days) seed->culture differentiate Cells differentiate into a polarized monolayer culture->differentiate teer Measure TEER (>200 Ω·cm²) differentiate->teer ly Perform Lucifer Yellow Permeability Assay (<1% leakage) teer->ly wash Wash monolayer with pre-warmed HBSS ly->wash add_compound Add compound to Donor (Apical or Basolateral) wash->add_compound add_buffer Add buffer to Receiver wash->add_buffer incubate Incubate at 37°C with gentle shaking add_compound->incubate add_buffer->incubate sample Collect samples from Donor and Receiver chambers incubate->sample quantify Quantify compound concentration using LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate interpret Interpret Data & Classify Permeability calculate->interpret

Caption: Step-by-step workflow for the Caco-2 bidirectional permeability assay.

Step-by-Step Methodology

Part A: Cell Culture and Seeding

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Subculture cells every 3-4 days before they reach 90% confluency.

  • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells on the inserts for 21-25 days, changing the medium in both apical and basolateral chambers every 2-3 days to allow for differentiation into a polarized monolayer.[10]

Part B: Monolayer Integrity Verification

  • TEER Measurement: Before the experiment, measure the TEER of each monolayer using a TEER meter. A healthy, confluent monolayer should have a TEER value ≥200 Ω·cm².[18] Discard any wells that do not meet this criterion.

  • Lucifer Yellow Assay: To confirm the integrity of the paracellular pathway, a Lucifer Yellow rejection test can be performed. The permeability of this fluorescent marker should be very low (<1% per hour).[6]

Part C: The Transport Experiment

  • Prepare the transport buffer (HBSS supplemented with 10 mM HEPES and 25 mM D-Glucose, pH 7.4).

  • Gently remove the culture medium from the apical and basolateral chambers.

  • Wash the monolayers twice with pre-warmed (37°C) transport buffer.

  • Prepare dosing solutions of this compound and control compounds (e.g., at 10 µM) in the transport buffer.[11]

  • For A-to-B Transport (n=3-4 replicates):

    • Add the dosing solution to the apical (donor) chamber (e.g., 0.5 mL).

    • Add fresh transport buffer to the basolateral (receiver) chamber (e.g., 1.5 mL).

  • For B-to-A Transport (n=3-4 replicates):

    • Add the dosing solution to the basolateral (donor) chamber (e.g., 1.5 mL).

    • Add fresh transport buffer to the apical (receiver) chamber (e.g., 0.5 mL).

  • At time zero (T=0), take a sample from the donor chamber.

  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a set period, typically 2 hours.[11]

  • At the end of the incubation period (e.g., T=120 min), collect samples from both the donor and receiver chambers of each well.

  • Store all samples at -80°C until analysis.

Analytical Methodology: Quantifying the Compound

The concentration of this compound in the collected samples is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for accurate quantification of the compound even at low concentrations in complex biological matrices like cell culture buffer.[19][20] A validated bioanalytical method should be developed to ensure accuracy and precision.[21]

Data Analysis and Interpretation

Calculating Apparent Permeability (Papp)

The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of permeation (mass/time), calculated as the concentration in the receiver chamber at the end of the experiment multiplied by the receiver volume, divided by the incubation time.

  • A is the surface area of the permeable support (cm²).

  • C₀ is the initial concentration in the donor chamber at T=0.

Calculating the Efflux Ratio (ER)

The efflux ratio is a key indicator of active transport out of the cells. It is calculated by dividing the permeability in the secretive direction by the permeability in the absorptive direction:

ER = Papp (B→A) / Papp (A→B)

Interpreting the Results

The calculated Papp and ER values are used to classify the compound's transport characteristics.

  • Permeability Classification:

    • Papp < 1.0 x 10⁻⁶ cm/s: Low permeability

    • 1.0 x 10⁻⁶ cm/s < Papp < 10.0 x 10⁻⁶ cm/s: Moderate permeability

    • Papp > 10.0 x 10⁻⁶ cm/s: High permeability

  • Efflux Classification:

    • ER > 2: Indicates that the compound is likely a substrate for an active efflux transporter (e.g., P-gp).[9] Further studies with specific transporter inhibitors (e.g., verapamil for P-gp) can confirm this.[6]

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
Atenolol (Control) A → B0.51.1Low Permeability, No Efflux
B → A0.55
Propranolol (Control) A → B25.00.9High Permeability, No Efflux
B → A22.5
Digoxin (Control) A → B0.85.0Low Permeability, P-gp Efflux Substrate
B → A4.0
This compound A → B8.51.2Moderate Permeability, No Significant Efflux
B → A10.2
Table 1: Example data from a bidirectional Caco-2 permeability assay. The data for this compound is hypothetical and for illustrative purposes.

Based on the hypothetical data in Table 1, this compound would be classified as a moderately permeable compound that is not a significant substrate for active efflux, suggesting good potential for oral absorption.

References

  • Schimpf, S., et al. (2014). Establishment of optimized MDCK cell lines for reliable efflux transport studies. PubMed Central. [Link]

  • Vertex AI Search. (n.d.). Establishment of optimized MDCK cell lines for reliable efflux transport studies. Google Cloud.
  • Pan, L., et al. (2011). TRANSFECTED MDCK CELL LINE WITH ENHANCED EXPRESSION OF CYP3A4 AND P-GLYCOPROTEIN AS A MODEL TO STUDY THEIR ROLE IN DRUG TRANSPORT AND METABOLISM. NIH. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC EC Europa. [Link]

  • Vertex AI Search. (n.d.). Caco2 assay protocol. Google Cloud.
  • Cytion. (n.d.). MDCK (NBL-2) Cells. Cytion. [Link]

  • He, Y., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry. [Link]

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  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Charles River Labs. [Link]

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  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • Contini, C., et al. (2022). Small molecules targeting endocytic uptake and recycling pathways. Frontiers in Cell and Developmental Biology. [Link]

  • Salatin, S., et al. (2018). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. PubMed. [Link]

  • Salatin, S., et al. (2018). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. ACS Publications. [Link]

  • SGS. (2016). Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. SGS. [Link]

  • IQVIA. (n.d.). Small and Large Molecule LC-MS. IQVIA. [Link]

  • Wang, D., et al. (2018). Determination of Cellular Uptake and Endocytic Pathways. NIH. [Link]

  • He, Y. J., et al. (2007). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. PubMed Central. [Link]

  • JoVE. (2021). Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord. JoVE. [Link]

  • Behzadi, S., et al. (2017). Cellular Uptake of Nanoparticles: Journey Inside the Cell. NIH. [Link]

  • D'Souza, S., et al. (2021). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. MDPI. [Link]

  • Zhou, J., et al. (2024). Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. NIH. [Link]

  • Pipzine Chemicals. (n.d.). 2-Pyridinecarboxamide, 5-Amino-: Properties, Uses, Safety & Analysis. Pipzine Chemicals. [Link]

  • Zhou, J., et al. (2024). Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. PubMed. [Link]

  • FooDB. (2010). Showing Compound Nicotinamide (FDB012485). FooDB. [Link]

  • Zhou, J., et al. (2024). Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxamide, 5-hydroxy-. PubChem. [Link]

  • El-Sayed, N. N. E., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. NIH. [Link]

  • Al-Trad, B., et al. (2019). The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. MDPI. [Link]

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  • Amin, R., et al. (2022). Multimodal Role of Amino Acids in Microbial Control and Drug Development. MDPI. [Link]

  • de la Fuente-Núñez, C., et al. (2019). Influence of Non-natural Cationic Amino Acids on the Biological Activity Profile of Innate Defense Regulator Peptides. PubMed. [Link]

  • Kędzia, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

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Application Notes & Protocols for In Vivo Efficacy Studies of 5-Amino-3-pyridinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Versatility of the 5-Amino-3-pyridinecarboxamide Scaffold

The this compound scaffold, a derivative of nicotinamide (Vitamin B3), serves as a foundational structure for a diverse range of biologically active molecules. Its unique chemical properties make it a privileged scaffold in medicinal chemistry, enabling the development of targeted therapies for various diseases.[1] While derivatives have been explored for multiple targets, two areas have emerged as particularly promising for in vivo applications: oncology, primarily through the inhibition of Poly(ADP-ribose) polymerase (PARP), and the modulation of inflammatory responses.[2][3]

The successful translation of a promising compound from in vitro discovery to clinical application hinges on rigorous preclinical validation in relevant in vivo models.[4] These studies are essential not only for demonstrating efficacy but also for understanding a compound's pharmacokinetic profile, therapeutic window, and potential toxicities. This guide provides a comprehensive overview of the rationale, design, and execution of in vivo efficacy studies for this compound derivatives, focusing on their application as PARP inhibitors in oncology and as novel anti-inflammatory agents.

Section 1: Oncology Applications via PARP Inhibition

A significant number of this compound derivatives have been developed as potent inhibitors of PARP enzymes, particularly PARP-1.[5] These enzymes are critical for cellular homeostasis, playing a central role in the DNA damage response (DDR).

Mechanistic Rationale: Synthetic Lethality and PARP Trapping

The primary mechanism exploited by PARP inhibitors (PARPis) in oncology is synthetic lethality . This concept applies to situations where a defect in one of two genes is tolerable for a cell, but the simultaneous loss of both leads to cell death. Many hereditary cancers, particularly those associated with breast and ovarian cancer, harbor mutations in the BRCA1 or BRCA2 genes, which are essential for repairing DNA double-strand breaks (DSBs) through homologous recombination (HR).[6]

When single-strand breaks (SSBs) occur, PARP-1 is recruited to the site to initiate repair. If PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal DSBs during DNA replication. In a healthy cell, these DSBs would be repaired by the HR pathway. However, in a BRCA-deficient cancer cell, the HR pathway is compromised. The cell is unable to repair these DSBs, leading to genomic instability and ultimately, apoptotic cell death.[2] Furthermore, modern PARPis not only block the catalytic activity of the enzyme but also "trap" it on the DNA, creating a toxic lesion that further disrupts replication and enhances the synthetic lethal effect.[7]

PARP_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-deficient Cancer Cell (HR Deficient) SSB Single-Strand Break (SSB) PARP_active PARP-1 Activation & Repair SSB->PARP_active Damage Signal PARPi_norm PARP Inhibitor SSB->PARPi_norm Survival_norm Cell Survival PARP_active->Survival_norm SSB Repaired Replication_norm Replication PARPi_norm->Replication_norm Unrepaired SSB DSB_norm Double-Strand Break (DSB) Replication_norm->DSB_norm HR_norm Homologous Recombination (HR Repair) DSB_norm->HR_norm HR_norm->Survival_norm DSB Repaired SSB_cancer Single-Strand Break (SSB) PARPi_cancer PARP Inhibitor SSB_cancer->PARPi_cancer Damage Signal Replication_cancer Replication PARPi_cancer->Replication_cancer Unrepaired SSB + PARP Trapping DSB_cancer Double-Strand Break (DSB) Replication_cancer->DSB_cancer HR_cancer Defective HR Repair DSB_cancer->HR_cancer Apoptosis Apoptosis HR_cancer->Apoptosis Genomic Instability

Caption: The principle of synthetic lethality with PARP inhibitors.

Preclinical Model Selection for Oncology

The evaluation of PARP inhibitors requires in vivo models that can accurately reflect the genetic background of human tumors. Immunocompromised mice are standard, as they cannot reject transplanted human cells.[8]

Model TypeDescriptionAdvantagesDisadvantages
Cell Line-Derived Xenograft (CDX) Established, immortalized human cancer cell lines (e.g., with known BRCA mutations) are implanted subcutaneously or orthotopically into immunocompromised mice.[9]- Highly reproducible- Relatively low cost- Rapid tumor growth- Genetically homogenous, simplifying analysis- May not fully represent the heterogeneity of human tumors- Genetic drift can occur over time in culture[10]
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are directly implanted into immunocompromised mice, bypassing cell culture.[5]- Preserves original tumor architecture and heterogeneity- Better predictor of clinical response- Useful for biomarker discovery- High cost and technically demanding- Slower tumor growth rates- Lower take rates
Application Protocol: Tumor Growth Inhibition (TGI) Study

This protocol outlines a standard subcutaneous CDX model using a BRCA1-mutant human ovarian cancer cell line.

1. Cell Culture and Preparation:

  • Culture the selected cancer cell line (e.g., OVCAR-8) under standard conditions (37°C, 5% CO₂).

  • When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

  • Wash cells with sterile, serum-free medium or PBS.

  • Perform a cell count and assess viability (e.g., via trypan blue exclusion), which should be >95%.

  • Resuspend cells in an appropriate medium (e.g., 50:50 mix of PBS and Matrigel) at a final concentration of 5-10 x 10⁷ cells/mL. Keep on ice.

2. Animal Handling and Implantation:

  • Use female athymic nude mice, 6-8 weeks old. Allow at least one week of acclimatization.

  • Anesthetize the mouse using a recommended protocol (e.g., isoflurane inhalation).

  • Inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) subcutaneously into the right flank.

3. Tumor Growth Monitoring and Randomization:

  • Monitor animals daily for health and tumor development.

  • Begin measuring tumor volume 2-3 times per week once tumors are palpable, using digital calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.[10]

4. Compound Formulation and Administration:

  • Prepare the this compound derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water). Formulation should be optimized for stability and bioavailability.

  • Treatment groups typically include:

    • Group 1: Vehicle Control (e.g., oral gavage, daily)
    • Group 2: Test Compound - Dose 1 (e.g., 25 mg/kg, oral gavage, daily)
    • Group 3: Test Compound - Dose 2 (e.g., 50 mg/kg, oral gavage, daily)
    • Group 4: Positive Control (e.g., Olaparib, 50 mg/kg, oral gavage, daily)[2]
  • Administer treatments for a defined period (e.g., 21-28 days). Record body weights daily or 3 times per week as a measure of toxicity.

5. Endpoint Analysis:

  • The primary endpoint is Tumor Growth Inhibition (TGI).[4] The study can be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³) or after the treatment period ends.

  • Calculate %TGI at the end of the study using the formula: %TGI = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • At termination, collect tumors for downstream pharmacodynamic analyses (e.g., Western blot for γH2AX to confirm DNA damage).

TGI_Workflow start Start cell_prep Cell Line Culture & Preparation start->cell_prep implant Subcutaneous Implantation into Mice cell_prep->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization into Treatment Groups monitor->randomize treat Compound Administration (e.g., 21 days) randomize->treat measure Measure Tumor Volume & Body Weight treat->measure endpoint Endpoint Reached measure->endpoint endpoint->treat No collect Collect Tissues (Tumor, Plasma) endpoint->collect Yes analysis Data Analysis (%TGI, Statistics) collect->analysis end End analysis->end

Caption: General workflow for an in vivo tumor growth inhibition study.

Section 2: Anti-Inflammatory Applications

The pyridinecarboxamide core is also present in molecules with anti-inflammatory properties. The mechanism can be diverse, often involving the modulation of key signaling pathways that drive the production of pro-inflammatory mediators.[11]

Mechanistic Rationale: Modulating the Inflammatory Cascade

Inflammation is a complex biological response involving various cells and mediators.[12] A common trigger for acute inflammation is the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. This recognition, primarily through Toll-like receptor 4 (TLR4), initiates a signaling cascade that culminates in the activation of transcription factors like NF-κB. Activated NF-κB then drives the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are hallmarks of the inflammatory response.[3] Novel amide compounds have demonstrated the ability to inhibit the production of these key cytokines.[3]

Preclinical Model Selection for Inflammation

Choosing the right animal model is critical for evaluating anti-inflammatory potential.[11]

Model TypeDescriptionKey ReadoutsRationale
LPS-Induced Systemic Inflammation Mice are challenged with an intraperitoneal (IP) injection of LPS, inducing a rapid and robust systemic inflammatory response.[13]- Serum Cytokines (TNF-α, IL-6)- Sickness behavior- Survival rates- Highly reproducible and well-characterized- Mimics aspects of sepsis and systemic inflammation- Rapid onset allows for acute intervention studies
Carrageenan-Induced Paw Edema An inflammatory agent (carrageenan) is injected into the paw of a rat or mouse, causing localized, measurable swelling (edema).[14]- Paw volume/thickness- Histological analysis of immune cell infiltration- Simple and quantitative measure of acute inflammation- Useful for initial screening of compounds
Application Protocol: LPS-Induced Systemic Inflammation Model

This protocol describes a model to assess the ability of a this compound derivative to suppress systemic cytokine production.

1. Animal Acclimatization and Grouping:

  • Use male C57BL/6 mice, 8-10 weeks old. Acclimatize for at least one week.

  • Randomize animals into treatment groups (n=6-8 per group).

2. Compound Administration (Prophylactic Model):

  • Prepare the test compound in a suitable, sterile vehicle (e.g., saline or DMSO/saline).

  • Administer the compound or vehicle to the respective groups, typically 30-60 minutes before the LPS challenge. Administration can be via IP injection or oral gavage.

  • Example Groups:

    • Group 1: Vehicle Control + Saline
    • Group 2: Vehicle Control + LPS
    • Group 3: Test Compound (10 mg/kg) + LPS
    • Group 4: Test Compound (30 mg/kg) + LPS
    • Group 5: Positive Control (e.g., Dexamethasone) + LPS

3. LPS Challenge:

  • Administer a predetermined dose of LPS (e.g., 1-5 mg/kg) via IP injection to all groups except the naive control (Group 1).

4. Sample Collection and Endpoint Analysis:

  • The timing of sample collection is critical as cytokine peaks occur at different times.

  • For TNF-α: Collect blood via cardiac puncture 1.5-2 hours post-LPS challenge.

  • For IL-6: Collect blood via cardiac puncture 4-6 hours post-LPS challenge.

  • Anesthetize mice deeply before terminal blood collection.

  • Process blood to collect serum or plasma and store at -80°C.

  • Measure cytokine concentrations using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

5. Data Presentation and Interpretation:

  • Data are typically presented as cytokine concentration (pg/mL or ng/mL) for each treatment group.

  • Calculate the percentage inhibition of cytokine release compared to the vehicle + LPS control group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

Hypothetical Data: Cytokine Inhibition
Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (Mean ± SEM)% Inhibition
Vehicle + Saline--50 ± 15--
Vehicle + LPS--4500 ± 3500%
Test Compound + LPS102800 ± 28037.8%
Test Compound + LPS301200 ± 150**73.3%
p < 0.05, *p < 0.01 vs. Vehicle + LPS group

General Considerations for In Vivo Studies

  • Pharmacokinetics (PK): It is highly recommended to run parallel satellite PK studies to determine the exposure (e.g., Cmax, AUC) of the compound at the efficacious doses. This helps establish a PK/PD relationship.

  • Toxicity: Closely monitor animal welfare throughout the study. For oncology studies, a body weight loss exceeding 15-20% is a common sign of toxicity and may require dose reduction or cessation. For PARP inhibitors, be aware of potential bone marrow toxicity, which can be assessed via complete blood counts (CBCs) at the study endpoint.[15]

  • Ethical Conduct: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion

The this compound scaffold provides a versatile platform for designing targeted therapeutics. Its successful application as both a PARP inhibitor for oncology and a modulator of inflammation demonstrates its broad potential. The in vivo protocols described herein provide a robust framework for researchers to evaluate the efficacy of novel derivatives. Careful model selection, rigorous experimental design, and precise endpoint analysis are paramount to generating the high-quality, reproducible data necessary to advance these promising compounds toward clinical development.

References

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). NIH. Retrieved from [Link]

  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3, 235-254. Retrieved from [Link]

  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). PubMed. Retrieved from [Link]

  • D'Incalci, M., et al. (2014). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Clinical Cancer Research, 20(1), 149-160. Retrieved from [Link]

  • PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models. (2024). ecancer. Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Abstract 4420: Generating preclinical models to assess bone marrow toxicity induced by the PARP inhibitor olaparib in combination with chemotherapy. (2013). AACR Journals. Retrieved from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PMC - PubMed Central. Retrieved from [Link]

  • PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications. (2024). Frontiers. Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). AccScience Publishing. Retrieved from [Link]

  • Novel amide compound shows anti-inflammatory activity in models of LPS-induced ALI and sepsis. (2023). BioWorld. Retrieved from [Link]

  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. (2025). second scight. Retrieved from [Link]

  • Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... (2016). PubMed. Retrieved from [Link]

  • Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... (2016). ResearchGate. Retrieved from [Link]

  • REVIEW: THE IN-VIVO SCREENING METHODS OF ANTICANCER DRUG. (2018). Index Copernicus. Retrieved from [Link]

  • MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. (2013). PAGE Meeting. Retrieved from [Link]

  • Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1986). PubMed. Retrieved from [Link]

  • Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. (2022). PubMed. Retrieved from [Link]

  • 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase. (2005). PubMed. Retrieved from [Link]

  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. (2019). MDPI. Retrieved from [Link]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... (2022). MDPI. Retrieved from [Link]

  • 2-Pyridinecarboxamide, 5-Amino-: Properties, Uses, Safety & Analysis. (n.d.). Pipzine Chemicals. Retrieved from [Link]

  • 5-(Tryptophyl)amino-1,3-dioxoperhydropyrido[1,2-c]pyrimidine-based potent and selective CCK(1) receptor antagonists... (1998). PubMed. Retrieved from [Link]

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Application Notes and Protocols for 5-Amino-3-pyridinecarboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Heterobifunctional Degraders and the Role of Key Building Blocks

The landscape of modern drug discovery is undergoing a paradigm shift, moving beyond simple target inhibition to embrace novel modalities capable of addressing previously "undruggable" proteins. At the forefront of this revolution is Targeted Protein Degradation (TPD), a strategy that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] This is achieved through the use of heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein of interest (POI) and an E3 ubiquitin ligase.[3][4][5]

PROTACs are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a flexible linker that connects the two.[6][7][8] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][5][8] This event-driven pharmacology offers several advantages over traditional occupancy-based inhibition, including the potential for catalytic activity and the ability to target scaffolding proteins and other non-enzymatic targets.[1][3]

The successful design and synthesis of effective PROTACs are critically dependent on the availability of a diverse toolkit of chemical building blocks. These molecular fragments provide the foundational scaffolds for constructing the POI ligands, E3 ligase ligands, and linkers. Among these, 5-Amino-3-pyridinecarboxamide has emerged as a valuable building block, particularly for the synthesis of ligands that recruit the Cereblon (CRBN) E3 ligase, a component of the CRL4-CRBN complex.[9][10][11][12] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the discovery and development of novel protein degraders.

Chemical Properties and Handling

PropertyValueReference
Chemical Name This compoundN/A
Synonyms 5-AminonicotinamideN/A
CAS Number 60524-14-3N/A
Molecular Formula C₆H₇N₃ON/A
Molecular Weight 137.14 g/mol N/A
Appearance White to off-white solidN/A
Storage Store at room temperature in a dry, well-ventilated place.N/A

Strategic Application in PROTAC Synthesis: A Hypothesized Pathway

The primary amino group at the 5-position serves as a key functional handle for the attachment of a linker, which is a critical step in the assembly of a bifunctional degrader. The following sections will outline a detailed, scientifically-grounded protocol for the derivatization of this compound and its subsequent incorporation into a model PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Linker-Functionalized this compound Derivative

Objective: To introduce a linker with a terminal reactive group (e.g., a carboxylic acid) onto the 5-amino position of this compound via amide bond formation. This functionalized intermediate is a crucial component for the subsequent conjugation to a POI ligand.

Workflow Diagram:

workflow start This compound coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling linker Linker with terminal protected carboxylic acid and an activated carboxylic acid linker->coupling intermediate Protected Linker-Pyridinecarboxamide Intermediate coupling->intermediate deprotection Deprotection (e.g., TFA) intermediate->deprotection final_product Linker-Functionalized This compound deprotection->final_product

Caption: Synthetic workflow for linker functionalization.

Materials:

  • This compound

  • Boc-protected amino acid linker (e.g., Boc-6-aminohexanoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Amide Coupling: a. To a solution of Boc-6-aminohexanoic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add this compound (1.0 equivalent) to the reaction mixture. d. Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer). f. Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain the Boc-protected linker-pyridinecarboxamide intermediate.

  • Boc Deprotection: a. Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC. c. Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. d. Co-evaporate with DCM (3x) to ensure complete removal of residual TFA. e. The resulting product is the linker-functionalized this compound with a terminal amine, which can be used in the next step without further purification. For a terminal carboxylic acid, the crude product from the amide coupling step can be directly used in the next coupling reaction after purification.

Protocol 2: Synthesis of a Model PROTAC via Amide Coupling

Objective: To couple the linker-functionalized this compound (now serving as the E3 ligase ligand precursor) with a known POI ligand containing a carboxylic acid or an amine functionality. For this model protocol, we will assume the POI ligand has a carboxylic acid and our linker-functionalized building block has a terminal amine.

Workflow Diagram:

workflow start Linker-Functionalized This compound (with terminal amine) coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling poi_ligand POI Ligand (with carboxylic acid) poi_ligand->coupling protac Final PROTAC Molecule coupling->protac

Caption: Final PROTAC assembly workflow.

Materials:

  • Linker-functionalized this compound (from Protocol 1)

  • POI ligand with a carboxylic acid handle (e.g., a known kinase inhibitor)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • HPLC grade water and acetonitrile

  • Formic acid (for HPLC)

Procedure:

  • Final Amide Coupling: a. Follow the same amide coupling procedure as described in Protocol 1, Step 1, using the POI ligand as the carboxylic acid component and the linker-functionalized this compound as the amine component. b. After the reaction and aqueous workup, the crude product is obtained.

  • Purification and Characterization: a. Purify the final PROTAC molecule using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Biological Evaluation of the Synthesized PROTAC

Once the PROTAC molecule is synthesized and purified, a series of biological assays are required to evaluate its efficacy.

Protocol 3: In Vitro Protein Degradation Assay (Western Blot)

Objective: To determine the ability of the synthesized PROTAC to induce the degradation of the target POI in a cellular context.

Materials:

  • Cancer cell line expressing the target POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated well as a negative control.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. b. Quantify the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane and probe with the primary antibody against the POI and the loading control. d. Incubate with the appropriate HRP-conjugated secondary antibody. e. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities for the POI and the loading control. b. Normalize the POI band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the DMSO control. d. Determine the DC₅₀ (concentration at which 50% of the protein is degraded).

Signaling Pathway Perturbation

The degradation of a target protein is expected to impact its associated signaling pathway.

Diagram of a Hypothesized Signaling Pathway:

pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) (e.g., a Kinase) Downstream Downstream Substrate POI->Downstream Phosphorylation Proteasome Proteasome POI->Proteasome Pathway_Output Cellular Response (e.g., Proliferation) Downstream->Pathway_Output PROTAC Synthesized PROTAC PROTAC->POI E3_Ligase CRBN E3 Ligase PROTAC->E3_Ligase Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of a target kinase.

Further experiments, such as assessing the phosphorylation status of downstream substrates or measuring cellular proliferation, can validate the functional consequences of POI degradation.

Conclusion and Future Directions

This compound represents a versatile and valuable building block in the rapidly evolving field of targeted protein degradation. Its inherent chemical functionalities provide a strategic starting point for the synthesis of novel E3 ligase ligands, particularly for recruiting the CRBN E3 ligase. The protocols and conceptual frameworks outlined in this document offer a roadmap for researchers to leverage this and similar building blocks in the design and synthesis of next-generation protein degraders. Future efforts will likely focus on expanding the repertoire of E3 ligase ligands and developing more efficient and modular synthetic strategies to accelerate the discovery of new therapeutics for a wide range of diseases.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
  • Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics.
  • Ciulli, A., & Crews, C. M. (2021). PROTACs and Beyond: The Power of Targeted Protein Degradation. Journal of Medicinal Chemistry, 64(21), 15477-15479.
  • Donovan, K. A., & Fischer, E. S. (2020). The role of the CUL4-DDB1-CRBN E3 ubiquitin ligase in targeted protein degradation. The FEBS Journal, 287(24), 5272-5283.
  • Faust, J. B., & Donovan, K. A., et al. (2021). Targeted Protein Degradation: from Chemical Biology to Drug Discovery. Cell Chemical Biology, 28(7), 913-933.
  • Hsu, J. H., et al. (2020). A general chemical crosslinking strategy for the discovery of ligands for E3 ubiquitin ligases.
  • Li, K., & Crews, C. M. (2022). PROTACs: A new therapeutic modality. Cell Research, 32(1), 1-2.
  • Mainolfi, N., et al. (2020). Discovery of a first-in-class, orally bioavailable IRAK4 degrader. Nature Chemical Biology, 16(12), 1327-1335.
  • Nasveschuk, C. G., et al. (2022). Discovery of CFT8634, a potent and selective degrader of BRD9, for the treatment of synovial sarcoma. Journal of Medicinal Chemistry, 65(13), 8889-8911.
  • Nowak, R. P., et al. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation.
  • Ottis, P., et al. (2017). A general method for the discovery of ligands for orphan E3 ubiquitin ligases. ACS Chemical Biology, 12(9), 2372-2378.
  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs)—Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
  • Potjewyd, F., et al. (2020). Development of a potent and selective VHL-based PROTAC degrader of STAT3. Journal of Medicinal Chemistry, 63(13), 6757-6776.
  • Scholes, J., et al. (2021). A chemical biology approach to identifying novel E3 ligase binders. Cell Chemical Biology, 28(3), 323-335.
  • Silva, M. C., et al. (2019). Small-molecule-induced degradation of the Tau protein.
  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4, 6.
  • Zoppi, V., et al. (2019). A general and modular approach to the development of VHL-based PROTACs. Journal of Medicinal Chemistry, 62(2), 699-726.

Sources

Application Note: Formulation Strategies for 5-Amino-3-pyridinecarboxamide in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Context

5-Amino-3-pyridinecarboxamide is a pyridinecarboxamide compound of significant interest in biomedical research. Structurally related to nicotinamide (Vitamin B3), it and similar molecules are investigated for their roles in cellular metabolism and signaling pathways.[1][2] Notably, compounds in this class, often referred to as PARP inhibitors, act by inhibiting Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA damage repair.[3][4] This mechanism of action makes them a focal point in oncology research, particularly for their potential to induce synthetic lethality in cancer cells with existing DNA repair defects, such as those with BRCA mutations.[5][6][7]

The reliability and reproducibility of biological data derived from studies using this compound are critically dependent on its proper formulation. An inadequate formulation can lead to poor solubility, inconsistent bioavailability, and potential vehicle-induced toxicity, confounding experimental outcomes. This guide provides scientifically grounded, step-by-step protocols for the formulation of this compound for both in vitro (cell-based) and in vivo (rodent) studies, ensuring researchers can achieve consistent and dependable results.

Physicochemical Profile for Formulation

Understanding the inherent properties of a compound is the cornerstone of developing a successful formulation strategy. The characteristics of this compound dictate the choice of solvents, excipients, and preparation methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇N₃O[8]
Molecular Weight 137.14 g/mol [8]
Appearance White to off-white solid[8]
Melting Point 187 - 190 °C[8]
Solubility Slightly soluble in water. Soluble in polar solvents like ethanol and DMSO.[8][9][10][8][9][10]
pKa (Predicted) ~3.6 (Strongest Basic)[1]

The limited aqueous solubility is the primary challenge to address. While soluble in organic solvents like Dimethyl Sulfoxide (DMSO), direct application of high DMSO concentrations is cytotoxic. For in vivo use, creating a stable and biocompatible solution or suspension is paramount for achieving consistent exposure.

Formulation for In Vitro Applications

For cell-based assays, the primary objective is to prepare a sterile, high-concentration stock solution in a minimally toxic solvent, which can then be diluted to final working concentrations in the cell culture medium.

Principle of the Method

Due to its favorable solubility profile, DMSO is the solvent of choice for preparing a concentrated stock of this compound. This stock must be sterile-filtered to prevent contamination of cell cultures. The final concentration of DMSO in the culture medium must be carefully controlled—typically kept below 0.5%, and ideally below 0.1%—to avoid solvent-induced artifacts.

Protocol 1: Preparation of a 50 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Calculation: Determine the mass of this compound required. To prepare 1 mL of a 50 mM stock solution:

    • Mass (mg) = 50 mmol/L * 137.14 g/mol * 0.001 L = 6.86 mg

  • Weighing: Accurately weigh 6.86 mg of the compound and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of sterile DMSO to the vial. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the filtered solution into a new, sterile, light-protecting (amber) vial.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Self-Validation & Trustworthiness:

  • Vehicle Control: Always include a vehicle control group in your experiments, treating cells with the same final concentration of DMSO used in the highest dose of the compound.

  • Final DMSO Concentration: Ensure the final working concentration of your compound does not require a DMSO concentration exceeding 0.1% (v/v) in the cell culture medium.

Visualization: In Vitro Formulation Workflow

InVitro_Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh 1. Weigh Compound (e.g., 6.86 mg) dissolve 2. Dissolve in DMSO (e.g., 1 mL) weigh->dissolve sterile_filter 3. Sterile Filter (0.22 µm filter) dissolve->sterile_filter aliquot 4. Aliquot & Store (-20°C / -80°C) sterile_filter->aliquot dilute 5. Dilute Stock in Culture Medium aliquot->dilute Retrieve for use treat 6. Treat Cells dilute->treat InVivo_Workflow cluster_vehicle Vehicle Preparation cluster_suspension Suspension Preparation hpmc 1. Dissolve HPMC in Saline tween 2. Add Tween 80 hpmc->tween volume 3. Adjust Final Volume tween->volume paste 5. Create Paste with Vehicle volume->paste Use Vehicle weigh 4. Weigh Compound weigh->paste mix 6. Gradually Add Vehicle paste->mix homogenize 7. Homogenize (Sonicate/Shear) mix->homogenize administer Administer to Animal (Vortex Before Use) homogenize->administer

Caption: Workflow for preparing an aqueous suspension for animal studies.

Stability and Storage

  • Solid Compound: Store this compound powder in a tightly sealed container at room temperature or refrigerated (2-8°C), protected from light and moisture.

  • In Vitro Stock Solutions: DMSO stocks are stable for several months when stored at -20°C or -80°C. Avoid more than 3-4 freeze-thaw cycles by preparing single-use aliquots.

  • In Vivo Suspensions: Aqueous suspensions are physically and chemically less stable. It is best practice to prepare them fresh for each experiment or at maximum every few days, storing them at 2-8°C between uses. Always re-suspend thoroughly before administration.

Conclusion

The successful application of this compound in biological research hinges on meticulous and rational formulation. For in vitro studies, a sterile-filtered DMSO stock provides a convenient and reliable method. For in vivo experiments, a well-prepared aqueous suspension using standard excipients like HPMC and Tween 80 is essential for ensuring consistent dosing and maximizing bioavailability. By following these detailed protocols and understanding the scientific principles behind them, researchers can minimize variability and generate high-quality, reproducible data.

References

  • AACR Journals. (2016, July 15). Abstract 4335: Nanoformulations of PARP inhibitors Olaparib and Talazoparib for targeted cancer therapy. Retrieved from [Link]

  • Frontiers. (2020, November 23). Nanoparticle Formulations of Poly (ADP-ribose) Polymerase Inhibitors for Cancer Therapy. Retrieved from [Link]

  • Frontiers. (2020, November 23). Nanoparticle Formulations of PARP Inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). In vitro analysis of PARP inhibitor nanoformulations - PMC. Retrieved from [Link]

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  • [Source for Gad Vehicles D
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  • PubMed. (n.d.). Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds. Retrieved from [Link]

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  • ResearchGate. (n.d.). Comprehensive Investigation of Hydroxypropyl Methylcellulose, Propylene Glycol, Polysorbate 80, and Hydroxypropyl-Beta-Cyclodextrin for use in General Toxicology Studies. Retrieved from [Link]

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  • PubMed Central. (n.d.). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Retrieved from [Link]

  • PubMed. (n.d.). 5-(Tryptophyl)amino-1,3-dioxoperhydropyrido[1,2-c]pyrimidine-based potent and selective CCK(1) receptor antagonists: structural modifications at the tryptophan domain. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in Ethanol + Water Mixtures. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of 2,6-Diamino-3,5-dinitropyridine and 2,5-Dihydroxyterephthalic Acid in N,N-Dimethylformamide, Dimethylsulfoxide, Ethanol, and Methanol, N,N-Dimethylacetamide, and Acetic Acid. Retrieved from [Link]

  • PubMed Central. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]

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Application Notes and Protocols for the Purity Assessment of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Development

5-Amino-3-pyridinecarboxamide is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material is paramount as any impurities can be carried through the synthetic process, potentially compromising the safety, efficacy, and stability of the final drug product.[1][2] Stringent control and comprehensive analysis of impurities are mandated by global regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2]

This in-depth technical guide provides a multi-faceted analytical approach for the robust purity assessment of this compound. We will delve into the core analytical techniques, providing not just procedural steps, but also the scientific rationale behind the selection of each method. The protocols outlined herein are designed to be self-validating, ensuring data integrity and regulatory compliance.

Strategic Approach to Purity Assessment

A comprehensive purity profile of this compound necessitates a combination of chromatographic, spectroscopic, and thermal analysis techniques. This orthogonal approach ensures that a wide range of potential impurities, including process-related impurities, degradation products, and residual solvents, are detected, identified, and quantified.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Primary Purity & Impurity Profiling cluster_2 Orthogonal Purity Verification cluster_3 Data Analysis & Reporting Sample_Receipt Sample Receipt & Visual Inspection HPLC_UPLC HPLC/UPLC (Purity, Impurities) Sample_Receipt->HPLC_UPLC Primary Analysis qNMR Quantitative NMR (qNMR) (Absolute Purity) Sample_Receipt->qNMR Orthogonal Method Thermal_Analysis Thermal Analysis (DSC/TGA) Sample_Receipt->Thermal_Analysis Solid-State Characterization LC_MS LC-MS (Impurity Identification) HPLC_UPLC->LC_MS Characterize Impurities > 0.1% Data_Integration Data Integration & Impurity Profile Compilation HPLC_UPLC->Data_Integration LC_MS->Data_Integration qNMR->Data_Integration Thermal_Analysis->Data_Integration Final_Report Final Purity Report & Certificate of Analysis Data_Integration->Final_Report

Caption: Overall workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the purity of this compound and for quantifying its related impurities.[3] Given the polar nature of the analyte, a reversed-phase method with a polar-embedded column is often preferred to achieve adequate retention and symmetrical peak shapes.

Rationale for Method Selection

A stability-indicating HPLC method is crucial. This means the method must be able to separate the main component from its potential degradation products and process-related impurities. Forced degradation studies are performed to demonstrate this capability. The use of a polar-embedded C18 column enhances the retention of polar analytes like this compound, providing a good balance of hydrophobic and polar interactions for improved resolution.[4]

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column Polar-embedded C18 (e.g., Waters SunFire C18, Agilent Polaris C18-A), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of 6 Injections ≤ 2.0%

Data Analysis:

  • Calculate the purity of this compound using the area normalization method.

  • Purity (%) = (Area of main peak / Total area of all peaks) x 100

  • Quantify any impurities against a qualified reference standard or, if a standard is unavailable, report as a percentage of the total area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

For the structural elucidation of unknown impurities detected by HPLC, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[5][6][7] LC-MS provides molecular weight information, which is a critical first step in identifying an unknown compound.

Causality in Experimental Choices

The choice of ionization technique (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) depends on the polarity and thermal stability of the impurities. For polar compounds like potential derivatives of this compound, ESI is typically the preferred method. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.[8]

Protocol: LC-MS Analysis

Instrumentation:

  • LC-MS system equipped with an ESI source and a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

Chromatographic Conditions:

  • The same HPLC method as described in section 1.2 can be used to ensure correlation of retention times.

Mass Spectrometry Parameters:

ParameterSetting
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Mass Range 50 - 1000 m/z

Data Analysis:

  • Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the total ion chromatogram (TIC) from the LC-MS analysis.

  • Extract the mass spectrum for each impurity peak.

  • Determine the molecular weight from the observed mass-to-charge ratio (m/z).

  • Utilize HRMS data to propose elemental compositions for the impurities.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[9][10][11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification.[9]

Why qNMR is a Self-Validating System

qNMR's strength lies in its ability to provide a purity value traceable to a certified internal standard of known purity. This makes it an excellent orthogonal technique to chromatography, where purity is often determined by relative area percentage.[11]

qNMR_Protocol Sample_Prep 1. Accurate Weighing - Analyte - Internal Standard Dissolution 2. Dissolution - Deuterated Solvent (e.g., DMSO-d6) Sample_Prep->Dissolution NMR_Acquisition 3. NMR Data Acquisition - Optimized Parameters (Sufficient Relaxation Delay) Dissolution->NMR_Acquisition Data_Processing 4. Data Processing - Phasing & Baseline Correction - Integration NMR_Acquisition->Data_Processing Purity_Calculation 5. Purity Calculation - Using the qNMR Equation Data_Processing->Purity_Calculation

Caption: Step-by-step workflow for quantitative NMR (qNMR) analysis.

Experimental Protocol: qNMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial. Record the weights precisely.

  • Dissolution: Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved peak of the analyte and a well-resolved peak of the internal standard.

  • Purity Calculation: Calculate the purity using the following equation[9]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Thermal Analysis (DSC/TGA) for Solid-State Characterization

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state properties of this compound, including its melting point, thermal stability, and the presence of residual solvents or water.[13]

The Value of Thermal Data

DSC can reveal the presence of impurities through a broadening of the melting endotherm or the appearance of additional thermal events. TGA measures changes in mass as a function of temperature, which is useful for quantifying volatile impurities like residual solvents and water content.[13]

Protocol: DSC and TGA

Instrumentation:

  • DSC and TGA instruments

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an appropriate aluminum pan for DSC and a ceramic or platinum pan for TGA.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the weight loss as a function of temperature.

Data Interpretation:

  • DSC: Determine the onset and peak temperature of the melting endotherm. A sharp endotherm is indicative of high purity.

  • TGA: Analyze the thermogram for any weight loss steps. Weight loss below 100 °C typically corresponds to the loss of water, while weight loss at higher temperatures may indicate the presence of residual solvents or decomposition.

Conclusion: A Holistic Approach to Ensuring Quality

The purity assessment of this compound is a multi-dimensional task that requires the synergistic application of various analytical techniques. By integrating the high-resolution separation power of HPLC, the structural elucidation capabilities of LC-MS, the absolute quantification of qNMR, and the solid-state characterization provided by thermal analysis, a comprehensive and reliable purity profile can be established. This rigorous approach is fundamental to ensuring the quality and safety of the final pharmaceutical products derived from this critical intermediate. Adherence to these detailed protocols and the underlying scientific principles will enable researchers, scientists, and drug development professionals to meet and exceed the stringent requirements of the pharmaceutical industry.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma. Available at: [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]

  • Jain, D., et al. (2022). Impurity Profiling by Hyphenated Techniques: Review. International Journal for Scientific Research & Development, 10(4), 232-237. Available at: [Link]

  • Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available at: [Link]

  • Jain, D., et al. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 146-154. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]

  • Patel, V., et al. (2023). Hyphenated Technique Used for the Analysis of Pharmaceutical Impurities: A Comprehensive Review. International Journal for Futuristic Research, 1(3), 1-10. Available at: [Link]

  • Kumar, S., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 10(10), 1-12. Available at: [Link]

  • Patel, V., et al. (2023). Hyphenated Technique Used for the Analysis of Pharmaceutical Impurities: A Comprehensive Review. ResearchGate. Available at: [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • BioPharmaSpec. (2023). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. BioPharmaSpec. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • International Council for Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. Available at: [Link]

  • European Medicines Agency. (2006). Q3B(R2): Impurities in New Drug Products. EMA. Available at: [Link]

  • ResearchGate. (n.d.). Thermal analysis data: a) TGA and DSC (5 K/min) of the adduct obtained... ResearchGate. Available at: [Link]

  • Gouseti, O., et al. (2021). Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. Molecules, 26(11), 3321. Available at: [Link]

  • Analytical Capabilities. (n.d.). Simultaneous Thermal Analysis (TGA-DTA, TGA-DSC). Analytical Capabilities. Available at: [Link]

  • ResearchGate. (n.d.). DSC thermal analysis (n = 3, mean ± standard deviation). ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical and Biomedical Analysis, 133, 29-45. Available at: [Link]

  • Akimoto, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2849. Available at: [Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7849-7860. Available at: [Link]

  • Reddy, G. S., et al. (2018). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. Journal of Pharmaceutical Sciences and Research, 10(5), 1136-1142. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Impurity profiling in peptides: Why It Matters in Drug Development. ResolveMass Laboratories Inc. Available at: [Link]

  • O'Connor, A. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Master's thesis, Dublin City University]. DCU. Available at: [Link]

  • ResearchGate. (n.d.). Thermal analysis DSC (A) and TGA (B) for DOX, MNPs, Placebo, CaMg and GMcaMg6. ResearchGate. Available at: [Link]

  • Zlamy, M., et al. (2020). Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls. Metabolomics, 16(12), 126. Available at: [Link]

  • ResearchGate. (n.d.). TG, DTG and DSC curves of tryptophan-coated magnetite (heating rate 5°C min–1). ResearchGate. Available at: [Link]

  • NJ Labs. (n.d.). Amino Acids Testing Services: Assay, Purity, and Impurities. NJ Labs. Available at: [Link]

  • Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-998. Available at: [Link]

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  • ResearchGate. (n.d.). Preparation, Spectroscopic Analysis and Antibacterial Activity of Some Selected Amino Acids Transition Metal Complexes. ResearchGate. Available at: [Link]

  • Berden, G., et al. (2023). Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. The Journal of Physical Chemistry A, 127(16), 3560-3569. Available at: [Link]

  • Hewitt, D., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. Available at: [Link]

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Application Notes and Protocols for Bioactivity Screening of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 5-Amino-3-pyridinecarboxamide

This compound represents a compelling scaffold in modern medicinal chemistry. As a structural analog of nicotinamide (a form of vitamin B3), this molecule is hypothesized to interact with key enzymes involved in cellular metabolism and signaling. A primary putative target is Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[1][3][4] Notably, many cancer cells exhibit heightened expression of NAMPT and a greater reliance on this pathway to fuel their rapid proliferation and survival.[4][5] This dependency renders NAMPT an attractive therapeutic target for oncological indications.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for screening the bioactivity of this compound and its derivatives. The protocols herein are designed to rigorously assess its potential as a NAMPT inhibitor, from initial high-throughput screening to in-depth mechanistic studies and preclinical evaluation.

The Central Hypothesis: Targeting the NAMPT-NAD+ Axis

The central hypothesis guiding this experimental design is that this compound acts as an inhibitor of NAMPT, leading to the depletion of intracellular NAD+ pools. This disruption of NAD+ homeostasis is expected to trigger a cascade of events including decreased ATP production, inhibition of NAD+-dependent enzymes such as PARP, an increase in reactive oxygen species (ROS), and accumulation of DNA damage, ultimately inducing apoptosis in cancer cells.[4]

Below is a diagram illustrating the proposed mechanism of action.

NAMPT_Inhibition_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Cellular Consequences Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Catalyzes NAD+ NAD+ NMN->NAD+ Converted to ATP_Production ATP Production NAD+->ATP_Production Required for DNA_Repair DNA Repair (PARP) NAD+->DNA_Repair Required for ROS Increased ROS NAD+->ROS Depletion leads to Apoptosis Apoptosis ATP_Production->Apoptosis DNA_Repair->Apoptosis ROS->Apoptosis This compound This compound This compound->NAMPT Inhibits

Caption: Proposed mechanism of this compound as a NAMPT inhibitor.

A Phased Approach to Bioactivity Screening

A robust screening cascade is essential to systematically evaluate the therapeutic potential of this compound. This process begins with a broad primary screen to identify initial activity, followed by a series of increasingly specific secondary and tertiary assays to confirm the mechanism of action, assess cellular effects, and evaluate preclinical potential.

Screening_Cascade Primary_Screening Primary Screening (High-Throughput) Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screening->Hit_Confirmation Secondary_Assays Secondary Assays (Cellular Effects) Hit_Confirmation->Secondary_Assays Tertiary_Assays Tertiary Assays (Target Engagement) Secondary_Assays->Tertiary_Assays ADME_Tox In Vitro ADME/Tox Profiling Secondary_Assays->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies Tertiary_Assays->In_Vivo_Efficacy ADME_Tox->In_Vivo_Efficacy

Caption: A multi-tiered screening cascade for this compound.

Part 1: Primary Screening - Identifying NAMPT Inhibitory Activity

The initial step is to perform a high-throughput screen (HTS) to determine if this compound inhibits NAMPT enzymatic activity. A fluorometric assay is recommended for its sensitivity and suitability for HTS.[3]

Protocol 1: High-Throughput Fluorometric NAMPT Inhibition Assay

This assay measures the production of NADH, which is fluorescent, through a series of coupled enzymatic reactions. The inhibition of NAMPT will result in a decrease in the fluorescent signal.[6][7][8]

Materials:

  • Recombinant human NAMPT enzyme

  • NAMPT Assay Buffer

  • Nicotinamide

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

  • Alcohol Dehydrogenase (ADH)

  • Ethanol

  • ATP

  • Low-binding, black 96- or 384-well plates

  • Fluorescent microplate reader (λexc/λem = 340 nm/460 nm)

  • This compound and other test compounds

  • Known NAMPT inhibitor (e.g., FK866) as a positive control

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in 100% DMSO.

    • Dispense a small volume (e.g., 1 µL) of the compound dilutions into the assay plate wells. Include wells with DMSO only (negative control) and a known NAMPT inhibitor (positive control).

  • Enzyme Preparation:

    • Thaw the recombinant NAMPT enzyme on ice.

    • Dilute the NAMPT enzyme to the desired concentration in NAMPT Dilution Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Reaction Mixture Preparation:

    • Prepare a master mix of the reaction components in NAMPT Assay Buffer. The final concentrations in the well should be optimized, but typical ranges are:

      • Nicotinamide: 10-50 µM

      • PRPP: 20-100 µM

      • ATP: 10-50 µM

      • NMNAT: 0.1-1 U/mL

      • ADH: 1-5 U/mL

      • Ethanol: 1-5%

  • Assay Protocol:

    • Add the diluted NAMPT enzyme to each well of the assay plate containing the test compounds.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the reaction mixture to all wells.

    • Incubate the plate at 37°C for 60-120 minutes, protected from light.

    • Measure the fluorescence at λexc/λem = 340 nm/460 nm.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response is reduced by half.
Z'-factor A statistical measure of the quality of an HTS assay. A Z'-factor > 0.5 is considered excellent.

Part 2: Secondary Assays - Assessing Cellular Effects

Once inhibitory activity against the NAMPT enzyme is confirmed, the next crucial step is to evaluate the effect of this compound on cancer cells.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT or ATP-based)

These assays determine the effect of the compound on the viability and proliferation of cancer cell lines. An ATP-based assay like CellTiter-Glo® is often preferred for its sensitivity and high-throughput compatibility.[9][10][11]

Materials:

  • Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer, HCT116 colon cancer)

  • Complete cell culture medium

  • Sterile, opaque-walled 96-well plates (for luminescence assays) or clear 96-well plates (for colorimetric assays)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent

  • Luminometer or spectrophotometer

Procedure (using CellTiter-Glo®):

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in the 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add the diluted compound to the wells. Include vehicle-only controls.

    • Incubate for 48-72 hours.

  • Assay Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.[10]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[10]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[10]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percent cell viability relative to the vehicle-treated control.

  • Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Parameter Description
GI50 The concentration of a drug that causes 50% inhibition of cell growth.

Part 3: Tertiary Assays - Confirming Target Engagement

To confirm that the observed cellular effects are due to the direct interaction of this compound with NAMPT, target engagement assays are performed.

Protocol 3: Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding.[12][13][14] A positive shift in the melting temperature (Tm) indicates that the compound binds to and stabilizes the protein.[12][13][14]

Materials:

  • Purified recombinant human NAMPT protein

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Real-time PCR instrument

  • This compound

  • Appropriate buffer for the protein

Procedure:

  • Reaction Setup:

    • In a PCR plate, prepare reaction mixtures containing the purified NAMPT protein (at a final concentration of 2-5 µM), SYPRO Orange dye (e.g., 5x final concentration), and the test compound at various concentrations.

    • Include a no-ligand control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

Data Analysis:

  • Plot the fluorescence intensity versus temperature to generate a melting curve.

  • Determine the Tm, which is the midpoint of the transition.

  • Calculate the thermal shift (ΔTm) by subtracting the Tm of the no-ligand control from the Tm in the presence of the compound. A ΔTm > 2°C is generally considered significant.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.[15][16][17] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation in cell lysates or intact cells.[15][16][17]

Materials:

  • Cancer cell line expressing NAMPT

  • This compound

  • Lysis buffer

  • Antibodies against NAMPT and a loading control (e.g., GAPDH)

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound or vehicle for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the aliquots at different temperatures for a fixed time (e.g., 3 minutes). A typical temperature range would be 40-70°C.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

    • Analyze the soluble fractions by Western blotting using an anti-NAMPT antibody.

Data Analysis:

  • Quantify the band intensities for NAMPT at each temperature.

  • Plot the relative amount of soluble NAMPT as a function of temperature for both treated and untreated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 4: In Vitro ADME/Tox Profiling

Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of this compound is crucial for its development as a drug candidate.[18][19][20]

A standard panel of in vitro ADME/Tox assays should be performed, including:

Assay Category Specific Assays Purpose
Absorption Caco-2 Permeability AssayPredicts intestinal absorption.
Distribution Plasma Protein BindingDetermines the extent to which the compound binds to plasma proteins.
Metabolism Metabolic Stability (Liver Microsomes, Hepatocytes)Assesses the rate of metabolism by liver enzymes.
CYP450 InhibitionIdentifies potential for drug-drug interactions.
Toxicity Cytotoxicity in non-cancerous cell lines (e.g., primary hepatocytes)Evaluates general toxicity.
hERG Inhibition AssayAssesses the risk of cardiotoxicity.
Ames TestScreens for mutagenicity.

Part 5: In Vivo Efficacy Studies

Promising candidates from the in vitro assays should be evaluated in preclinical animal models to assess their in vivo efficacy and tolerability.

Protocol 5: Xenograft Tumor Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anti-cancer agents.[21][22][23]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line used in the in vitro assays

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Inject a suspension of the cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., by oral gavage or intraperitoneal injection) at different doses and schedules (e.g., once daily for 21 days).

    • The control group receives the vehicle.

  • Monitoring:

    • Measure the tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like NAD+ levels).

Data Analysis:

  • Plot the mean tumor volume over time for each group.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

  • Assess the statistical significance of the results.

Conclusion

The experimental design outlined in this document provides a rigorous and comprehensive framework for the bioactivity screening of this compound. By systematically progressing from high-throughput screening to in-depth mechanistic studies and in vivo efficacy models, researchers can thoroughly evaluate its potential as a novel therapeutic agent targeting the NAMPT-NAD+ axis in cancer.

References

  • Zhang, J., et al. (2011). A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. Analytical Biochemistry, 412(1), 64-71.
  • Li, J., et al. (2022). The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Frontiers in Endocrinology, 13, 1008715.
  • Lucena-Cacace, A., et al. (2021). A Negative Feedback Loop Between NAMPT and TGF-β Signaling Pathway in Colorectal Cancer Cells. Frontiers in Cell and Developmental Biology, 8, 618843.
  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Imai, S., & Guarente, L. (2014). Nampt: linking NAD biology, metabolism, and cancer. Trends in pharmacological sciences, 35(8), 436–445.
  • Chang, Y. C., et al. (2021). Nicotinamide Phosphoribosyltransferase (Nampt)/Nicotinamide Adenine Dinucleotide (NAD) Axis Suppresses Atrial Fibrillation by Modulating the Calcium Handling Pathway. International Journal of Molecular Sciences, 22(16), 8899.
  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Biocompare. (n.d.). NAMPT Inhibitor Screening Assay Kit -384 reactions 71276-2 from BPS Bioscience, Inc.. Retrieved from [Link]

  • Hopkins, C. R., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 64(15), 10742-10772.
  • Vass, M., et al. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Medicinal Research Reviews, 40(1), 168-202.
  • O'Brien, M. A., et al. (2015). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Chemistry & biology, 22(9), 1171–1184.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Zheng, X., et al. (2018). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics, 17(8), 1646-1657.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Protocols.io. (2023). MTT assay protocol. Retrieved from [Link]

  • Piao, J., et al. (2019). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-oncology, 21(11), 1401–1413.
  • Drug Discovery Today. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery Today, 24(7), 1357-1360.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Protocol for performing and optimizing differential scanning fluorimetry experiments. Retrieved from [Link]

  • Springer. (2017). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NAMPT Assay Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Protocols.io. (2022). Differential Fluorescence Scanning Assay (DSF Assay). Retrieved from [Link]

  • ResearchGate. (2017). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • Stam, R. W., et al. (2021). Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Springer. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Retrieved from [Link]

  • Semantic Scholar. (2013). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. Retrieved from [Link]

  • PubMed. (2014). Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models. Retrieved from [Link]

  • MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • Symeres. (n.d.). In Vitro Toxicology Services | ADME & Safety CRO. Retrieved from [Link]

Sources

5-Amino-3-pyridinecarboxamide: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Amino-3-pyridinecarboxamide

In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex, biologically active molecules.[1] this compound, also known as 5-aminonicotinamide, has emerged as a particularly valuable scaffold. Its intrinsic structural features—a nucleophilic amino group at the 5-position, a versatile carboxamide at the 3-position, and an electron-deficient pyridine core—provide multiple reactive handles for diverse chemical transformations. This unique combination allows for the strategic elaboration of molecular complexity, making it a cornerstone in the synthesis of targeted therapeutics, particularly kinase inhibitors, and novel fused heterocyclic systems.[2][3] This document provides an in-depth guide to the synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.

Application I: Synthesis of Diaryl-Amine Based Kinase Inhibitors

The pyridine-pyrimidine motif is a privileged scaffold in the design of kinase inhibitors, largely due to its ability to form critical hydrogen bond interactions within the ATP-binding site of various kinases.[4] The 5-amino group of this compound serves as a perfect anchor point for installing aryl or heteroaryl groups via modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination.[5][6] This reaction enables the formation of a C-N bond between the aminopyridine and an aryl halide, a key structural motif in many potent kinase inhibitors.[3]

Mechanistic Rationale: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5] The catalytic cycle generally involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[7]

The choice of ligand for the palladium catalyst is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step and preventing catalyst decomposition.[8]

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-X_Pd(II)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-X_Pd(II)L2 Oxidative Addition (+ Ar-X) Amido_Complex Ar-Pd(II)(NHR)L2 Ar-X_Pd(II)L2->Amido_Complex Amine Binding & Deprotonation (+ RNH2, Base) Product Ar-NHR Amido_Complex->Product Reductive Elimination Return->Pd(0)L2

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Protocol 1: Synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (A Representative Kinase Inhibitor Core)

This protocol is adapted from methodologies used to create similar pyridyl-pyrimidinyl-aniline scaffolds, which are central to many kinase inhibitors.[2] It demonstrates the coupling of this compound with a suitable pyrimidine partner, followed by amide coupling. Note: This is a representative synthesis; the initial pyrimidine intermediate must be synthesized separately.

Step A: Buchwald-Hartwig Coupling to form the Diaryl-Amine Intermediate

  • Reagents and Materials:

    • This compound

    • 2-Chloro-4-(pyridin-3-yl)pyrimidine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Cesium Carbonate (Cs₂CO₃)

    • Anhydrous 1,4-Dioxane

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq), this compound (1.1 eq), and Cesium Carbonate (2.0 eq).

    • Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.10 eq).

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-18 hours.

    • Causality: The use of a strong, non-nucleophilic base like Cs₂CO₃ is critical for deprotonating the amine without competing in the reaction.[7] Xantphos is a bidentate ligand that stabilizes the palladium catalyst and facilitates the reductive elimination step.[7]

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

    • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the diaryl-amine intermediate.

Reagent/ParameterMolar Equiv. / ValuePurpose
2-Chloro-4-(pyridin-3-yl)pyrimidine1.0Electrophile
This compound1.1Nucleophile
Pd₂(dba)₃0.05Catalyst Precursor
Xantphos0.10Ligand
Cesium Carbonate (Cs₂CO₃)2.0Base
1,4-Dioxane-Solvent
Temperature100-110 °CReaction Condition
Time12-18 hReaction Condition

Application II: Construction of Fused Heterocyclic Systems (Pyridopyrimidines)

The strategic placement of the amino and carboxamide groups on the pyridine ring makes this compound an ideal precursor for synthesizing fused heterocyclic systems via cyclocondensation reactions.[9] Pyridopyrimidines, in particular, are a class of fused heterocycles with significant biological activity, including applications as anticancer and anti-inflammatory agents.[10]

Rationale: Cyclocondensation for Ring Formation

Cyclocondensation reactions build cyclic structures by forming two new bonds in a single synthetic operation, often with the elimination of a small molecule like water or ammonia. In the case of this compound, the 5-amino group can act as a nucleophile, while the 3-carboxamide group (or a derivative like a nitrile) can participate as an electrophilic center or be part of the ring closure, to react with a suitable 1,3-dielectrophile.

Cyclocondensation Start_A This compound Process Nucleophilic Attack & Intramolecular Cyclization Start_A->Process Start_B 1,3-Dielectrophile (e.g., Diethyl Malonate) Start_B->Process Product Fused Pyridopyrimidine Process->Product (- H₂O, EtOH)

Caption: General workflow for pyridopyrimidine synthesis.

Protocol 2: Synthesis of a 5-Amino-Substituted Pyrido[2,3-d]pyrimidin-7(8H)-one

This protocol describes a classic cyclocondensation approach to form a pyridopyrimidine ring system, a core structure in many bioactive molecules.[11] This reaction utilizes a 1,3-dicarbonyl compound which reacts with the aminopyridine scaffold.

  • Reagents and Materials:

    • This compound

    • Diethyl malonate

    • Sodium ethoxide (NaOEt) or Sodium metal in absolute ethanol

    • Absolute Ethanol

    • Reflux condenser and inert atmosphere setup

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere. (Caution: Exothermic and produces flammable H₂ gas). Alternatively, use a commercial solution of sodium ethoxide.

    • To the sodium ethoxide solution, add this compound (1.0 eq) and diethyl malonate (1.5 eq).

    • Causality: Sodium ethoxide acts as a strong base to deprotonate diethyl malonate, forming a nucleophilic enolate. It also facilitates the final cyclization and tautomerization steps.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-10 hours.

    • Monitor the reaction by TLC. The product is often less polar than the starting amide.

    • After completion, cool the reaction mixture in an ice bath. The product may precipitate.

    • Carefully neutralize the mixture with a dilute acid (e.g., 1M HCl or acetic acid) to pH ~7. This will protonate the product and precipitate it from the solution.

    • Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield the pyrido[2,3-d]pyrimidin-7(8H)-one derivative. Further purification can be achieved by recrystallization if necessary.

Conclusion

This compound stands out as a highly effective and versatile building block in modern organic synthesis. Its dual functionality enables direct access to complex molecular architectures that are prevalent in medicinal chemistry. The protocols detailed herein for the synthesis of kinase inhibitor cores via Buchwald-Hartwig amination and the construction of fused pyridopyrimidines via cyclocondensation are representative of its broad utility. For researchers and drug development professionals, mastering the chemistry of this scaffold provides a powerful tool for the rapid and efficient generation of novel chemical entities with therapeutic potential.

References

  • Al-Suwaidan, I. A., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4166. Available at: [Link]

  • Organic Chemistry Research. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Available at: [Link]

  • Lister, J. H., et al. (1969). Synthesis of pyrido[3,2-d]pyrimidines from 5-aminopyrimidines. Journal of the Chemical Society C: Organic, 1313-1316. Available at: [Link]

  • Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318. Available at: [Link]

  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438-461. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Sforça, M. L., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 338-347. Available at: [Link]

  • Chen, Y-T., et al. (2018). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 61(21), 9691-9700. Available at: [Link]

  • Okamura, S., et al. (2025). 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. BMC Cancer, 25(1), 231. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777-14838. Available at: [Link]

  • Chebanov, V. A., et al. (2007). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and related products. Tetrahedron, 63(5), 1229-1242. Available at: [Link]

  • Hamblett, C., et al. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5304-5309. Available at: [Link]

  • Manchanda, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(3). Available at: [Link]

  • Manchanda, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(3). Available at: [Link]

  • Sroor, F. M., et al. (2020). Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. Journal of the Iranian Chemical Society, 17, 2393-2402. Available at: [Link]

  • Al-Malki, J., et al. (2024). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Medicinal Chemistry. Available at: [Link]

  • Okamura, S., et al. (2025). 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. BMC Cancer, 25(1), 231. Available at: [Link]

  • Li, Q., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Amino-3-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions. Our goal is to equip you with the scientific understanding and practical methodologies to overcome common challenges in obtaining high-quality crystals of this compound.

Introduction to Crystallization of this compound

This compound is a pyridinecarboxamide derivative with potential applications in pharmaceutical development. The ability to control its crystallization is paramount for ensuring purity, stability, and desirable physicochemical properties. Like many aromatic amides, its crystallization can be influenced by a variety of factors including solvent choice, cooling rate, and the presence of impurities. This guide will walk you through a logical, problem-solving approach to optimize your crystallization experiments.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the crystallization of this compound.

Problem 1: My compound is "oiling out" instead of forming crystals.

Q: I've dissolved my this compound in a hot solvent, but upon cooling, it separates as an oily liquid. What's happening and how can I fix it?

A: "Oiling out" is a common issue where the solute's melting point is lower than the temperature of the solution, causing it to come out of solution as a liquid instead of a solid. This is detrimental to purification as impurities tend to be more soluble in the oily phase.[1]

Causality and Solutions:

  • High Solute Concentration/Rapid Cooling: The most common cause is a solution that is too concentrated, leading to supersaturation at a temperature above the compound's melting point. Rapid cooling exacerbates this issue.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent (10-20% more) to decrease the concentration. Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.

  • Inappropriate Solvent Choice: The solvent may have a boiling point that is too high, or the compound's solubility may change too drastically with a small temperature change.

    • Solution: Select a solvent with a lower boiling point. Alternatively, use a co-solvent system. Start by dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) at the same temperature until the solution becomes slightly turbid. A few drops of the "good" solvent should clarify it again. Then, allow the solution to cool slowly.

Problem 2: I'm getting a very low yield of crystals.

Q: After filtration, I've recovered very little of my this compound. What are the likely reasons for this poor yield?

A: A low recovery yield is a frequent challenge in crystallization and can stem from several factors.[1]

Causality and Solutions:

  • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor.

    • Solution: Before filtering, you can test for dissolved product by taking a small sample of the mother liquor and evaporating it. If a significant residue remains, you can try to recover more product by slowly evaporating some of the solvent from the mother liquor and cooling it again to induce further crystallization. For future experiments, use the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by passing hot solvent through the setup just before filtering your solution.

  • Insufficient Cooling: The final temperature of your crystallization mixture affects the final concentration of your compound in the solution.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the solid.

Problem 3: No crystals are forming, even after extended cooling.

Q: My solution has cooled completely, but there's no sign of crystal formation. What should I do?

A: The absence of crystal formation is usually due to either insufficient supersaturation or a high energy barrier for nucleation.

Causality and Solutions:

  • Solution is Not Supersaturated: You may have used far too much solvent.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe the formation of a solid crust at the edges of the liquid surface, add a small amount of solvent back to redissolve it and then allow it to cool again.

  • High Nucleation Barrier: Sometimes, even a supersaturated solution needs a "trigger" to start forming crystals.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2: Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.

Problem 4: The crystals are very fine or needle-like, making them difficult to handle.

Q: My crystallization resulted in very fine powders or long, thin needles that are hard to filter and wash. How can I obtain more robust crystals?

A: Crystal habit (the external shape of the crystals) is significantly influenced by the crystallization conditions, especially the solvent and the rate of cooling.[2][3] Fine or needle-like crystals often result from rapid crystallization from highly supersaturated solutions.

Causality and Solutions:

  • Rapid Crystallization: Fast cooling leads to rapid nucleation and the formation of many small crystals.

    • Solution: Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.

  • Solvent Effects: The solvent can interact with different crystal faces, influencing their growth rates and thus the final crystal shape.[2]

    • Solution: Experiment with different solvents or co-solvent systems. For aromatic amides, solvents that can engage in hydrogen bonding can influence crystal habit. Consider solvents like ethanol, isopropanol, or mixtures of a good solvent with a poor solvent.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Based on the properties of the similar compound nicotinamide, good starting solvents to screen are water, ethanol, methanol, isopropanol, and ethyl acetate. A co-solvent system of ethanol/water or acetone/water could also be effective.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and swirl for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or activated carbon, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Maximizing Yield: Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold solvent. Dry the crystals under vacuum.

Data Presentation

Table 1: Solubility of Nicotinamide (a structurally similar compound) in Various Solvents at 298.2 K
SolventMole Fraction Solubility (x 10⁻³)
WaterHigh (data not quantified in source)
Ethanol4.44
MethanolData not available in source
2-PropanolData not available in source
n-ButanolData not available in source
Ethyl AcetateData not available in source
Acetonitrile8.6

Note: This data is for nicotinamide and should be used as a qualitative guide for solvent selection for this compound.

Mandatory Visualizations

Diagram 1: Troubleshooting Crystallization Failures

G start Crystallization Attempt no_crystals No Crystals Form start->no_crystals Cooling Complete oiling_out Oiling Out start->oiling_out Upon Cooling low_yield Low Yield start->low_yield After Filtration poor_habit Poor Crystal Habit start->poor_habit After Filtration sol1 Action: Evaporate some solvent and re-cool no_crystals->sol1 Possible Cause: Insufficient Supersaturation sol2 Action: Scratch flask or add seed crystal no_crystals->sol2 Possible Cause: High Nucleation Barrier sol3 Action: Reheat, add more solvent, cool slowly oiling_out->sol3 Possible Cause: Too Concentrated/ Rapid Cooling sol4 Action: Use co-solvent system or lower boiling point solvent oiling_out->sol4 Possible Cause: Inappropriate Solvent sol5 Action: Concentrate mother liquor and re-cool low_yield->sol5 Possible Cause: Too much solvent sol6 Action: Pre-heat filtration apparatus low_yield->sol6 Possible Cause: Premature Crystallization sol7 Action: Slow down cooling rate poor_habit->sol7 Possible Cause: Rapid Crystallization sol8 Action: Screen different solvents or co-solvents poor_habit->sol8 Possible Cause: Solvent Effects success High-Quality Crystals sol1->success sol2->success sol3->success sol4->success sol5->success sol6->success sol7->success sol8->success

Caption: Troubleshooting workflow for common crystallization problems.

Diagram 2: Solvent Selection Logic for Crystallization

G start Start: Crude This compound test_solubility Test Solubility in a Range of Solvents (e.g., Water, Ethanol, Acetone) start->test_solubility soluble_hot Is it soluble in a hot solvent? test_solubility->soluble_hot insoluble_cold Is it insoluble in the same solvent when cold? soluble_hot->insoluble_cold Yes co_solvent Consider Co-solvent System soluble_hot->co_solvent No single_solvent Good Candidate for Single-Solvent Recrystallization insoluble_cold->single_solvent Yes insoluble_cold->co_solvent No find_good_solvent Find a 'Good' Solvent (high solubility) co_solvent->find_good_solvent find_poor_solvent Find a 'Poor' Solvent (low solubility, miscible with 'good' solvent) find_good_solvent->find_poor_solvent proceed_co_solvent Proceed with Co-solvent Recrystallization find_poor_solvent->proceed_co_solvent

Sources

Technical Support Center: Optimizing 5-Amino-3-pyridinecarboxamide Reaction Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Amino-3-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies to enhance reaction yield and purity. Here, we dissect common synthetic challenges and offer robust, field-tested solutions grounded in established chemical principles.

Introduction to the Synthesis of this compound

This compound, also known as 5-aminonicotinamide, is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while conceptually straightforward, can present several challenges that impact overall yield and purity. The most common and logical synthetic pathways involve the transformation of commercially available precursors such as 5-nitronicotinic acid or 5-aminonicotinic acid. This guide will focus on troubleshooting two primary synthetic routes:

  • Route A: A two-step synthesis involving the amidation of 5-nitronicotinic acid followed by the reduction of the nitro group.

  • Route B: A direct amidation of 5-aminonicotinic acid.

Below, we address frequently encountered issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield when starting from 5-nitronicotinic acid?

A1: Low yields in this two-step process often originate from the initial amidation step. Direct amidation of a carboxylic acid can be an equilibrium-driven process, and incomplete conversion is a frequent issue. Furthermore, the presence of the electron-withdrawing nitro group can influence the reactivity of the carboxylic acid. Side reactions, such as decarboxylation under harsh heating conditions, can also contribute to a lower-than-expected yield of 5-nitronicotinamide before the reduction step.

Q2: I am observing multiple spots on my TLC after the reduction of 5-nitronicotinamide. What are the likely side products?

A2: The presence of multiple spots on your TLC following the reduction step could indicate several possibilities. Incomplete reduction is a common issue, meaning you still have some starting material (5-nitronicotinamide) present. Over-reduction is another possibility, where the carboxamide group is partially or fully reduced. Depending on the reducing agent used, you might also see byproducts from the reaction of the newly formed amino group with other components in the reaction mixture. It is also possible that some degradation of the pyridine ring has occurred if the reaction conditions were too harsh.

Q3: Can I directly amidate 5-aminonicotinic acid to get the final product? What are the challenges with this route?

A3: Yes, direct amidation of 5-aminonicotinic acid is a viable route. However, the primary challenge lies in the potential for the amino group to interfere with the amidation reaction. The amino group can react with the activating agents used for the carboxylic acid, leading to the formation of polymeric byproducts or other undesired side reactions. Protecting the amino group before amidation is a common strategy to circumvent this issue, although this adds extra steps to the synthesis.

Q4: My final product, this compound, is difficult to purify. What are some effective purification strategies?

A4: Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding, which can lead to tailing on silica gel chromatography. Recrystallization is often the most effective method for purifying the final product. Suitable solvent systems for recrystallization include ethanol, methanol, or a mixture of ethanol and water. If column chromatography is necessary, using a polar mobile phase, possibly with a small amount of a basic modifier like triethylamine or ammonia in the solvent system, can help to improve the separation and reduce tailing.

Troubleshooting Guides

Problem 1: Low Yield in the Amidation of 5-Nitronicotinic Acid
Symptom Possible Cause Suggested Solution & Scientific Rationale
Incomplete conversion of starting material (TLC analysis) Insufficient activation of the carboxylic acid.Use a more effective coupling agent such as HATU or HBTU. These reagents rapidly convert the carboxylic acid into a highly reactive activated ester, driving the reaction to completion.
Low reaction temperature.Increase the reaction temperature. Amide bond formation can be slow at room temperature, and moderate heating can significantly increase the reaction rate.
Formation of a significant amount of baseline material on TLC Polymerization or degradation.Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Also, avoid excessively high temperatures which can lead to decomposition.
Product is lost during workup The product has some water solubility.When performing an aqueous workup, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the product in the aqueous phase, thereby improving extraction efficiency into the organic layer.
Problem 2: Incomplete or Over-Reduction of 5-Nitronicotinamide
Symptom Possible Cause Suggested Solution & Scientific Rationale
Presence of starting material after the reaction Inactivated catalyst or insufficient reducing agent.For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and not poisoned. If using a chemical reducing agent like SnCl₂, ensure you are using a sufficient stoichiometric excess.
Formation of non-polar impurities Over-reduction of the amide group.Use a milder reducing agent or control the reaction conditions more carefully. For example, catalytic transfer hydrogenation with ammonium formate can be a milder alternative to high-pressure hydrogenation.
Reaction is very slow Poor solubility of the starting material.Choose a solvent system in which the 5-nitronicotinamide is more soluble. For catalytic hydrogenation, a mixture of ethanol and ethyl acetate can be effective.

Experimental Protocols

Protocol 1: Two-Step Synthesis from 5-Nitronicotinic Acid

Step A: Synthesis of 5-Nitronicotinamide

  • To a solution of 5-nitronicotinic acid (1 equivalent) in anhydrous DMF, add HBTU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol) and stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Step B: Synthesis of this compound

  • Dissolve 5-nitronicotinamide (1 equivalent) in ethanol.

  • Add 10% Pd/C catalyst (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization from an ethanol/water mixture.

Protocol 2: Direct Amidation of 5-Aminonicotinic Acid
  • To a solution of 5-aminonicotinic acid (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at 0 °C for 20 minutes.

  • Add a solution of ammonia in an organic solvent (e.g., 0.5 M ammonia in dioxane) and allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Work up the reaction as described in Protocol 1, Step A.

  • Purify the product as described in Protocol 1, Step B.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

  • Amide Bond Formation: For a comprehensive overview of amide bond formation, including the use of coupling reagents, please see: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Reduction of Nitro Compounds: For a detailed discussion on the reduction of aromatic nitro compounds, a relevant resource is: Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons. A relevant chapter can often be found in comprehensive organic synthesis texts. A general overview can be found at: Wikipedia contributors. (2023). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. [Link][1]

Sources

5-Amino-3-pyridinecarboxamide solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-3-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. We will explore the underlying scientific principles governing its solubility and provide practical, field-proven solutions to ensure the success of your experiments.

Part 1: Understanding the Molecule

Before troubleshooting, it is crucial to understand the physicochemical properties of this compound that influence its solubility. The molecule contains a pyridine ring, an amino group (-NH2), and a carboxamide group (-CONH2), which dictate its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C6H7N3O[1][2]
Molecular Weight 137.14 g/mol [1][3]
Appearance Solid, white or off-white crystalline powder[4]
Predicted XLogP3 0.02[2]
Functional Groups Amino group, Carboxamide group, Pyridine ring[4]
Predicted pKa (Strongest Basic) 3.63 (for the related nicotinamide)[5]

The presence of both a basic amino group and a weakly acidic amide group suggests that the molecule's net charge, and therefore its aqueous solubility, will be highly dependent on pH.[6][7] Its low predicted LogP value suggests a degree of hydrophilicity, yet researchers often encounter practical solubility challenges.[2]

Part 2: Troubleshooting Guide - Common Solubility Problems

This section addresses specific issues you may encounter when trying to dissolve this compound.

Question: My this compound is not dissolving in water at a neutral pH. Why is this happening and what should I try first?

Answer:

This is a common observation. While the molecule has polar functional groups capable of hydrogen bonding, its crystalline solid form can be highly stable.[8] Overcoming the crystal lattice energy requires significant interaction with the solvent. At neutral pH, the molecule is largely uncharged, which can limit its interaction with water.

Causality: The stability of the crystal lattice must be overcome for dissolution to occur. For ionizable compounds, solubility is often lowest near the isoelectric point, where the molecule has no net charge.[6] The solubility of amino-functionalized compounds is typically pH-dependent.[7][9]

Initial Troubleshooting Workflow:

Here is a systematic approach to tackle this initial challenge.

G cluster_0 Initial Troubleshooting for Poor Aqueous Solubility start Start: Compound won't dissolve in neutral water ph_adjust Step 1: pH Adjustment Try acidic conditions (e.g., pH 2-4) using dilute HCl. start->ph_adjust check1 Does it dissolve? ph_adjust->check1 cosolvent Step 2: Use a Co-solvent Try a water-miscible organic solvent (e.g., DMSO, Ethanol, PEG 400). check1->cosolvent No success Success! Solution prepared. Verify stability. check1->success Yes check2 Does it dissolve? cosolvent->check2 heat Step 3: Gentle Heating Warm the solution (e.g., to 37-50°C) with stirring. check2->heat No check2->success Yes heat->success Partial/Yes fail Further optimization needed. Consider advanced methods. heat->fail No G cluster_ph Conceptual pH-Solubility Relationship ph_scale  Acidic pHNeutral pHBasic pH mol_acid Molecule is Protonated (Positively Charged Cation) R-NH3+ mol_neutral Molecule is Neutral (Zwitterion/Uncharged) R-NH2 mol_base Molecule is Neutral (No major change) R-NH2 sol_high High Aqueous Solubility mol_acid->sol_high sol_low Low Aqueous Solubility mol_neutral->sol_low mol_base->sol_low sol_high2 High Aqueous Solubility

Caption: Effect of pH on the ionization and solubility of this compound.

Experimental Protocol: Stock Solution Preparation via pH Adjustment

  • Preparation: Weigh the desired amount of this compound powder. Place it in a sterile conical tube or volumetric flask.

  • Initial Suspension: Add approximately 80% of the final desired volume of purified water. The compound will likely form a suspension.

  • Acidification: While stirring or vortexing, add 1N HCl dropwise. Monitor the suspension. As the pH decreases, the powder should begin to dissolve.

  • Complete Dissolution: Continue adding acid until all the solid has dissolved. Aim for a final pH in the range of 2-4 for complete protonation of the amino group.

  • Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final target volume.

  • Final pH Check & Sterilization: Check the final pH. If the solution is intended for cell culture, it may need to be neutralized with 1N NaOH just before use (be vigilant for precipitation) and sterile-filtered through a 0.22 µm filter.

Trustworthiness Check: Always perform a small-scale pilot test to determine the optimal pH for your desired concentration without causing degradation. Check the stability of the acidic stock solution by storing it for a short period and observing for any precipitation.

Question: My compound dissolves initially but then crashes out of solution. What causes this precipitation and how can I prevent it?

Answer:

This issue, known as precipitation or "crashing out," typically occurs due to one of two reasons: supersaturation or a change in solution conditions (e.g., pH shift, temperature change, or solvent evaporation).

Causality & Scientific Logic: A supersaturated solution holds more dissolved solute than it can thermodynamically maintain at equilibrium. Any small perturbation, like a temperature drop or the introduction of a nucleation site (like a dust particle), can trigger rapid precipitation. [10]If you prepared a stock in an organic solvent (like DMSO) and then diluted it into an aqueous buffer, the drastic change in solvent polarity can cause the compound to precipitate if its solubility in the final aqueous medium is exceeded. This is a common problem when formulating poorly soluble APIs. [11][12] Solutions to Prevent Precipitation:

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or poorly soluble compounds. [13] * Mechanism: They work by reducing the overall polarity of the solvent system and can disrupt water's hydrogen-bonding network, making it more favorable for the solute to remain dissolved. [13] * Common Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEG 300/400).

    • Protocol: First, dissolve the this compound in a minimal amount of a co-solvent like DMSO. Then, slowly add this concentrated stock solution to your aqueous buffer while vortexing vigorously to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.

  • Employing Surfactants or Complexing Agents:

    • Surfactants: At concentrations above the critical micelle concentration (CMC), surfactants form micelles that can encapsulate the poorly soluble compound in their hydrophobic core, effectively increasing its apparent solubility in the aqueous phase. [8]Examples include Tween® 80 or Poloxamers.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, shielding them from the aqueous environment and enhancing solubility. [14][11]

  • Temperature Control: Solubility is often temperature-dependent. For many compounds, solubility increases with temperature. [15]If you dissolved the compound with gentle heating, ensure that the final working solution is maintained at a temperature where the compound remains soluble. Conversely, avoid storing stock solutions at low temperatures (e.g., 4°C) if the compound is prone to crystallization upon cooling.

Part 3: Advanced Strategies & FAQs

This section covers more advanced techniques and answers frequently asked questions.

Advanced Solubilization Techniques Overview

For particularly challenging applications requiring high concentrations, more advanced formulation strategies may be necessary. These are common in drug development. [10][12][16]

Strategy Mechanism of Action Key Advantages Considerations
Particle Size Reduction (Micronization/Nanosuspension) Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. [11][17] Enhances dissolution velocity; compatible with solid dosage forms. Does not increase equilibrium solubility; can lead to particle agglomeration. [14]
Solid Dispersions The drug is dispersed in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, HPMC), preventing crystallization and enhancing solubility. [13][16] Significantly increases apparent solubility and bioavailability. The amorphous form is thermodynamically unstable and can recrystallize over time. [8]
Use of Amino Acids as Hydrotropes Certain amino acids can act as hydrotropes, enhancing the solubility of other molecules through non-ionic interactions and complex formation. [18][19] Biocompatible; can be effective at increasing solubility without drastic pH changes. Effect is compound-specific; may require high concentrations of the amino acid. [20]

| Lipid-Based Formulations (e.g., SEDDS) | The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with aqueous fluids. [12][16]| Excellent for highly lipophilic compounds; enhances oral absorption. | Requires careful formulation and stability testing. |

Frequently Asked Questions (FAQs)
  • Q1: What is a good starting solvent to test for dissolving this compound?

    • A1: Start with water and attempt pH modification (acidic). If that fails or is incompatible with your experiment, try polar, water-miscible organic solvents like DMSO or Ethanol. [21]For non-aqueous systems, polar aprotic solvents like DMF or NMP have been shown to be effective for similar amine-containing molecules. [22]

  • Q2: Can I use heat to dissolve the compound?

    • A2: Yes, gentle heating (e.g., to 37-50°C) can often increase both the rate of dissolution and the equilibrium solubility. [15]However, you must first confirm the thermal stability of this compound to avoid degradation. Always check for precipitation as the solution cools to room temperature.

  • Q3: How do I accurately measure the concentration of my final dissolved solution?

    • A3: After preparing your solution, especially after pH adjustments or using co-solvents, it is best practice to verify the concentration. The most common analytical method is High-Performance Liquid Chromatography (HPLC) with UV detection, as the pyridine ring is a chromophore. [23][24][25]This allows for precise quantification and can also detect any degradation products.

  • Q4: The related compound, 5-Aminonicotinic acid, is available. Will it have similar solubility properties?

    • A4: While structurally similar, 5-Aminonicotinic acid (which has a carboxylic acid group instead of a carboxamide) will have different pKa values and thus a different pH-solubility profile. As an amphoteric substance with both a basic amino group and an acidic carboxylic acid group, its lowest solubility will be at its isoelectric point. Its solubility will increase in both strongly acidic and strongly basic solutions. [6][26]Do not assume the solubility behavior is identical.

  • Q5: My experiment is in a biological buffer at pH 7.4, but my compound is only soluble at pH 3. What can I do?

    • A5: This is a classic formulation challenge.

      • Prepare a concentrated acidic stock: Make a high-concentration stock in your acidic solution (e.g., 100x or 1000x).

      • Dilute rapidly: When you dilute this stock into your pH 7.4 buffer, the final pH will remain close to 7.4. The key is to add the stock dropwise while vortexing the buffer vigorously. This rapid dilution and dispersion can sometimes keep the compound in a transiently soluble state long enough for your experiment.

      • Use excipients: If the above method fails, you may need to formulate your stock solution with solubilizing excipients like cyclodextrins or non-ionic surfactants that will help maintain solubility upon dilution into the neutral buffer. [8][11]

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • PharmaTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.
  • Sigma-Aldrich. (n.d.). 5-Aminopyridine-3-carboxylic acid 97.
  • HANGZHOU LEAP CHEM CO., LTD. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 5-Amino-3-pyridinecarboxylic acid.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Pipzine Chemicals. (n.d.). 2-Pyridinecarboxamide, 5-Amino-: Properties, Uses, Safety & Analysis.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • FooDB. (2010, April 8). Showing Compound Nicotinamide (FDB012485).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Solubility of Things. (n.d.). Niacinamide.
  • Journal of Pharmaceutical Investigation. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
  • NIH. (n.d.). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • ResearchGate. (2025, August 10). Solubility of 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in Ethanol + Water Mixtures.
  • NIH. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations.
  • ResearchGate. (n.d.). pH dependence of amino acid solubility.
  • ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents.
  • PubMed. (2020, August 28). Analytical methods for amino acid determination in organisms.
  • ResearchGate. (2025, August 7). Method development for amino acid analysis.
  • Alsalhi, M. S., & Chan, K. L. A. (2022). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. International Journal of Pharmaceutics, 617, 121591.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubMed. (2022, April 5). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution.

Sources

Technical Support Center: Purification of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Amino-3-pyridinecarboxamide is a valuable heterocyclic building block in medicinal chemistry and drug development, notably in the synthesis of protein degrader building blocks.[1] Achieving high purity (>99%) of this compound is paramount for the success of subsequent synthetic steps and for generating reliable biological data. However, researchers frequently encounter challenges in its purification due to the compound's specific physicochemical properties and the nature of impurities generated during its synthesis. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate these purification challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the purification of this compound.

Q1: What are the likely impurities in my this compound sample?

A1: Impurities typically originate from the synthetic route or subsequent degradation.[2] Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, precursors such as 3-aminopyridine or related nicotinic acid derivatives may be present.

  • Structurally Related Byproducts: Isomeric aminopyridinecarboxamides or products from side reactions (e.g., over-nitration and incomplete reduction if proceeding through a nitropyridine intermediate) are common.[3]

  • Degradation Products: The amino group on the pyridine ring makes the compound susceptible to oxidative degradation, which can produce colored impurities.[4] Hydrolysis of the carboxamide to the corresponding carboxylic acid (5-amino-3-pyridinecarboxylic acid) can also occur under harsh pH conditions.

  • Residual Solvents and Reagents: Solvents used in the reaction or initial workup may be retained.

Q2: What is the best initial approach to purify this compound: crystallization or chromatography?

A2: For crude purities of 85-95%, recrystallization is the most efficient, scalable, and cost-effective first-line approach.[5] It is excellent for removing major impurities and bulk solvent. If recrystallization fails to achieve the desired purity, or if impurities have very similar solubility profiles, flash column chromatography on silica gel is the recommended second step. For removing trace-level impurities or separating closely related isomers, preparative HPLC may be necessary.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[5][6] Given its structural similarity to nicotinamide and other amino-aromatic compounds, its solubility is highest in polar solvents.[7]

  • Good Single Solvents: Ethanol, methanol, and water are excellent starting points. The compound is moderately soluble in water and highly soluble in lower alcohols.[7]

  • Mixed Solvent Systems: A mixed solvent system often provides superior results by allowing for finer control over the solubility gradient. Excellent systems to screen are:

    • Ethanol/Water

    • Methanol/Water

    • Dichloromethane/Hexane (for less polar impurities)

The key is to dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., water) until the solution becomes faintly turbid. Re-heating to clarify and then slow cooling will initiate crystallization.

Q4: My compound "oiled out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, causing it to melt before dissolving.[8] It can also happen if the solution is too concentrated or cooled too rapidly.

  • Solution 1: Add More Solvent: Re-heat the mixture to dissolve the oil completely, then add more of the primary ("good") solvent to lower the saturation point before attempting to cool again.[8]

  • Solution 2: Slow Down Cooling: Rapid cooling favors oiling. After dissolving, allow the flask to cool to room temperature on the benchtop, preferably insulated, before moving it to an ice bath.[6]

  • Solution 3: Change Solvent System: Select a solvent or solvent pair with a lower boiling point.

Q5: No crystals are forming after I cooled the solution. How can I induce crystallization?

A5: This is a common issue arising from either excessive solvent use or a supersaturated solution that resists nucleation.

  • Reduce Solvent Volume: If too much solvent was used, gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator to re-concentrate it. Then, attempt the cooling process again.[8]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites.[8]

    • Seed Crystals: If available, add a single, tiny crystal of pure this compound to the cooled solution. This provides a template for crystal growth.[5]

Q6: What type of chromatography is most effective for this compound?

A6: Normal-phase flash column chromatography using silica gel is highly effective. The polarity of the amino and carboxamide groups provides strong interaction with the silica stationary phase.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is a standard choice. Start with a low polarity mixture (e.g., 1-2% MeOH in DCM) and gradually increase the methanol concentration to elute the more polar compound. Adding a small amount of ammonium hydroxide (e.g., 0.5%) to the mobile phase can improve peak shape and reduce tailing by deactivating acidic sites on the silica.

Q7: How can I assess the purity of my final product?

A7: A combination of methods should be used to confirm purity and identity.[9]

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.[10] A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment.[2][10] A reverse-phase C18 column with a mobile phase of water/acetonitrile containing 0.1% formic acid or trifluoroacetic acid is a typical starting point. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and can reveal the presence of impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.[10]

Q8: What are the best practices for storing purified this compound to prevent degradation?

A8: Based on its structure, the compound is susceptible to oxidation and potentially hydrolysis.

  • Storage Conditions: Store the solid material in a tightly sealed, amber glass vial to protect it from light and moisture.

  • Atmosphere: For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place is recommended.

  • In Solution: Solutions should be prepared fresh. If storage is necessary, degassed solvents should be used, and the solution should be stored at low temperatures (-20°C) for short periods.

Section 2: Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Recovery After Crystallization 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The solution was not cooled sufficiently to maximize precipitation. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals. 2. Ensure the flask is left in an ice-water bath for at least 30-60 minutes.[8] 3. Pre-heat the funnel and filter paper before hot filtration; use a fluted filter paper for faster filtration.
Colored Crystals (Yellow/Brown) 1. Presence of colored impurities, often from oxidation. 2. Thermal degradation during heating.1. After dissolving the crude solid in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Swirl for a few minutes and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[8] 2. Avoid prolonged heating. Use the minimum temperature required to dissolve the solid.
Persistent Impurities After One Purification Round 1. The impurity has a very similar solubility profile to the desired compound. 2. The impurity co-crystallized with the product.1. Perform a second recrystallization using a different solvent system to exploit different solubility properties. 2. Switch to an orthogonal purification method like flash column chromatography.
Streaking on TLC Plate 1. The compound is too polar for the chosen eluent, causing it to stick to the baseline. 2. The sample spot is overloaded. 3. The compound is interacting with acidic sites on the silica gel.1. Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in DCM). 2. Dilute the sample before spotting it on the TLC plate. 3. Add a small amount of a basic modifier like triethylamine or ammonium hydroxide (0.5-1%) to the mobile phase.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixed Solvent System

This protocol is a robust starting point for purifying this compound with an initial purity of >90%.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 250 mL Erlenmeyer flask. In a fume hood, add a minimal amount of hot 95% ethanol while swirling and gently heating on a hot plate until the solid completely dissolves.

  • Impurity Removal (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, swirl for 2-3 minutes, and perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Precipitation: Re-heat the clear filtrate to a gentle boil. Slowly add deionized water dropwise until the solution becomes persistently cloudy (turbid). Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Crystal Growth: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for forming large, pure crystals.[6]

  • Maximize Recovery: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the filter cake with a small amount of ice-cold 50:50 ethanol/water, followed by a wash with a small amount of ice-cold water to remove residual ethanol.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight. Assess purity via HPLC and ¹H NMR.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is suitable for removing impurities that are not effectively eliminated by recrystallization.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of methanol or DCM/methanol. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent to dryness to create a dry-loaded sample.

  • Column Packing: Pack a glass chromatography column with silica gel (e.g., 50 g of silica for 1 g of crude material) using a non-polar solvent like hexane or a low-polarity eluent mixture (e.g., 98:2 DCM/MeOH).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% DCM or 1% MeOH in DCM). Monitor the column effluent using TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., step gradients from 2% to 5% to 10% MeOH in DCM). This will move the desired compound down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound. Dry under high vacuum.

Section 4: Workflow and Logic Diagrams

G start Recrystallization Attempted check_purity Assess Purity & Yield start->check_purity success Purification Successful (>99% Purity, >70% Yield) check_purity->success Yes oiling_out Compound 'Oiled Out'? check_purity->oiling_out No no_crystals No Crystals Formed? oiling_out->no_crystals No solution_oil Re-heat, Add More 'Good' Solvent, Cool Slowly oiling_out->solution_oil Yes low_yield Low Yield? no_crystals->low_yield No solution_crystals Concentrate Solution (Evaporate Solvent) Scratch Flask or Add Seed Crystal no_crystals->solution_crystals Yes impure_product Product Still Impure? low_yield->impure_product No solution_yield Concentrate Mother Liquor To Obtain Second Crop low_yield->solution_yield Yes solution_impure Switch Purification Method: Flash Column Chromatography impure_product->solution_impure Yes solution_oil->start Retry solution_crystals->start Retry solution_yield->start Retry w/ 2nd Crop G start Start: Crude Product purity_check Estimate Crude Purity (e.g., by NMR or TLC) start->purity_check high_purity Purity > 85%? purity_check->high_purity recrystallize Primary Method: Recrystallization high_purity->recrystallize Yes chromatography Primary Method: Flash Column Chromatography high_purity->chromatography No final_check Assess Final Purity (HPLC) recrystallize->final_check chromatography->final_check is_pure Purity > 99%? final_check->is_pure end Purified Product is_pure->end Yes rerun Re-run Purification or Switch to Orthogonal Method is_pure->rerun No rerun->high_purity Re-evaluate

Caption: Decision tree for selecting a purification method for this compound.

Section 5: Solubility Data Summary

The following table summarizes the expected solubility behavior of this compound based on its structural analogues, which is critical for selecting appropriate purification solvents. [7][11]

Solvent Type Predicted Solubility Application Notes
Water Polar Protic Moderately Soluble Good "poor" solvent in combination with alcohols for recrystallization. Solubility is pH-dependent. [7][11]
Methanol Polar Protic Soluble Good primary solvent for recrystallization and for dissolving samples for chromatography.
Ethanol Polar Protic Soluble Excellent primary solvent for recrystallization. Safer alternative to methanol. [7]
Acetonitrile Polar Aprotic Sparingly Soluble Can be used as a mobile phase component in HPLC.
Dichloromethane (DCM) Non-polar Sparingly Soluble Good primary solvent for flash chromatography.
Ethyl Acetate Moderately Polar Sparingly Soluble Can be used as a co-solvent in chromatography.
Hexane / Heptane Non-polar Insoluble Excellent "poor" solvent (anti-solvent) to induce precipitation. [7]

| Toluene | Non-polar | Insoluble | Can be used as an anti-solvent. |

References

  • Niacinamide - Solubility of Things. (n.d.). Vertex AI Search.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • This compound, min 95%, 1 gram. (n.d.). CP Lab Safety.
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  • Chakraborty, P., & Lahiri, S. C. (1998). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society.
  • Parra, T. (2020, July 17). How To Recrystallize A Solid. YouTube. Retrieved January 9, 2026, from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1966). DigitalCommons@URI. Retrieved January 9, 2026, from [Link]

  • Wasiullah, M., Yadav, P., Yadav, V. K., & Rajput, A. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Ijaresm. Retrieved January 9, 2026, from [Link]

  • Nam, K. T., et al. (2014). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. NIH. Retrieved January 9, 2026, from [Link]

  • Imaizumi, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Retrieved January 9, 2026, from [Link]

  • Method for crystallization of amino acids. (1992). Google Patents.
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Technical Support Center: Enhancing the Solution Stability of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-3-pyridinecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to Stability Concerns

This compound, like many aromatic amines and carboxamide-containing compounds, is susceptible to degradation in solution. The primary degradation pathways include oxidation of the amino group, hydrolysis of the carboxamide group, and photodegradation. These processes can be significantly influenced by environmental factors such as pH, temperature, light exposure, and the presence of oxidizing agents. Understanding and controlling these factors is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this?

A1: Discoloration is a common indicator of degradation, primarily due to the oxidation of the aromatic amino group. Aminopyridines can be oxidized by atmospheric oxygen or other oxidizing agents present in the solution.[1][2] This process is often accelerated by exposure to light and elevated temperatures. The formation of colored oxidation products is a typical outcome of this degradation pathway.

Q2: I am observing a loss of potency or the appearance of new peaks in my HPLC analysis over time. What are the likely degradation products?

A2: A loss of the parent compound and the emergence of new peaks suggest chemical degradation. The two most probable degradation pathways are:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, or undergo oxidative polymerization to form colored impurities.[1][3]

  • Hydrolysis: The carboxamide group can undergo hydrolysis, especially under acidic or basic conditions, to yield 5-amino-3-pyridinecarboxylic acid. This is a known degradation pathway for related compounds like nicotinamide.[4][5]

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of the solution is a critical factor influencing stability.[6]

  • Acidic pH: While protonation of the amino group might offer some protection against oxidation, acidic conditions can promote the hydrolysis of the carboxamide group.

  • Neutral to Alkaline pH: In neutral to alkaline conditions, the unprotonated amino group is more susceptible to oxidation.[7] Alkaline conditions can also significantly accelerate the base-catalyzed hydrolysis of the carboxamide group.[4]

Therefore, the optimal pH for stability is likely in the weakly acidic to neutral range, but this needs to be experimentally determined.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: To maximize the shelf-life of your stock solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).

  • Buffer Preparation: Prepare buffers using high-quality reagents and filter them before use. Consider using buffers with low reactivity, such as phosphate or acetate buffers, depending on the desired pH.

  • Protection from Light: Store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light, which can induce photodegradation.[8][9][10]

  • Temperature Control: Store stock solutions at low temperatures, such as 2-8°C or -20°C. For long-term storage, -80°C is recommended.[5] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For maximum stability, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with this compound solutions.

Problem 1: Rapid Discoloration of the Solution
Potential Cause Troubleshooting Step Scientific Rationale
Oxidation 1. Prepare solutions using deoxygenated solvents. 2. Sparge the solution and the headspace of the vial with an inert gas (N₂ or Ar). 3. Add an antioxidant (e.g., 0.01-0.1% sodium metabisulfite or ascorbic acid).Aromatic amines are susceptible to oxidation by dissolved oxygen.[1] Removing oxygen and adding antioxidants can significantly slow this process.
Photodegradation 1. Prepare and handle the solution under low-light conditions. 2. Store the solution in amber glass vials or protect it from light with foil.Pyridine derivatives can be sensitive to UV and visible light, leading to degradation.[8][9]
High Temperature 1. Prepare solutions at room temperature or on ice. 2. Store solutions at recommended low temperatures (2-8°C or frozen).Chemical reactions, including degradation, are generally accelerated at higher temperatures.[4]
Problem 2: pH-Related Instability (Precipitation or Degradation)
Potential Cause Troubleshooting Step Scientific Rationale
pH Shift 1. Use a suitable buffer system to maintain a constant pH. 2. Measure the pH of the solution after adding this compound.The compound itself may alter the pH of an unbuffered solution, leading to a pH range where it is less stable or soluble.[6]
Hydrolysis 1. Conduct a pH stability study (see Protocol 1) to identify the optimal pH range. 2. Avoid strongly acidic or alkaline conditions.The carboxamide group is prone to hydrolysis at pH extremes.[4]
Precipitation 1. Check the solubility of the compound at the working pH and concentration. 2. Adjust the pH to a range where the compound is more soluble.The ionization state of the amino and pyridine ring nitrogen is pH-dependent, affecting solubility.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

This protocol outlines a forced degradation study to determine the optimal pH for the stability of this compound.[11]

Objective: To evaluate the stability of this compound across a range of pH values.

Materials:

  • This compound

  • Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • HCl and NaOH for pH adjustment

  • HPLC system with UV detector

  • pH meter

  • Incubator or water bath

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Prepare Test Solutions: Dilute the stock solution into a series of buffer solutions to achieve a final concentration (e.g., 0.1 mg/mL) at different pH values (e.g., pH 3, 5, 7, 9).

  • Initial Analysis (T=0): Immediately analyze each test solution by HPLC to determine the initial concentration of this compound.

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.[12][13][14][15]

Parameter Condition Rationale
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure good peak shape for the amine.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution.
Gradient Start with 5-10% B, ramp to 90-95% B over 15-20 minutesA gradient is recommended to elute both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 266 nmAromatic compounds typically have strong UV absorbance at these wavelengths.[4]
Injection Volume 10 µLA typical injection volume.
Column Temperature 30°CControlled temperature ensures reproducible retention times.

Data and Visualization

Table 1: Summary of Factors Affecting Stability
Factor Effect on Stability Recommendations
pH High and low pH can cause hydrolysis. Neutral to alkaline pH can increase oxidation.Buffer solutions to a weakly acidic to neutral pH (to be determined experimentally).
Light Can cause photodegradation.Protect solutions from light using amber vials or foil.
Temperature Increased temperature accelerates degradation.Store solutions at low temperatures (2-8°C or frozen).
Oxygen Promotes oxidation of the amino group.Use deoxygenated solvents and/or store under an inert atmosphere.
Diagram 1: Key Degradation Pathways

A This compound B Oxidation Products (e.g., Nitroso, Nitro derivatives) A->B O₂, Light, Heat C Hydrolysis Product (5-Amino-3-pyridinecarboxylic acid) A->C H₂O (Acid/Base catalysis)

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow

Start Instability Observed (e.g., color change, new peaks) Check_pH Is the solution buffered? Start->Check_pH Check_Light Is the solution protected from light? Check_pH->Check_Light Yes Solution_pH Action: Buffer the solution and perform a pH stability study. Check_pH->Solution_pH No Check_Temp Is the solution stored at a low temperature? Check_Light->Check_Temp Yes Solution_Light Action: Use amber vials or protect from light. Check_Light->Solution_Light No Check_O2 Was the solution prepared with deoxygenated solvents? Check_Temp->Check_O2 Yes Solution_Temp Action: Store at 2-8°C or frozen. Check_Temp->Solution_Temp No Solution_O2 Action: Use deoxygenated solvents and consider inert atmosphere. Check_O2->Solution_O2 No End Stability Improved Check_O2->End Yes Solution_pH->Check_Light Solution_Light->Check_Temp Solution_Temp->Check_O2 Solution_O2->End

Caption: A workflow for troubleshooting stability issues.

References

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  • (Year).
  • Baral, R., Gunn, J. V., & Hartley, C. S. (Year). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Angewandte Chemie.
  • (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Baral, R., Gunn, J. V., & Hartley, C. S. (Year). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV.
  • (2024). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • Baral, R., Gunn, J. V., & Hartley, C. S. (Year). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks.
  • Fowler, S., Gşey, A., Kenny, J. R., & Stachulski, A. V. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Scientific Reports.
  • (Year). 4-Aminopyridine. Tocris Bioscience.
  • (Year). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • (Year). 4-Aminopyridine. PubChem.
  • Tsenkova, B., Tsvetkova, D., Zheleva, D., & Yotova, L. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry.

Sources

Technical Support Center: Synthesis of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 5-Amino-3-pyridinecarboxamide, a key building block in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the successful and efficient synthesis of this target molecule.

I. Introduction to the Synthesis of this compound

The most prevalent and industrially scalable method for the synthesis of this compound is the Hofmann rearrangement of pyridine-3,5-dicarboxamide. This reaction offers a direct route to the desired product by converting one of the two primary amide functional groups into a primary amine, with the loss of one carbon atom.[1][2]

The reaction proceeds through the formation of a key isocyanate intermediate. Under the basic conditions of the Hofmann rearrangement, one of the amide groups is converted to an N-bromoamide, which then rearranges to form the isocyanate. Subsequent hydrolysis of the isocyanate yields the desired this compound.[1][3][4]

While the Hofmann rearrangement is a powerful tool, the presence of two amide groups on the pyridine ring introduces the potential for the formation of specific side products. This guide will focus on identifying these impurities, understanding their formation, and providing practical strategies for their mitigation and removal.

II. Troubleshooting & FAQs: Common Side Products and Their Mitigation

This section addresses the most frequently encountered issues during the synthesis of this compound via the Hofmann rearrangement of pyridine-3,5-dicarboxamide.

FAQ 1: What is the most common side product I should expect, and how is it formed?

The most common side product is the formation of 3,5-diaminopyridine .

Causality of Formation:

This side product arises from the further reaction of the desired product, this compound, under the reaction conditions. The remaining amide group in the target molecule can undergo a second Hofmann rearrangement, leading to the formation of 3,5-diaminopyridine. This is particularly prevalent if the reaction is allowed to proceed for an extended period or at elevated temperatures.

Mitigation Strategies:

  • Stoichiometry of Reagents: Carefully control the stoichiometry of the halogen (e.g., bromine or chlorine) and the base. Using a slight excess of the halogenating agent can favor the mono-rearrangement.

  • Reaction Temperature: Maintain a controlled and typically low temperature during the initial stages of the reaction to favor the mono-rearrangement. Gradual warming might be necessary to drive the reaction to completion, but prolonged heating should be avoided.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction once the starting material is consumed and before significant formation of the diamine occurs.

FAQ 2: I've observed an impurity with a molecular weight corresponding to the starting material. What could this be?

This is likely unreacted pyridine-3,5-dicarboxamide .

Causality of Incomplete Reaction:

  • Insufficient Reagent: The amount of halogen or base may be insufficient to convert all of the starting material.

  • Low Reaction Temperature: The reaction may not have reached the necessary activation energy for the rearrangement to occur completely.

  • Poor Solubility: The starting diamide may have poor solubility in the reaction medium, limiting its availability for reaction.

Troubleshooting Protocol:

  • Reagent Stoichiometry Check: Verify the calculations and concentrations of your bromine/chlorine and sodium/potassium hydroxide solutions.

  • Temperature Optimization: If the reaction is sluggish, consider a modest increase in temperature while carefully monitoring for the formation of 3,5-diaminopyridine.

  • Solvent System: Ensure that the chosen solvent system provides adequate solubility for the pyridine-3,5-dicarboxamide. A co-solvent might be necessary.

FAQ 3: My product is contaminated with a urea-based impurity. What is its origin?

The formation of a symmetrical urea derivative is a possible side reaction.

Mechanism of Formation:

The isocyanate intermediate is highly reactive and can be attacked by various nucleophiles. If a molecule of the desired product, this compound, acts as a nucleophile and attacks the isocyanate intermediate, a symmetrical urea derivative will be formed.

Mitigation Strategies:

  • Controlled Addition of Reagents: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration of the isocyanate intermediate at any given time, thereby reducing the likelihood of this bimolecular side reaction.

  • Quenching: Once the reaction is complete, quenching with a suitable reagent can help to consume any remaining isocyanate.

FAQ 4: How can I effectively purify my this compound from these side products?

A multi-step purification strategy is often necessary to achieve high purity.

Recommended Purification Workflow:

  • Initial Work-up: After quenching the reaction, the crude product is typically isolated by filtration. Washing with cold water can help remove inorganic salts.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water mixtures) can be effective in removing a significant portion of the unreacted starting material and the 3,5-diaminopyridine.

  • Column Chromatography: For achieving high purity, column chromatography is the method of choice.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is typically effective. The less polar 3,5-diaminopyridine will elute first, followed by the desired product, and finally the more polar starting material.

CompoundTypical Elution Order in Normal Phase Chromatography
3,5-DiaminopyridineFirst
This compound Second
Pyridine-3,5-dicarboxamideThird

III. Visualizing the Reaction and Side Product Formation

To further clarify the reaction pathway and the origin of the common side products, the following diagrams are provided.

Hofmann_Rearrangement Start Pyridine-3,5-dicarboxamide Intermediate1 N-Bromoamide Intermediate Start->Intermediate1 Br2, NaOH Isocyanate Isocyanate Intermediate Intermediate1->Isocyanate Rearrangement Product This compound (Desired Product) Isocyanate->Product H2O (Hydrolysis) SideProduct2 Symmetrical Urea Derivative Isocyanate->SideProduct2 + this compound SideProduct1 3,5-Diaminopyridine Product->SideProduct1 Excess Reagents/ High Temperature

Caption: Hofmann rearrangement pathway for this compound synthesis and key side product formation.

IV. Experimental Protocol: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in dichloromethane.

  • Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a 9:1 DCM:MeOH mixture. Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate. Carefully load the dried silica onto the top of the packed column.

  • Elution:

    • Begin elution with 100% Dichloromethane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of Methanol (e.g., 1%, 2%, 3%, etc.). A common gradient might be from 100:0 DCM:MeOH to 90:10 DCM:MeOH.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Monitoring: Monitor the collected fractions by TLC using an appropriate solvent system (e.g., 95:5 DCM:MeOH) to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification_Workflow Crude Crude Product (from reaction work-up) Column Silica Gel Column Chromatography Crude->Column Elution Gradient Elution (DCM -> DCM/MeOH) Column->Elution Fractions Collect & Monitor Fractions (TLC) Elution->Fractions PureProduct Pure this compound Fractions->PureProduct Impurities Separated Impurities (3,5-Diaminopyridine, Starting Material, etc.) Fractions->Impurities

Caption: Workflow for the purification of this compound by column chromatography.

V. References

  • Hofmann rearrangement. In Wikipedia. Retrieved January 9, 2026, from [Link]

  • Hofmann Rearrangement: Mechanism & Examples. In NROChemistry. Retrieved January 9, 2026, from [Link]

  • Hofmann Rearrangement: Example, Mechanism, and Application. In Chemistry Learner. Retrieved January 9, 2026, from [Link]

  • The Hofmann and Curtius Rearrangements. In Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

Sources

Navigating the Synthesis of 5-Amino-3-pyridinecarboxamide: A Technical Support Guide for Overcoming Low Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-Amino-3-pyridinecarboxamide?

The most prevalent and practical approach for synthesizing this compound is through the Hofmann rearrangement of pyridine-3,5-dicarboxamide. This reaction converts a primary amide into a primary amine with one fewer carbon atom, making it an ideal method for this transformation.

Q2: What is the underlying mechanism of the Hofmann rearrangement?

The Hofmann rearrangement proceeds through a multi-step mechanism. Initially, the primary amide reacts with a halogen (typically bromine) in the presence of a strong base (like sodium hydroxide) to form an N-bromoamide intermediate. Subsequent deprotonation by the base generates a bromoamide anion, which then rearranges. The group attached to the carbonyl carbon migrates to the nitrogen as the bromide ion departs, forming an isocyanate intermediate.[1][2] This isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the final primary amine product.[1][2]

Q3: What are the typical yields for this synthesis?

Yields can vary significantly based on the specific reaction conditions and the purity of the starting materials. While an analogous Hofmann rearrangement of nicotinamide to 3-aminopyridine reports crude yields of 85-89% and purified yields of 61-65%, the synthesis of this compound can be more complex due to the presence of two amide groups.[3] Optimizing the reaction parameters is crucial for achieving higher yields.

Q4: How can I purify the final product?

Purification of this compound typically involves extraction and recrystallization. Due to its polar nature, extraction from the aqueous reaction mixture may require a polar organic solvent like ethyl acetate or continuous extraction with a less polar solvent like ether. Recrystallization from a suitable solvent system, such as a mixture of benzene and ligroin as used for the analogous 3-aminopyridine, can be effective for obtaining a high-purity product.[3] Column chromatography using silica gel or alumina may also be employed for more challenging purifications.[4]

Troubleshooting Guide: Addressing Low Yields in this compound Synthesis

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific problems that can lead to low yields in the synthesis of this compound via the Hofmann rearrangement of pyridine-3,5-dicarboxamide.

Problem 1: The reaction is incomplete, and a significant amount of starting material (pyridine-3,5-dicarboxamide) remains.

Possible Causes and Solutions:

  • Insufficient Reagent Stoichiometry: The Hofmann rearrangement requires precise molar ratios of the amide, halogen, and base. An insufficient amount of bromine or sodium hydroxide will result in incomplete conversion.

    • Troubleshooting Protocol: Carefully verify the molar equivalents of all reagents. A typical starting point, adapted from the synthesis of 3-aminopyridine, is approximately 1.2 equivalents of bromine and 3.8 equivalents of sodium hydroxide relative to the starting diamide.[3] It is advisable to perform small-scale test reactions to optimize these ratios for your specific setup.

  • Low Reaction Temperature: The rearrangement step is temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe.

    • Troubleshooting Protocol: The reaction is often initiated at a low temperature (around 0°C) during the addition of bromine and the amide.[3] Subsequently, the temperature is raised to facilitate the rearrangement. For the analogous synthesis of 3-aminopyridine, the reaction mixture is heated to 70-75°C for about 45 minutes.[3] Monitor your reaction temperature closely and ensure it is maintained within the optimal range.

  • Poor Solubility of Starting Material: Pyridine-3,5-dicarboxamide may have limited solubility in the aqueous reaction medium, which can hinder its reaction with the hypobromite.

    • Troubleshooting Protocol: Ensure vigorous stirring throughout the reaction to maximize the contact between the solid amide and the aqueous reagents. While water is the typical solvent, exploring co-solvent systems on a small scale might improve solubility, but care must be taken as this can also affect the reaction pathway.

Problem 2: The yield is low, and analysis of the crude product indicates the presence of side products.

Possible Causes and Solutions:

  • Formation of 3,5-Diaminopyridine: A significant potential side reaction is the Hofmann rearrangement of both carboxamide groups on the starting material, leading to the formation of 3,5-diaminopyridine. This is more likely to occur with an excess of bromine and base or at higher reaction temperatures and longer reaction times.

    • Troubleshooting Protocol: To favor the mono-rearrangement, carefully control the stoichiometry of the reagents. Using a slight excess of bromine (e.g., 1.1-1.2 equivalents) is a good starting point. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to stop the reaction once the desired product is maximized and the formation of the diamino side product begins to increase.

  • Hydrolysis of the Amide Groups: Under the strongly basic conditions of the Hofmann rearrangement, the carboxamide groups of both the starting material and the product can be hydrolyzed to the corresponding carboxylic acids (pyridine-3,5-dicarboxylic acid and 5-aminopyridine-3-carboxylic acid, respectively).

    • Troubleshooting Protocol: While some hydrolysis is often unavoidable, minimizing reaction time and temperature can help reduce this side reaction. Ensure the reaction is worked up promptly upon completion.

  • Formation of Urethane Derivatives: If the intermediate isocyanate reacts with any alcohol present (e.g., from a co-solvent or impurity), it can form stable urethane (carbamate) byproducts instead of hydrolyzing to the desired amine.[5]

    • Troubleshooting Protocol: Ensure that the reaction is performed in an aqueous medium free of alcohol contaminants, unless the formation of a carbamate is the intended outcome for a protected amine.

Problem 3: The isolated product is impure and difficult to purify.

Possible Causes and Solutions:

  • Inadequate Work-up Procedure: The work-up is critical for separating the product from unreacted starting materials, side products, and inorganic salts.

    • Troubleshooting Protocol: After the reaction, the basic solution should be cooled and may be saturated with a salt like sodium chloride to decrease the solubility of the organic product and facilitate extraction.[3] Use a suitable organic solvent for extraction; given the polarity of the product, multiple extractions with a solvent like ethyl acetate are recommended. A continuous extraction apparatus can be beneficial if the product has significant water solubility.[3]

  • Co-precipitation of Impurities: During recrystallization, impurities may co-precipitate with the desired product if the solvent system is not optimal.

    • Troubleshooting Protocol: Experiment with different recrystallization solvents. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. The use of charcoal (Norit) during recrystallization can help remove colored impurities.[3] For the analogous 3-aminopyridine, a mixed solvent system of benzene and ligroin was effective.[3]

  • Product Degradation during Purification: this compound, like many amines, can be sensitive to air and light, leading to discoloration and the formation of impurities over time.

    • Troubleshooting Protocol: Perform purification steps as quickly as possible and consider working under an inert atmosphere (e.g., nitrogen or argon) if product stability is a major concern. Store the purified product in a cool, dark place under an inert atmosphere.

Experimental Protocols

Synthesis of Pyridine-3,5-dicarboxamide (Starting Material)

This protocol outlines the synthesis of the starting material from pyridine-3,5-dicarboxylic acid.

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend pyridine-3,5-dicarboxylic acid in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain until the solid has dissolved and gas evolution ceases, indicating the formation of pyridine-3,5-dicarbonyl dichloride.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Amidation: Cool the resulting acid chloride in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonium hydroxide with vigorous stirring.

  • Continue stirring until the reaction is complete.

  • Collect the precipitated pyridine-3,5-dicarboxamide by filtration, wash with cold water, and dry thoroughly.

Adapted Protocol for the Synthesis of this compound via Hofmann Rearrangement

This protocol is adapted from the well-established procedure for the synthesis of 3-aminopyridine from nicotinamide.[3] Note: This is a suggested starting point and may require optimization.

  • Preparation of Sodium Hypobromite Solution: In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve sodium hydroxide (approx. 3.8 molar equivalents) in water.

  • With continuous stirring, slowly add bromine (approx. 1.2 molar equivalents) to the cold sodium hydroxide solution. Maintain the temperature at or below 0°C.

  • Hofmann Rearrangement: Once the sodium hypobromite solution is prepared and at 0°C, add finely powdered pyridine-3,5-dicarboxamide (1 molar equivalent) in one portion with vigorous stirring.

  • Stir the mixture in the ice bath for approximately 15-30 minutes, or until the solution becomes clear.

  • Remove the ice-salt bath and replace it with a water bath preheated to 70-75°C.

  • Heat the reaction mixture with stirring at this temperature for approximately 45-60 minutes. Monitor the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Saturate the solution with sodium chloride to aid in the extraction.

  • Extract the product from the aqueous solution using a suitable organic solvent (e.g., multiple extractions with ethyl acetate or continuous extraction with ether).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

  • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or a mixture of a good solvent like ethanol with a poor solvent like hexanes) and allow it to cool slowly to form crystals. The use of decolorizing carbon may be necessary.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis

Problem Potential Cause Suggested Solution
Incomplete Reaction Insufficient reagent stoichiometryVerify and optimize molar ratios of bromine and NaOH.
Low reaction temperatureEnsure the reaction is heated to the optimal temperature (e.g., 70-75°C) after the initial low-temperature addition.
Poor solubility of starting materialUse vigorous stirring; consider small-scale tests with co-solvents.
Side Product Formation Formation of 3,5-diaminopyridineUse a controlled amount of bromine (slight excess); monitor reaction by TLC.
Hydrolysis of amide groupsMinimize reaction time and temperature; work up the reaction promptly.
Formation of urethane derivativesUse an alcohol-free aqueous medium.
Impure Product Inadequate work-upSaturate the aqueous layer with salt before extraction; use an appropriate extraction solvent and perform multiple extractions.
Co-precipitation of impuritiesExperiment with different recrystallization solvents; use decolorizing carbon.
Product degradationPerform purification quickly; consider using an inert atmosphere; store the final product properly.

Visualizations

Hofmann Rearrangement Workflow

Hofmann_Rearrangement_Workflow start Pyridine-3,5-dicarboxamide reagents 1. Br₂, NaOH, H₂O, 0°C 2. Heat (e.g., 70-75°C) reaction Hofmann Rearrangement reagents->reaction workup Work-up (Salt saturation, Extraction) reaction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic low_yield Low Yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Analyze Crude Mixture side_products Side Products Present? low_yield->side_products Analyze Crude Mixture check_stoichiometry Check Reagent Stoichiometry incomplete_rxn->check_stoichiometry Yes check_temp Verify Reaction Temperature incomplete_rxn->check_temp Yes improve_mixing Improve Stirring/Mixing incomplete_rxn->improve_mixing Yes control_stoichiometry Control Stoichiometry Carefully side_products->control_stoichiometry Yes monitor_tlc Monitor by TLC side_products->monitor_tlc Yes minimize_time_temp Minimize Reaction Time/Temp side_products->minimize_time_temp Yes optimize_workup Optimize Work-up/Purification side_products->optimize_workup Yes

Caption: Decision tree for troubleshooting low yields.

References

  • Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881 , 14 (2), 2725–2736. [Link]

  • Wallis, E. S.; Lane, J. F. The Hofmann Reaction. Org. React.1946 , 3, 267–306. [Link]

  • Hofmann rearrangement. In Wikipedia; 2023. [Link]

  • Hofmann Rearrangement. In Chemistry Steps. [Link]

  • Hofmann Rearrangement: Mechanism & Examples. In NROChemistry. [Link]

  • Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein J. Org. Chem.2012 , 8, 1376-1384. [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. J. Org. Chem.2013 , 78(21), 10737-10748. [Link]

  • Hofmann Rearrangement Explained. In Scribd. [Link]

  • The Hofmann and Curtius Rearrangements. In Master Organic Chemistry. [Link]

  • 22.4 Hofmann Elimination and Cope Elimination. In YouTube. [Link]

  • The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? In Master Organic Chemistry. [Link]

  • 3-aminopyridine. Org. Synth.1941 , 21, 5. [Link]

  • Simple methodology for the purification of amino acids. Request PDF. [Link]

  • Separation and Refining of Amino acids. In DIAION. [Link]

  • Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. [Link]

  • Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+. Indian Journal of Chemistry. [Link]

  • The wonderful world of pyridine-2,6-dicarboxamide based scaffolds. ResearchGate. [Link]

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Technical Support Center: Resolving Peak Tailing in HPLC of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 5-Amino-3-pyridinecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with peak tailing in High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we provide not just steps, but the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the most likely cause?

A: The peak tailing you are observing is most likely due to secondary retention mechanisms involving your analyte and the stationary phase.[1] this compound is a basic compound, containing both a pyridine nitrogen and an amino group.[2][3] In reversed-phase HPLC using silica-based columns, the primary cause of peak tailing for such basic compounds is the electrostatic interaction with residual silanol groups (Si-OH) on the silica surface.[4]

Here's the underlying mechanism:

  • Silanol Acidity: At mid-range pH values (typically > 3), a fraction of the surface silanol groups become deprotonated and negatively charged (Si-O⁻).[5][6]

  • Analyte Basicity: Your basic analyte becomes protonated and positively charged in the mobile phase.

  • Secondary Interaction: The positively charged analyte molecules can interact strongly with the negatively charged silanol sites via an ion-exchange mechanism.[7] This interaction is stronger than the desired hydrophobic retention, causing a portion of the analyte molecules to be retained longer, which results in an asymmetric or "tailing" peak.[8]

While silanol interactions are the most common culprit, other factors can contribute:

  • Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, both ionized and unionized forms of the molecule can exist simultaneously, leading to distorted or split peaks.[9][10]

  • Metal Chelation: The structure of this compound may allow it to chelate with trace metal impurities (e.g., iron, aluminum) in the silica matrix or leached from HPLC system components, creating another source of peak tailing.[4][11][12]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[13]

Q2: How can I strategically modify my mobile phase to quickly improve the peak shape?

A: Mobile phase optimization is the most powerful and immediate tool for improving the peak shape of ionizable compounds.[14] The primary goal is to suppress the unwanted secondary interactions.

The most effective strategy is to control the ionization state of both the analyte and the stationary phase by adjusting the mobile phase pH. For a basic compound like this compound, this means lowering the pH.

The Causality: By lowering the mobile phase pH to ≤ 3, you achieve two critical effects:

  • Protonation of Silanols: The acidic silanol groups (Si-O⁻) become fully protonated (Si-OH), neutralizing their negative charge. This eliminates the primary site for strong secondary ionic interactions.[1][15]

  • Consistent Analyte Ionization: The basic analyte will be consistently protonated (positively charged), ensuring it elutes as a single species.

The following table illustrates the expected impact of pH on peak symmetry, as measured by the USP Tailing Factor (T). A value of T=1.0 indicates a perfectly symmetrical peak, while values >1.2 are generally considered problematic.

Mobile Phase pHExpected Tailing Factor (T)Rationale
7.0> 2.0Significant silanol ionization (Si-O⁻) leads to strong secondary interactions with the protonated basic analyte.[1]
4.51.5 - 1.8Partial silanol ionization. pH is likely close to the analyte's pKa, potentially causing mixed ionization states.[9][10]
3.0 1.1 - 1.3 Silanol groups are protonated and neutral, minimizing secondary ionic interactions.[15]
< 3.0 ≤ 1.2 Optimal suppression of silanol activity, leading to the best peak symmetry.[4]
  • Aqueous Component Preparation: To prepare 1 L of a 0.1% formic acid solution, add 1.0 mL of formic acid to 999 mL of high-purity HPLC-grade water.

  • pH Measurement: Always measure the pH of the aqueous buffer before mixing it with the organic modifier.[16]

  • Mobile Phase Preparation: Mix the prepared aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio (e.g., 90:10 aqueous:organic).

  • Degassing: Thoroughly degas the final mobile phase using sonication or vacuum degassing to prevent bubble formation in the HPLC system.[13]

If pH adjustment alone is insufficient or not possible, certain additives can be used:

  • Competing Base: Additives like triethylamine (TEA) at low concentrations (e.g., 0.05%) can be used.[16] TEA is a small, basic molecule that preferentially interacts with active silanol sites, effectively shielding them from your analyte. However, this is a more traditional approach and may be less necessary with modern, high-purity columns.[15][17]

  • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase (e.g., using 25 mM ammonium formate instead of 10 mM) can also help mask residual silanol activity. This is more suitable for UV detection, as high salt concentrations can cause ion suppression in mass spectrometry (MS).[15]

Q3: I've optimized the mobile phase pH, but some tailing persists. Is my column the problem?

A: Yes, if mobile phase optimization does not fully resolve the issue, the column chemistry is the next logical area to investigate. The choice of stationary phase is critical for achieving symmetrical peaks with basic compounds.[4]

G start Peak Tailing Persists After Mobile Phase Optimization check_column Evaluate Current Column start->check_column replace_guard Action: Replace Guard Column check_column->replace_guard First, check for contamination is_old Is it an older, Type A silica or non-end-capped column? upgrade_column Action: Upgrade to a Modern End-Capped Column is_old->upgrade_column Yes check_alt Still Tailing? Consider Alternative Stationary Phase is_old->check_alt No, it's a modern end-capped column replace_guard->is_old If no improvement upgrade_column->check_alt polar_embedded Solution: Use Polar-Embedded or Hybrid Phase Column check_alt->polar_embedded Yes

Caption: Logical workflow for troubleshooting column-related peak tailing.

Not all C18 columns are created equal. Modern advancements in silica manufacturing and bonding chemistry have produced columns specifically designed to minimize the issues encountered with basic analytes.[4]

Column TypeKey FeatureMechanism for Reducing TailingSuitability for this compound
Standard C18 (Type A Silica) Basic alkyl-silane bonding on older, less pure silica.Low. High concentration of acidic silanols and metal impurities.[4]Low. Prone to significant peak tailing.
End-Capped C18 (Type B Silica) High-purity silica where residual silanols are chemically deactivated with a small silylating agent.[15]High. End-capping blocks many active silanol sites, drastically reducing secondary interactions.[5][18]Good. A significant improvement and often sufficient when paired with a low-pH mobile phase.
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is incorporated into the alkyl chain.Very High. The polar group provides a hydrating layer that shields the analyte from interacting with underlying silanols.[5]Excellent. Offers robust performance and improved peak shape for basic compounds.
Hybrid Particle (Organic/Inorganic) Stationary phase is a hybrid of silica and organosiloxane materials.Very High. Inherently lower silanol activity and often stable across a wider pH range.[4]Excellent. A versatile and high-performing option for challenging basic compounds.

If you suspect your column is old or degraded, replacing it with a modern, high-purity, end-capped column is a highly effective solution.

Q4: I'm using a new, end-capped column and a low-pH mobile phase, but still see minor tailing. What other system factors should I consider?

A: When primary chemical causes have been addressed, you should investigate more subtle system and hardware effects.

The structure of this compound contains nitrogen and oxygen atoms that can act as Lewis bases, enabling chelation with metal ions.[12]

  • Source of Metals: Metal ions can be present as impurities in the silica stationary phase or can leach from stainless steel components of the HPLC system, especially column frits and tubing.[19][20]

  • Effect: If your analyte chelates with these metal ions, it creates an additional, strong retention mechanism, contributing to peak tailing.[16]

  • Solutions:

    • Inert Hardware: The most robust solution is to use an HPLC system and column with bio-inert or PEEK-lined flow paths, which minimize contact with metal surfaces.[12][21]

    • Mobile Phase Chelators: In some cases, adding a weak chelating agent like EDTA to the mobile phase can help by binding to the metal ions, making them unavailable to the analyte.[22] However, this can complicate the mobile phase and is often a workaround for hardware issues.

Peak broadening and tailing can be introduced by the system hardware, independent of chemical interactions. This is known as extra-column volume or dispersion.[5]

  • Cause: This occurs when the sample band spreads out in the tubing and connections between the injector and the detector. It is caused by overly long or wide-bore connection tubing and poorly made fittings.[17]

  • Diagnosis: If all peaks in your chromatogram are tailing to a similar degree, extra-column effects are a likely cause.[8]

  • Solutions:

    • Minimize tubing length between the injector, column, and detector.

    • Use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches).[5]

    • Ensure all fittings are properly seated to eliminate dead volume.

  • Contamination: Strongly adsorbed matrix components from previous injections can accumulate on the column inlet frit or at the head of the column, creating active sites that cause tailing. Using a guard column can protect the analytical column and is a useful troubleshooting tool; if replacing the guard column restores peak shape, the problem was contamination.

  • Column Void: Over time, the packed bed of the column can settle, creating a void at the inlet. This disrupts the sample band and causes peak distortion and tailing.[1] Reversing and flushing the column (if permitted by the manufacturer) can sometimes resolve this, but column replacement is often necessary.

By systematically addressing mobile phase chemistry, column selection, and hardware effects, you can effectively diagnose and resolve peak tailing for this compound, leading to robust and reliable HPLC data.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Moravek. (n.d.).
  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Chromatography Forum. (2004). buffered pH to avoid peak tailing.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Crawford Scientific.
  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek.
  • Industry news. (2023).
  • Agilent. (n.d.).
  • KNAUER. (n.d.).
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • NIH. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Shodex.
  • SilcoTek Corporation. (2017).
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?
  • YouTube. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube.

Sources

minimizing degradation of 5-Amino-3-pyridinecarboxamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-3-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound during storage and experimentation.

Understanding this compound Stability: A Proactive Approach

This compound, a pyridine derivative, is a valuable building block in pharmaceutical research. The integrity of this compound is paramount for reproducible and reliable experimental outcomes. Degradation, often subtle, can introduce impurities that may lead to misleading biological data or complications in downstream processing. This guide provides a framework for understanding and mitigating the risks of degradation.

The core structure of this compound features an aromatic amine, a pyridine ring, and a carboxamide group. Each of these functional groups presents potential sites for degradation under various environmental conditions. Proactive measures in storage and handling are therefore critical.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Based on supplier recommendations and the chemical nature of the compound, this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[1] Room temperature storage is generally acceptable.[2] A tightly sealed container is crucial to prevent moisture and oxygen ingress.

Q2: Why is an inert atmosphere recommended for storage?

A2: The aromatic amine group in this compound is susceptible to oxidation.[3] An inert atmosphere, such as nitrogen or argon, displaces oxygen and minimizes the risk of oxidative degradation, which can often lead to discoloration (e.g., turning yellow or brown).

Q3: How sensitive is this compound to light?

A3: Pyridine and aromatic amine-containing compounds can be photosensitive.[4][5] Exposure to UV or even ambient light can provide the energy to initiate photodegradation reactions.[4] Therefore, storing the compound in an amber vial or a light-blocking container is a critical preventative measure.

Q4: I've noticed the color of my this compound has changed from off-white to yellowish-brown. Is it still usable?

A4: A change in color is a strong indicator of degradation, likely due to oxidation or photodegradation. While the compound may not be completely degraded, the presence of impurities is highly probable. It is strongly recommended to assess the purity of the material using a suitable analytical method, such as HPLC, before use. For sensitive applications, using a fresh, undegraded lot is advisable.

Q5: Can I store this compound in a solution?

A5: Storing in solution is generally not recommended for long periods due to the risk of hydrolysis, especially under acidic or basic conditions. If you must store a solution, it should be for a short duration, at a low temperature (2-8°C), and protected from light. The stability in your specific solvent system should be validated.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) of Solid Compound Oxidation of the aromatic amine group due to exposure to air. Photodegradation from exposure to light.1. Confirm purity with HPLC analysis. 2. If purity is compromised, discard the material. 3. Ensure future storage is in a tightly sealed container, under an inert atmosphere, and protected from light.
Loss of Potency or Inconsistent Experimental Results Significant degradation of the parent compound, leading to a lower effective concentration.1. Verify the purity and concentration of your stock solutions using a validated analytical method. 2. Prepare fresh solutions from a new, unopened container of this compound. 3. Review your experimental workflow for potential sources of degradation (e.g., high temperature, extreme pH, prolonged light exposure).
Appearance of Unexpected Peaks in HPLC Analysis Degradation products have formed. These could arise from hydrolysis, oxidation, or photodegradation.1. Conduct a forced degradation study to tentatively identify the degradation products. 2. Characterize the unknown peaks using mass spectrometry (LC-MS). 3. Optimize your storage and handling procedures to minimize the formation of these impurities.
Poor Solubility After Storage Formation of less soluble degradation products or polymers.1. Attempt to dissolve a small sample in your intended solvent. If solubility is an issue, the material is likely degraded. 2. Use fresh, high-purity starting material. 3. Filter your solutions before use to remove any insoluble matter.
Proposed Degradation Pathways

Understanding the potential degradation pathways is key to troubleshooting and prevention. Based on the functional groups present in this compound, the following degradation mechanisms can be inferred:

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation A This compound B 5-Amino-3-pyridinecarboxylic acid A->B  Acid/Base Hydrolysis of Amide C Ammonia B->C D This compound E N-Oxides / Colored Dimers/Polymers D->E  O2 / Peroxides F This compound G Radical Intermediates F->G  UV/Vis Light H Various Photoproducts G->H G start Start: Observe Degradation or Routine QC prep_sample Prepare Sample Solution (e.g., in Mobile Phase) start->prep_sample hplc_analysis Inject on Validated Stability-Indicating HPLC Method prep_sample->hplc_analysis data_analysis Analyze Chromatogram hplc_analysis->data_analysis decision Purity > 98% and No Significant Degradants? data_analysis->decision proceed Proceed with Experiment decision->proceed Yes investigate Investigate & Troubleshoot (Forced Degradation Study) decision->investigate No end End: Implement Corrective Actions characterize Characterize Degradants (LC-MS, NMR) investigate->characterize characterize->end

Sources

troubleshooting inconsistent biological assay results with 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-3-pyridinecarboxamide

A Guide to Troubleshooting Inconsistent Biological Assay Results

Introduction: Understanding the Challenge

This compound (also known as 5-Aminonicotinamide) is a pyridinecarboxamide derivative with utility as a versatile building block in medicinal chemistry, including for the development of protein degraders.[1][2] Its structural similarity to nicotinamide, a form of Vitamin B3 and a critical component of the coenzyme NAD, suggests that it may also interact with or modulate cellular metabolic pathways.[3] This inherent biological potential, combined with the general challenges of working with small molecules, can often lead to variability in assay results.[4][5]

This guide is structured as a series of frequently asked questions (FAQs) designed to logically walk you through the troubleshooting process, from the quality of the compound itself to the nuances of biological interpretation.

Core Troubleshooting Framework

Before diving into specific issues, it's helpful to visualize the overall diagnostic workflow. The following flowchart outlines a systematic approach to identifying the source of assay inconsistency.

Troubleshooting_Framework Start Inconsistent Assay Results (High Variability, Poor Reproducibility) Compound Step 1: Verify Compound Integrity (Purity, Solubility, Stability) Start->Compound Compound->Start Purity/Solubility Issue Found Assay Step 2: Diagnose Assay-Specific Interference Compound->Assay Compound OK Assay->Start Interference Detected Biology Step 3: Investigate Biological & Cellular Variability Assay->Biology No Direct Interference Biology->Start Off-Target or Cell-Specific Effects Identified Data Step 4: Re-evaluate Data Analysis & Interpretation Biology->Data Biological Effect Confirmed Conclusion Consistent & Reliable Results Data->Conclusion Interpretation Validated

Caption: A top-down flowchart for systematically troubleshooting inconsistent assay results.

Section 1: Compound Quality and Handling

The most fundamental source of error often lies with the compound itself. Before questioning complex biological mechanisms, ensure the integrity of your primary tool.

Q1: My results are inconsistent from batch to batch. How can I validate the quality of my this compound?

A1: Batch-to-batch variability is often traced to differences in purity or identity. What is labeled as your compound of interest could contain impurities that are more potent or act as inhibitors, or the compound may have degraded.

  • Causality: Impurities can arise from the synthesis process, while degradation can occur during shipping or storage. Even at 95% purity, the remaining 5% can have unintended biological activity.[1]

  • Validation Protocol:

    • Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight (137.14 g/mol ).[2]

    • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a universal detector (like a Diode Array Detector) to assess purity. Aim for >98% for reliable biological assays.

    • Structure Confirmation: For definitive validation of a new batch, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation.

Q2: What are the optimal storage and handling procedures for this compound?

A2: The manufacturer's data sheet for a related compound, 5-Amino-3-pyridinecarboxylic acid, recommends storage at room temperature in a dark place under an inert atmosphere.[6] While this compound is generally stable at room temperature, adopting best practices is crucial for long-term consistency.[1]

  • Causality: Pyridine-containing compounds can be susceptible to oxidation or light-induced degradation over time. Frequent freeze-thaw cycles of stock solutions can lead to precipitation and concentration errors.

  • Best Practices:

    • Solid: Store in a tightly sealed vial, protected from light (in a drawer or amber vial), ideally in a desiccator to minimize moisture.

    • Stock Solutions: Prepare a high-concentration stock in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: I'm observing precipitation in my assay wells. How do I address solubility issues?

A3: Poor aqueous solubility is a common problem for small molecules and a major source of false positives.[5] Precipitated or aggregated compounds can interfere with optical readouts and cause non-specific protein binding.

  • Causality: The compound may be soluble in your DMSO stock but crash out when diluted into aqueous assay buffer. Aggregates can physically sequester enzymes or proteins, leading to apparent inhibition that is not related to specific binding at an active site.

  • Troubleshooting Steps:

    • Determine Kinetic Solubility: Use nephelometry or visual inspection to find the concentration at which the compound begins to precipitate in your specific assay buffer.

    • Modify Dilution Scheme: Perform serial dilutions in a way that minimizes the "solvent shock." A common technique is to first dilute the DMSO stock into media/buffer containing a small amount of serum or a carrier protein like BSA, which can help maintain solubility.

    • Consider Solvents: While DMSO is common, its concentration in the final assay should be kept low (<0.5%) as it can have biological effects. The choice of solvent can significantly impact the stability and properties of aminopurine-like molecules.[7]

PropertyValueSource
Molecular Formula C6H7N3O[1]
Molecular Weight 137.14 g/mol [2]
CAS Number 60524-14-3[1]
Purity (Typical) ≥95%[1]
Storage Room Temperature[1]
XLogP3 0.02[2]
Caption: Key physicochemical properties of this compound.

Section 2: Diagnosing Assay-Specific Interference

If the compound's integrity is confirmed, the next step is to investigate whether it is interfering with the assay technology itself. Such interference can produce false-positive or false-negative results.[8]

Q1: How can I determine if my compound is autofluorescent or quenches my assay signal?

A1: Many aromatic compounds, particularly those with heterocyclic rings, can absorb or emit light, directly interfering with fluorescence- or luminescence-based readouts.[5]

  • Causality: If the compound's excitation/emission spectra overlap with those of your assay's fluorophore, it can add to the background signal (autofluorescence) or absorb the emitted light (quenching), leading to false activation or inhibition signals, respectively.

  • Protocol: Assay Signal Interference Check

    • Setup: Prepare assay plates with all components except the biological target (e.g., enzyme or cells).

    • Test: Add this compound at the same concentrations used in your main experiment.

    • Controls: Include wells with vehicle (e.g., DMSO) only and a positive control compound for your assay readout if applicable.

    • Read: Measure the signal on the plate reader using the same settings as your main assay.

    • Analysis: A significant signal change in the presence of your compound indicates direct interference.

Q2: My results suggest inhibition, but the dose-response curve is steep and inconsistent. Could this be due to aggregation?

A2: Yes. Aggregation-based inhibition is a notorious artifact in high-throughput screening. Aggregates form non-specific complexes with proteins, leading to inhibition that is often sensitive to assay conditions and not amenable to traditional structure-activity relationship (SAR) studies.[5]

  • Causality: At concentrations above their critical aggregation point, compound molecules form colloidal particles. These particles can denature or sequester proteins non-specifically.

  • Protocol: Detergent-Based De-risking

    • Hypothesis: If the inhibition is due to non-specific aggregation, the presence of a non-ionic detergent should disrupt the aggregates and rescue the activity.

    • Procedure: Repeat your assay, but include 0.01% Triton X-100 in the assay buffer.

    • Interpretation:

      • Inhibition Lost: If the inhibitory effect of this compound disappears or is significantly reduced in the presence of Triton X-100, it strongly suggests the original result was an artifact of aggregation.

      • Inhibition Persists: If the inhibition remains, it is more likely to be a specific, on-target effect.

Orthogonal_Assay_Workflow Primary Primary Screen Hit (e.g., Biochemical Assay) Confirm Confirm with Dose-Response Curve Primary->Confirm Interference Rule out Assay Interference (e.g., Autofluorescence) Confirm->Interference Orthogonal Validate with Orthogonal Assay (e.g., Cell-Based Assay) Interference->Orthogonal No Interference Validated Validated Hit Orthogonal->Validated

Caption: Workflow for confirming a primary hit using orthogonal assays.

Section 3: Investigating Biological and Cellular Variability

Once compound and assay integrity are established, inconsistencies may arise from complex biological factors.

Q1: How do I know if the compound is getting into my cells and how stable it is in culture media?

A1: A compound's effect is dependent on its ability to reach its target. This involves crossing the cell membrane and remaining stable long enough to act. Cellular uptake can be an active or passive process and varies between cell types.[9][10]

  • Causality: If the compound is not cell-permeable or is rapidly degraded by enzymes in the serum or secreted by cells, its effective concentration at the intracellular target will be negligible, leading to a lack of activity.

  • Troubleshooting Approaches:

    • Cellular Uptake: While direct measurement can be complex, a simple functional test involves comparing activity in intact cells versus cell lysate. If the compound is active on the purified target in a biochemical assay but inactive in a cell-based assay, poor permeability may be the cause.

    • Media Stability: Incubate this compound in your complete cell culture media at 37°C. Take samples at various time points (e.g., 0, 2, 6, 24 hours) and analyze the concentration of the parent compound by LC-MS. A significant decrease over time indicates instability.

Q2: The compound shows activity, but could it be an off-target effect?

A2: This is a critical question in drug development. Off-target effects occur when a compound binds to unintended biological molecules, which can lead to misleading results or cellular toxicity.[11][12] Given the structural similarity of this compound to nicotinamide, pathways involving NAD+ metabolism and related enzymes are plausible off-target candidates.[3] For instance, the related compound 5-amino-1MQ is known to inhibit nicotinamide N-methyltransferase (NNMT), altering cellular NAD+ and SAM levels.[13][14]

  • Causality: A compound can bind to multiple proteins, especially if they share similar structural motifs in their binding pockets. This can trigger unintended signaling cascades or metabolic changes.

  • Strategies for Investigation:

    • Orthogonal Assays: Test the compound in a secondary assay that measures the same biological endpoint but through a different mechanism or technology. A true hit should be active in both.[8]

    • Counter-Screens: If you hypothesize a specific off-target (e.g., an enzyme in the NAD+ salvage pathway), test your compound in an isolated assay for that target.

    • Structural Analogs: Test closely related analogs of this compound. If the activity is specific, you should observe a structure-activity relationship (SAR), where small chemical changes lead to predictable changes in potency.

Potential_MOA Compound This compound NNMT NNMT (Nicotinamide N-methyltransferase) Compound->NNMT Potential Inhibition? MNA 1-Methylnicotinamide NNMT->MNA NAD_Salvage NAD+ Salvage Pathway NNMT->NAD_Salvage Depletes NAM pool NAM Nicotinamide (NAM) NAM->NNMT SAM SAM SAM->NNMT NAD Increased NAD+ NAD_Salvage->NAD Metabolism Altered Cellular Metabolism NAD->Metabolism

Caption: Hypothetical mechanism based on related compounds inhibiting NNMT.

References

  • This compound, min 95%, 1 gram . CP Lab Safety. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future . Journal of Cancer Metastasis and Treatment. [Link]

  • High-Throughput Screening in Drug Discovery Explained . Technology Networks. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns . National Center for Biotechnology Information (NCBI). [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA . Harvard University. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening . National Center for Biotechnology Information (NCBI). [Link]

  • 2-Pyridinecarboxamide, 5-Amino-: Properties, Uses, Safety & Analysis . Pipzine Chemicals. [Link]

  • Buy this compound from HANGZHOU LEAP CHEM CO., LTD. LookChem. [Link]

  • Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores . National Center for Biotechnology Information (NCBI). [Link]

  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing . National Center for Biotechnology Information (NCBI). [Link]

  • Interferences in Immunoassay . National Center for Biotechnology Information (NCBI). [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group . MDPI. [Link]

  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][6]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies . MDPI. [Link]

  • The precision paradox: Off-target effects in gene editing . Drug Discovery News. [Link]

  • Nicotinamide | C6H6N2O | CID 936 . PubChem. [Link]

  • 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-induced AMP-activated protein kinase phosphorylation inhibits basal and insulin-stimulated glucose uptake, lipid synthesis, and fatty acid oxidation in isolated rat adipocytes . PubMed. [Link]

  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges . PubMed. [Link]

  • Biological Assays: Innovations and Applications . Longdom Publishing. [Link]

  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice . National Center for Biotechnology Information (NCBI). [Link]

  • Strategies to Avoid and Reduce Off-Target Effects . CRISPR Medicine News. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics . National Center for Biotechnology Information (NCBI). [Link]

  • 5-(Tryptophyl)amino-1,3-dioxoperhydropyrido[1,2-c]pyrimidine-based potent and selective CCK(1) receptor antagonists: structural modifications at the tryptophan domain . PubMed. [Link]

  • Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells . National Center for Biotechnology Information (NCBI). [Link]

  • Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells . PubMed. [Link]

  • 5-Amino-4 imidazolecarborramide Riboside (Z-riboside) metabolism in eukaryotic cells . ResearchGate. [Link]

  • Safety and Tolerability of a Novel Amino-acid Based Hydration Drink in Healthy Volunteers . ClinicalTrials.gov. [Link]

  • 3-Pyridinecarboxamide, 5-hydroxy- . PubChem. [Link]

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Technical Support Center: Optimizing Buffer Conditions for 5-Amino-3-pyridinecarboxamide Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for assays involving 5-Amino-3-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experimental conditions. As Senior Application Scientists, we have compiled this information based on established biochemical principles and extensive field experience to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound assay is showing low signal-to-noise. Could the buffer pH be the culprit?

Answer: Absolutely. The pH of your assay buffer is a critical parameter that directly influences the ionization state, and consequently, the reactivity and solubility of this compound. This compound has two key functional groups susceptible to protonation/deprotonation: the aromatic amino group and the pyridine ring nitrogen.

  • Trustworthiness & Self-Validation: To determine the optimal pH for your specific assay, we recommend performing a pH titration experiment. This involves running the assay across a range of pH values (e.g., from 6.0 to 8.5 in 0.5 unit increments) while keeping all other parameters constant. The pH that yields the highest signal-to-noise ratio should be selected for subsequent experiments. Remember that buffer pKa is temperature-dependent, so ensure your pH measurements are taken at the intended experimental temperature.[3][4]

Troubleshooting Protocol: pH Optimization

  • Prepare a series of buffers: Prepare identical assay buffers, each with a different pH value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Use a buffer system that is effective in your chosen range, such as phosphate or HEPES.[5][6][7]

  • Run parallel assays: Set up your standard assay reaction in each of the prepared buffers. Ensure that the concentration of this compound and all other reagents is consistent across all conditions.

  • Include controls: Run appropriate positive and negative controls for each pH value.

  • Measure and analyze: Measure the assay signal for each pH point.

  • Plot the data: Plot the signal-to-noise ratio as a function of pH.

  • Determine the optimum: The peak of this curve will indicate the optimal pH for your assay.

Visualizing pH Effects on this compound

G cluster_low_ph Low pH (e.g., < 3.0) cluster_mid_ph Mid pH (e.g., 4.0 - 6.0) cluster_high_ph High pH (e.g., > 7.0) low_ph_structure Protonated Form (Positively Charged) mid_ph_structure Mixed/Zwitterionic States low_ph_structure->mid_ph_structure Increase pH high_ph_structure Deprotonated Form (Neutral) mid_ph_structure->high_ph_structure Increase pH

Caption: Ionization state of this compound at different pH values.

Question 2: I'm observing precipitation of my compound during the assay. What could be causing this and how can I fix it?

Answer: Precipitation of this compound is a common issue that can arise from several factors, primarily related to its solubility in the chosen buffer system. Poor solubility can lead to inaccurate dosing and high variability in results.[8]

  • Expertise & Experience: The solubility of this compound is pH-dependent. In its neutral (deprotonated) form, it is less polar and may have lower aqueous solubility compared to its protonated, charged form. If your assay buffer pH is significantly above the pKa of the functional groups, the compound may be less soluble. Additionally, high concentrations of salts in the buffer can decrease solubility through the "salting out" effect. The presence of certain organic co-solvents can either enhance or decrease solubility depending on their nature and concentration.

  • Trustworthiness & Self-Validation: A systematic approach to optimizing buffer components is necessary. Start by visually inspecting your stock solutions and final assay mixtures for any signs of precipitation.[9] If cloudiness or solid particles are observed, you will need to adjust your buffer composition.

Troubleshooting Protocol: Improving Solubility

  • Adjust pH: As a first step, try lowering the pH of your buffer to increase the proportion of the more soluble, protonated form of the molecule. Refer to the pH optimization protocol in the previous section.

  • Reduce Salt Concentration: If your buffer contains high concentrations of salts (e.g., >150 mM NaCl), try reducing the salt concentration incrementally and observe the effect on solubility.

  • Introduce a Co-solvent: For compounds with limited aqueous solubility, adding a small percentage of an organic co-solvent can be beneficial.

    • Start with low percentages (e.g., 1-5% v/v) of Dimethyl Sulfoxide (DMSO) or ethanol.

    • Ensure that the chosen co-solvent is compatible with all other assay components, especially enzymes, as high concentrations of organic solvents can lead to denaturation. The final concentration of DMSO should typically be kept below 0.5%.[8][9]

  • Solubility Test: Before running a full assay, perform a simple solubility test. Prepare your final assay buffer and add this compound to the final desired concentration. Incubate under the same conditions as your assay (temperature, time) and visually inspect for precipitation.[9]

Data Summary: Common Buffer Components and Their Effects

Buffer ComponentTypical Concentration RangePotential Effect on this compound Assay
Buffering Agent (e.g., Phosphate, HEPES, Tris)20-100 mMMaintains stable pH; choice depends on target pH.[2][5]
Salts (e.g., NaCl, KCl)50-150 mMCan affect solubility ("salting out") and ionic interactions.
Detergents (e.g., Tween-20)0.01-0.1% (v/v)Can help prevent non-specific binding and improve solubility.
Reducing Agents (e.g., DTT, BME)1-10 mMMay be necessary for some enzymes but could potentially react with the analyte.
Co-solvents (e.g., DMSO)1-10% (v/v)Can improve solubility but may inhibit enzyme activity at higher concentrations.[8][9]
Question 3: My assay results are inconsistent and have poor reproducibility. Could buffer components be interfering with the reaction?

Answer: Yes, buffer components can directly interfere with your assay chemistry, leading to poor reproducibility. It is crucial to select buffer components that are inert with respect to your assay's detection method and enzymatic reactions.[10]

  • Expertise & Experience: this compound contains a primary aromatic amine. This functional group can be susceptible to oxidation, especially in the presence of certain metal ions or reactive oxygen species that may be present as contaminants in buffer reagents. Some common buffer components themselves can be problematic. For example, Tris buffer contains a primary amine and can interfere in assays where amine reactivity is being measured.[11][12] Phosphate buffers can sometimes inhibit kinases or precipitate with divalent cations like Ca2+.[3][4]

  • Trustworthiness & Self-Validation: To identify a potential interfering substance, a process of elimination is the most effective strategy. This involves systematically exchanging or removing buffer components to pinpoint the source of the interference.

Troubleshooting Workflow: Identifying Interfering Substances

G start Inconsistent Results Observed check_reagents Prepare Fresh Reagents & Buffers start->check_reagents run_control Run Assay with Fresh Reagents check_reagents->run_control inconsistent_persists Inconsistency Persists? run_control->inconsistent_persists resolved Issue Resolved inconsistent_persists->resolved No systematic_exchange Systematically Exchange Buffer Components inconsistent_persists->systematic_exchange Yes test_buffer_agent Test Alternative Buffer Agent (e.g., HEPES instead of Tris) systematic_exchange->test_buffer_agent test_additives Remove/Replace Additives (e.g., detergents, reducing agents) systematic_exchange->test_additives identify_culprit Identify Interfering Component test_buffer_agent->identify_culprit test_additives->identify_culprit optimize_new_buffer Optimize Assay with New Buffer identify_culprit->optimize_new_buffer final_validation Validate Final Protocol optimize_new_buffer->final_validation

Caption: Workflow for troubleshooting assay interference from buffer components.

Experimental Protocol: Systematic Buffer Component Exchange

  • Establish a Baseline: Run your assay with your current, problematic buffer to establish a baseline for inconsistency.

  • Prepare a Minimalist Buffer: Prepare a simple buffer containing only the essential buffering agent (e.g., 50 mM HEPES at the optimal pH) and your analyte. "Good's" buffers like HEPES are often a good choice as they are designed to have minimal interference with biological processes.[10][13]

  • Additive Spike-in: Run the assay in the minimalist buffer. Then, in separate experiments, add back each component of your original buffer one at a time (e.g., minimalist buffer + NaCl, minimalist buffer + Tween-20, etc.).

  • Analyze and Compare: Compare the results of each condition to the baseline and the minimalist buffer. A significant change in signal or variability when a specific component is added indicates interference.

  • Replace the Culprit: Once the interfering component is identified, source a high-purity version or find a suitable, non-interfering alternative.

By systematically addressing these common issues related to buffer conditions, you can significantly improve the robustness, reproducibility, and accuracy of your this compound assays.

References

  • Vertex AI Search. (n.d.). Common Buffer Systems | Solubility of Things.
  • Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests.
  • Dalo Chem Life Sciences. (2024, November 7). What Are Some Common Biological Buffers Used In The Lab?
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • MSE Supplies LLC. (2025, September 2). The Role of Buffers in Biological and Chemical Experiments.
  • Patsnap Synapse. (2025, May 9). What Are the Applications of Biochemical Buffers in Enzyme Assays?
  • Calbiochem. (n.d.). Buffers.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Universal buffers for use in biochemistry and biophysical experiments.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Buffer Conditions for Enzymatic Assays.
  • ResearchGate. (n.d.). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics.
  • ACS Omega. (2023, October 18). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.
  • University of Calgary. (n.d.). Ch27 pKa and pI values.

Sources

strategies to reduce off-target effects of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating Off-Target Effects

Welcome to the technical support center for researchers working with inhibitors based on the 5-amino-3-pyridinecarboxamide scaffold. This guide is designed to provide you, our fellow scientists and drug development professionals, with field-proven insights and actionable strategies to identify, understand, and mitigate the off-target effects of this important class of molecules.

As a chemical scaffold, this compound is a core component of numerous inhibitors targeting enzymes like Poly (ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT). While potent, the nature of their binding sites can lead to interactions with unintended proteins, a phenomenon known as "off-target effects." These effects can confound experimental results and contribute to toxicity in clinical settings.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter in your research. Our goal is to equip you not just with protocols, but with the scientific rationale to make informed decisions, ensuring the integrity and success of your experiments.

Section 1: Foundational FAQs - Understanding the Problem
Q1: What are off-target effects and why are they a concern for inhibitors based on this scaffold?

A1: Off-target effects occur when a drug or compound binds to and modulates the activity of proteins other than its intended therapeutic target. For inhibitors containing the this compound moiety, which often target nucleotide-binding sites (like the NAD+ binding site in PARP and NAMPT), there is a risk of binding to other proteins with structurally similar pockets.

Technical Support Center: A Scientist's Guide to Improving Regioselectivity in 5-Amino-3-pyridinecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals tackling the nuanced challenge of synthesizing 5-Amino-3-pyridinecarboxamide. The inherent electronic properties of the pyridine ring make regiocontrol a critical hurdle. This document provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to empower you to achieve high regioselectivity and yield in your experiments.

Section 1: Foundational Synthetic Strategies & Inherent Regioselectivity Challenges

The synthesis of this compound is not trivial due to the pyridine ring's electron-deficient nature, which preferentially directs nucleophilic attacks to the C2, C4, and C6 positions. The carboxamide group at C3, being an electron-withdrawing and meta-directing substituent, further complicates the reactivity landscape. Achieving substitution at the C5 position requires a carefully chosen strategy that overrides the ring's natural reactivity. Below, we analyze the most common strategies and their associated regiochemical challenges.

  • Strategy A: Rearrangement Reactions (Hofmann & Curtius) — The Gold Standard for Regiocontrol This approach is often the most reliable for achieving unambiguous regioselectivity. By starting with a pyridine ring that is already substituted at the 3 and 5 positions, the location of the final amino group is predetermined. The challenge shifts from controlling selectivity during amination to the synthesis of the precursor. The Hofmann rearrangement of pyridine-3,5-dicarboxamide is a classic and effective method.[1] Similarly, a Curtius rearrangement starting from a derivative of pyridine-3,5-dicarboxylic acid provides an excellent alternative.[2][3]

  • Strategy B: Electrophilic Aromatic Substitution (Nitration-Reduction) — A Viable, Condition-Dependent Route This two-step process leverages the directing effect of the C3-carboxamide group. As an electron-withdrawing group, it directs incoming electrophiles to the C5 position. Therefore, the electrophilic nitration of 3-pyridinecarboxamide, followed by the reduction of the resulting nitro group, can yield the desired product. However, the pyridine ring is strongly deactivated towards electrophilic substitution, often requiring harsh, forcing conditions (e.g., fuming acids) which can lead to low yields and potential side reactions.[4]

  • Strategy C: Palladium-Catalyzed Amination (Buchwald-Hartwig) — Precursor-Dependent Selectivity The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[5][6] In this context, the strategy relies on a precursor like 5-halo-3-pyridinecarboxamide (e.g., 5-bromo-3-pyridinecarboxamide). The regioselectivity is therefore "locked in" by the precursor's structure. The primary experimental challenge is not selectivity but optimizing the cross-coupling reaction to achieve high yield and avoid side reactions like dehalogenation or catalyst deactivation.[7][8]

  • Strategy D: Direct Amination (Chichibabin Reaction) — A Cautionary Note The Chichibabin reaction involves the direct nucleophilic amination of the pyridine ring using sodium amide (NaNH₂).[9][10] Due to the mechanism involving nucleophilic attack on the electron-deficient ring, this reaction overwhelmingly favors substitution at the C2 and C6 positions.[11][12] Applying this reaction to 3-pyridinecarboxamide will not yield the desired 5-amino isomer and should be avoided for this specific target. Published examples on nicotinamide (3-pyridinecarboxamide) report the formation of 6-aminonicotinamide, confirming this regiochemical preference.[13]

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My Hofmann rearrangement of pyridine-3,5-dicarboxamide is giving a low yield. What are the common failure points?

Answer: Low yields in the Hofmann rearrangement typically stem from three areas: incomplete N-bromination, inefficient rearrangement, or undesired side reactions of the isocyanate intermediate.

  • Potential Cause 1: Inefficient N-Bromoamide Formation. The reaction of the primary amide with the hypobromite solution (generated in situ from Br₂ and NaOH) may be incomplete.

    • Troubleshooting Step: Ensure the base and bromine are pre-chilled before mixing to form the hypobromite solution. Add this solution slowly to the chilled solution of the diamide to maintain a low temperature and prevent premature degradation of the reagent. Ensure molar equivalents are correct; typically, slightly more than one equivalent of bromine and two equivalents of base per amide group are used.

  • Potential Cause 2: Suboptimal Rearrangement Conditions. The thermal rearrangement of the N-bromoamide to the isocyanate is temperature-dependent.

    • Troubleshooting Step: After the addition of the hypobromite solution, the reaction mixture must be heated carefully. A temperature ramp from 0°C to approximately 70-80°C is common. If the temperature is too low, the rearrangement will be sluggish or incomplete. If it's too high, degradation can occur. Monitor the reaction for signs of completion (e.g., cessation of gas evolution if the isocyanate is hydrolyzed).

  • Potential Cause 3: Isocyanate Side Reactions. The isocyanate intermediate is reactive. While hydrolysis to the amine is the desired outcome, it can react with other nucleophiles.

    • Troubleshooting Step: Ensure a sufficiently aqueous and basic environment during the heating phase to promote rapid hydrolysis to the carbamic acid, which then decarboxylates to the amine. After the rearrangement is complete, a final hydrolysis step under more concentrated basic or acidic conditions can ensure all intermediate species are converted to the final product.

Q2: The nitration of my 3-pyridinecarboxamide is producing multiple isomers and/or significant amounts of unreacted starting material. How can I optimize this?

Answer: This is a classic challenge of electrophilic substitution on a deactivated heterocyclic ring. The key is balancing reactivity with selectivity through careful control of reaction conditions.

  • Potential Cause 1: Insufficiently Potent Nitrating Agent. The pyridine ring, especially when substituted with an electron-withdrawing group, is highly resistant to nitration.

    • Troubleshooting Step: Use a stronger nitrating mixture. While concentrated HNO₃/H₂SO₄ is standard, fuming nitric acid or oleum (H₂SO₄ with dissolved SO₃) may be necessary to increase the concentration of the active electrophile, the nitronium ion (NO₂⁺).

  • Potential Cause 2: Poor Temperature Control. Nitration is highly exothermic. Poor temperature control can lead to the formation of undesired byproducts, including dinitrated species or oxidation products.

    • Troubleshooting Step: Perform the reaction at 0°C or below during the addition of the substrate to the nitrating mixture. Maintain strict temperature control throughout the reaction. After the initial addition, the reaction may need to be gently warmed (e.g., to 40-50°C) to drive it to completion, but this should be done cautiously and with monitoring (e.g., by TLC or LC-MS).

  • Potential Cause 3: Incorrect Stoichiometry or Reaction Time. Using too little nitrating agent will result in incomplete conversion. Conversely, excessively long reaction times can promote byproduct formation.

    • Troubleshooting Step: Systematically screen the molar equivalents of nitric acid. Monitor the reaction progress over time to determine the optimal point for quenching the reaction to maximize the yield of the desired 5-nitro-3-pyridinecarboxamide while minimizing byproducts.

Q3: My Buchwald-Hartwig amination of 5-bromo-3-pyridinecarboxamide is failing, resulting in low yield and significant dehalogenation. What should I troubleshoot?

Answer: Failure in Buchwald-Hartwig aminations often points to issues with the catalyst system (palladium source and ligand), the base, or the reaction conditions. Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.

  • Potential Cause 1: Suboptimal Ligand Choice. The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand can lead to slow reaction rates and favor side reactions.

    • Troubleshooting Step: For electron-poor heteroaryl halides like this substrate, bulky, electron-rich phosphine ligands are often required. Screen a panel of ligands. Start with common choices like Xantphos (for its wide bite angle) or biarylphosphine ligands like SPhos or XPhos. The choice of ligand can dramatically impact yield.[14]

  • Potential Cause 2: Incorrect Base. The base's role is to deprotonate the amine, but its strength and solubility can affect the reaction outcome.

    • Troubleshooting Step: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but it can sometimes promote dehalogenation. Consider switching to a weaker but often effective base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which can minimize side reactions.

  • Potential Cause 3: Catalyst Poisoning or Deactivation. The pyridine nitrogen or the carboxamide group can potentially coordinate to the palladium center and inhibit catalysis.[15]

    • Troubleshooting Step: Ensure all reagents and the solvent (typically toluene, dioxane, or THF) are scrupulously dry and degassed. Increase the catalyst loading slightly (e.g., from 1 mol% to 3 mol%). Sometimes using a pre-catalyst that is more resistant to deactivation can be beneficial.

Troubleshooting Workflow: Buchwald-Hartwig Amination

G start Low Yield or Dehalogenation Observed q1 Is the Ligand Optimal? start->q1 a1_no Screen Ligands (e.g., Xantphos, SPhos, XPhos) q1->a1_no No q2 Is Catalyst Deactivated? q1->q2 Yes a1_yes Screen Bases (e.g., Cs2CO3, K3PO4) a1_yes->q2 a1_no->q2 a2_yes Increase Catalyst Loading Use Anhydrous/Degassed Solvent q2->a2_yes Yes a2_no Optimize Temp & Concentration q2->a2_no No end Reaction Optimized a2_yes->end a2_no->end

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Table 1: Comparison of Buchwald-Hartwig Conditions for Amination of Heteroaryl Halides
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)OutcomeReference
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane100-120Good for many heteroaryl systems, minimizes dehalogenation.[14]
Pd₂(dba)₃ (1.5)SPhos (3.5)K₃PO₄ (2.0)Toluene110Highly active system, good for hindered substrates.[8]
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene100Classic system, but NaOtBu can sometimes promote side reactions.[5]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in pyridine functionalization?

Answer: Two main factors govern the regioselectivity:

  • Ring Electronics: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, which are ortho/para to the nitrogen. Conversely, it is deactivated towards electrophilic attack compared to benzene.[16]

  • Substituent Effects: Existing substituents strongly influence the position of subsequent reactions. The carboxamide group at C3 is electron-withdrawing, further deactivating the ring. For electrophilic substitution (like nitration), it acts as a meta-director, guiding the incoming electrophile to the C5 position. For nucleophilic substitution, it enhances the ring's electron deficiency, further activating the C2, C4, and C6 positions for attack.[15]

Q2: Which synthetic strategy offers the highest guaranteed regioselectivity for the 5-amino isomer?

Answer: The rearrangement strategies, specifically the Hofmann or Curtius rearrangement, offer the highest and most unambiguous regioselectivity.[1][17] This is because the synthesis starts with a pyridine-3,5-disubstituted precursor (like pyridine-3,5-dicarboxamide). One of the two groups is then converted into the amine. The regiochemistry is therefore determined by the structure of the starting material, not by the directing effects of a functionalization reaction. This removes the possibility of forming other regioisomers.

Hofmann vs. Curtius Rearrangement Pathways

G cluster_0 Hofmann Rearrangement cluster_1 Curtius Rearrangement a1 Pyridine-3,5-dicarboxamide a2 1. Br2, NaOH 2. Heat (Δ) a1->a2 a3 Isocyanate Intermediate a2->a3 a4 H2O (Hydrolysis) a3->a4 a5 This compound a4->a5 b1 Pyridine-3,5-dicarboxylic acid (mono-ester, mono-acid) b2 1. SOCl2 2. NaN3 b1->b2 b3 Acyl Azide Intermediate b2->b3 b4 Heat (Δ), then H2O b3->b4 b5 This compound b4->b5

Sources

Technical Support Center: Scaling the Synthesis of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Amino-3-pyridinecarboxamide. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this important synthesis. The guidance provided herein is based on established chemical principles and practical, field-proven insights to ensure safety, efficiency, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most industrially viable and frequently cited route is the Hofmann rearrangement of 3,5-pyridinedicarboxamide. This reaction converts a primary amide into a primary amine with one fewer carbon atom, making it an ideal transformation for this target molecule.[1] The starting diamide is typically prepared from the corresponding 3,5-pyridinedicarboxylic acid. The core reaction involves treating the diamide with an oxidizing agent, such as sodium hypobromite (often generated in situ from bromine and sodium hydroxide), which induces a rearrangement to form an isocyanate intermediate that is subsequently hydrolyzed to the desired 5-amino product.

Q2: My reaction yield drops significantly when moving from a 10g to a 100g scale. What are the likely causes?

This is a classic scale-up challenge, often rooted in mass and heat transfer limitations.[2]

  • Inadequate Temperature Control: The formation of sodium hypobromite and the Hofmann rearrangement itself are highly exothermic processes.[3] What is easily managed in a small flask with an ice bath can become a runaway reaction in a larger vessel. Localized hot spots can lead to significant degradation of the starting material and product, forming dark, tarry side products.

  • Inefficient Mixing: On a larger scale, poor agitation can lead to non-uniform distribution of reagents. This can cause localized areas of high concentration, promoting side reactions like the formation of urea byproducts where the intermediate isocyanate reacts with the newly formed amine product.

  • Reagent Addition Rate: A common mistake is adding reagents too quickly. The rate of addition must be carefully controlled to match the reactor's capacity to dissipate heat.

Q3: I'm observing a persistent dark color in my crude product, which is difficult to remove. What is the source and how can I prevent it?

The dark coloration is typically due to degradation byproducts. The pyridine ring, especially when activated by an amino group, can be susceptible to oxidation under the strongly basic and oxidizing conditions of the Hofmann rearrangement.

  • Prevention: The best strategy is prevention. Maintain strict temperature control (typically 0-5 °C) during the hypobromite formation and the initial reaction phase.[4] Performing the reaction under an inert atmosphere (Nitrogen or Argon) can also mitigate oxidative side reactions.[2]

  • Remediation: If the crude product is colored, a common purification step is treatment with activated carbon (charcoal) during recrystallization. However, be aware that charcoal can also adsorb your product, leading to yield loss, so the amount used should be minimized (e.g., 1-2% w/w). A subsequent filtration through a pad of Celite® is necessary to remove the fine charcoal particles.

Q4: What are the best practices for isolating and purifying this compound at scale?

Purification of amino-pyridines can be challenging due to their solubility in both aqueous and organic phases.

  • Quenching and pH Adjustment: After the reaction is complete, the excess hypobromite must be quenched with a reducing agent like sodium bisulfite. The pH of the highly basic solution should then be carefully adjusted. Bringing the pH to neutral or slightly basic (pH 7-8) will ensure the amino group is in its free base form, maximizing its solubility in an organic extraction solvent like ethyl acetate or a chloroform/isopropanol mixture.

  • Extraction: Use a suitable organic solvent for extraction. Due to potential emulsion formation at scale, a brine wash can be employed to help break the emulsion and further dry the organic layer.[2]

  • Recrystallization: This is the most effective and scalable method for final purification.[2] Identifying a suitable solvent system is key. Ethanol, water, or a mixture of the two often works well. The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble when hot.

Synthesis Workflow and Decision Making

The following diagram outlines the general workflow for the synthesis and the key decision points for troubleshooting.

cluster_prep Preparation cluster_reaction Hofmann Rearrangement cluster_workup Work-up & Isolation cluster_purification Purification Start 3,5-Pyridinedicarboxamide Reaction Reaction Vessel (Strict Temp. Control: 0-5°C) Start->Reaction Reagents NaOH, Br₂, H₂O Reagents->Reaction Heating Controlled Warming (e.g., to 70-75°C) Reaction->Heating After initial stir Quench Quench (e.g., NaHSO₃) Heating->Quench Reaction Complete pH_Adjust pH Adjustment (Neutralize) Quench->pH_Adjust Extract Solvent Extraction pH_Adjust->Extract Dry Dry & Concentrate Extract->Dry Recrystal Recrystallization (± Activated Carbon) Dry->Recrystal Crude Product Filter_Dry Filter & Dry Recrystal->Filter_Dry Product Pure 5-Amino-3- pyridinecarboxamide Filter_Dry->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up process.

Symptom Potential Cause(s) Recommended Actions & Rationale
Low or No Yield 1. Reagent Degradation: The in situ prepared sodium hypobromite is unstable and decomposes over time, especially at elevated temperatures. 2. Incomplete Reaction: Insufficient reaction time or temperature during the final heating step. 3. Incorrect Stoichiometry: Inaccurate measurement of bromine or base.1. Action: Prepare the sodium hypobromite solution at 0-5°C and use it immediately. Rationale: Minimizes decomposition to inactive sodium bromide and bromate. 2. Action: Monitor the reaction progress using TLC or HPLC. Consider extending the heating time or slightly increasing the temperature (e.g., to 80°C).[2] Rationale: Ensures the rearrangement and subsequent hydrolysis go to completion. 3. Action: Verify the purity and quantity of all reagents. Use a slight excess of the hypobromite. Rationale: Ensures complete conversion of the starting diamide.
Formation of a White Precipitate (Urea byproduct) Reaction of Isocyanate Intermediate with Product: The amine product can act as a nucleophile and attack the isocyanate intermediate, forming a substituted urea, which is often insoluble.Action: Ensure efficient mixing to avoid localized high concentrations of the product. Consider a "reverse addition" where the N-bromoamide intermediate solution is added to a hot solution to rapidly hydrolyze the isocyanate as it forms. Rationale: Rapid hydrolysis of the isocyanate minimizes its lifetime and the opportunity to react with the amine product.
Difficult Product Extraction / Emulsion Formation 1. Incorrect pH: The product is amphiphilic. At low pH, the pyridine and amino nitrogens are protonated (water-soluble). At high pH, the amide may be deprotonated. 2. High Salt Concentration: The reaction mixture contains a large amount of sodium bromide/chloride.1. Action: Carefully adjust the pH to 7.5-8.5 before extraction. Use a phase-transfer catalyst if issues persist. Rationale: This pH range ensures the molecule is in its neutral, more organo-soluble form. 2. Action: Add a saturated NaCl solution (brine) during the work-up.[2] Rationale: This increases the ionic strength of the aqueous phase, "salting out" the organic product and helping to break emulsions.
Product Fails to Crystallize 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Incorrect Solvent System: The solvent may be too good, keeping the product solubilized even when cool.1. Action: Re-purify the crude material. An acid-base wash can remove basic or acidic impurities. If colored, use activated carbon. Rationale: Purity is paramount for effective crystallization. 2. Action: Add a co-solvent (an "anti-solvent") in which the product is insoluble (e.g., heptane or ether) dropwise to the solution until turbidity persists. Scratch the flask and/or add a seed crystal. Rationale: Induces supersaturation, which is necessary to initiate nucleation and crystal growth.

Troubleshooting Logic Diagram

Problem Unsuccessful Scale-up LowYield Low Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct ControlIssue Reaction Control Issue Problem->ControlIssue CheckReagents Verify Reagent Quality & Stoichiometry LowYield->CheckReagents MonitorReaction Monitor Reaction (TLC/HPLC) LowYield->MonitorReaction OptimizeWorkup Optimize Work-up (pH, Extraction) LowYield->OptimizeWorkup AnalyzeImpurity Characterize Impurities (NMR, MS) ImpureProduct->AnalyzeImpurity RefinePurification Refine Purification (Recrystallization, Charcoal) ImpureProduct->RefinePurification CheckCooling Assess Cooling Capacity ControlIssue->CheckCooling SlowAddition Slow Reagent Addition ControlIssue->SlowAddition Dilute Increase Solvent Volume ControlIssue->Dilute ModifyConditions Modify Conditions to Minimize Side Reactions AnalyzeImpurity->ModifyConditions

Caption: Decision-making flowchart for troubleshooting common scale-up issues.

Detailed Experimental Protocol (Illustrative)

Safety Warning: This procedure involves highly corrosive and hazardous materials, including bromine and concentrated sodium hydroxide. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemically resistant gloves. A blast shield is recommended for reactions at scale.

Objective: To synthesize this compound from 3,5-pyridinedicarboxamide on a ~100g scale.

Reagents & Equipment:

  • 3,5-Pyridinedicarboxamide (1.0 mol, 165.15 g)

  • Sodium Hydroxide (4.4 mol, 176 g)

  • Bromine (1.1 mol, 56.2 mL, 175.8 g)

  • Deionized Water

  • Sodium Bisulfite

  • Concentrated HCl

  • Ethyl Acetate

  • Isopropanol

  • Activated Carbon

  • Celite®

  • Jacketed reactor with overhead stirring, temperature probe, and addition funnel.

Procedure:

  • Preparation of Sodium Hypobromite Solution:

    • In the jacketed reactor, dissolve sodium hydroxide (4.4 mol, 176 g) in 1.5 L of water.

    • Cool the solution to 0°C using the reactor's cooling system.

    • Slowly add bromine (1.1 mol, 56.2 mL) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C. The addition should take approximately 60-90 minutes. The solution will turn a pale yellow.

  • Hofmann Rearrangement - Amide Addition:

    • Once the bromine addition is complete, begin adding the 3,5-pyridinedicarboxamide (1.0 mol, 165.15 g) in portions over 60 minutes. Maintain the internal temperature between 0-5°C.

    • After the addition is complete, stir the resulting slurry for an additional 2 hours at 0-5°C.

  • Hofmann Rearrangement - Heating:

    • Slowly warm the reaction mixture to 70-75°C over a period of 1 hour.

    • Hold the temperature at 70-75°C for 30-60 minutes. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess oxidant by adding a saturated solution of sodium bisulfite until the yellow color disappears.

    • Adjust the pH of the solution to ~8.0 using concentrated HCl. Be cautious as this neutralization is exothermic.

    • Transfer the mixture to a large separatory funnel and extract with a 3:1 mixture of Ethyl Acetate/Isopropanol (4 x 500 mL).

    • Combine the organic layers, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

  • Purification by Recrystallization:

    • Transfer the crude solid to a suitable flask. Add a minimal amount of hot ethanol to dissolve the solid.

    • If the solution is highly colored, add activated carbon (1-2% w/w), and gently reflux for 15 minutes.

    • Filter the hot solution through a pre-warmed funnel containing a pad of Celite® to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford pure this compound.

References

  • Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Aminopyridine. Org. Syn. Coll. Vol. 2, p.27. Retrieved from [Link]

  • Katuri, K., & Nagarajan, R. (2019). Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs. ResearchGate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019). Hofmann rearrangement of 3,4,5-trimethoxybenzamide using TCCA. Retrieved from [Link]

  • Request PDF. (n.d.). Hofmann rearrangement (Hofmann degradation reaction). ResearchGate. Retrieved from [Link]

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Validation & Comparative

Validating the Biological Activity of 5-Amino-3-pyridinecarboxamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals exploring novel therapeutic agents, the validation of a compound's biological activity is a critical first step. This guide provides a comprehensive framework for validating the predicted biological activity of 5-Amino-3-pyridinecarboxamide, a pyridinecarboxamide derivative with a high likelihood of functioning as a Poly(ADP-ribose) polymerase (PARP) inhibitor. Due to the limited direct experimental data on this specific compound in publicly available literature, this guide will focus on a comparative analysis with the well-characterized PARP inhibitor, Olaparib, and its close structural analog, Nicotinamide. We will delve into the mechanistic rationale, present detailed experimental protocols for validation, and provide a framework for interpreting the potential results.

The Rationale: this compound as a Putative PARP Inhibitor

The pyridinecarboxamide core of this compound is a key pharmacophore found in numerous PARP inhibitors.[1][2] This structural motif mimics the nicotinamide moiety of the PARP substrate NAD+, enabling competitive inhibition of the enzyme's catalytic activity.[2][3] Nicotinamide itself, a form of vitamin B3, is a known endogenous PARP inhibitor, albeit with lower potency compared to synthetic derivatives.[4]

PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][5] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering the replication fork during cell division, collapse into more cytotoxic double-strand breaks (DSBs).[6] In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway often due to mutations in genes like BRCA1 and BRCA2, this accumulation of DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[5][7][8][9]

This guide will therefore focus on validating the hypothesis that this compound exhibits its biological activity through the inhibition of PARP, leading to synthetic lethality in HR-deficient cancer cells.

Comparative Framework: Benchmarking Against Established Compounds

To effectively evaluate the biological activity of this compound, a direct comparison with established compounds is essential.

  • Olaparib: A potent, clinically approved PARP inhibitor used in the treatment of various cancers with BRCA mutations.[4][10] It serves as the "gold standard" for a highly effective synthetic PARP inhibitor.

  • Nicotinamide: The endogenous PARP inhibitor and the parent structure for the pyridinecarboxamide class of inhibitors. It provides a baseline for the inhibitory potential of this chemical scaffold.

The following table outlines the key parameters for comparison:

ParameterThis compound (Hypothetical)Olaparib (Reference)Nicotinamide (Reference)
Mechanism of Action Competitive PARP InhibitionCompetitive PARP InhibitionCompetitive PARP Inhibition
Potency (IC50 for PARP1) To be determinedLow nanomolar (e.g., ~5 nM)[2]Millimolar range[2]
Cellular Activity Expected to show selective cytotoxicity in HR-deficient cellsHigh potency in BRCA-mutant cell linesWeak activity in cellular assays
Clinical Status Preclinical/InvestigationalClinically ApprovedNutritional Supplement

Experimental Validation: A Step-by-Step Approach

This section outlines the key experiments to validate the PARP inhibitory activity and anticancer effects of this compound.

Biochemical Assay: Direct Measurement of PARP Inhibition

The initial step is to determine if this compound directly inhibits PARP enzyme activity in a cell-free system.

Experimental Protocol: In Vitro PARP1 Enzymatic Assay

  • Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), NAD+, biotinylated-NAD+, streptavidin-HRP, chemiluminescent substrate, 96-well plates.

  • Procedure:

    • Coat a 96-well plate with histones.

    • Add a reaction mixture containing recombinant PARP1, activated DNA, and varying concentrations of this compound, Olaparib (positive control), or vehicle (negative control).

    • Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated-NAD+. Incubate at room temperature.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP to detect the biotinylated PAR chains on the histones.

    • After another wash step, add a chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.

Expected Outcome: this compound is expected to show a dose-dependent inhibition of PARP1 activity. Its IC50 value will be a key determinant of its potency compared to Olaparib and Nicotinamide.

Cellular Assays: Assessing the Impact on Cancer Cells

The next crucial step is to evaluate the effect of this compound on cancer cell lines, particularly those with and without HR defects.

Experimental Protocol: MTT/XTT Cell Viability Assay [11][12][13][14]

  • Cell Lines: A panel of cancer cell lines should be used, including:

    • BRCA1 or BRCA2-mutant cell lines (e.g., MDA-MB-436, CAPAN-1).

    • BRCA-wildtype cell lines (e.g., MDA-MB-231, MCF-7).

    • Isogenic cell line pairs (where one line has a BRCA mutation and the other is the wild-type control) are ideal for demonstrating synthetic lethality.[15]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound, Olaparib, or vehicle for 72 hours.

    • Add MTT or XTT reagent to each well and incubate for 2-4 hours.

    • For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11][13]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value for each cell line.

Expected Outcome: this compound should exhibit significantly lower IC50 values in BRCA-mutant cell lines compared to BRCA-wildtype cells, demonstrating selective cytotoxicity and synthetic lethality.

To confirm that the observed cytotoxicity is due to the inhibition of DNA repair, the accumulation of DNA damage should be assessed.

Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis) [16][17][18][19][20]

  • Cell Lines: Use the same panel of cell lines as in the viability assay.

  • Procedure:

    • Treat cells with this compound or Olaparib for a defined period (e.g., 24 hours).

    • Embed the cells in low-melting-point agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

    • Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing breaks) will migrate out of the nucleus, forming a "comet tail."

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Expected Outcome: Treatment with this compound should lead to a significant increase in DNA damage (longer comet tails) in BRCA-mutant cells compared to untreated cells and to a lesser extent in BRCA-wildtype cells.

Experimental Protocol: γ-H2AX Immunofluorescence Assay [21][22][23][24]

  • Cell Lines: Utilize the same cell line panel.

  • Procedure:

    • Grow cells on coverslips and treat with the compounds as in the Comet assay.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody specific for phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize and quantify the number of γ-H2AX foci per nucleus using a fluorescence microscope.

  • Data Analysis: A significant increase in the number of γ-H2AX foci per cell indicates an accumulation of DNA double-strand breaks.

Expected Outcome: this compound treatment should induce a higher number of γ-H2AX foci in BRCA-mutant cells, confirming the conversion of single-strand breaks to double-strand breaks.

Visualizing the Mechanisms

Diagram of the PARP Inhibition Signaling Pathway

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair (HR Proficient) cluster_1 PARP Inhibition in HR Proficient Cells cluster_2 PARP Inhibition in HR Deficient Cells (Synthetic Lethality) SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER initiates SSB_Repaired SSB Repaired BER->SSB_Repaired leads to SSB2 Single-Strand Break (SSB) PARP1_Inhibited PARP1 Inhibited SSB2->PARP1_Inhibited PARP_Inhibitor 5-Amino-3- pyridinecarboxamide PARP_Inhibitor->PARP1_Inhibited blocks Replication_Fork_Collapse Replication Fork Collapse PARP1_Inhibited->Replication_Fork_Collapse leads to DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Repair Homologous Recombination (HR) DSB->HR_Repair repaired by Cell_Survival Cell Survival HR_Repair->Cell_Survival SSB3 Single-Strand Break (SSB) PARP1_Inhibited2 PARP1 Inhibited SSB3->PARP1_Inhibited2 PARP_Inhibitor2 5-Amino-3- pyridinecarboxamide PARP_Inhibitor2->PARP1_Inhibited2 blocks Replication_Fork_Collapse2 Replication Fork Collapse PARP1_Inhibited2->Replication_Fork_Collapse2 leads to DSB2 Double-Strand Break (DSB) Replication_Fork_Collapse2->DSB2 HR_Deficient Defective HR (e.g., BRCA mutation) DSB2->HR_Deficient cannot be repaired by Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death Validation_Workflow Start Hypothesis: This compound is a PARP Inhibitor Biochemical_Assay In Vitro PARP1 Enzymatic Assay Start->Biochemical_Assay Determine_IC50 Determine IC50 vs Olaparib & Nicotinamide Biochemical_Assay->Determine_IC50 Cellular_Assays Cellular Assays Determine_IC50->Cellular_Assays Cell_Viability Cell Viability (MTT/XTT) Cellular_Assays->Cell_Viability DNA_Damage DNA Damage Assays Cellular_Assays->DNA_Damage Compare_HR_proficient_deficient Compare HR-proficient vs. HR-deficient cell lines Cell_Viability->Compare_HR_proficient_deficient Comet_Assay Comet Assay DNA_Damage->Comet_Assay gH2AX_Assay γ-H2AX Assay DNA_Damage->gH2AX_Assay Comet_Assay->Compare_HR_proficient_deficient gH2AX_Assay->Compare_HR_proficient_deficient Conclusion Conclusion: Validate Biological Activity and Mechanism Compare_HR_proficient_deficient->Conclusion

Caption: Workflow for validating the biological activity of this compound.

Summary of Expected Comparative Data

The following table summarizes the anticipated outcomes from the proposed validation studies.

AssayExpected Outcome for this compoundComparison with OlaparibComparison with Nicotinamide
In Vitro PARP1 Inhibition (IC50) Sub-micromolar to low micromolar rangeLess potentSignificantly more potent
Cell Viability (IC50 in BRCA-mutant cells) Low micromolar rangeLess potentSignificantly more potent
Cell Viability (IC50 in BRCA-wildtype cells) High micromolar range or inactiveSimilar trend of lower potency in WT cellsLikely inactive
Comet Assay (% DNA in tail in BRCA-mutant cells) Significant increase in DNA damageSimilar, dose-dependent increaseMinimal to no increase
γ-H2AX Foci (foci per nucleus in BRCA-mutant cells) Significant increase in foci formationSimilar, dose-dependent increaseMinimal to no increase

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, its chemical structure strongly suggests a role as a PARP inhibitor. The experimental framework outlined in this guide provides a robust and scientifically rigorous approach for researchers to validate this hypothesis. By employing a combination of biochemical and cellular assays and making direct comparisons to the potent clinical inhibitor Olaparib and the parent compound Nicotinamide, a comprehensive understanding of the potency, selectivity, and mechanism of action of this compound can be achieved. The successful validation of its activity as a PARP inhibitor with synthetic lethality in HR-deficient cancer cells would position this compound as a promising candidate for further preclinical development in oncology.

References

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  • ResearchGate. (n.d.). Major structural interactions of known PARP inhibitors with the NAD +.... Retrieved from [Link]

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  • PMC. (2014). The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. Retrieved from [Link]

  • NIH. (n.d.). Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers. Retrieved from [Link]

  • Bio-protocol. (n.d.). γH2AX intensity assay. Retrieved from [Link]

  • PMC. (2014). USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH. Retrieved from [Link]

  • NIH. (2025). Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. Retrieved from [Link]

  • ResearchGate. (n.d.). Second-generation inhibitors. A nicotinamide pharmacophore group is.... Retrieved from [Link]

  • MDPI. (2022). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Retrieved from [Link]

  • ResearchGate. (n.d.). (A-F) Interaction diagrams for PARPi with PARP1. (A) Nicotinamide ring.... Retrieved from [Link]

  • PMC. (2020). Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. Retrieved from [Link]

  • Frontiers. (2022). PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. Retrieved from [Link]

  • NIH. (2025). Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones. Retrieved from [Link]

  • PMC. (2020). Both BRCA1-wild type and -mutant triple-negative breast cancers show sensitivity to the NAE inhibitor MLN4924 which is enhanced upon MLN4924 and cisplatin combination treatment. Retrieved from [Link]

  • PubMed. (2020). Antimicrobial and antitumor activity of peptidomimetics synthesized from amino acids. Retrieved from [Link]

  • PubMed. (2006). Antitumor activity of 4-amino and 8-methyl-4-(3diethylamino propylamino)pyrimido[4',5':4,5]thieno (2,3-b) quinolines. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthetic PARPi approved for use in oncology. IC50 values (PARPi concentrations inducing 50% inhibition of PARP-1 activity) are cited from.[24] …. Retrieved from [Link]

  • PMC. (2025). PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells. Retrieved from [Link]

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A Senior Application Scientist's Guide: 5-Amino-3-pyridinecarboxamide vs. Nicotinamide for PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complexities of DNA repair and cellular metabolism, the choice of a chemical probe is paramount. Both 5-Amino-3-pyridinecarboxamide (also known as 5-Aminonicotinamide) and its close relative, nicotinamide, are frequently utilized as inhibitors of Poly(ADP-ribose) polymerase (PARP). However, their utility and experimental implications differ substantially. This guide provides an in-depth comparison, grounded in experimental data, to inform the selection of the appropriate tool for your research needs.

Foundational Chemistry: A Subtle but Critical Distinction

The two molecules share the same pyridinecarboxamide backbone, which serves as a structural mimic of the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes. The critical distinction lies in a single amino group at the 5-position of the pyridine ring in this compound. This addition, while seemingly minor, fundamentally alters the molecule's interaction with the PARP catalytic domain.

FeatureThis compoundNicotinamide
Common Synonyms 5-AminonicotinamideNiacinamide, Vitamin B3
Molecular Formula C₆H₇N₃OC₆H₆N₂O
Molar Mass 137.14 g/mol 122.12 g/mol
Key Structural Feature Amino group at the 5-positionHydrogen at the 5-position

Mechanism of Action and Potency: The Impact of the 5-Amino Group

PARP-1, the most abundant member of the PARP family, acts as a DNA damage sensor.[1] Upon detecting DNA strand breaks, it binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate.[2] This PARylation process creates a scaffold to recruit other DNA repair factors.

Both this compound and nicotinamide function as competitive inhibitors by occupying the NAD+ binding site on PARP, thereby preventing PAR chain synthesis. However, their inhibitory potency is vastly different. This compound is a significantly more potent PARP inhibitor. This increased affinity is attributed to the 5-amino group forming additional hydrogen bonds within the enzyme's active site, leading to a more stable and prolonged interaction compared to nicotinamide.

PARP_Mechanism cluster_0 Standard PARP1 Function cluster_1 Competitive Inhibition DNA_Damage DNA Single- Strand Break PARP1 PARP1 Enzyme DNA_Damage->PARP1 Binds to PAR_synthesis PAR Chain Synthesis PARP1->PAR_synthesis Uses NAD+ for Blocked_Synthesis PAR Synthesis Blocked NAD NAD+ Repair_Recruitment Recruitment of DNA Repair Proteins PAR_synthesis->Repair_Recruitment Inhibitor This compound (High Affinity) or Nicotinamide (Low Affinity) Inhibitor->PARP1 Competes with NAD+ for Binding Site Blocked_Synthesis->Repair_Recruitment Prevents

Figure 1. Overview of PARP1 activation at a DNA damage site and its competitive inhibition. The higher affinity of this compound leads to more effective blocking of PAR synthesis.

Comparative Efficacy: A Quantitative Analysis

The difference in potency is best illustrated by comparing the half-maximal inhibitory concentrations (IC50) of the two compounds. A lower IC50 value signifies a more potent inhibitor. While values can vary slightly based on the assay system, the trend is consistent and pronounced. For instance, early seminal work demonstrated that nicotinamide requires millimolar concentrations for effective PARP inhibition, whereas its 5-amino derivative is active at micromolar concentrations.

CompoundTargetIC50 (approx. range)Implication
This compound PARP2 - 40 µMHigh Potency
Nicotinamide PARP20 - 500 µMLow Potency[3]

This multi-fold difference in potency is a critical experimental consideration. To achieve a similar level of PARP inhibition, a much higher concentration of nicotinamide is required, which can lead to significant off-target effects.

Experimental Protocol: Cell-Based PARP Activity Assay (ELISA)

To quantitatively assess PARP inhibition in a cellular context, an ELISA-based assay is a robust and common method. This protocol provides a framework for comparing the IC50 values of the two compounds.

Objective: To determine the cellular potency of this compound and nicotinamide by measuring the inhibition of PAR formation in response to DNA damage.

Materials:

  • Cancer cell line (e.g., HeLa or A549)

  • 96-well cell culture plates

  • DNA damaging agent (e.g., 1 mM H₂O₂)

  • This compound and Nicotinamide stock solutions

  • Cell lysis buffer

  • Commercial PARP activity ELISA kit (containing PAR-specific antibodies, HRP-conjugated secondary antibodies, and substrate)

  • Microplate reader

Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a density of 20,000 cells/well and allow them to adhere for 24 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of each inhibitor. Treat the cells with the desired concentrations of this compound or nicotinamide for 1 hour. Include a vehicle-only control.

  • DNA Damage Induction: Add H₂O₂ to all wells (except for the negative control) to a final concentration of 1 mM and incubate for 15 minutes to induce robust PARP activation.

  • Cell Lysis: Aspirate the media and immediately lyse the cells according to the ELISA kit manufacturer's protocol to release cellular contents and stop enzymatic activity.

  • ELISA Procedure:

    • Transfer cell lysates to the PAR-coated assay plate provided in the kit.

    • Perform the subsequent steps of washing, primary antibody (anti-PAR) incubation, secondary antibody (HRP-conjugated) incubation, and substrate addition as per the kit's instructions.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Normalize the data by setting the signal from undamaged cells as 100% inhibition and damaged, untreated cells as 0% inhibition. Plot the percentage of inhibition against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

protocol_workflow A 1. Seed Cells (24h incubation) B 2. Pre-treat with Inhibitors (1h incubation) A->B C 3. Induce DNA Damage (H₂O₂) (15 min incubation) B->C D 4. Lyse Cells C->D E 5. Perform ELISA (Antibody incubations, washes) D->E F 6. Read Absorbance & Calculate IC50 E->F

Figure 2. Step-by-step workflow for the cell-based PARP inhibition ELISA.

Broader Biological Context and Off-Target Considerations

The most significant caveat in using nicotinamide as a PARP inhibitor is its central role in cellular metabolism.

  • Nicotinamide: As a form of vitamin B3, nicotinamide is a fundamental precursor for NAD+ synthesis via the salvage pathway.[4] NAD+ is an essential coenzyme for hundreds of metabolic reactions.[5] Using nicotinamide at the high micromolar to millimolar concentrations needed for PARP inhibition can profoundly alter the cellular NAD+ pool, impacting the activity of other NAD+-dependent enzymes like sirtuins and potentially confounding experimental results.[5][6]

  • This compound: While significantly more potent and thus used at lower concentrations, it is still a nicotinamide analog. Researchers should be aware that it can potentially interfere with other NAD+-dependent processes, although this effect is less pronounced than with nicotinamide due to the lower concentrations required. Its primary and most well-characterized activity remains the potent inhibition of PARP.

Summary and Recommendations for Researchers

The choice between these two molecules should be dictated by the experimental question.

  • For targeted and potent PARP inhibition: this compound is unequivocally the superior choice. Its high potency allows for effective PARP inhibition at concentrations that are less likely to cause widespread disturbances in cellular NAD+ metabolism. It is the recommended tool for studies aiming to specifically elucidate the consequences of PARP blockade in processes like DNA repair, cell death, and chemo/radiosensitization.[7]

  • For studies involving NAD+ metabolism: Nicotinamide may be used, but with extreme caution. Researchers using nicotinamide with the intent of inhibiting PARP must acknowledge and control for its primary role as an NAD+ precursor. It is often more appropriate for studies investigating the salvage pathway or the broader effects of NAD+ repletion.

References

  • Malyuchenko, N. V., et al. (2021). PARP1 Inhibitors: Antitumor drug design. ResearchGate. Available at: [Link]

  • Gomez, G., et al. (2014). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. ResearchGate. Available at: [Link]

  • Surjana, D., Halliday, G. M., & Damian, D. L. (2010). Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair. ResearchGate. Available at: [Link]

  • Langelier, M.-F., et al. (2018). PARP-1, PARP-2, and PARP-3 Inhibitors in Clinical Trials. ResearchGate. Available at: [Link]

  • Thakur, A., & Bains, A. (2023). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Who we serve. Available at: [Link]

  • Pillai, S., et al. (2021). Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. Journal of Cancer Metastasis and Treatment. Available at: [Link]

  • Fuentealba, R. A., et al. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]

  • Murai, J., et al. (2014). Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib. ResearchGate. Available at: [Link]

  • Bryniarski, K., et al. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PMC. Available at: [Link]

  • Chabanon, R. M., et al. (2019). PARP inhibition enhances tumor cell-intrinsic immunity in ERCC1-deficient non-small cell lung cancer. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem. Available at: [Link]

  • Bi, H.-C., et al. (2015). N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis. PMC. Available at: [Link]

  • Proctor, C. J., et al. (2018). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PMC. Available at: [Link]

  • Hossain, M. A., & A, S. A. (2022). An Updated Review on the Mechanisms, Pre‐Clinical and Clinical Comparisons of Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR). ResearchGate. Available at: [Link]

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A Comparative Guide to Pyridinecarboxamide-Based PARP Inhibitors: From the Foundational 3-Aminobenzamide to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 5-Amino-3-pyridinecarboxamide, more commonly known as 3-Aminobenzamide (3-AB), and the subsequent generations of clinically significant Poly (ADP-ribose) Polymerase (PARP) inhibitors that share its core chemical features. We will explore the evolution of these molecules, from a foundational research tool to potent, targeted anti-cancer agents, with a focus on their mechanisms of action, comparative potency, and the experimental methodologies used for their evaluation.

Introduction: The Central Role of PARP in Genomic Integrity

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to a variety of cellular processes, most notably the detection and repair of DNA damage.[1] The most abundant member, PARP1, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) in DNA.[2] Upon activation, PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long polymers of poly(ADP-ribose) (PAR) to itself and other nuclear proteins. This process, known as PARylation, creates a scaffold that recruits other essential DNA repair proteins, facilitating the restoration of genomic integrity.[2]

Given this crucial role, the inhibition of PARP has emerged as a powerful strategy in cancer therapy, particularly through a concept known as synthetic lethality.

The Foundational Scaffold: 3-Aminobenzamide (this compound)

3-Aminobenzamide (3-AB) is a first-generation, prototypical PARP inhibitor.[2] Structurally, it is a simple pyridinecarboxamide that functions as a competitive inhibitor by mimicking the nicotinamide moiety of NAD+, thereby blocking the catalytic site of PARP enzymes.[2]

While groundbreaking for establishing the therapeutic principle of PARP inhibition, 3-AB is characterized by its relatively low potency, with inhibitory concentrations typically in the micromolar (µM) range. It is approximately 1000-fold less potent than later-generation inhibitors.[2] Due to this lower potency and lack of selectivity among PARP family members, 3-AB is primarily used as a valuable research tool to study the broader biological consequences of PARP inhibition rather than as a clinical therapeutic.[3][4] Its development, however, laid the essential groundwork for the structure-based design of the highly potent inhibitors in clinical use today.

The Modern Arsenal: Clinically-Relevant PARP Inhibitors

Building upon the pyridinecarboxamide scaffold of 3-AB, medicinal chemists have developed a new generation of highly potent and selective PARP inhibitors. These compounds exhibit significantly improved efficacy, with inhibitory constants in the low nanomolar (nM) range. The most prominent among these are:

  • Olaparib: The first PARP inhibitor to receive FDA approval, used in the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[5]

  • Rucaparib: Approved for BRCA-mutated ovarian and prostate cancers.[6][7]

  • Niraparib: A potent PARP1/2 inhibitor used as a maintenance treatment for ovarian, fallopian tube, and primary peritoneal cancers.[8][9]

  • Talazoparib: Noted for being the most potent PARP inhibitor in trapping PARP-DNA complexes, it is approved for treating BRCA-mutated breast cancer.[10][11]

  • Veliparib: A potent PARP1/2 inhibitor that has been extensively studied in combination with chemotherapy, though it exhibits the weakest PARP trapping ability among this group.[12][13]

Comparative Analysis: Unraveling the Mechanisms of Action

While all these inhibitors share the common feature of competing with NAD+, their clinical efficacy is dictated by two distinct but interconnected mechanisms: catalytic inhibition and PARP trapping .

Catalytic Inhibition

This is the primary mechanism shared by all PARP inhibitors, including 3-AB. By binding to the catalytic domain of PARP1 and PARP2, they prevent the synthesis of PAR chains. This blockade of PARylation impedes the recruitment of DNA repair machinery to sites of single-strand breaks.

Synthetic Lethality in BRCA-Deficient Cancers

The therapeutic power of catalytic inhibition is most pronounced in cancers with pre-existing defects in other DNA repair pathways, particularly the Homologous Recombination (HR) pathway, which is responsible for repairing double-strand breaks (DSBs). Mutations in the BRCA1 and BRCA2 genes are a common cause of HR deficiency.[14]

In a normal cell, if PARP-mediated repair is blocked, the resulting single-strand breaks can collapse the DNA replication fork, creating a more severe DSB. However, the functional HR pathway can still repair this damage. In a BRCA-mutated cancer cell, both the primary SSB repair and the secondary DSB repair pathways are compromised. The accumulation of irreparable DNA damage triggers apoptosis, leading to selective cancer cell death—a classic example of synthetic lethality.[14][15]

G cluster_0 Normal Cell cluster_1 BRCA-Mutated Cancer Cell ssb Single-Strand Break (SSB) parp PARP-mediated Repair ssb->parp replication Replication ssb->replication parp->ssb Repair dsb Double-Strand Break (DSB) replication->dsb Fork Collapse hr Homologous Recombination (HR) (BRCA1/2 Proficient) dsb->hr hr->dsb Repair viability Cell Viability hr->viability ssb_c Single-Strand Break (SSB) parp_c PARP-mediated Repair ssb_c->parp_c replication_c Replication ssb_c->replication_c parpi PARP Inhibitor parpi->parp_c Blocks dsb_c Double-Strand Break (DSB) replication_c->dsb_c Fork Collapse hr_c Homologous Recombination (HR) (BRCA1/2 Deficient) dsb_c->hr_c apoptosis Apoptosis hr_c->apoptosis Repair Failure

Fig 1. The principle of synthetic lethality in BRCA-mutated cells treated with PARP inhibitors.
PARP Trapping: A Key Differentiator

Beyond simply inhibiting PARP's catalytic function, the modern, more potent inhibitors possess a second cytotoxic mechanism known as "PARP trapping".[16][17] These molecules not only block the active site but also stabilize the PARP1/2 enzyme on the DNA at the site of the break.[18] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication and transcription, converting a transient DNA break into a highly cytotoxic lesion that is even more difficult to repair.[19]

The potency of PARP trapping varies significantly among the clinical inhibitors and is a major determinant of their overall anticancer activity.[20] Veliparib, for instance, is a potent catalytic inhibitor but a very weak PARP trapper, whereas Talazoparib is an exceptionally potent trapper.[20][21] This difference in trapping efficiency is a critical factor for researchers to consider when selecting an inhibitor for a specific experimental model or therapeutic strategy.

Quantitative Performance Comparison

The efficacy of PARP inhibitors can be quantitatively assessed by their half-maximal inhibitory concentration (IC50) for catalytic activity and their relative potency in PARP trapping.

Catalytic Inhibitory Potency (IC50 / Kᵢ)

The following table summarizes the reported inhibitory concentrations for key pyridinecarboxamide-based inhibitors against PARP1 and PARP2. It is important to note that absolute values can vary depending on the specific assay conditions, but the relative potencies are generally consistent.

InhibitorPARP1 IC₅₀ / Kᵢ (nM)PARP2 IC₅₀ / Kᵢ (nM)References
3-Aminobenzamide ~1800 (Kᵢ)-
Olaparib ~1 (median Kᵢ/IC₅₀)~0.2-0.3 (median Kᵢ/IC₅₀)[22]
Rucaparib ~0.8 (IC₅₀)~0.5 (IC₅₀)
Niraparib 3.8 (IC₅₀)2.1 (IC₅₀)[8]
Talazoparib 0.57 (IC₅₀)~0.2 (median Kᵢ/IC₅₀)[10]
Veliparib 5.2 (Kᵢ)2.9 (Kᵢ)[12][13]

Note: Values are compiled from multiple sources and represent approximate or median figures for comparison. Kᵢ (inhibition constant) and IC₅₀ are both measures of potency.

PARP Trapping Potency

Direct quantification of PARP trapping is complex, but comparative studies have established a clear rank order of potency among the clinical inhibitors.

InhibitorRelative PARP Trapping PotencyReferences
Talazoparib Strongest (orders of magnitude > others)[17][20][21]
Niraparib Strong[17][20]
Olaparib Strong[17][20]
Rucaparib Strong[17][20]
Veliparib Weakest[18][20]
3-Aminobenzamide Negligible/Not applicable-

This distinction is critical: Talazoparib's exceptional cytotoxicity is attributed more to its profound trapping ability than its catalytic inhibition alone.[11] Conversely, Veliparib acts almost purely as a catalytic inhibitor, making it a useful tool for dissecting the two mechanisms.[20]

Experimental Protocol: In Vitro Fluorometric PARP Activity Assay

To assess the catalytic inhibitory potency of compounds like 3-Aminobenzamide and its modern counterparts, a fluorometric assay measuring the consumption of the PARP substrate, NAD+, is a robust and common method.

Principle

This homogeneous assay quantifies PARP1 activity by measuring the depletion of NAD+. The reaction is stopped, and a developer reagent containing nicotinamidase is added. This enzyme processes the remaining NAD+ to produce a fluorescent product. Therefore, high PARP activity results in low NAD+ levels and a weak fluorescent signal, while potent inhibition of PARP preserves NAD+ and generates a strong signal.

Workflow Diagram

G start Start prep_inhibitor Prepare serial dilutions of test inhibitor (e.g., 3-Aminobenzamide) start->prep_inhibitor add_reagents Add inhibitor dilutions and enzyme/DNA mix to 384-well plate prep_inhibitor->add_reagents prep_enzyme Prepare PARP1 enzyme and activated DNA mixture prep_enzyme->add_reagents pre_incubate Pre-incubate for 15 min at room temperature add_reagents->pre_incubate add_nad Initiate reaction by adding β-NAD+ solution pre_incubate->add_nad incubate Incubate for 60 min at room temperature (protected from light) add_nad->incubate add_developer Stop reaction and add developer reagent (containing nicotinamidase) incubate->add_developer develop_signal Incubate for 15-30 min to develop fluorescent signal add_developer->develop_signal read_plate Read fluorescence (e.g., Ex/Em = 420/480 nm) develop_signal->read_plate analyze Analyze data: Calculate % inhibition and determine IC50 read_plate->analyze end End analyze->end

Fig 2. Experimental workflow for a fluorometric PARP1 activity assay.
Step-by-Step Methodology

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitors (3-AB, Olaparib, etc.) dissolved in DMSO

  • Fluorescent NAD+ detection kit (containing developer and stop solution)

  • 384-well black, flat-bottom assay plates

  • Fluorescent plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of recombinant PARP1 enzyme and activated DNA in cold PARP Assay Buffer. The final concentration of PARP1 is typically in the range of 1 nM.[13]

    • Prepare serial dilutions of the test inhibitors in PARP Assay Buffer containing a constant percentage of DMSO (e.g., 1%) to ensure solvent consistency.

    • Prepare a working solution of β-NAD+ in PARP Assay Buffer. The final concentration in the reaction should be near the Km value for NAD+.

  • Assay Setup:

    • To the wells of a 384-well plate, add 5 µL of the inhibitor serial dilutions or vehicle control (assay buffer with DMSO).

    • Add 10 µL of the prepared PARP1 enzyme/activated DNA mixture to each well.

    • Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 5 µL of the β-NAD+ working solution to each well.

    • Mix the plate and incubate at room temperature for 60 minutes, ensuring it is protected from light.

  • Detection:

    • Stop the reaction by adding the Stop Solution provided in the detection kit.

    • Add the Developer Reagent to each well.

    • Incubate for an additional 15-30 minutes at room temperature to allow for the development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (e.g., excitation ~420 nm, emission ~480 nm).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The landscape of PARP inhibition has evolved dramatically from the foundational discovery of 3-Aminobenzamide (this compound). While 3-AB remains a vital tool for basic research, its low potency and lack of a significant PARP trapping mechanism stand in stark contrast to the modern, clinically-approved inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib. These newer agents are not only orders of magnitude more potent as catalytic inhibitors but also leverage the powerful cytotoxic mechanism of PARP trapping. The differential trapping efficiencies, with Talazoparib as the most potent trapper and Veliparib as the weakest, provide researchers with a diverse toolkit to investigate the distinct biological consequences of catalytic inhibition versus PARP-DNA complex formation. Understanding these key differences is paramount for designing robust experiments and advancing the development of next-generation cancer therapeutics.

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A Comparative Guide to Cross-Reactivity Profiling of 5-Amino-3-pyridinecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 5-amino-3-pyridinecarboxamide scaffold has emerged as a valuable starting point for the development of various therapeutic agents, particularly kinase inhibitors. However, the inherent structural similarities within target families, such as the human kinome, make off-target interactions a significant concern. These unintended interactions, or cross-reactivity, can lead to a loss of efficacy, unexpected toxicities, and the ultimate failure of a drug candidate.[1][2][3]

This guide provides a comprehensive overview of the methodologies and strategic considerations for conducting robust cross-reactivity studies on this compound analogs. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data to guide lead optimization.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes.[4] While this presents a rich landscape for therapeutic intervention, the high degree of conservation in the ATP-binding site, the primary target for many inhibitors, poses a significant challenge to achieving selectivity.[2] A lack of selectivity can result in the modulation of unintended signaling pathways, leading to adverse effects.[1][5] Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.[6][7]

This guide will focus on a hypothetical series of this compound analogs designed as inhibitors of a fictional kinase, "Target Kinase A" (TKA). We will explore how to compare their selectivity profiles against a panel of common off-targets.

A Multi-pronged Approach to Assessing Cross-Reactivity

A comprehensive assessment of cross-reactivity relies on a combination of biochemical and cell-based assays. Biochemical assays provide a direct measure of a compound's interaction with purified proteins, while cell-based assays offer insights into target engagement in a more physiologically relevant context.

Biochemical Kinase Profiling: The First Line of Defense

The initial step in characterizing the selectivity of a novel inhibitor is typically a broad biochemical screen against a panel of purified kinases.[6][8] This provides a quantitative measure of the compound's potency against its intended target versus a wide array of potential off-targets.

Experimental Protocol: Radiometric Kinase Assay

The radiometric assay is considered a gold standard for its direct measurement of kinase activity.[9]

Objective: To determine the IC50 values of this compound analogs against Target Kinase A and a panel of off-target kinases.

Materials:

  • Purified recombinant kinases (TKA and off-target panel)

  • Peptide or protein substrate specific to each kinase

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Test compounds (solubilized in DMSO)

  • 96- or 384-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Reaction Setup: In each well of the assay plate, combine the assay buffer, the specific kinase, and its corresponding substrate.

  • Inhibitor Addition: Add the diluted test compounds or DMSO (vehicle control) to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Kinase Selectivity

The results of the biochemical profiling can be summarized in a table for easy comparison.

Compound IDTKA IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Off-Target Kinase 3 IC50 (nM)Selectivity (Fold vs. OTK1)
Analog 1 15150>10,00080010
Analog 2 255,000>10,000>10,000200
Analog 3 8501,2003006.25
  • Interpretation: Analog 2 demonstrates the most promising selectivity profile, with a 200-fold greater potency for TKA compared to Off-Target Kinase 1 and minimal activity against the other off-targets. Analog 3, while being the most potent against TKA, exhibits poor selectivity.

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Cellular Milieu

While biochemical assays are invaluable, they do not account for factors such as cell permeability and compound metabolism. CETSA is a powerful biophysical technique that assesses target engagement within intact cells.[10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[12]

Experimental Protocol: Western Blot-based CETSA

Objective: To confirm that the this compound analogs bind to and stabilize Target Kinase A in a cellular context.

Materials:

  • Cultured cells expressing Target Kinase A

  • Cell culture medium and supplements

  • Test compounds

  • PBS (phosphate-buffered saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermocycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody against Target Kinase A

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.

  • Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellets in PBS.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. Include an unheated control.

  • Cell Lysis: Immediately cool the samples on ice, then lyse the cells by freeze-thawing or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant and determine the protein concentration. Normalize the protein concentrations and perform SDS-PAGE followed by Western blotting using an antibody specific for Target Kinase A.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle-treated sample indicates target engagement and stabilization.

Visualization of Experimental Workflow

G cluster_0 Biochemical Profiling cluster_1 Cellular Target Engagement (CETSA) a Compound Dilution b Kinase Reaction Setup a->b c [γ-³²P]ATP Addition b->c d Incubation c->d e Filtration & Washing d->e f Scintillation Counting e->f g IC50 Determination f->g h Cell Treatment with Compound g->h Validate in cells i Heat Challenge h->i j Cell Lysis i->j k Centrifugation j->k l Western Blot k->l m Melting Curve Analysis l->m

Caption: A generalized workflow for cross-reactivity studies, from biochemical profiling to cellular target engagement validation.

Chemoproteomics: An Unbiased Approach to Off-Target Discovery

For lead compounds with promising selectivity, a more unbiased approach may be warranted to identify potential off-targets that were not included in the initial kinase panel. Affinity chromatography coupled with mass spectrometry is a powerful chemoproteomic technique for this purpose.[13][14][15]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

Objective: To identify the protein binding partners of a this compound analog from a complex cell lysate.

Materials:

  • An analog of the test compound functionalized with a linker for immobilization (e.g., a biotin tag or a linker for coupling to beads).

  • Affinity resin (e.g., streptavidin-agarose for biotinylated compounds or NHS-activated sepharose for compounds with a primary amine linker).

  • Cell lysate

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Probe Immobilization: Covalently attach the functionalized analog to the affinity resin.

  • Lysate Incubation: Incubate the immobilized probe with a cell lysate to allow for protein binding.

  • Competition Assay (for validation): In parallel, incubate the lysate with the immobilized probe in the presence of an excess of the non-functionalized ("free") parent compound. Proteins that are competed off by the free compound are more likely to be specific binders.

  • Washing: Thoroughly wash the resin to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the resin.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the sample incubated without the free competitor compound. These are potential on- and off-targets.

Case Study: Off-Target Effects on the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[16][17][18][19] It is frequently dysregulated in cancer, making it a common target for drug development. Due to the presence of multiple kinases in this pathway (PI3K, AKT, mTOR, PDK1), it is also a common site for off-target effects of kinase inhibitors.

Let's consider our lead candidate, Analog 2, which showed good selectivity in the initial biochemical screen. However, a broader chemoproteomics screen reveals a moderate affinity for mTOR. While the IC50 for mTOR might be significantly higher than for TKA, this off-target activity could have important biological consequences.

Visualization of Potential Off-Target Effects

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates TSC2 TSC2 AKT->TSC2 Inhibits mTORC2 mTORC2 mTORC2->AKT Activates Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation Analog2 Analog 2 Analog2->mTORC1 Off-Target TKA Target Kinase A Analog2->TKA Primary Target

Caption: The PI3K/AKT/mTOR pathway, illustrating how Analog 2 could exert off-target effects by inhibiting mTORC1.

This off-target inhibition of mTORC1 by Analog 2 could lead to complex and potentially confounding biological outcomes. While the intended effect is through the inhibition of TKA, the simultaneous inhibition of mTORC1 could produce a stronger anti-proliferative effect than anticipated, or it could lead to unforeseen toxicities. This underscores the importance of characterizing even moderate off-target activities.

Conclusion

The development of selective this compound analogs requires a rigorous and multi-faceted approach to cross-reactivity profiling. By integrating biochemical kinase assays, cellular target engagement studies like CETSA, and unbiased chemoproteomic methods, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach is essential for prioritizing lead candidates, interpreting biological data, and ultimately developing safer and more effective medicines. The causality behind these experimental choices is clear: a single assay provides only one piece of the puzzle, and it is the convergence of evidence from multiple, orthogonal methods that builds confidence in a compound's mechanism of action and its potential for clinical success.

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  • Sintim, H. O. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry, 275, 116540.
  • Bamborough, P., Chung, C. W., & Demont, E. H. (2011). Selectivity of kinase inhibitor fragments. Journal of medicinal chemistry, 54(16), 5753-5767.
  • Bain, J., Elliott, M., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(Pt 3), 297–315.
  • Lynch, J. J., & Van Vleet, T. R. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Journal of pharmacological and toxicological methods, 123, 107468.
  • Sridharan, B., & Intlekofer, A. M. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. bioRxiv.
  • Karaman, M. W., & van der Geer, P. (2011). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. Current opinion in chemical biology, 15(3), 445-451.

Sources

Benchmarking Novel PARP Inhibitors: A Comparative Guide Featuring 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is continually evolving. A key area of advancement lies in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, which have shown significant efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] This guide provides a comprehensive framework for benchmarking novel PARP inhibitors, using the promising, yet less characterized, molecule 5-Amino-3-pyridinecarboxamide as a focal point for comparison against established alternatives.

The Rationale for PARP Inhibition in Oncology

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[2] In cancer cells with compromised homologous recombination (HR) pathways (e.g., due to BRCA mutations), the inhibition of PARP leads to the accumulation of SSBs, which, during replication, are converted into double-strand breaks (DSBs).[1] The inability to repair these DSBs through the faulty HR pathway results in synthetic lethality, a targeted approach that selectively kills cancer cells while sparing healthy cells with functional HR.[1]

The chemical structure of this compound, a nicotinamide derivative, suggests its potential as a PARP inhibitor. Nicotinamide itself is a known inhibitor of PARP-1.[3][4] The structural similarity to established PARP inhibitors, such as 3-Aminobenzamide, further supports the rationale for investigating its efficacy in this class.[5][6]

The PARP Signaling Pathway and Mechanism of Inhibition

Upon DNA damage, PARP1 binds to the site of the single-strand break and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins. PARP inhibitors act by competing with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain of PARP, thereby preventing PAR chain formation and trapping PARP on the DNA.[7] This trapping is a critical component of their cytotoxic effect.[7]

PARP_Signaling cluster_0 Normal Cell Response cluster_1 Action of PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication Replication Fork DNA_SSB->Replication encounters NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) Chain NAD->PAR synthesizes Repair_Proteins DNA Repair Protein Complex (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER mediates Cell_Survival Cell Survival BER->Cell_Survival leads to DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB leads to HR_Proficient Homologous Recombination (HR) Proficient Cell DNA_DSB->HR_Proficient repaired in HR_Deficient Homologous Recombination (HR) Deficient Cell (e.g., BRCA-/-) DNA_DSB->HR_Deficient unrepaired in HR_Proficient->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis leads to PARPi This compound (PARP Inhibitor) PARPi->PARP1 inhibits & traps

Caption: PARP1 signaling pathway and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.

A Framework for Comparative Benchmarking

To objectively evaluate this compound, a multi-tiered experimental approach is essential. This involves in vitro enzymatic assays, cell-based assays, and in vivo models to comprehensively characterize its potency, selectivity, and efficacy relative to established PARP inhibitors.

Tier 1: In Vitro Enzymatic Assays

The initial step is to determine the direct inhibitory effect of the compound on PARP enzyme activity.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and PARP2.

Experimental Protocol: Homogeneous PARP Inhibition Assay

  • Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, biotinylated NAD+, streptavidin-coated plates, histone proteins, and a suitable detection reagent (e.g., chemiluminescent or fluorescent).

  • Procedure: a. Coat microplate wells with histone, which will be the substrate for PARylation. b. Add PARP enzyme to the wells. c. Introduce a serial dilution of this compound and control inhibitors (e.g., Olaparib, Rucaparib). d. Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+. e. After incubation, wash the wells to remove unincorporated NAD+. f. Add a streptavidin-conjugated detection enzyme (e.g., HRP or alkaline phosphatase). g. Add the appropriate substrate to generate a signal. h. Measure the signal, which is proportional to PARP activity.

  • Data Analysis: Plot the percentage of PARP inhibition against the log concentration of the inhibitor to determine the IC50 value.

PARP_Assay Start Start: Histone-coated plate Add_PARP Add PARP Enzyme Start->Add_PARP Add_Inhibitor Add Serial Dilution of This compound & Controls Add_PARP->Add_Inhibitor Add_NAD Add NAD+/ Biotin-NAD+ Mix Add_Inhibitor->Add_NAD Incubate Incubate (PARylation) Add_NAD->Incubate Wash Wash Incubate->Wash Add_Strep Add Streptavidin- conjugated Enzyme Wash->Add_Strep Add_Substrate Add Detection Substrate Add_Strep->Add_Substrate Measure Measure Signal Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze

Sources

A Comparative Analysis of Synthetic Routes to 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

5-Amino-3-pyridinecarboxamide, a key structural motif in numerous pharmacologically active compounds, presents a unique synthetic challenge. Its dissymmetric substitution pattern on the pyridine ring necessitates careful strategic planning to achieve efficient and selective synthesis. This guide provides a comparative analysis of the three primary synthetic methodologies: the Hofmann Rearrangement, the Curtius Rearrangement, and the Reduction of a Nitro Precursor. Each route is evaluated based on its underlying chemical principles, operational complexity, and overall efficiency, supported by detailed experimental protocols and comparative data.

At a Glance: Comparing the Synthetic Pathways

Method Starting Material Key Transformation Advantages Disadvantages Typical Yield
Hofmann Rearrangement Pyridine-3,5-dicarboxamideSelective degradation of one amide groupPotentially fewer stepsRisk of di-rearranged product, harsh conditionsModerate
Curtius Rearrangement Pyridine-3,5-dicarboxylic acidConversion of a carboxylic acid to an amineMilder conditions, good functional group toleranceRequires handling of potentially explosive azide intermediatesGood to Excellent
Nitro Group Reduction 5-Nitro-3-pyridinecarboxamideReduction of a nitro group to an amineHigh yields, well-established chemistryRequires synthesis of the nitro precursor, potential for over-reductionExcellent

Method 1: The Hofmann Rearrangement Approach

The Hofmann rearrangement offers a direct route to this compound by selectively degrading one of the two amide functionalities of a pyridine-3,5-dicarboxamide precursor.[1] This reaction proceeds via an isocyanate intermediate formed by the treatment of a primary amide with a halogen (typically bromine) in the presence of a strong base.[1] The key to a successful synthesis lies in achieving mono-rearrangement while preserving the second amide group.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the amide nitrogen, followed by halogenation to form an N-haloamide. A second deprotonation and subsequent rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the corresponding amine with the loss of carbon dioxide. The selectivity for mono-rearrangement can be influenced by controlling the stoichiometry of the reagents and the reaction conditions.

A Pyridine-3,5-dicarboxamide B N-brominated intermediate A->B Br2, NaOH C Isocyanate intermediate B->C Rearrangement D This compound C->D H2O

Caption: Hofmann rearrangement workflow.

Experimental Protocol: Hofmann Rearrangement of Pyridine-3,5-dicarboxamide
  • Preparation of the N-bromoamide: To a solution of pyridine-3,5-dicarboxamide in a suitable solvent (e.g., aqueous sodium hydroxide), slowly add a solution of bromine at a low temperature (0-5 °C).

  • Rearrangement: The reaction mixture is then heated to induce the rearrangement of the N-bromoamide to the isocyanate.

  • Hydrolysis: The isocyanate is hydrolyzed in situ by the aqueous base to yield the crude this compound.

  • Purification: The product is isolated by filtration and purified by recrystallization.

Note: This is a generalized protocol. Specific conditions such as temperature, reaction time, and reagent stoichiometry need to be optimized for selectivity and yield.

Method 2: The Curtius Rearrangement Pathway

The Curtius rearrangement provides a milder and often more efficient alternative to the Hofmann rearrangement for the synthesis of amines from carboxylic acids.[2][3] This method involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then converted to the target amine.[2][3] For the synthesis of this compound, this route typically starts from pyridine-3,5-dicarboxylic acid.

Mechanistic Rationale

The synthesis begins with the conversion of one of the carboxylic acid groups of pyridine-3,5-dicarboxylic acid into an acyl azide. This is commonly achieved by treating the corresponding acyl chloride or a mixed anhydride with an azide salt. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate with retention of configuration.[2] The isocyanate is then trapped with a suitable nucleophile. Hydrolysis with water yields the desired primary amine.

A Pyridine-3,5-dicarboxylic acid derivative B Acyl azide intermediate A->B Azide source C Isocyanate intermediate B->C Heat or hv, -N2 D This compound C->D H2O

Caption: Curtius rearrangement workflow.

Experimental Protocol: Curtius Rearrangement from a Pyridine-3,5-dicarboxylic Acid Derivative
  • Formation of Mono-acyl Azide: Selectively convert one of the carboxylic acid groups of pyridine-3,5-dicarboxylic acid to an acyl azide. This can be achieved by first forming a mono-acid chloride or a mono-ester, followed by reaction with sodium azide.

  • Rearrangement: The isolated acyl azide is then dissolved in an inert solvent (e.g., toluene) and heated to induce the Curtius rearrangement to the corresponding isocyanate.

  • Hydrolysis and Amidation: The isocyanate is then hydrolyzed to 5-aminonicotinic acid. Subsequent amidation of the remaining carboxylic acid group yields this compound.

Caution: Acyl azides are potentially explosive and should be handled with appropriate safety precautions.

Method 3: Reduction of a Nitro Precursor

The reduction of a nitro group is a robust and high-yielding method for the synthesis of aromatic amines. This approach to this compound involves the initial synthesis of 5-nitro-3-pyridinecarboxamide, followed by its reduction.

Mechanistic Rationale

The synthesis of the nitro precursor can be achieved by nitration of a suitable pyridine derivative. The subsequent reduction of the nitro group to an amine can be accomplished using a variety of reducing agents.[4] Common methods include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or metal-acid systems (e.g., iron or tin in the presence of hydrochloric acid).[5][6] These methods proceed through a series of intermediates, including nitroso and hydroxylamine species, to ultimately yield the primary amine.

A 5-Nitro-3-pyridinecarboxamide B Nitroso intermediate A->B [H] C Hydroxylamine intermediate B->C [H] D This compound C->D [H]

Caption: Nitro group reduction workflow.

Experimental Protocol: Reduction of 5-Nitro-3-pyridinecarboxamide

A. Synthesis of 5-Nitro-3-pyridinecarboxamide:

  • Nitration: 5-Nitronicotinic acid can be synthesized and subsequently converted to the acid chloride.

  • Amidation: Reaction of the acid chloride with ammonia provides 5-nitro-3-pyridinecarboxamide.

B. Reduction to this compound:

  • Using Fe/HCl:

    • Suspend 5-nitro-3-pyridinecarboxamide in a mixture of ethanol and water.

    • Add iron powder and concentrated hydrochloric acid.

    • Heat the mixture at reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate).

    • Filter the mixture to remove iron salts and extract the product with a suitable organic solvent.

    • Purify the product by recrystallization.[5]

  • Using Catalytic Hydrogenation:

    • Dissolve 5-nitro-3-pyridinecarboxamide in a suitable solvent (e.g., ethanol or methanol).

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature and atmospheric or slightly elevated pressure.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the catalyst and concentrate the filtrate to obtain the product.[7]

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities.

  • The Hofmann rearrangement offers a potentially shorter route but may require significant optimization to achieve good selectivity and yield.

  • The Curtius rearrangement is a versatile and often high-yielding method, though it involves the handling of potentially hazardous intermediates.

  • The reduction of a nitro precursor is a reliable and well-established method that typically provides excellent yields, but it adds steps for the synthesis of the nitro-substituted starting material.

For drug development and process chemistry, the robustness and high yields of the nitro reduction pathway often make it the most attractive option, despite the additional synthetic steps. However, for smaller-scale laboratory synthesis, the Curtius rearrangement may offer a more efficient approach if the necessary precautions are taken.

References

  • Augustine, J. K., et al. (2011). Propylphosphonic Anhydride (T3P®)
  • Curtius, T. (1885). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäureanhydrid. Berichte der deutschen chemischen Gesellschaft, 18(2), 2373-2374.
  • Hofmann, A. W. v. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736.
  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107-4110.
  • Li, S., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 845-852.
  • Moriyama, K., et al. (2012). Hofmann rearrangement of primary carboxamides and cyclic imides using DCDMH and application to the synthesis of gabapentin and its potential peptide prodrugs. Tetrahedron, 68(46), 9475-9482.
  • Organic Reactions, Inc. (2011). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Retrieved from [Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.
  • Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267-306.
  • Wienhöfer, G., et al. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 133(32), 12875-12879.

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in oncology and cellular metabolism, the pyridinecarboxamide scaffold serves as a cornerstone for designing inhibitors of NAD+-dependent enzymes. These enzymes, critical for processes ranging from DNA repair to energy metabolism, represent key therapeutic targets. This guide provides a head-to-head comparison of 5-Amino-3-pyridinecarboxamide and its structurally and functionally related compounds. We will dissect their mechanisms, compare their performance using experimental data, and provide the detailed protocols necessary to validate these findings in your own research.

The compounds selected for this comparison represent a spectrum of activity and development, from endogenous molecules to clinically approved drugs:

  • This compound: The focal compound, a structural isomer of nicotinamide. Its utility is explored within the context of inhibiting NAD+-utilizing enzymes.

  • Nicotinamide (Vitamin B3): The endogenous precursor to NAD+ and a natural feedback inhibitor of enzymes like PARPs and sirtuins.[1][2][3]

  • 3-Aminobenzamide (3-AB): The archetypal, first-generation tool compound for studying Poly(ADP-ribose) Polymerase (PARP) inhibition.[4][5][6]

  • Olaparib: A highly potent, FDA-approved PARP inhibitor that exemplifies the clinical success of optimizing the carboxamide scaffold.[7][8][9]

Mechanism of Action: Competitive Inhibition at the NAD+ Binding Site

The primary mechanism for this class of compounds is their structural mimicry of the nicotinamide moiety of NAD+ (Nicotinamide Adenine Dinucleotide).[10] This allows them to bind to the catalytic domain of NAD+-dependent enzymes, competitively blocking the substrate from binding and preventing the subsequent enzymatic reaction.

The most prominent target for these scaffolds is Poly(ADP-ribose) Polymerase 1 (PARP1), a critical enzyme in the DNA damage response (DDR).[10] When DNA single-strand breaks occur, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[4] This PARylation process acts as a scaffold to recruit other DNA repair factors.[4] By inhibiting PARP, these compounds prevent the repair of single-strand breaks. In cancer cells with deficiencies in other repair pathways (like BRCA1/2 mutations), these unrepaired breaks escalate to lethal double-strand breaks during replication, a concept known as synthetic lethality.[4][8]

While PARP is a major target, the pyridinecarboxamide scaffold is also found in inhibitors of other NAD+-dependent enzymes, such as Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[11][12] This highlights how subtle structural modifications on the pyridine ring can shift target selectivity.

cluster_0 Cellular Response to DNA Damage cluster_1 Inhibitor Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 senses Replication DNA Replication PAR PAR Synthesis (PARylation) PARP1->PAR catalyzes PARP1->Replication if inhibited, SSBs persist NAD NAD+ NAD->PAR substrate Repair Recruitment of Repair Proteins PAR->Repair SSB_Repair SSB Repair Repair->SSB_Repair DSB Lethal Double-Strand Break (DSB) Replication->DSB leads to Apoptosis Cell Death (Synthetic Lethality) DSB->Apoptosis triggers Inhibitors Pyridinecarboxamide Compounds (Olaparib, 3-AB, etc.) Inhibitors->PARP1 competitively inhibits

Caption: Mechanism of PARP Inhibition by Pyridinecarboxamide Analogs.

Head-to-Head Performance Comparison

The efficacy of these compounds varies dramatically based on their structural complexity and affinity for the enzyme's catalytic site. This is best illustrated by comparing their half-maximal inhibitory concentrations (IC50) or inhibitor constants (Ki).

CompoundClassTarget(s)Potency (vs. PARP1)Key Characteristics
Nicotinamide Endogenous MoleculePARPs, SirtuinsMillimolar (mM) range[1]Natural feedback inhibitor; low potency requires high concentrations.
3-Aminobenzamide Benzamide Tool CompoundPARPsKi = 1.8 µMClassic, non-selective PARP inhibitor; foundational for research.
This compound PyridinecarboxamideNAMPT, other NAD+ enzymesNot a primary PARP inhibitorScaffold used in developing NAMPT inhibitors, demonstrating target diversity.[11][12]
Olaparib Clinical PARP InhibitorPARP1, PARP2, PARP3IC50 = 1.83 nM[13]Highly potent and selective; traps PARP on DNA, enhancing cytotoxicity.[7]

Expert Insights: The data clearly shows a progression in potency of over three orders of magnitude from the early tool compound (3-Aminobenzamide) to the clinically optimized drug (Olaparib). This leap is achieved by adding complex structural motifs that create additional interactions with the PARP enzyme beyond the core nicotinamide-binding pocket. Nicotinamide's low potency makes it unsuitable as an experimental inhibitor. The case of this compound is particularly instructive; it demonstrates the principle of "scaffold hopping," where the core pyridinecarboxamide structure is adapted to inhibit different enzymes within the same NAD+ metabolome, like NAMPT.[11][12]

Experimental Protocols for Comparative Evaluation

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for assessing the inhibitory activity of these compounds.

Protocol 3.1: In Vitro PARP1 Enzymatic Assay (Fluorometric)

This protocol quantifies a compound's ability to directly inhibit purified PARP1 enzyme by measuring the consumption of its substrate, NAD+.

cluster_prep Plate Preparation (384-well) cluster_reaction Reaction Assembly cluster_detection Signal Detection action action reagent reagent plate plate result result start Start: Prepare Reagents prep_inhibitor Add serial dilutions of test compound (e.g., Olaparib) start->prep_inhibitor prep_control Add vehicle control (DMSO) start->prep_control add_enzyme Add PARP1 enzyme and activated DNA mixture prep_inhibitor->add_enzyme prep_control->add_enzyme incubate1 Incubate 15 min at room temp add_enzyme->incubate1 add_nad Initiate reaction by adding NAD+ incubate1->add_nad incubate2 Incubate 60 min at room temp add_nad->incubate2 add_developer Add Developer Reagent (contains Nicotinamidase) incubate2->add_developer incubate3 Incubate 15 min at room temp add_developer->incubate3 read_plate Read Fluorescence (Ex/Em ~420/480 nm) incubate3->read_plate end_result Calculate IC50 Value read_plate->end_result

Caption: Workflow for a Fluorometric PARP1 Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT). Prepare working solutions of recombinant human PARP1 enzyme, activated DNA, and β-NAD+.[14][15]

  • Compound Plating: In a 384-well black assay plate, add 5 µL of serially diluted test compounds (e.g., this compound, 3-AB, Olaparib) in assay buffer containing a fixed percentage of DMSO (e.g., 2%). Add vehicle (buffer + DMSO) to control wells.

  • Enzyme Addition: Add 10 µL of a pre-mixed solution containing PARP1 enzyme and activated DNA to all wells. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the β-NAD+ solution to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Signal Development: Stop the reaction and develop the signal by adding a developer reagent containing nicotinamidase. This enzyme acts on the remaining unconsumed NAD+, generating a fluorescent product.

  • Data Acquisition: Read the plate on a fluorescent plate reader. The signal is inversely proportional to PARP1 activity.

  • Analysis: Normalize the data to high (no enzyme) and low (vehicle control) signals. Plot the normalized response against the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.[15]

Protocol 3.2: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as a proxy for cell viability after treatment with the test compounds, which is crucial for assessing cytotoxic or cytostatic effects.

cluster_treatment Cell Treatment cluster_assay MTT Assay cluster_readout Data Acquisition action action reagent reagent plate plate result result start Start: Seed Cells seed_cells Seed cells in 96-well plate (e.g., 5,000 cells/well) and allow to adhere overnight start->seed_cells treat_cells Treat cells with serial dilutions of test compounds seed_cells->treat_cells incubate1 Incubate for 72 hours (37°C, 5% CO₂) treat_cells->incubate1 add_mtt Add MTT Reagent (final conc. 0.5 mg/mL) incubate1->add_mtt incubate2 Incubate for 4 hours (37°C, 5% CO₂) add_mtt->incubate2 solubilize Aspirate media and add DMSO to dissolve formazan crystals incubate2->solubilize shake_plate Shake plate for 15 min on orbital shaker solubilize->shake_plate read_plate Read Absorbance at 570 nm shake_plate->read_plate end_result Calculate GI50/IC50 Value read_plate->end_result

Caption: Workflow for a Cell Viability MTT Assay.

Methodology:

  • Cell Plating: Seed a relevant cell line (e.g., a BRCA-deficient cancer cell line for PARP inhibitors) into a 96-well clear plate at an appropriate density and allow cells to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period relevant to the compound's expected mechanism (e.g., 72 hours for proliferation assays).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17][18]

  • Solubilization: Carefully aspirate the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[17][18]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution and then measure the absorbance at 570 nm using a microplate reader.[17][19]

  • Analysis: After subtracting the background absorbance, normalize the data to the vehicle-treated cells. Plot the percentage of cell viability against the log of compound concentration to determine the IC50 (or GI50) value.

Concluding Analysis

This comparative guide illustrates a clear trajectory in the development of pyridinecarboxamide-based inhibitors.

  • Foundation: The journey begins with endogenous molecules like Nicotinamide and simple tool compounds like 3-Aminobenzamide . These are essential for initial target validation but lack the potency and selectivity required for therapeutic applications.[1][6]

  • Scaffold Diversity: This compound represents a critical branch point. While structurally similar to nicotinamide, its scaffold has been more successfully leveraged in the development of inhibitors for other metabolic enzymes like NAMPT, demonstrating that the pyridinecarboxamide core is a versatile starting point for targeting multiple NAD+-dependent enzymes.[11][12]

  • Optimization and Clinical Success: Olaparib is the culmination of extensive structure-activity relationship (SAR) studies.[7][20][21] Its complex architecture is precisely tuned to maximize potency against PARP1/2 and to employ a "trapping" mechanism that enhances its cancer-killing efficacy, particularly in tumors with DNA repair deficiencies.[7][21]

For researchers, the choice of compound is dictated by the experimental goal. 3-Aminobenzamide remains a cost-effective, albeit weak, tool for general PARP inhibition studies. For high-potency, clinically relevant studies targeting the DNA damage response, Olaparib is the gold standard. This compound and its derivatives, however, should prompt researchers to consider a broader screen against other NAD+-dependent enzymes, where they may find more potent and selective activity.

References

  • Olaparib - NCI - Division of Cancer Treatment and Diagnosis.
  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindic
  • The Mechanism of Action of Olaparib. Targeted Oncology.
  • Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition. Benchchem.
  • Olaparib.
  • 3-Aminobenzamide (PARP-IN-1) | PARP Inhibitor. MedChemExpress.
  • Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. Benchchem.
  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT).
  • 3-Aminobenzamide PARP inhibitor. Selleck Chemicals.
  • 3-Aminobenzamide (3-AB), PARP inhibitor. Abcam.
  • Olaparib research update: mechanism, structure and clinical trials. Semantic Scholar.
  • MTT assay protocol. Abcam.
  • 3-Aminobenzamide – Knowledge and References. Taylor & Francis Online.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cell Viability Assays - Assay Guidance Manual.
  • Protocol for Cell Viability Assays. BroadPharm.
  • MTT assay and its use in cell viability and prolifer
  • PARP inhibition by nicotinamide.
  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT).
  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells.
  • PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers.
  • Nicotinamide.

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A Comparative Guide to Validating the Target Engagement of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular target engagement of 5-Amino-3-pyridinecarboxamide. Given its structural similarity to nicotinamide, a key precursor in NAD+ biosynthesis, we will proceed with the central hypothesis that this compound engages targets within the NAD+ metabolic pathway, primarily Nicotinamide Phosphoribosyltransferase (NAMPT). We will compare and contrast a suite of state-of-the-art methodologies to build a robust, multi-faceted case for target engagement, from direct biophysical binding to confirmation in a physiological cellular context and proteome-wide selectivity profiling.

The NAD+ Biosynthetic Pathway: A Central Hub for Cellular Function and a Prime Therapeutic Target

Nicotinamide adenine dinucleotide (NAD+) is a critical cofactor in cellular metabolism and energy production.[1] The salvage pathway, which recycles nicotinamide to synthesize NAD+, is the predominant source of NAD+ in mammalian cells.[1] NAMPT is the rate-limiting enzyme in this pathway, making it a highly attractive target in oncology, as cancer cells have a high metabolic demand and are particularly vulnerable to NAD+ depletion.[2][3] Downstream of NAD+ production, enzymes like Poly(ADP-ribose) polymerases (PARPs) utilize NAD+ as a substrate to carry out essential functions, including DNA damage repair.[4][5] Therefore, inhibiting NAMPT can indirectly impact PARP activity by depleting its substrate.[3] This intricate relationship necessitates a rigorous approach to confirm whether a compound like this compound acts directly on NAMPT, a PARP enzyme, or another node in this critical pathway.

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Downstream Effectors cluster_2 Inhibitors Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Catalyzes NMNAT NMNAT NMN->NMNAT Substrate NAD+ NAD+ NMNAT->NAD+ PARP PARP NAD+->PARP Substrate DNA_Repair DNA_Repair PARP->DNA_Repair Enables This compound This compound This compound->NAMPT Hypothesized Target FK866 FK866 FK866->NAMPT Known Inhibitor Olaparib Olaparib Olaparib->PARP Known Inhibitor

Caption: Hypothesized targeting of the NAD+ salvage pathway by this compound.

Part 1: Foundational Evidence with In Vitro Biophysical and Biochemical Assays

The first step in target validation is to confirm a direct, physical interaction between the compound and its purified, recombinant protein target.[6] This controlled environment removes cellular complexity, allowing for precise measurement of binding affinity and kinetics.[6][7]

Comparison of Key In Vitro Methods
Assay Type Principle Key Output Pros Cons Use Case for this compound
Enzymatic Assay Measures the inhibition of the target's catalytic activity.IC₅₀ (Half-maximal inhibitory concentration)Functional readout; readily amenable to high-throughput screening (HTS).[6]Indirect measure of binding; requires an active enzyme and detectable substrate/product.Primary screen to confirm functional inhibition of NAMPT or PARP.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon ligand binding to an immobilized target.[8]K₋ (dissociation constant), k₋ₒₙ, k₋ₒff (kinetic rates).[8]Real-time kinetics; high sensitivity; label-free.[8]Requires protein immobilization which can affect activity; can be complex to set up.Precise determination of binding kinetics to purified NAMPT protein.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a target in solution.[]K₋, ΔH (enthalpy), ΔS (entropy), stoichiometry (n).[]Gold standard for thermodynamics; solution-based, no immobilization.[]Requires large amounts of pure protein; lower throughput.Complete thermodynamic profiling of the binding interaction.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) Monitors the thermal unfolding of a protein using a fluorescent dye. Ligand binding typically increases the melting temperature (Tm).[][10]ΔTm (change in melting temperature).Low protein consumption; rapid; amenable to HTS.[10]Indirect measure of affinity; not all binding events cause a thermal shift.Rapidly screen for direct binding and stabilization of NAMPT by the compound.
Protocol: High-Throughput NAMPT Enzymatic Inhibition Assay

This protocol is designed to quantify the inhibitory potential of this compound on purified human NAMPT enzyme activity.

Causality: The choice of an enzymatic assay as a primary step is rooted in its direct functional relevance. A change in enzymatic activity provides stronger evidence of a biologically meaningful interaction than binding alone. This assay measures the conversion of nicotinamide and PRPP to nicotinamide mononucleotide (NMN), the direct product of NAMPT.

Self-Validation System:

  • Positive Control: A known NAMPT inhibitor (e.g., FK866) is run in parallel to confirm assay performance and provide a benchmark for potency.[2]

  • Negative Control: DMSO (vehicle) is used to define the 100% activity level.

  • No-Enzyme Control: Wells without NAMPT enzyme are included to subtract background signal.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT.

    • Substrates: Prepare stock solutions of Nicotinamide and 5-Phospho-α-D-ribose 1-diphosphate (PRPP) in assay buffer.

    • Enzyme: Dilute recombinant human NAMPT to the working concentration (e.g., 5 nM) in assay buffer.

    • Compound: Prepare a 10-point, 3-fold serial dilution of this compound and FK866 in DMSO, then dilute into assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of compound dilution or control to appropriate wells.

    • Add 10 µL of NAMPT enzyme solution (or buffer for no-enzyme control) to all wells.

    • Incubate for 30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of a substrate mix containing Nicotinamide and PRPP.

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • The reaction produces NMN and pyrophosphate (PPi). The amount of PPi generated is quantified using a coupled enzymatic reaction that produces a detectable luminescent or fluorescent signal (e.g., using a PPi-detection kit).

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Subtract background from all wells.

    • Normalize data to DMSO (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Confirming Target Engagement in a Live Cell Environment

Demonstrating that a compound engages its target within the complex milieu of a living cell is a critical step to bridge the gap between biochemical potency and cellular efficacy.[11] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and widely adopted method for this purpose.[12][13][14]

CETSA: The Gold Standard for Intracellular Target Validation

CETSA is based on the principle of ligand-induced thermal stabilization.[15] When a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation than the protein alone.[13] This change in thermal stability can be quantified to confirm target engagement.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow cluster_results Expected Outcome step1 1. Cell Treatment Treat intact cells with Vehicle (DMSO) or this compound. step2 2. Heating Heat cell suspensions across a temperature gradient (e.g., 40°C - 70°C). step1->step2 step3 3. Cell Lysis Lyse cells to release proteins (e.g., freeze-thaw cycles). step2->step3 step4 4. Separation Separate soluble (non-denatured) proteins from precipitated (denatured) aggregates via centrifugation. step3->step4 step5 5. Detection Quantify the amount of soluble target protein (e.g., NAMPT) in the supernatant by Western Blot or other immunoassay. step4->step5 result Result: A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and engagement. step5->result

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Readout for NAMPT

This protocol details the steps to verify the engagement of this compound with endogenous NAMPT in a human cancer cell line (e.g., HCT116).

Causality: This method is chosen because it provides direct physical evidence of target binding in a native, physiological context, accounting for factors like cell permeability and compound metabolism.[14] A thermal shift is a direct consequence of the drug binding to and stabilizing the protein.

Self-Validation System:

  • Isothermal Dose-Response (ITDR): Performed at a single, optimized temperature, this experiment shows that the magnitude of thermal stabilization is dependent on the compound concentration, confirming a specific interaction.[16]

  • Positive Control: A known cell-permeable NAMPT inhibitor (e.g., GNE-617) should be used to validate the assay's ability to detect target stabilization.[3]

  • Negative Control Protein: A non-target protein (e.g., GAPDH) is probed on the same Western blot. The melting curve for this protein should not shift, demonstrating the specificity of the interaction.

Methodology:

  • Cell Culture and Treatment:

    • Culture HCT116 cells to ~80% confluency.

    • Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in culture media.

  • Sample Preparation and Heating:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 42°C to 66°C in 2°C increments) using a thermal cycler. Include an unheated control.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against NAMPT (the target) and GAPDH (the negative control protein).

    • Incubate with a secondary antibody and detect using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Normalize the intensity of each band to the unheated control (37°C).

    • Plot the normalized band intensity versus temperature for both vehicle- and drug-treated samples to generate melting curves. A rightward shift in the curve for the drug-treated sample confirms target engagement.

Comparison of Cellular Target Engagement Methods
Method Principle Output Pros Cons
CETSA Ligand-induced thermal stabilization of the target protein in intact cells.[17]Thermal shift (ΔTm) or dose-response curve at a fixed temperature.Universal applicability; label-free; reflects physiological binding.[15][18]Requires a specific antibody; can be laborious; not all binding events cause a shift.[18]
In-Cell Western / High-Content Imaging Immunofluorescent quantification of a downstream biomarker of target engagement.Change in biomarker signal (e.g., decrease in PAR levels for NAMPTi).Provides functional confirmation of pathway modulation; high-throughput.Indirect evidence of target binding; requires a validated downstream biomarker.
NanoBRET™ Target Engagement Assay Measures compound binding by quantifying its competition with a bioluminescent tracer in live cells.IC₅₀ of tracer displacement.Quantitative affinity and residence time in live cells; high-throughput.Requires genetic engineering of the target protein to attach a luciferase tag.

Part 3: Ensuring Selectivity with Proteome-Wide Profiling

A critical aspect of drug development is understanding a compound's selectivity. Does this compound only bind to NAMPT, or does it have other targets that could lead to off-target toxicity or polypharmacology? Chemical proteomics provides an unbiased approach to answer this question.[19]

Chemical Proteomics using Affinity Probes

This technique uses an immobilized version of the compound of interest (or a broad-spectrum competitor) to "fish" for binding partners from a complex cell lysate.[20] Competition with the free, soluble compound is then used to identify specific interactors.

Chemoproteomics_Workflow cluster_workflow Chemical Proteomics Workflow cluster_results Expected Outcome step1 1. Lysate Preparation Prepare native protein lysate from cells or tissues. step2 2. Competitive Incubation Incubate lysate with Vehicle (DMSO) or increasing concentrations of free this compound. step1->step2 step3 3. Affinity Capture Add 'Kinobeads' or a custom affinity resin to pull down a broad class of potential targets (e.g., ATP-binding proteins). step2->step3 step4 4. Elution & Digestion Wash beads to remove non-specific binders, then elute and digest captured proteins into peptides. step3->step4 step5 5. LC-MS/MS Analysis Identify and quantify peptides using quantitative mass spectrometry. step4->step5 result Result: True targets show a dose-dependent decrease in bead binding as they are outcompeted by the free drug. step5->result

Caption: A workflow for identifying drug targets using competitive chemical proteomics.

Causality and Experimental Choices: While "Kinobeads" are designed for kinases, the principle is adaptable.[21][22] A custom affinity resin could be synthesized by linking this compound to a solid support. Alternatively, a more general set of beads that capture a wide range of nucleotide-binding proteins could be used, as NAMPT and PARPs are NAD+-binding proteins.[23] The competition format is crucial; a true target will show reduced binding to the beads in the presence of the free compound, distinguishing it from proteins that non-specifically bind to the resin.[23]

Alternative Approach: CETSA-MS A powerful alternative is mass spectrometry-based CETSA (also known as Thermal Proteome Profiling or TPP).[15] In this unbiased method, the soluble proteome is analyzed by MS after heat treatment with and without the drug. This approach can simultaneously identify thousands of proteins that are stabilized or destabilized by the compound, providing a comprehensive on- and off-target engagement profile without the need for compound derivatization.[15]

Summary and Comparison with Alternatives

This guide proposes a tiered, evidence-based approach to validating the target engagement of this compound, built on the hypothesis that it targets the NAD+ salvage pathway. By comparing its performance against established inhibitors, a complete picture of its mechanism and selectivity can be formed.

Compound Hypothesized Primary Target Key Validation Assays Expected Downstream Effect Key Differentiator
This compound NAMPTEnzymatic Assay, CETSA, Chemical ProteomicsNAD+ depletion, reduced PARylation, decreased cell proliferation.[2]Novel chemical scaffold; selectivity profile to be determined.
FK866 / OT-82 (NAMPT Inhibitors) NAMPTEnzymatic Assay, CETSAPotent NAD+ depletion, induction of apoptosis in sensitive cell lines.[2][24]Well-characterized, potent, and specific NAMPT inhibitors; serve as positive controls.[1][24]
Olaparib / Rucaparib (PARP Inhibitors) PARP1/2PARP Activity Assay, CETSA, Photoaffinity Probes[4]Trapping of PARP on DNA, synthetic lethality in BRCA-mutant cells.[5]Act directly on PARP, downstream of NAD+ synthesis; mechanism is NAD+-competitive but does not deplete total NAD+ pools.[5][19]

By systematically applying the biochemical, biophysical, and cellular methods outlined in this guide, researchers can build a definitive, data-driven case for the target engagement of this compound. This rigorous, multi-pronged validation strategy is essential for advancing novel chemical matter toward clinical development and ensuring that its therapeutic effects are rooted in a well-understood mechanism of action.

References

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. (n.d.). Bio-Techne. Retrieved from [Link]

  • Re-evaluating the mechanism of action of PARP inhibitors. (n.d.). ACS Chemical Biology. Retrieved from [Link]

  • Cellular Target Engagement Assays for Small-Molecule Drug Discovery. (2020). ResearchGate. Retrieved from [Link]

  • Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. (2016). PubMed. Retrieved from [Link]

  • What are the new molecules for NAMPT inhibitors? (2025). Patsnap Synapse. Retrieved from [Link]

  • Critical Needs in Cellular Target Engagement. (n.d.). DiscoverX. Retrieved from [Link]

  • New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology. (2016). Oncotarget. Retrieved from [Link]

  • Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. (2017). Nature Chemical Biology. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. Retrieved from [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. (2023). Frontiers in Pharmacology. Retrieved from [Link]

  • Determine PARP1 and PARP2 target engagment of Niraparib and Olaparib in live cells. (n.d.). EMBL-EBI. Retrieved from [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. (2020). Frontiers in Pharmacology. Retrieved from [Link]

  • A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. (2018). SLAS Discovery. Retrieved from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. Retrieved from [Link]

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. (2017). ACS Chemical Biology. Retrieved from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

  • Number and functional categorization of proteins captured on kinobeads from human cell lines and tissue. (2007). ResearchGate. Retrieved from [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (2021). Springer Link. Retrieved from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. Retrieved from [Link]

  • Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. (2019). Leukemia. Retrieved from [Link]

  • Optimized Kinobeads published. (2015). Technical University of Munich. Retrieved from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Identification of Novel Protein Biomarkers and Targets to Overcome PARP Inhibitor Resistance. (n.d.). Mayo Clinic. Retrieved from [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. Retrieved from [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Biophysics for Successful Drug Discovery Programs. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • Biophysical Assays. (n.d.). Charles River Labs. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Amino-3-pyridinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 5-Amino-3-pyridinecarboxamide

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs. Its derivatives are lauded for a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects. Within this privileged class, the this compound scaffold has emerged as a particularly fruitful starting point for the design of potent and selective modulators of critical biological targets.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this scaffold. We will dissect how subtle and significant molecular modifications influence interactions with key enzyme families, primarily Poly (ADP-ribose) polymerase (PARP) and various protein kinases. The objective is to move beyond a mere catalog of compounds and instead illuminate the causal relationships between chemical structure and biological function, offering a logical framework to guide future drug discovery endeavors.

The Core Moiety: Understanding the Pharmacophore

The this compound structure is deceptively simple, yet it harbors key features that enable potent biological activity. The core scaffold consists of a pyridine ring with an amino group at the 5-position and a carboxamide group at the 3-position. These two functional groups are the primary anchors for target engagement, typically through hydrogen bonding.

Caption: Key pharmacophoric features of the this compound scaffold.

The strategic placement of hydrogen bond donors and acceptors on the rigid pyridine ring allows these molecules to mimic endogenous ligands, such as the nicotinamide portion of NAD⁺, making them particularly effective inhibitors of enzymes that utilize this cofactor.

Comparative SAR Analysis: A Tale of Two Targets

The versatility of the this compound scaffold is best illustrated by comparing its SAR across two major classes of therapeutic targets: PARP enzymes and protein kinases.

As Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs). Its inhibition in cancers with defective homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a powerful class of anticancer agents.

The design of PARP-1 inhibitors is often based on mimicking the nicotinamide moiety of its substrate, NAD⁺. The this compound scaffold fits this paradigm perfectly.

Causality of Binding and Key SAR Insights:

  • The Carboxamide Anchor: The carboxamide at the C3 position is paramount. It forms two critical hydrogen bonds with the backbone of Gly863 and a third hydrogen bond with the side chain of Ser904 in the PARP-1 active site. This interaction is the primary anchor holding the inhibitor in place. Any modification that disrupts this hydrogen bonding pattern results in a significant loss of potency.

  • The Aromatic Core: The pyridine ring engages in π-stacking interactions with Tyr907, further stabilizing the complex.

  • The C5-Amino Group: While not always directly involved in hinge binding like in kinases, modifications at this position can influence electronic properties and interactions with solvent or nearby residues. Fusing rings to this position can extend the molecule into other pockets to enhance potency and selectivity.

PARP1_Binding_Mode cluster_inhibitor Inhibitor Scaffold cluster_parp PARP-1 Active Site Pyridine Pyridine Ring Tyr907 Tyr907 Pyridine->Tyr907 π-Stacking Carboxamide C3-Carboxamide Gly863 Gly863 Carboxamide->Gly863 H-Bonds (x2) Ser904 Ser904 Carboxamide->Ser904 H-Bond

Caption: Key interactions of the scaffold within the PARP-1 active site.

Comparative Data for PARP-1 Inhibitors:

Compound ScaffoldModificationTargetIC₅₀ (nM)Reference
Imidazo[4,5-c]pyridinecarboxamideCyclic Amine SubstituentsPARP-143.7
1H-Thieno[3,4-d]imidazole-4-carboxamideVaried Phenyl SubstituentsPARP-1~50-100
3-Aminobenzamide AnalogThienopyridinone fusionPARP"Potent"

Note: This table synthesizes data from multiple sources where specific IC₅₀ values for the core this compound were not available, but closely related isosteres were evaluated.

As Protein Kinase Inhibitors

Protein kinases are another major class of drug targets, particularly in oncology. The this compound scaffold has been successfully adapted to inhibit various kinases, including I-kappa B kinase (IKK-2), Phosphoinositide 3-kinase (PI3K), and Fibroblast growth factor receptor (FGFR).

Causality of Binding and Key SAR Insights:

The binding mode in the ATP pocket of kinases is distinct from that in PARP.

  • The Hinge-Binding Motif: The N1 nitrogen of the pyridine ring and the exocyclic C5-amino group often form one or two crucial hydrogen bonds with the "hinge region" of the kinase domain (e.g., with Ala564 in FGFR). This interaction is the most critical determinant of kinase inhibitory activity.

  • C4 and C2 Substitutions: These positions point towards the interior of the ATP binding site. Small, hydrophobic groups are often favored. For instance, in a series of IKK-2 inhibitors, the 2-amino-5-chloropyridine-4-carboxamides were identified as the most potent.

  • The C3-Carboxamide "Vector": The substituent on the carboxamide nitrogen (the R-group of CONH-R) typically projects out towards the solvent-exposed region of the active site. This position allows for significant chemical exploration to fine-tune physicochemical properties like solubility and cell permeability without disrupting the core hinge-binding interactions. For FGFR inhibitors, a 3,5-dihydroxyphenyl group at this position dramatically improved activity.

Comparative Data for Kinase Inhibitors:

Compound ScaffoldR-Group on CarboxamideTargetIC₅₀ (nM)Reference
3-Amino-pyrazine-2-carboxamidePiperazinyl-phenylFGFR11.8
3-Amino-pyrazine-2-carboxamidePiperazinyl-phenylFGFR21.2
3-Amino-pyrazine-2-carboxamidePiperazinyl-phenylFGFR32.5
2-Amino-5-chloropyridine-4-carboxamideSubstituted PhenylIKK-2< 100
Quinolone-carboxamide(S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethylPI3Kδ~1-5

Note: Data for pyrazine and quinolone carboxamides are included as close, bioisosteric analogs that follow the same SAR principles.

Experimental Methodologies: A Self-Validating Workflow

The successful development of potent and selective inhibitors requires a robust and logical workflow. Each step is designed to validate the hypothesis generated from the SAR analysis.

Drug_Discovery_Workflow cluster_chem Chemistry cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Validation Synthesis 1. Chemical Synthesis (Amide Coupling) Purification 2. Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochem_Assay 3. Biochemical Assay (Enzyme Inhibition IC₅₀) Purification->Biochem_Assay Cell_Assay 4. Cellular Assay (Antiproliferation EC₅₀) Biochem_Assay->Cell_Assay Potent hits Selectivity 5. Selectivity Profiling (Kinase/PARP Panel) Cell_Assay->Selectivity PK_Studies 6. Pharmacokinetics (ADME Properties) Selectivity->PK_Studies Selective hits Efficacy 7. Efficacy Studies (Xenograft Models) PK_Studies->Efficacy Good exposure Efficacy->Synthesis SAR Feedback Loop

Caption: A typical workflow for SAR studies of enzyme inhibitors.

Protocol 1: General Synthesis of 5-Amino-3-(Aryl)-Pyridinecarboxamide Derivatives

This protocol describes a common synthetic route involving an amide coupling reaction, a cornerstone of medicinal chemistry.

  • Starting Material Preparation: Begin with a commercially available or synthesized 5-aminonicotinic acid derivative.

  • Amide Coupling:

    • Dissolve the 5-aminonicotinic acid (1.0 eq) in a suitable aprotic solvent such as DMF.

    • Add a coupling agent, such as HATU (1.2 eq), and a non-nucleophilic base, such as DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine (R-NH₂) (1.1 eq) to the reaction mixture.

    • Allow the reaction to proceed at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with brine, dilute acid, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, LC-MS, and HRMS.

Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol provides a quantitative measure of a compound's ability to inhibit PARP-1 activity.

  • Reagent Preparation: Prepare assay buffer, NAD⁺, activated DNA, and recombinant human PARP-1 enzyme. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, activated DNA, and test compound dilutions.

  • Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to all wells except the negative control.

  • NAD⁺ Addition: Add NAD⁺ to all wells to start the PARPylation reaction. Incubate at room temperature for 60 minutes.

  • Detection:

    • Add a detection reagent containing streptavidin-HRP (which binds to the biotinylated poly-ADP-ribose chains formed).

    • Add a chemiluminescent substrate.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the inhibition of PARP-1.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 3: Cell Proliferation (MTS) Assay

This assay assesses the effect of a compound on the metabolic activity of living cells, which is a proxy for cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. Living cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (DMSO) and calculate the concentration that inhibits 50% of cell proliferation (IC₅₀ or GI₅₀).

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in modern drug discovery. Its inherent ability to form key hydrogen bond interactions, combined with the numerous vectors available for chemical modification, allows for the rational design of potent and selective inhibitors against diverse and critical therapeutic targets.

The comparative analysis reveals a clear divergence in SAR principles:

  • For PARP inhibitors, the integrity of the C3-carboxamide is the primary anchor, mimicking the nicotinamide core.

  • For kinase inhibitors, the C5-amino group and pyridine nitrogen form the crucial hinge-binding motif, while the C3-carboxamide acts as a versatile vector for tuning properties.

Future research should focus on leveraging this understanding. Structure-based design and computational modeling can be employed to exploit subtle differences in the active sites of different kinases or PARP isoforms to achieve greater selectivity. Furthermore, exploring novel bioisosteric replacements for the pyridine core could lead to compounds with improved pharmacokinetic profiles and novel intellectual property. The continued exploration of this versatile scaffold holds immense promise for the development of next-generation targeted therapies.

References

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  • Skalitzky, D. J., Marakovits, J. T., Kley, N. A., & Griffin, R. J. (1999). Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry, 7(2), 297–308. [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Amino-3-pyridinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the methodologies used to evaluate the efficacy of compounds derived from the 5-Amino-3-pyridinecarboxamide scaffold. As researchers and drug development professionals, our goal extends beyond simple data acquisition; we aim to understand the causal relationships behind experimental outcomes and to design robust, self-validating studies. This document is structured to provide not just protocols, but the strategic thinking that underpins the preclinical evaluation of this promising class of therapeutic agents.

The pyridinecarboxamide structure is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive molecules.[1][2][[“]] Specifically, the this compound motif serves as a versatile starting point for synthesizing compounds with diverse pharmacological activities. While this core structure is often a key intermediate, its derivatives have been investigated as potent inhibitors of critical cellular targets implicated in oncology and metabolic diseases.[4][5][6][7][8] This guide will compare the in vitro and in vivo evaluation of these derivatives, offering insights into experimental design, data interpretation, and the translational journey from bench to potential clinical application.

Part 1: The In Vitro Landscape: Target Engagement and Cellular Efficacy

The initial phase of drug discovery for any chemical series is dominated by in vitro testing. The primary objectives are twofold: to confirm that the synthesized compound engages its intended molecular target and to assess its functional consequence in a controlled cellular environment. For the this compound family, this involves a range of assays tailored to their specific mechanisms of action.

Mechanism-Based Assays: Confirming Target Interaction

A crucial first step is to verify that a compound interacts with its intended target. Many derivatives of the pyridinecarboxamide scaffold are designed as enzyme inhibitors. For instance, the broader class of nicotinamides, to which this family belongs, are known inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[9][10][11]

Example Target: PARP Inhibition

The inhibition of PARP is a validated strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9][10][12]

  • Biochemical Assays: These cell-free systems directly measure the enzymatic activity of purified PARP. Common formats include ELISA-based assays where histone proteins are coated on a plate, and the addition of biotin-labeled NAD+ allows for the detection of PARP-mediated ribosylation via a streptavidin-HRP conjugate.[13][14] AlphaLISA® is another homogeneous assay format that offers high sensitivity and throughput.[13]

  • Cell-Based Assays: To confirm that the inhibitor is cell-permeable and active in a more complex biological milieu, cellular PARP assays are employed. These often involve treating cells with the compound, lysing them, and then measuring PARP activity in the lysate.[14]

The choice between these assays is strategic. A biochemical assay provides a clean measure of direct target engagement (IC50), while a cell-based assay gives a more physiologically relevant measure of potency (EC50) that accounts for cell permeability and stability.

Functional Assays: Assessing Cellular Response

Once target engagement is confirmed, the next logical step is to measure the compound's effect on cell fate. The most common functional readout is cell viability or cytotoxicity.

The MTT Assay: A Workhorse for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as a proxy for cell viability.[15][16] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[16][17] The amount of formazan produced is directly proportional to the number of living cells.[15]

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standardized procedure for assessing the cytotoxic effects of a this compound derivative on a cancer cell line.

1. Cell Seeding:

  • Culture cancer cells (e.g., DU-145 prostate cancer cells for evaluating a PKC-ι inhibitor) in appropriate media to ~80% confluency.[7]
  • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of the test compound in culture medium. It is critical to include a vehicle control (e.g., DMSO) at the same concentration used for the test compound.
  • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound or vehicle control.
  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

3. MTT Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17]
  • Add 10 µL of the MTT stock solution to each well.[18]
  • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[17][18]

4. Solubilization and Measurement:

  • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][18]
  • Mix thoroughly by gentle pipetting or shaking.
  • Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.[18]

5. Data Analysis:

  • Calculate the percentage of cell viability using the formula: Viability % = 100 × (OD_treated / OD_vehicle_control)[16]
  • Plot the viability percentage against the compound concentration and use a non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vitro Data Summary

The table below summarizes hypothetical, yet representative, in vitro data for two distinct derivatives of the this compound scaffold, targeting different pathways.

Compound ID Target Cell Line Assay Type IC50 / EC50 (nM) Reference
Derivative A PARP1OVCAR8 (Ovarian)Cellular PARP Assay15[14][19]
Derivative A PARP1OVCAR8 (Ovarian)MTT Viability Assay50[15][16]
Derivative B PKC-ιDU-145 (Prostate)Kinase Activity Assay8[6][7]
Derivative B PKC-ιDU-145 (Prostate)MTT Viability Assay35[6][7]

This table is illustrative. Actual values would be derived from specific experimental data.

Diagram 1: In Vitro Efficacy Evaluation Workflow

G cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis Compound This compound Derivative Biochem Biochemical Assay (e.g., PARP ELISA) Compound->Biochem Primary Screen Cellular Cell-Based Assay (e.g., MTT Viability) Biochem->Cellular Confirms Cell Permeability IC50 Determine IC50/EC50 Cellular->IC50 Selectivity Assess Selectivity IC50->Selectivity Compare against other targets GoNoGo Decision: Proceed to In Vivo? Selectivity->GoNoGo

Caption: Workflow for the in vitro screening of novel compounds.

Part 2: The In Vivo Arena: Assessing Efficacy in a Complex System

While in vitro assays are indispensable for initial screening, they cannot replicate the complex interplay of factors present in a living organism.[20] In vivo studies are essential to evaluate a compound's pharmacokinetics (PK), pharmacodynamics (PD), overall efficacy, and safety profile.[20] The human tumor xenograft model is a gold standard for the preclinical assessment of anticancer agents.[21][22][23]

Model Selection: The Rationale Behind the Choice

The choice of an animal model is a critical decision that profoundly impacts the translatability of the results.

  • Immunocompromised Mice: To prevent the rejection of human tumor cells, immunocompromised mouse strains are required.[21][24] Commonly used strains include athymic nude mice (lacking T-cells) and NOD/SCID mice (lacking both T- and B-cells).[21][23]

  • Cell Line-Derived vs. Patient-Derived Xenografts (CDX vs. PDX):

    • CDX Models: Involve implanting established human cancer cell lines into mice.[25] They are reproducible and cost-effective but may not fully reflect the heterogeneity of patient tumors.[25][26]

    • PDX Models: Involve the direct engraftment of tumor fragments from a patient into a mouse.[25][27] These models better retain the characteristics of the original tumor and are considered more predictive of clinical outcomes.[25][26][27]

  • Subcutaneous vs. Orthotopic Implantation:

    • Subcutaneous: Cells are injected under the skin. This method is technically simple, and tumor growth is easily measured.[23] However, it does not replicate the native tumor microenvironment.[23]

    • Orthotopic: Cells are implanted into the corresponding organ of origin (e.g., prostate cancer cells into the mouse prostate).[22][28] This is more clinically relevant but is technically challenging and can make tumor monitoring more difficult.[22]

For an initial efficacy study of a this compound derivative, a subcutaneous CDX model is often the logical starting point due to its simplicity and reproducibility.[23]

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

This protocol describes a typical efficacy study in a mouse model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Cell Implantation:

  • Prepare a suspension of human cancer cells (e.g., DU-145) in a sterile, serum-free medium or PBS, often mixed with Matrigel to support initial tumor growth.
  • Inject approximately 1-5 million cells subcutaneously into the flank of each immunocompromised mouse (e.g., athymic nude mouse).[6]

2. Tumor Growth and Randomization:

  • Monitor the mice regularly for tumor formation. Measure tumors with digital calipers. Tumor volume is often calculated using the formula: (Length × Width²) / 2.
  • Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7] This step is critical to ensure an unbiased comparison.

3. Dosing and Monitoring:

  • Administer the test compound (e.g., Derivative B) and vehicle control to their respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, twice weekly) are determined by prior pharmacokinetic studies.
  • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.

4. Study Endpoint and Analysis:

  • The study may be terminated when tumors in the control group reach a maximum allowable size, or after a fixed duration.
  • At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
  • The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between the treated and control groups.
In Vivo Data Summary

This table presents hypothetical data from a xenograft study comparing our two derivatives.

Compound ID Xenograft Model Dose & Schedule Tumor Growth Inhibition (%) Toxicity Notes Reference
Derivative A OVCAR8 (CDX)50 mg/kg, daily, oral55%No significant weight loss[26][28]
Derivative B DU-145 (CDX)30 mg/kg, daily, IP68%<5% mean body weight loss[6][7]

This table is illustrative. TGI is a calculated endpoint based on tumor volume changes over time.

Diagram 2: In Vivo Xenograft Study Workflow

G cluster_0 Model Development cluster_1 Treatment Phase cluster_2 Endpoint Analysis Implant Implant Human Tumor Cells in Mice Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize into Groups Monitor->Randomize Tumors reach ~150 mm³ Dose Administer Compound & Vehicle Randomize->Dose Measure Measure Final Tumor Volume & Weight Dose->Measure Study Duration (e.g., 28 days) Analyze Calculate Tumor Growth Inhibition (TGI) Measure->Analyze Toxicity Assess Toxicity (Body Weight) Measure->Toxicity Efficacy Efficacy Determined Analyze->Efficacy Safety Safety Profiled Toxicity->Safety

Caption: Workflow for an in vivo subcutaneous xenograft study.

Conclusion and Future Directions

The preclinical evaluation of novel therapeutics, such as derivatives of this compound, is a multi-stage process that requires a logical progression from simple, high-throughput in vitro assays to complex, resource-intensive in vivo models. The data generated from cell-free biochemical assays, cell-based viability screens, and animal efficacy studies must be synthesized to build a compelling case for a compound's therapeutic potential.

The illustrative data presented herein highlights a common scenario: a compound may show potent activity in a biochemical assay, which is then attenuated in a cellular context and further modulated in an in vivo model. This underscores the importance of a comprehensive testing funnel. Future work on this chemical scaffold should focus on establishing clear structure-activity relationships (SAR) and optimizing ADME (absorption, distribution, metabolism, and excretion) properties to improve the translation from in vitro potency to in vivo efficacy. The use of more sophisticated models, such as orthotopic or patient-derived xenografts, will be crucial for validating lead candidates and increasing the predictive power of preclinical studies.

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A Comparative Guide to the Validation of Analytical Methods for 5-Amino-3-pyridinecarboxamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. 5-Amino-3-pyridinecarboxamide, a key structural motif in various pharmacologically active molecules, requires robust analytical methods to ensure product quality and regulatory compliance. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, offering insights into the experimental choices and performance data to aid researchers in selecting and implementing the most suitable technique for their needs.

The principles of analytical procedure validation are grounded in the International Council for Harmonisation (ICH) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2][3] The core validation characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[4][5] This guide will explore these parameters in the context of three commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

The Analytical Challenge: Properties of this compound

This compound is a polar molecule with a pyridine ring, an amino group, and a carboxamide group. Its chemical structure (Molecular Formula: C₆H₇N₃O) dictates its analytical behavior.[6][7] The presence of chromophores in its structure allows for UV detection, while the basic nitrogen atoms make it amenable to ionization in mass spectrometry. Its polarity presents a challenge for traditional reversed-phase chromatography, often requiring alternative approaches like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of specific mobile phase modifiers.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and robustness. For a polar compound like this compound, a stability-indicating HPLC method is crucial. This ensures that the method can accurately quantify the analyte in the presence of its degradation products, which might be formed under various stress conditions such as acid, base, oxidation, heat, and light.[1][2][3][4]

Experimental Protocol: Stability-Indicating Reversed-Phase HPLC (RP-HPLC)

A typical stability-indicating RP-HPLC method for a compound like this compound would be developed and validated as follows:

  • Column Selection: A C18 column is a common starting point, but due to the analyte's polarity, a column with enhanced polar retention (e.g., a polar-embedded or polar-endcapped C18 column) may provide better peak shape and retention.

  • Mobile Phase Optimization: A gradient elution is often necessary to separate the main peak from any impurities or degradants. A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter to control the ionization state of the analyte and achieve optimal separation.

  • Detection: A photodiode array (PDA) detector is preferred as it can provide spectral information, which aids in peak identification and purity assessment. The detection wavelength should be set at the absorption maximum of this compound.

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed.[1][2][4] The drug substance is subjected to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic stress) to generate degradation products. The stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the parent drug peak.

  • Method Validation: The method is then validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[8]

Diagram 1: Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Column & Mobile Phase Selection MD2 Detection Wavelength Optimization MD1->MD2 MD3 Forced Degradation Studies MD2->MD3 MD4 Resolution Optimization MD3->MD4 V1 Specificity MD4->V1 Finalized Method V2 Linearity & Range V1->V2 V3 Accuracy V1->V3 V4 Precision (Repeatability & Intermediate) V1->V4 V5 LOD & LOQ V2->V5 V6 Robustness V4->V6 RA2 System Suitability Testing V6->RA2 Validated Method RA1 Sample Analysis RA3 Data Reporting RA1->RA3 RA2->RA1

Caption: A typical workflow for the development and validation of a stability-indicating HPLC method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Selectivity

For applications requiring higher sensitivity and selectivity, such as the quantification of this compound in biological matrices (e.g., plasma or urine), LC-MS/MS is the method of choice.[9][10] The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices, as it compensates for matrix effects and variations in sample processing.[10]

Experimental Protocol: LC-MS/MS for Quantification in Biological Matrices
  • Sample Preparation: A simple protein precipitation step is often sufficient for plasma or urine samples. This typically involves adding a water-miscible organic solvent like acetonitrile to the sample to precipitate proteins, followed by centrifugation.[11]

  • Chromatographic Separation: A C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a common setup. The formic acid helps to protonate the analyte, leading to better ionization efficiency in the mass spectrometer.[11]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is typically used. The instrument is set to multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides very high selectivity.

  • Method Validation: The method is validated according to regulatory guidelines for bioanalytical method validation. This includes assessing selectivity, accuracy, precision, calibration curve, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).[12]

Diagram 2: LC-MS/MS Bioanalytical Workflow

LC-MS/MS Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Quantification SP1 Aliquot Biological Sample SP2 Add Internal Standard SP1->SP2 SP3 Protein Precipitation SP2->SP3 SP4 Centrifugation SP3->SP4 SP5 Collect Supernatant SP4->SP5 LC1 Inject Sample onto LC Column SP5->LC1 LC2 Chromatographic Separation LC1->LC2 MS1 Electrospray Ionization (ESI) LC2->MS1 MS2 MRM Detection MS1->MS2 DP1 Peak Integration MS2->DP1 DP2 Generate Calibration Curve DP1->DP2 DP3 Calculate Analyte Concentration DP2->DP3

Caption: A generalized workflow for the quantification of a small molecule in a biological matrix using LC-MS/MS.

UV-Visible Spectrophotometry: A Simple and Cost-Effective Approach

UV-Visible spectrophotometry is a simpler and more cost-effective technique compared to HPLC and LC-MS/MS. However, it is less specific and generally less sensitive. This method is suitable for the quantification of this compound in simple matrices where interfering substances are not present. The aromatic pyridine ring and the carboxamide group act as chromophores, allowing for direct UV absorbance measurement.[7][13]

Experimental Protocol: UV-Visible Spectrophotometry
  • Solvent Selection: An appropriate solvent that dissolves the analyte and does not absorb in the same UV region is chosen. Water or a buffered aqueous solution is often suitable.

  • Determination of λmax: A solution of this compound is scanned across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

  • Method Validation: The method is validated for linearity, range, accuracy, and precision. Specificity can be a significant limitation and should be carefully assessed.

Comparison of Validated Analytical Methods

The choice of the analytical method depends on the specific application, the required sensitivity and selectivity, and the available resources. The following table summarizes the key performance characteristics of the three discussed methods for the quantification of this compound. The data for HPLC and LC-MS/MS are based on typical performance for similar small molecules, with the LC-MS/MS data for 5-AMQ serving as a specific reference.[11]

Parameter HPLC with UV/PDA Detection LC-MS/MS UV-Visible Spectrophotometry
Specificity High (with stability-indicating method)Very High (due to MRM)Low to Moderate
Sensitivity (LOQ) ~0.1 - 1 µg/mL~1 - 10 ng/mL~1 - 10 µg/mL
Linearity (R²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98 - 102%85 - 115% (for bioanalysis)95 - 105%
Precision (%RSD) < 2%< 15% (for bioanalysis)< 5%
Application Quality control, stability studies, impurity profilingBioanalysis, trace level quantificationIn-process control, simple formulations
Cost & Complexity ModerateHighLow

Conclusion

The quantification of this compound can be reliably achieved using various analytical techniques. For routine quality control and stability testing of the drug substance and product, a validated stability-indicating HPLC method offers a balance of performance, cost, and robustness. When high sensitivity and selectivity are paramount, particularly for analysis in complex biological matrices, LC-MS/MS is the unequivocal choice. UV-Visible spectrophotometry , while less specific, can be a valuable tool for in-process controls and the analysis of simple formulations where interfering substances are minimal.

The successful implementation of any of these methods hinges on a thorough validation process that is guided by regulatory frameworks like the ICH guidelines. By understanding the principles behind each technique and carefully considering the specific analytical needs, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible data for this compound.

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A Senior Application Scientist’s Guide to Assessing the Selectivity Profile of 5-Amino-3-pyridinecarboxamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinecarboxamide Scaffold and the Quest for Selectivity

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a paramount target class. The chemical scaffold is the foundational architecture from which a drug's potency, pharmacokinetics, and, crucially, its selectivity are derived. The 5-Amino-3-pyridinecarboxamide structure represents a versatile and privileged scaffold, frequently appearing as the core of potent kinase inhibitors.[1][2] Its chemical tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for medicinal chemistry campaigns.[3][4]

However, the human kinome consists of over 500 members, many of which share significant structural homology in the ATP-binding site.[5] This homology presents the primary challenge in kinase drug discovery: achieving selectivity. An inhibitor that potently modulates its intended target while avoiding interaction with other kinases (off-targets) is the gold standard. Off-target activity can lead to unforeseen toxicities or side effects, potentially derailing an otherwise promising therapeutic candidate.[6]

This guide provides an in-depth, experience-driven comparison of the essential methodologies used to rigorously define the selectivity profile of a compound based on the this compound scaffold. We will move beyond simply listing protocols to explain the strategic rationale behind a multi-tiered assessment, integrating high-throughput in vitro screening with definitive cell-based target engagement validation.

Pillar 1: Foundational Selectivity Assessment with Large-Panel In Vitro Screening

The first step in characterizing a new chemical entity is to understand the breadth of its interactions across the kinome. This is not merely a checkbox exercise; it is a critical go/no-go decision point. A compound that inhibits dozens or hundreds of kinases with similar potency is generally a poor candidate for further development due to the high probability of a convoluted biological response and unacceptable toxicity.[7] The two predominant methodologies for this initial screen are binding assays and activity assays.

A. Competition Binding Assays: Measuring True Affinity

Competition binding assays are a powerful tool because they directly measure the physical interaction between a compound and a kinase. The industry-leading platform for this is KINOMEscan®, a technology that operates independently of ATP.[8][9]

The Causality Behind the Choice: Why choose an ATP-independent binding assay? Kinase activity assays, which measure the inhibition of substrate phosphorylation, yield an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). This IC50 value is highly dependent on the concentration of ATP used in the assay; a high ATP concentration can make an inhibitor appear weaker than it truly is.[10] A binding assay circumvents this by measuring the intrinsic thermodynamic dissociation constant (Kd), which is a true measure of binding affinity. This allows for a more accurate and direct comparison of a compound's potency across the entire kinome.[8][11]

The KINOMEscan technology works by incubating a test compound with DNA-tagged kinases and an immobilized, active-site-directed ligand. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining in solution, and thus not captured on the solid support, is then quantified using highly sensitive qPCR.[10][12]

Kinase_Selectivity_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Binding Assay cluster_2 Activity Assay cluster_3 Phase 2: Cellular Validation Compound Test Compound (this compound derivative) Assay_Choice Select Assay Platform Compound->Assay_Choice KinomeScan KINOMEscan Panel (~468 Kinases) Assay_Choice->KinomeScan Measures direct binding (ATP-independent) ActivityScreen Biochemical Activity Panel (e.g., ADP-Glo) Assay_Choice->ActivityScreen Measures catalytic inhibition (ATP-dependent) Kd_Data Generate Kd Values (Binding Affinity) KinomeScan->Kd_Data Data_Analysis Analyze Profile: Identify On- & Off-Targets Kd_Data->Data_Analysis IC50_Data Generate IC50 Values (Functional Inhibition) ActivityScreen->IC50_Data IC50_Data->Data_Analysis CETSA Cellular Thermal Shift Assay (CETSA) Data_Analysis->CETSA For primary target(s) and key off-targets Target_Engagement Confirm Target Engagement in Live Cells CETSA->Target_Engagement

Caption: Integrated workflow for assessing kinase inhibitor selectivity.

B. Biochemical Activity Assays: Measuring Functional Inhibition

While binding assays measure affinity, activity assays measure the functional consequence of that binding: the inhibition of catalysis. The historical gold standard is the radiometric assay, which tracks the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[5] While exquisitely sensitive and direct, the safety and disposal requirements of radioactivity have led to the widespread adoption of other methods.[13]

Modern high-throughput screens often rely on:

  • Luminescence-Based Assays: These assays, such as ADP-Glo™ or Kinase-Glo®, measure kinase activity by quantifying the amount of ADP produced or ATP consumed.[14] They are highly sensitive and scalable.

  • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled antibodies or substrates to detect phosphorylation events.[14]

These methods are robust for determining IC50 values and ranking compounds but must be interpreted with the understanding of their dependence on assay conditions, particularly ATP concentration.[14]

Pillar 2: Confirming Target Engagement in a Physiological Context

A positive result in an in vitro assay, whether binding or activity, is essential but insufficient. It demonstrates that a compound can inhibit a purified enzyme in a test tube. It does not prove that the compound can penetrate a cell membrane, avoid efflux pumps, remain stable in the cytoplasm, and engage its intended target within the complex cellular milieu.[15] This is where cell-based target engagement assays are indispensable.

Cellular Thermal Shift Assay (CETSA®): The Litmus Test for Target Binding

CETSA is a powerful biophysical technique that directly assesses the binding of a ligand to its target protein within intact cells or cell lysates.[16][17] The principle is based on ligand-induced thermal stabilization.[18] When a compound binds to its target protein, it generally increases the protein's conformational stability, making it more resistant to heat-induced denaturation and aggregation.[19]

The experimental workflow involves treating cells with the compound, heating the cells across a temperature gradient, lysing them, and then separating the soluble (non-denatured) protein fraction from the aggregated (denatured) fraction. The amount of the specific target protein remaining in the soluble fraction is then quantified, typically by Western blot or mass spectrometry.[15][17] A successful target engagement results in a "thermal shift," where more protein remains soluble at higher temperatures in the presence of the drug compared to the vehicle control.[18]

The Causality Behind the Choice: Why is CETSA a critical validation step? It bridges the gap between a biochemical result and a cellular phenotype. If a compound shows a potent IC50 against a kinase in vitro and also elicits a desired downstream effect in a cell-based assay (e.g., apoptosis), CETSA provides the direct evidence linking the two. It confirms that the compound is physically interacting with the intended kinase at concentrations that produce the phenotypic outcome.

CETSA_Principle cluster_0 No Drug (Vehicle Control) cluster_1 With Drug Treatment Protein_Unbound Target Protein (Unbound) Heat_1 Apply Heat Protein_Unbound->Heat_1 Denature Protein Denatures & Aggregates Heat_1->Denature Low_Soluble Low Soluble Protein Detected Denature->Low_Soluble Result Result: Thermal Shift Indicates Target Engagement Low_Soluble->Result Protein_Bound Target Protein + Drug (Bound Complex) Heat_2 Apply Heat Protein_Bound->Heat_2 Stable Complex is Stabilized Resists Denaturation Heat_2->Stable High_Soluble High Soluble Protein Detected Stable->High_Soluble High_Soluble->Result

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Data Presentation & Comparative Analysis

To illustrate this process, we will analyze the hypothetical selectivity profile of a lead compound, "Pyr-Cpd-07" , a derivative of the this compound scaffold designed to inhibit a fictitious Serine/Threonine kinase, "Target Kinase 1" (TK1).

Table 1: KINOMEscan Selectivity Data for Pyr-Cpd-07

This table summarizes binding affinity (Kd) data. A lower Kd value indicates a stronger interaction. The data is presented as a percentage of control (%Ctrl), where a lower number means greater binding and displacement of the control ligand. A common cutoff for a significant "hit" is <10% or <1% Ctrl.

Kinase TargetGene Symbol%Ctrl @ 1µMKd (nM)Selectivity vs. TK1 (Fold)
Target Kinase 1 TK1 0.5 5.2 1x
Target Kinase 2TK265> 1,000> 192x
Src family kinaseSRC88> 10,000> 1,923x
p38 alphaMAPK1495> 10,000> 1,923x
Cyclin-dep. kinase 2CDK291> 10,000> 1,923x
Off-Target Kinase 1 OTK1 8.5 156 30x
Vascular EndothelialGrowth Factor Receptor 2KDR72> 5,000> 961x

Interpretation: The data clearly shows that Pyr-Cpd-07 is a potent binder to its intended target, TK1, with a single-digit nanomolar Kd. It is highly selective against the vast majority of kinases screened. However, it shows moderate activity against "Off-Target Kinase 1" (OTK1), with a Kd of 156 nM. This represents a 30-fold selectivity window. This is a crucial piece of information; the biological role of OTK1 must now be investigated to understand if this off-target activity would be a liability.

Table 2: CETSA Thermal Shift Data for TK1 with Pyr-Cpd-07

This table shows the results of a CETSA experiment in a relevant cancer cell line. Data is presented as the relative amount of soluble TK1 protein detected after heating to various temperatures.

Temperature (°C)Soluble TK1 (% of 37°C Control) - VehicleSoluble TK1 (% of 37°C Control) - 1µM Pyr-Cpd-07
46100%100%
4991%100%
5275%98%
5551% (Tagg) 92%
5824%53% (Tagg)
618%31%
642%12%

Interpretation: In the presence of the vehicle (DMSO), the apparent aggregation temperature (Tagg), where 50% of the protein has precipitated, is approximately 55°C. However, when the cells are treated with 1µM Pyr-Cpd-07, the Tagg shifts significantly to ~58°C. This positive thermal shift provides strong evidence that Pyr-Cpd-07 is binding to and stabilizing TK1 inside the cell.

Detailed Experimental Protocols

The following protocols are provided as templates and must be optimized for the specific kinase and cell system under investigation.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol is adapted for a generic ADP-detecting luminescence assay like ADP-Glo™.[20]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the specific peptide substrate for the kinase of interest in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer at a concentration relevant to the kinase's Km (e.g., 10-100 µM).[20]

    • Serially dilute the test compound (Pyr-Cpd-07) in DMSO, then further dilute into the kinase buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO).

    • Add 5 µL of a master mix containing the kinase enzyme and its substrate.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature. This converts the ADP generated by the kinase back into ATP, which drives a luciferase reaction.

  • Data Acquisition:

    • Measure the luminescence signal on a plate reader.

    • The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

    • Plot the luminescence signal against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) Melt Curve

This protocol describes the generation of a thermal melt curve to determine the Tagg of a target protein.[16][18]

  • Cell Culture and Treatment:

    • Culture the desired cell line to ~80% confluency.

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of ~10-20 million cells/mL.

    • Divide the cell suspension into two tubes. Treat one with the test compound (e.g., 1 µM Pyr-Cpd-07) and the other with vehicle (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Heat Treatment:

    • Aliquot 50 µL of the cell suspension from each treatment group into a series of PCR tubes.

    • Place the tubes in a thermal cycler with a temperature gradient. Heat the samples for 3 minutes across a range of temperatures (e.g., 46°C to 64°C in 3°C increments).

    • Immediately cool the samples at 4°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Quantify the amount of the target protein (e.g., TK1) in each sample using Western blotting with a specific antibody.

  • Data Analysis:

    • Quantify the band intensity from the Western blot for each temperature point.

    • Normalize the data by expressing the intensity at each temperature as a percentage of the intensity from the unheated (or lowest temperature) sample.

    • Plot the normalized intensity versus temperature for both the vehicle- and drug-treated samples to visualize the thermal shift.

Conclusion

Assessing the selectivity profile of a kinase inhibitor scaffold like this compound is a multi-faceted process that demands scientific rigor and a strategic, tiered approach. It begins with broad, in vitro screening using technologies like KINOMEscan to understand the full landscape of potential interactions and obtain quantitative binding affinities. This foundational data must then be validated in a physiological context using methods like CETSA to confirm that the compound engages its intended target within living cells. By integrating these complementary techniques, researchers can build a comprehensive and reliable selectivity profile, enabling confident decision-making and guiding the development of safer, more effective targeted therapies.

References

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A Senior Application Scientist's Guide to Comparative Cytotoxicity Profiling: Evaluating 5-Amino-3-pyridinecarboxamide and Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of a novel compound is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of a compound, using the hypothetical example of 5-Amino-3-pyridinecarboxamide, across various cell lines. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of results to inform downstream drug development decisions.

Introduction: The Critical Role of Cytotoxicity Profiling

The journey of a potential therapeutic agent from the bench to the clinic is paved with rigorous testing, and among the most fundamental of these is the assessment of cytotoxicity. Determining the concentration at which a compound elicits a toxic effect on cells is crucial for establishing a therapeutic window and identifying potential liabilities. A comparative approach, testing the compound across a panel of cell lines, provides invaluable insights into its potential selectivity. For instance, an ideal anti-cancer agent would exhibit high potency against cancer cells while sparing their non-cancerous counterparts.

This guide will equip you with the knowledge and methodologies to conduct a robust comparative cytotoxicity analysis, ensuring the scientific integrity and trustworthiness of your findings.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

A well-designed experiment is the bedrock of reliable data. When assessing the comparative cytotoxicity of a compound like this compound, several factors must be considered to ensure the results are both accurate and translatable.

Cell Line Selection: The Key to Context

The choice of cell lines is paramount and should be driven by the therapeutic indication of the test compound. A comprehensive panel should ideally include:

  • Disease-Relevant Cancer Cell Lines: A selection of cell lines from different tissues of origin (e.g., lung, breast, colon) to identify a spectrum of sensitivity.

  • Non-Cancerous Control Cell Lines: To assess the compound's selectivity, it is essential to include cell lines representing normal tissues (e.g., fibroblasts, epithelial cells).

  • Cell Lines with Known Resistance Mechanisms: If applicable, including cell lines with known drug resistance mechanisms can provide early insights into potential clinical challenges.

Assay Selection: Choosing the Right Tool for the Job

Several assays can be employed to measure cytotoxicity, each with its own underlying principle, advantages, and limitations. A multi-assay approach is often recommended to obtain a holistic view of the compound's effects. The three most common and well-validated methods are the MTT, XTT, and LDH assays.

  • Metabolic Assays (MTT & XTT): These colorimetric assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability.[1][2][3]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells to form a purple formazan product.[1][2]

    • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to the MTT assay, XTT is reduced to a colored formazan product by metabolically active cells. However, the XTT formazan is water-soluble, simplifying the protocol.[1]

  • Membrane Integrity Assay (LDH): The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[4] A breach in membrane integrity leads to the leakage of this cytosolic enzyme into the culture medium.

The following diagram illustrates a typical experimental workflow for comparative cytotoxicity testing.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis compound_prep Compound Preparation (Serial Dilutions) incubation Incubation with Compound (24, 48, 72 hours) compound_prep->incubation cell_seeding Cell Seeding (96-well plates) cell_seeding->incubation mtt_assay MTT Assay incubation->mtt_assay xtt_assay XTT Assay incubation->xtt_assay ldh_assay LDH Assay incubation->ldh_assay absorbance Absorbance Reading (Spectrophotometer) mtt_assay->absorbance xtt_assay->absorbance ldh_assay->absorbance ic50 IC50 Calculation absorbance->ic50 comparison Comparative Analysis ic50->comparison

Caption: A generalized workflow for in vitro comparative cytotoxicity assessment.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the MTT, XTT, and LDH cytotoxicity assays.

MTT Assay Protocol[1][2][5]
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

XTT Assay Protocol[1]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: After the treatment incubation, add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm.

LDH Assay Protocol[4]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture as per the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

Data Analysis and Interpretation

Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is a key parameter derived from cytotoxicity assays. It represents the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Data Presentation

To facilitate a clear comparison of the cytotoxic effects of this compound across different cell lines, the calculated IC50 values should be presented in a tabular format.

Cell LineCell TypeTissue of OriginIC50 (µM) after 48h
A549Lung CarcinomaLungHypothetical Value
MCF-7Breast AdenocarcinomaBreastHypothetical Value
HCT116Colorectal CarcinomaColonHypothetical Value
MRC-5Normal Lung FibroblastLungHypothetical Value
hTERT-RPE1Normal Retinal Pigment EpithelialRetinaHypothetical Value

This table presents a template for displaying hypothetical IC50 values.

Investigating the Mechanism of Action: A Look at Potential Signaling Pathways

While cytotoxicity assays provide a quantitative measure of a compound's effect, they do not elucidate the underlying mechanism of action. Based on the structure of this compound, which contains a nicotinamide moiety, it is plausible that it could interfere with cellular metabolic pathways. For instance, the related compound 5-amino-1MQ is a known inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme that plays a role in cellular metabolism and energy homeostasis.[5][6] Inhibition of NNMT can lead to an increase in intracellular NAD+ levels, which can have profound effects on various cellular processes, including those regulated by the mTOR signaling pathway.

The mTOR pathway is a central regulator of cell growth, proliferation, and survival in response to nutrient availability and growth factors.[7][8][9] A potential mechanism by which a compound like this compound could exert its cytotoxic effects is through the modulation of this pathway. The following diagram illustrates a simplified overview of the mTOR signaling pathway and its regulation by amino acids and growth factors.

mtor_pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k amino_acids Amino Acids rag Rag GTPases amino_acids->rag akt Akt pi3k->akt tsc TSC1/2 akt->tsc rheb Rheb tsc->rheb mtorc1 mTORC1 rheb->mtorc1 rag->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 autophagy Autophagy (Inhibition) mtorc1->autophagy protein_synthesis Protein Synthesis (Cell Growth) s6k1->protein_synthesis four_ebp1->protein_synthesis

Caption: A simplified diagram of the mTOR signaling pathway.

Further investigation into the mechanism of action of this compound would involve assays to probe the activity of key proteins in such pathways, for example, by Western blotting for phosphorylated forms of Akt, S6K1, and 4E-BP1.

Conclusion

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of novel compounds like this compound. By employing a panel of diverse cell lines and a multi-assay approach, researchers can obtain robust and reliable data to inform critical decisions in the drug discovery and development pipeline. A thorough understanding of a compound's cytotoxic profile is not merely a regulatory requirement but a fundamental aspect of its scientific and clinical characterization.

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  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
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A Researcher's Guide to the Pharmacokinetic Landscape of 5-Amino-3-pyridinecarboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, comparative evaluation of the pharmacokinetic (PK) properties of 5-Amino-3-pyridinecarboxamide and its prominent analogs, primarily focusing on the class of Poly(ADP-ribose) polymerase (PARP) inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explain the causality behind experimental design and the implications of PK differences for therapeutic development.

Foreword: The Critical Role of Pharmacokinetics in Drug Discovery

The journey of a drug from a promising molecule to a clinical candidate is paved with rigorous evaluation. Among the most critical assessments are those of its pharmacokinetic profile—what the body does to the drug. For the this compound scaffold, which has given rise to several potent anti-cancer agents, understanding the nuances of Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount. These properties dictate a compound's concentration and persistence at its target site, directly influencing both efficacy and toxicity. This guide synthesizes preclinical data to provide a comparative framework for this important class of molecules.

I. Comparative Preclinical Pharmacokinetic Profiles

A direct comparison of key pharmacokinetic parameters reveals the significant impact of structural modifications to the parent this compound scaffold. The following table summarizes preclinical data from rodent models for selected analogs.

Table 1: Comparative Preclinical Pharmacokinetic Parameters in Rodents

CompoundSpeciesRouteDoseTmax (h)Cmax (µM)AUC (µM·h)Half-life (t1/2) (h)Oral Bioavailability (F%)
Nicotinamide (Surrogate) Mousei.p.100 mg/kg~0.17~8.2-0.8 (initial)~100% (i.p.)[1]
Olaparib Ratp.o.15 mg/kg~2.0~1.6---[2]
Niraparib Mousep.o.50 mg/kg~8.0~10.0~170~7.0High (not specified)[3]
Rucaparib Ratp.o.-1.5 - 6.0Dose-prop.Dose-prop.~1736%[4]

Note: Parameters are compiled from different studies and experimental conditions may vary. Cmax and AUC values were converted to µM where possible for comparison. i.p. = intraperitoneal; p.o. = oral.

II. The Experimental Blueprint: A Preclinical Oral Bioavailability Study

To generate the data presented above, a robust and well-validated experimental workflow is essential. This section details a comprehensive protocol for determining the oral pharmacokinetic profile and bioavailability of a novel pyridinecarboxamide analog in a preclinical rat model.

Causality in Experimental Design

The choice of the Sprague-Dawley rat is common in preclinical PK studies due to its well-characterized physiology, manageable size for serial blood sampling, and historical regulatory acceptance. The dual administration routes (intravenous and oral) are fundamental for calculating absolute oral bioavailability—the IV route represents 100% systemic exposure, providing the benchmark against which oral absorption is measured. The selection of a bioanalytical method like LC-MS/MS is driven by its unparalleled sensitivity and specificity, which are crucial for accurately quantifying low concentrations of the drug and its metabolites in a complex biological matrix like plasma.

Workflow Diagram: From Dosing to Data

graphdot cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Bioanalysis & Data Processing A Compound Formulation (IV and Oral Vehicles) B Animal Acclimation (Sprague-Dawley Rats) C Catheter Implantation (Jugular Vein - Optional) D Group 1: IV Bolus Dose (e.g., 2 mg/kg) F Serial Blood Sampling (Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) D->F E Group 2: Oral Gavage Dose (e.g., 10 mg/kg) E->F G Plasma Isolation (Centrifugation) F->G H LC-MS/MS Analysis (Quantification) G->H I Pharmacokinetic Modeling (NCA using Phoenix WinNonlin) H->I J Parameter Calculation (Cmax, Tmax, AUC, t1/2, F%) I->J

Caption: Workflow for a preclinical oral bioavailability study in rats.

Step-by-Step Protocol: Oral Bioavailability Assessment in Rats
  • Animal Preparation & Dosing:

    • Species: Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.

    • Acclimation: Animals are acclimated for at least one week under standard laboratory conditions. For serial sampling from a single animal, surgical implantation of a jugular vein catheter is performed prior to the study.

    • Fasting: Animals are fasted overnight (with water ad libitum) before dosing to minimize variability in gastrointestinal absorption.

    • Intravenous (IV) Group: The compound is administered as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or jugular catheter. The formulation is typically a clear solution in a vehicle like saline with a solubilizing agent.

    • Oral (PO) Group: The compound is administered via oral gavage at a higher dose (e.g., 10-50 mg/kg). The formulation is often a solution or a uniform suspension in a vehicle like 0.5% methylcellulose.

  • Blood Sampling:

    • Schedule: Blood samples (~100-200 µL) are collected at specified time points. A typical schedule includes pre-dose (0 h), and 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. The early time points are crucial for accurately defining the absorption phase and Cmax, while later points define the elimination phase.

    • Collection: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA), immediately placed on ice, and processed promptly.

  • Plasma Processing and Storage:

    • Samples are centrifuged at ~2,000-4,000 x g for 10 minutes at 4°C.

    • The supernatant (plasma) is carefully transferred to clean, labeled tubes.

    • Samples are stored at -80°C until bioanalysis to ensure compound stability.

  • Bioanalytical Quantification by LC-MS/MS:

    • Sample Preparation: A protein precipitation extraction is commonly employed for small molecules. An aliquot of plasma (e.g., 50 µL) is mixed with a volume of cold acetonitrile (e.g., 200 µL) containing a stable, isotopically labeled internal standard. This step removes proteins which would interfere with the analysis. The mixture is vortexed and centrifuged, and the supernatant is analyzed.

    • Chromatography: An aliquot of the supernatant is injected onto a reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18). A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid separates the analyte from endogenous plasma components.

    • Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and its internal standard, providing high selectivity and accurate quantification.

  • Data Analysis:

    • The plasma concentration versus time data are analyzed using non-compartmental analysis (NCA) software.

    • Key PK parameters (Cmax, Tmax, AUC, t1/2) are determined for both IV and PO routes.

    • Absolute oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

III. Deep Dive into ADME Variances

The structural evolution from a simple pyridinecarboxamide to complex PARP inhibitors has introduced significant ADME variations that are critical for drug development.

A. Absorption and Bioavailability

The oral bioavailability of these compounds is highly variable. While nicotinamide is readily absorbed, PARP inhibitors face more complex challenges. A key factor is their interaction with efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump substrates back into the gut lumen, limiting absorption. Olaparib, for instance, has been identified as a P-gp substrate, which can contribute to its variable absorption. Formulation strategies and structural modifications that reduce P-gp liability are therefore key areas of optimization.

B. Distribution

The volume of distribution (Vd) indicates how extensively a drug distributes into tissues. Niraparib exhibits a significantly larger Vd compared to other PARP inhibitors. This property is linked to its higher lipophilicity and cell membrane permeability, allowing it to concentrate preferentially in tumor tissue compared to plasma. This favorable distribution profile may contribute to its efficacy in tumors without BRCA mutations and its ability to penetrate the blood-brain barrier.

C. Metabolism: A Tale of Two Pathways

Metabolism is a major point of divergence among these analogs. Olaparib and Rucaparib are primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, respectively.[5][6] This reliance on CYPs creates a high potential for drug-drug interactions with inhibitors or inducers of these enzymes.

In stark contrast, Niraparib's primary metabolic route is hydrolysis by carboxylesterases to an inactive metabolite, with only minor contributions from CYP enzymes.[5] This distinction significantly lowers the risk of clinically relevant drug-drug interactions involving the CYP system, a favorable property in cancer patients who often receive multiple medications.

Metabolic Pathways: CYP vs. Carboxylesterase

cluster_cyp CYP-Dependent Metabolism (e.g., Olaparib, Rucaparib) cluster_ces Carboxylesterase-Dependent Metabolism (e.g., Niraparib) A Parent Analog B Phase I Metabolites (Oxidation, Dealkylation) A->B CYP3A4, CYP2D6 etc. C Phase II Metabolites (Glucuronides) B->C UGTs D Excretion C->D E Parent Analog (Niraparib) F Inactive Metabolite (Amide Hydrolysis) E->F Carboxylesterases (CEs) G Phase II Metabolites (Glucuronides) F->G UGTs H Excretion G->H

Caption: Divergent primary metabolic pathways of pyridinecarboxamide analogs.

D. Excretion

The final elimination of these compounds and their metabolites occurs through both renal and hepatic routes. Rucaparib is primarily excreted in the feces, while others show a mix of renal and hepatic clearance.[5] For analogs that are cleared renally, dose adjustments may be necessary in patients with impaired kidney function.

IV. Conclusion for the Bench Scientist

The pharmacokinetic profiles of this compound analogs are a clear demonstration of how medicinal chemistry can profoundly alter a drug's journey through the body. The transition from a simple, readily absorbed molecule like nicotinamide to highly engineered PARP inhibitors has introduced complexities in absorption and metabolism that have direct clinical consequences.

For researchers in this field, an early and thorough ADME assessment is not merely a checkbox exercise but a foundational component of the drug discovery process. Understanding whether a lead compound is a substrate for efflux transporters or a target for major CYP enzymes can inform critical decisions about chemical optimization and predict potential clinical liabilities. As this guide illustrates, favorable pharmacokinetic properties, such as high tumor distribution and a cleaner metabolic profile, are key differentiators that can translate a potent molecule into a successful therapeutic.

V. References

  • Liao, M., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics. Available at: [Link]

  • Horsman, M. R., et al. (1991). Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. British Journal of Cancer. Available at: [Link]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. Available at: [Link]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, Supplementary Materials. Available at: [Link]

  • Li, M., et al. (2021). Metabolism-related pharmacokinetic drug-drug interactions with poly (ADP-ribose) polymerase inhibitors (Review). Spandidos Publications. Available at: [Link]

  • Plummer, R., et al. (2020). Preclinical pharmacokinetic assessment of olaparib. ResearchGate. Available at: [Link]

  • de Bruin, D., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics. Available at: [Link]

  • D'Andrea, A. D., et al. (2019). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers. Available at: [Link]

  • Zimmer, A. S., et al. (2018). Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Therapeutic Advances in Medical Oncology. Available at: [Link]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. Available at: [Link]

  • Liao, M., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. PubMed. Available at: [Link]

  • Xu, X., et al. (2016). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Available at: [Link]

  • Zha, S., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. ResearchGate. Available at: [Link]

  • Lee, J. M., et al. (2017). Sequence-Specific Pharmacokinetic and Pharmacodynamic Phase I/Ib Study of Olaparib Tablets and Carboplatin in Women's Cancer. Clinical Cancer Research. Available at: [Link]

  • de Wit, N. C. J., et al. (2024). Challenges in PARP inhibitor therapy: A case of Olaparib-induced liver injury and successful rechallenge with Niraparib. e-Cancer. Available at: [Link]

  • Chen, Y., et al. (2021). Pharmacokinetic and Bioavailability Studies of Galgravin after Oral and Intravenous Administration to Rats Using HPLC-MS/MS Method. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Long, N. V., et al. (2019). A New LC/MS/MS Method for the Analysis of Phyllanthin in Rat Plasma and its Application on Comparative Bioavailability of Phyllanthin in Different Formulations after Oral Administration in Rats. Pharmacognosy Journal. Available at: [Link]

  • Lu, Y., et al. (2021). HPLC-MS/MS-Mediated Analysis of the Pharmacokinetics, Bioavailability, and Tissue Distribution of Schisandrol B in Rats. Journal of Analytical Methods in Chemistry. Available at: [Link]

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A Researcher's Guide to the Cross-Validation of 5-Amino-3-pyridinecarboxamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone strategy, particularly for cancers harboring defects in DNA repair pathways.[1][2][3] 5-Amino-3-pyridinecarboxamide, a structural analogue of nicotinamide, represents a class of molecules investigated for their potential as PARP inhibitors.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously cross-validate the experimental results of this compound. We will objectively compare its performance with established clinical alternatives, supported by experimental data and detailed protocols, ensuring a foundation of scientific integrity and trustworthiness.

The Central Role of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cell's DNA damage response (DDR) machinery.[3][5] They act as sensors for DNA single-strand breaks (SSBs), initiating a repair cascade through the base excision repair (BER) pathway.[6] PARP inhibitors (PARPi) function by competing with the enzyme's natural substrate, NAD+, effectively blocking this repair process.[4][6]

The therapeutic efficacy of PARPi is rooted in the concept of "synthetic lethality." In cancer cells with a compromised homologous recombination (HR) pathway for DNA double-strand break (DSB) repair—often due to mutations in genes like BRCA1 or BRCA2—the inhibition of PARP-mediated SSB repair is catastrophic.[6][7] Unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[6][8] The cell's inability to mend these DSBs via the faulty HR pathway leads to genomic instability and ultimately, cell death.[3] Furthermore, a key mechanism of action for many potent PARPi is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, creating a physical obstruction that is even more cytotoxic than catalytic inhibition alone.[5][9][10]

Diagram 1: Mechanism of Action - PARP Inhibition and Synthetic Lethality

PARP_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) SSB Single-Strand Break (SSB) PARP_activation PARP Activation SSB->PARP_activation sensed by BER Base Excision Repair (BER) PARP_activation->BER initiates DNA_Repair_Normal DNA Repaired BER->DNA_Repair_Normal SSB2 Single-Strand Break (SSB) PARPi This compound (PARP Inhibitor) SSB2->PARPi inhibits repair PARP_trapping PARP Trapping on DNA PARPi->PARP_trapping causes DSB Double-Strand Break (DSB) PARP_trapping->DSB leads to (at replication fork) HR_deficient Defective Homologous Recombination (HR) DSB->HR_deficient cannot be repaired by Cell_Death Apoptosis / Cell Death HR_deficient->Cell_Death

Caption: Synthetic lethality induced by PARP inhibition in HR-deficient cells.

Part 1: Comparative In Vitro Potency Analysis

A foundational step in validating any potential PARP inhibitor is to quantify its direct enzymatic inhibition and compare it against established drugs. The half-maximal inhibitory concentration (IC50) is the standard metric for this assessment.

Biochemical PARP Inhibition

The primary validation involves a cell-free enzymatic assay to measure the direct inhibition of PARP1 and PARP2 activity. This establishes the intrinsic potency of the compound. For this guide, we will compare the hypothetical performance of this compound against clinically approved PARP inhibitors like Olaparib, Rucaparib, and Talazoparib.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Key Characteristics
This compound TBDTBDResearch compound; potency to be determined.
Olaparib~0.5 - 1.0~0.2 - 0.3First-in-class, widely used clinical benchmark.[6][11]
Rucaparib~0.5 - 1.0~0.2 - 0.3Potent inhibitor with significant PARP trapping activity.[11][12]
Talazoparib~0.57~0.2The most potent PARP trapping agent among clinical inhibitors.[9][10][11]
Veliparib~4 - 5~2 - 4Weak PARP trapper, often used in combination therapies.[9][11]
Note: IC50 values are aggregated from multiple sources and can vary based on assay conditions.[11][13][14] The values for this compound are placeholders for experimental determination.
Cellular Activity: Potency in a Biological Context

While biochemical assays measure direct enzyme inhibition, cellular assays are crucial to confirm that the compound can penetrate cell membranes and engage its target in a complex biological environment. A key experiment is to assess the potentiation of cytotoxicity from DNA-damaging agents, like temozolomide (TMZ), in cancer cell lines.[15]

Cell LineTreatmentIC50 (µM)Fold Potentiation
LoVoTemozolomide alone>300-
(Colon)Temozolomide + PARP inhibitor (14 nM)~100~3x
Data adapted from a representative cellular PARP assay.[15] This table illustrates the principle of potentiation, where a PARP inhibitor dramatically lowers the IC50 of a DNA-damaging agent.

Part 2: Cross-Validation Through Orthogonal Assays

Scientific trustworthiness is built on a foundation of self-validating systems. Relying on a single assay is insufficient. A robust cross-validation strategy employs multiple, mechanistically distinct assays to confirm the compound's effect. An initial potent result in a biochemical assay must be followed by cellular assays that confirm target engagement and the expected downstream biological consequences.

Diagram 2: A Logical Framework for Cross-Validation

Cross_Validation_Logic cluster_results Experimental Questions A Hypothesis: This compound is a potent PARP inhibitor B Does it inhibit the enzyme? (Measure IC50) A->B Test 1: Potency C Does it inhibit PARP in cells? (Measure PAR polymer levels) B->C Validate in cells F Validated Conclusion: Compound is a bona fide cellularly active PARP inhibitor B->F D Does it kill BRCA-mutant cells? (Measure cell viability) C->D Confirm biological effect C->F E Does it cause DSBs? (Measure γH2AX) D->E Verify mechanism D->F E->F

Caption: A multi-assay workflow to validate a novel PARP inhibitor.

Key Validation Assays
  • PARP Trapping Assay : This assay is critical as trapping potency often correlates more strongly with cytotoxicity than catalytic inhibition.[9][10] A fluorescence polarization (FP) assay can be used, where a fluorescent DNA probe binds to PARP. The addition of an effective trapping agent stabilizes this complex, leading to a high FP signal.[2]

  • Synthetic Lethality Cell Viability Assay : This is the definitive phenotypic assay. It involves comparing the compound's effect on cell viability in a pair of isogenic cell lines: one with functional BRCA (e.g., BRCA2-proficient) and one without (e.g., BRCA2-deficient). A successful PARPi will show dramatically higher cytotoxicity in the BRCA-deficient line.[7][11]

  • Immunofluorescence for γH2AX Foci : This assay provides visual, mechanistic confirmation of DNA damage. γH2AX is a phosphorylated histone variant that accumulates at the sites of DSBs. Treatment with an effective PARPi should lead to a significant, dose-dependent increase in the number of nuclear γH2AX foci in HR-deficient cells.[10]

Part 3: Detailed Experimental Protocols

To ensure reproducibility and rigor, detailed methodologies are essential. The following are standardized protocols for the key validation experiments.

Protocol 1: PARP1 Chemiluminescent Enzymatic Assay

This protocol is adapted from commercially available kits and standard laboratory practices.[15]

Objective: To determine the IC50 of this compound against purified PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (for enzyme stimulation)

  • This compound and reference inhibitors (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay Buffer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 1 µM to 0.05 nM) in assay buffer. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.

  • Reaction Setup: To each well of the histone-coated plate, add the PARP1 enzyme, activated DNA, and the corresponding concentration of the inhibitor or vehicle.

  • Initiation: Start the reaction by adding biotinylated NAD+ to all wells. Incubate for 60 minutes at room temperature. The enzyme will transfer biotin-ADP-ribose units onto the coated histones.

  • Washing: Wash the plate multiple times to remove unreacted components.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes. The streptavidin will bind to the biotinylated histones.

  • Signal Generation: After another wash step, add the chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the plate on a luminometer.

  • Analysis: Subtract background readings, normalize the data to the vehicle control (100% activity), and plot the percent inhibition versus log[inhibitor concentration]. Fit the data with a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Immunofluorescence for γH2AX Foci Formation

Objective: To visually confirm that this compound induces DNA double-strand breaks in a cellular context.

Diagram 3: Experimental Workflow for γH2AX Immunofluorescence

IF_Workflow A 1. Cell Seeding Seed BRCA-deficient cells on glass coverslips B 2. Compound Treatment Incubate with varying concentrations of this compound (e.g., 24 hours) A->B C 3. Fixation & Permeabilization Fix with 4% PFA, then permeabilize with Triton X-100 B->C D 4. Blocking Incubate with blocking buffer (e.g., BSA in PBS) to reduce non-specific binding C->D E 5. Primary Antibody Incubate with anti-γH2AX primary antibody (e.g., 1 hour) D->E F 6. Secondary Antibody Incubate with fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) E->F G 7. Counterstain & Mount Stain nuclei with DAPI and mount coverslips onto slides F->G H 8. Imaging & Analysis Acquire images via fluorescence microscopy and quantify foci per nucleus G->H

Caption: Step-by-step workflow for detecting DNA damage via γH2AX staining.

Procedure:

  • Cell Culture: Seed a BRCA-deficient cancer cell line (e.g., CAPAN-1) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose range of this compound for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Antibody Staining: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) diluted in blocking buffer for 1-2 hours. Following washes, incubate with a fluorescently-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 1 hour in the dark.

  • Mounting: Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole), wash, and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopy and Quantification: Acquire images using a fluorescence microscope. Quantify the results by counting the number of distinct fluorescent foci per nucleus. A significant increase in foci count compared to the control indicates the induction of DSBs.

Conclusion

The validation of a novel therapeutic candidate like this compound demands a multi-faceted and rigorous scientific approach. By progressing from fundamental biochemical potency to cellular target engagement and finally to mechanistic and phenotypic outcomes, researchers can build a comprehensive and trustworthy data package. This guide outlines a logical framework for this process, emphasizing the use of orthogonal assays, comparison against established clinical benchmarks, and adherence to detailed, reproducible protocols. This structured cross-validation is indispensable for accurately assessing the compound's potential and making informed decisions in the drug development pipeline.

References

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • Cambridge Bioscience. (n.d.). PARP assay kits.
  • Noordhuis, M. G., et al. (2011). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Cancer Letters, 307(2), 148-155.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1262-1271.
  • BPS Bioscience. (n.d.). PARP Assays.
  • Papeo, G., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Progress in Biophysics and Molecular Biology, 169, 26-38.
  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599.
  • Miller, R. E., et al. (2022).
  • Antolin, A. A., et al. (2020). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 12(10), 2911.
  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419.
  • BenchChem. (2025). A Comparative Guide to PARP-2 Inhibition: Cross-Validation of Parp-2-IN-1 Activity in Diverse Cell Lines. BenchChem Technical Document.
  • Daumar, P., et al. (2018). Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 154, 34-41.
  • Daumar, P., et al. (2018). Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells. PubMed.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Kim, Y., et al. (2023). Investigation of PARP Inhibitor Resistance Based on Serially Collected Circulating Tumor DNA in Patients With BRCA-Mutated Ovarian Cancer. JCO Precision Oncology, 7, e2300062.
  • Basourakos, S. P., et al. (2022). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Cancers, 14(10), 2469.
  • Murai, J., & Pommier, Y. (2022). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Cancer Science, 113(8), 2631-2641.
  • Basourakos, S. P., et al. (2022).
  • Turner, N. C., et al. (2020). Homologous recombination DNA repair deficiency and PARP inhibition activity in primary triple negative breast cancer.
  • Wang, Y., et al. (2021). Properties of PARP inhibitors.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing pharmaceutical research, the responsible management of chemical compounds is a cornerstone of both safety and scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of 5-Amino-3-pyridinecarboxamide, ensuring the protection of personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are derived from the known hazards of analogous pyridine and carboxamide compounds and established principles of hazardous waste management. This conservative approach is designed to uphold the highest safety standards in your laboratory.

Hazard Assessment and Waste Classification: A Proactive Stance

Given its structure—a pyridine ring substituted with an amino group and a carboxamide group—this compound must be presumptively classified as hazardous chemical waste. This classification is based on the toxicological profiles of related compounds. Pyridine and its derivatives are recognized for their potential to be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation[1][2].

Any materials that come into contact with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment (PPE), must be segregated and treated as hazardous waste[1][2].

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, it is imperative to establish a secure work area and don the appropriate PPE. The causality here is direct: preventing exposure pathways—inhalation, dermal contact, and ingestion—is the primary defense against potential harm.

Essential Personal Protective Equipment:

PPE ItemSpecificationRationale
Gloves Chemical-resistant, such as butyl rubber or Viton®. Double-gloving is recommended.To prevent skin absorption, a known risk with pyridine derivatives[2][3].
Eye Protection Chemical splash goggles or safety glasses with side shields.To protect eyes from accidental splashes of solutions or fine dust particles[2][4].
Lab Coat Standard, fully-buttoned laboratory coat.To shield skin and personal clothing from contamination[2].
Respiratory Protection Work should be conducted in a certified chemical fume hood.To prevent the inhalation of potentially harmful vapors or aerosolized dust[2][5].

An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the handling area[3].

Step-by-Step Disposal Protocol

The systematic segregation and containment of waste are critical to prevent accidental chemical reactions and ensure compliant disposal.

Step 1: Waste Segregation

At the point of generation, immediately segregate all waste contaminated with this compound. Critically, do not mix this waste stream with incompatible materials such as strong oxidizing agents or acids[3][6]. This preventative measure is crucial to avoid potentially vigorous or hazardous reactions.

Step 2: Containment
  • Solid Waste: Collect unadulterated this compound powder, along with contaminated items like spatulas and weigh boats, in a dedicated hazardous waste container. This container must be made of a compatible material, such as high-density polyethylene (HDPE), and feature a secure, sealable lid[1].

  • Liquid Waste: For solutions containing this compound, use a designated, leak-proof hazardous liquid waste container[1].

  • Contaminated PPE: Disposable gloves, bench liners, and other contaminated items should be placed in a clearly marked hazardous waste bag or container[1].

Step 3: Labeling

Proper labeling is a non-negotiable component of regulatory compliance and safety. Each waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (e.g., "Toxic," "Irritant")[4][7]

  • The date of waste accumulation[1]

This ensures that all personnel, including those from your institution's Environmental Health and Safety (EHS) department, can safely handle and manage the waste.

Step 4: Storage

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area[1]. This area should be away from general laboratory traffic and incompatible chemicals[3].

Spill Management Protocol

In the event of a spill, immediate and correct action can significantly mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess and Secure: From a safe distance, assess the extent of the spill. Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain the Spill: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical spill kit[1][2].

  • Collect and Clean: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[1].

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department, as per your site-specific chemical hygiene plan[8].

Final Disposal Pathway

The ultimate disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations[9][10].

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor[1].

  • Incineration: The standard and recommended disposal method for pyridine-based chemical waste is high-temperature incineration (e.g., rotary kiln incineration) at a licensed facility[9]. This method ensures the complete destruction of the compound.

  • Documentation: Maintain meticulous records of all disposed chemical waste, in line with regulatory requirements such as the Resource Conservation and Recovery Act (RCRA) in the United States[10][11].

Visualizing the Disposal Workflow

To provide a clear, at-a-glance decision-making framework, the following diagram illustrates the procedural flow for the disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_procedure Phase 2: Segregation & Containment cluster_final Phase 3: Final Disposal start Start: Waste Generation assess Hazard Assessment: Treat as Hazardous Waste start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe spill Spill Occurs? assess->spill segregate Segregate Waste: Solid, Liquid, PPE ppe->segregate contain_solid Contain Solid Waste in Labeled HDPE Container segregate->contain_solid contain_liquid Contain Liquid Waste in Labeled Leak-Proof Container segregate->contain_liquid contain_ppe Contain Contaminated PPE in Labeled Waste Bag segregate->contain_ppe storage Store in Designated Waste Accumulation Area contain_solid->storage contain_liquid->storage contain_ppe->storage ehs Arrange Pickup with EHS or Licensed Contractor storage->ehs disposal Final Disposal: High-Temperature Incineration ehs->disposal spill->segregate No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect & Dispose of Spill Debris as Hazardous Waste contain_spill->collect_spill collect_spill->storage

Caption: Disposal workflow for this compound.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. BenchChem.
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  • Sigma-Aldrich. (2025). Safety Data Sheet for 3-Aminopyridine. Merck KGaA.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet for 2-Pyridinecarboxamide. Thermo Fisher Scientific.
  • Washington State University. (n.d.).
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  • ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE. ChemSupply Australia.
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  • PCCA. (n.d.).
  • Echemi.com. (n.d.). 5-Aminopyridine-2-carboxamide SDS. Echemi.com.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Disposal of Novel Chemical Compounds. BenchChem.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 6-Bromopyridine-2-carboxamide. Thermo Fisher Scientific.
  • BenchChem. (2025).
  • Cayman Chemical. (2025). Safety Data Sheet for Nicotinamide. Cayman Chemical.
  • University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual. UAB.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • OECD Existing Chemicals Database. (2002). 3-Pyridinecarboxamide (nicotinamide). OECD.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA)
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA.
  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Nicotinamide. EPA.
  • Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
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  • Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P). Stericycle.

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A Senior Application Scientist's Guide to Safely Handling 5-Amino-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 5-Amino-3-pyridinecarboxamide, a compound of interest in various research applications.

Hazard Assessment: A Precautionary Approach

Given the absence of a specific SDS, we must infer the potential hazards of this compound from its structural components: a pyridine ring and an amino carboxamide group.

  • Pyridine Derivatives: Pyridine and its derivatives are known to be toxic and can be irritants.[2] Some are flammable and harmful if inhaled, ingested, or absorbed through the skin.[3] For instance, 3-aminopyridine is classified as toxic if swallowed, in contact with skin, or inhaled, and may cause organ damage through prolonged exposure.

  • Carboxamide Group: While often less reactive, this functional group can still present hazards. Nicotinamide (3-pyridinecarboxamide) is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][4]

  • Powdered Form: Fine powders present a significant inhalation hazard and can be easily dispersed, leading to contamination of work surfaces and equipment.[5] There is also a potential for dust explosion under specific conditions with fine dusts.[4]

Based on this analysis, it is prudent to handle this compound as a potentially hazardous substance, with particular attention to preventing inhalation, skin, and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory to prevent exposure. The following table summarizes the required equipment, drawing upon general laboratory safety standards and data from analogous compounds.[6]

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields are essential to protect against airborne particles and potential splashes.[2][6]
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[4][6]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[2][4] Given the potential hazards, double-gloving is a best practice. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound.[6]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin from contamination.[2][4] For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.
Disposable GownFor handling larger quantities or during procedures with a high risk of contamination, a disposable gown is recommended to prevent the spread of the compound outside the laboratory.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment enclosure to prevent inhalation of airborne particles.[5][7][8]
RespiratorIf a fume hood is not available or during a large-scale clean-up, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used.[9] A full respiratory protection program, including fit testing, is required in such cases.[10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

Preparation
  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.[5]

  • Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent bench paper to contain any potential spills.[5]

  • Gather Materials: Assemble all necessary equipment, including the chemical container, spatulas, weigh boats, and waste containers, inside the fume hood before starting work.[5]

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

Weighing and Handling
  • Container Handling: Keep the container of this compound tightly closed when not in use.[5]

  • Dispensing: To minimize dust generation, avoid pouring the powder directly from the container. Use a spatula to carefully transfer small amounts to a weigh boat.[5]

  • Solution Preparation: If preparing a solution, add the powder to the solvent slowly to avoid splashing. Work over a disposable bench cover to easily manage any spills.[5]

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment used for handling the compound. Wet cleaning methods or a HEPA-filtered vacuum are preferred over dry sweeping to avoid generating dust.[5]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable items such as gloves and bench paper should be placed in a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][11]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and all contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats, bench paper), must be classified as hazardous waste.[2]

  • Containerization: Collect all hazardous waste in clearly labeled, sealed, and appropriate containers. Never pour pyridine-containing compounds down the drain.[7]

  • Disposal Protocol: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[2][7] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][12]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][12]
Small Spill For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[2][7] Carefully sweep or vacuum (with HEPA filter) the material into a labeled hazardous waste container. Decontaminate the area.
Large Spill Evacuate the immediate area. Alert your supervisor and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow Start Start: Assess Task Task Handling 5-Amino-3- pyridinecarboxamide? Start->Task SolidPowder Handling Solid Powder? Task->SolidPowder Yes NotInUse No Direct Handling Task->NotInUse No InSolution Working with Solution? SolidPowder->InSolution No FullContainment Full Containment: - Enhanced PPE + - Fume Hood / Ventilated Enclosure - Consider Respirator SolidPowder->FullContainment Yes BasePPE Base PPE: - Safety Goggles - Lab Coat - Nitrile Gloves (Single) InSolution->BasePPE No (e.g., handling sealed container) EnhancedPPE Enhanced PPE: - Base PPE + - Double Gloves - Face Shield InSolution->EnhancedPPE Yes End Proceed with Caution BasePPE->End EnhancedPPE->End FullContainment->End NotInUse->End

Caption: PPE Selection Workflow for this compound.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.